molecular formula C12H24O3 B164380 Hydroxylauric Acid CAS No. 2984-55-6

Hydroxylauric Acid

Cat. No.: B164380
CAS No.: 2984-55-6
M. Wt: 216.32 g/mol
InChI Key: YDZIJQXINJLRLL-UHFFFAOYSA-N
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Description

2-hydroxydodecanoic acid is a monohydroxy fatty acid with a lauric acid core substituted at position 2 by a hydroxy group, which confers chirality;  a component of cellular lipids in Pseudomonas strains. It is a 2-hydroxy monocarboxylic acid and a 2-hydroxy fatty acid. It is functionally related to a dodecanoic acid. It is a conjugate acid of a 2-hydroxydodecanoate.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be based on a QRA...Hydroxylauric Acid...

Properties

IUPAC Name

2-hydroxydodecanoic acid
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InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YDZIJQXINJLRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501021252
Record name 2-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
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CAS No.

2984-55-6
Record name (±)-2-Hydroxydodecanoic acid
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Record name Hydroxylauric acid
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Record name 2984-55-6
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Record name 2-Hydroxydodecanoic acid
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Record name 2-hydroxydodecanoic acid
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Record name HYDROXYLAURIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Isomers of Hydroxylauric Acid: Synthesis, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the primary isomers of hydroxylauric acid, with a focus on their synthesis, biological significance, and analytical characterization. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences between these fatty acid metabolites, offering insights into their potential as therapeutic agents and signaling molecules.

Introduction: The Hydroxylated Landscape of a Saturated Fatty Acid

Lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid, is a fundamental component of various biological systems and a common constituent of oils and fats. Its hydroxylation gives rise to a family of isomers, each with distinct chemical properties and biological functions. The position of the hydroxyl group on the carbon chain dictates the isomer's classification and its metabolic fate. This guide will explore the key isomers: 2-hydroxylauric acid (α-hydroxylauric acid), 3-hydroxylauric acid (β-hydroxylauric acid), 12-hydroxylauric acid (ω-hydroxylauric acid), and the less prevalent 11-hydroxylauric acid (ω-1-hydroxylauric acid). Understanding the unique characteristics of each isomer is paramount for harnessing their potential in various scientific and therapeutic applications.

Biochemical Formation: Nature's Pathways to Hydroxylation

The generation of this compound isomers in biological systems is a tightly regulated process, primarily occurring through distinct metabolic pathways in different cellular compartments.

α-Oxidation in Peroxisomes: The Genesis of 2-Hydroxylauric Acid

Alpha-oxidation is a crucial metabolic pathway for the degradation of branched-chain fatty acids and the synthesis of hydroxylated fatty acids.[1][2] This process, occurring in the peroxisomes, involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[1] The key steps leading to the formation of 2-hydroxylauric acid are:

  • Activation: Lauric acid is first converted to its coenzyme A (CoA) ester, lauroyl-CoA.

  • Hydroxylation: Lauroyl-CoA is then hydroxylated at the α-carbon (C-2) by a dioxygenase enzyme, yielding 2-hydroxylauroyl-CoA.[1]

  • Cleavage: This intermediate can then be cleaved to produce formyl-CoA and an 11-carbon aldehyde, or the 2-hydroxylauric acid can be released.

Cerebronic acid, a 2-hydroxy very-long-chain fatty acid, is a well-known product of α-oxidation and a vital component of cerebrosides and sulfatides in the brain.[2]

β-Oxidation in Mitochondria: The Formation of 3-Hydroxylauric Acid Intermediates

Beta-oxidation is the primary pathway for the catabolism of fatty acids to generate acetyl-CoA.[3][4] This cyclical process takes place in the mitochondria and involves the sequential cleavage of two-carbon units.[3] 3-Hydroxylauric acid is not a final product of this pathway but rather a key intermediate. The steps are as follows:

  • Dehydrogenation: Lauroyl-CoA is oxidized to trans-Δ²-enoyl-CoA by acyl-CoA dehydrogenase.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxylauroyl-CoA.[3]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketoauroyl-CoA.

  • Thiolysis: Thiolase cleaves 3-ketoauroyl-CoA to yield acetyl-CoA and a shortened acyl-CoA.

The (R)-enantiomer of 3-hydroxydodecanoic acid is an intermediate in fatty acid biosynthesis.[5]

ω- and (ω-1)-Hydroxylation by Cytochrome P450: Targeting the Terminus

Omega (ω) and sub-terminal (ω-1) hydroxylation of fatty acids occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family.[6] This pathway serves as a mechanism for the metabolism of fatty acids and the generation of signaling molecules.[6]

  • ω-Hydroxylation: The terminal methyl group (C-12) of lauric acid is hydroxylated to produce 12-hydroxylauric acid.[6]

  • (ω-1)-Hydroxylation: The sub-terminal carbon (C-11) is hydroxylated to yield 11-hydroxylauric acid.[7][8]

These hydroxylated fatty acids can be further oxidized to dicarboxylic acids, which can then undergo peroxisomal β-oxidation.[9]

Diagram of Biochemical Pathways

Biochemical Formation of this compound Isomers Figure 1: Overview of the Biochemical Formation of this compound Isomers LA Lauric Acid LauroylCoA Lauroyl-CoA LA->LauroylCoA Activation omega_ox ω- & (ω-1)-Hydroxylation (Endoplasmic Reticulum) LA->omega_ox alpha_ox α-Oxidation (Peroxisome) LauroylCoA->alpha_ox beta_ox β-Oxidation (Mitochondria) LauroylCoA->beta_ox H2_HLA 2-Hydroxylauric Acid alpha_ox->H2_HLA H3_HLA 3-Hydroxylauroyl-CoA (Intermediate) beta_ox->H3_HLA H12_HLA 12-Hydroxylauric Acid omega_ox->H12_HLA H11_HLA 11-Hydroxylauric Acid omega_ox->H11_HLA

Caption: Overview of the biochemical formation of this compound isomers.

Chemical Synthesis of this compound Isomers

The targeted synthesis of specific this compound isomers is crucial for their detailed study and potential therapeutic application.

Synthesis of 2-Hydroxylauric Acid (α-Hydroxylauric Acid)

A common method for the synthesis of α-hydroxylauric acid involves the α-halogenation of lauric acid followed by nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Hydroxylauric Acid

  • α-Chlorination: To 0.1 mole of lauric acid, add a suitable chlorinating agent (e.g., thionyl chloride followed by N-chlorosuccinimide or sulfuryl chloride with a radical initiator). The reaction is typically carried out in an inert solvent and may require heating.

  • Hydrolysis: The resulting α-chlorolauric acid is then hydrolyzed to α-hydroxylauric acid. This is achieved by reacting the α-chlorolauric acid with a strong base, such as potassium hydroxide (KOH), in an aqueous solution. The reaction mixture is typically heated overnight at 98-100°C.[10]

  • Acidification and Extraction: After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl), leading to the precipitation of α-hydroxylauric acid.[10] The product is then extracted with an organic solvent, such as chloroform.[10]

  • Purification: The organic solvent is evaporated to yield the crude α-hydroxylauric acid, which can be further purified by recrystallization or chromatography.

Enantioselective Synthesis of 2-Hydroxylauric Acid

Enantiomerically pure 2-hydroxy acids can be synthesized using biocatalytic methods, such as the deracemization of racemic 2-hydroxy acids using recombinant microbial cells expressing specific dehydrogenases and reductases.[11]

Synthesis of 3-Hydroxylauric Acid (β-Hydroxylauric Acid)

The synthesis of 3-hydroxylauric acid can be achieved through various methods, including the Reformatsky reaction.

Experimental Protocol: Synthesis of 3-Hydroxylauric Acid via Reformatsky Reaction

  • Reactant Preparation: The starting materials are decanal and ethyl bromoacetate.

  • Reformatsky Reaction: Decanal is reacted with ethyl bromoacetate in the presence of activated zinc dust in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). This forms a zinc enolate which then adds to the carbonyl group of the decanal.

  • Hydrolysis: The resulting zinc alkoxide is hydrolyzed with a dilute acid to yield ethyl 3-hydroxy-dodecanoate.

  • Saponification: The ester is then saponified using a base like sodium hydroxide or potassium hydroxide to give the sodium or potassium salt of 3-hydroxylauric acid.

  • Acidification: Finally, acidification with a strong acid yields 3-hydroxylauric acid.

Enantioselective Synthesis of 3-Hydroxylauric Acid

Chiral auxiliaries or asymmetric catalysts can be employed in variations of the aldol or Reformatsky reactions to achieve enantioselective synthesis of (R)- or (S)-3-hydroxylauric acid.

Synthesis of 12-Hydroxylauric Acid (ω-Hydroxylauric Acid)

The synthesis of 12-hydroxylauric acid can be accomplished through the reduction of the corresponding dicarboxylic acid or via chemoenzymatic routes.

Experimental Protocol: Chemoenzymatic Synthesis of 12-Hydroxylauric Acid

  • Biocatalytic Hydroxylation: Whole-cell biocatalysts expressing cytochrome P450 monooxygenases capable of ω-hydroxylating lauric acid can be used. The reaction is carried out in a suitable buffer with the lauric acid substrate.

  • Extraction: After the biotransformation, the 12-hydroxylauric acid is extracted from the reaction medium using an appropriate organic solvent.

  • Purification: The extracted product is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Diagram of a General Synthetic Workflow

General Synthetic Workflow Figure 2: A Generalized Workflow for the Synthesis and Purification of this compound Isomers Start Starting Material (e.g., Lauric Acid, Decanal) Reaction Chemical or Enzymatic Reaction Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Pure Hydroxylauric Acid Isomer Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound isomers.

Biological Activities and Therapeutic Potential

The positional isomerism of hydroxylauric acids translates into a diverse range of biological activities, making them interesting candidates for drug development.

IsomerBiological ActivityPotential Applications
2-Hydroxylauric Acid Partial agonist of FFAR1/GPR40 and GPR84 receptors.[12]Modulation of metabolic and inflammatory pathways.
3-Hydroxylauric Acid Antifungal activity.[13] Partial agonist of GPR84 receptors.[13] Component of bacterial lipopolysaccharides and involved in quorum sensing.[14][15]Development of novel antifungal agents and quorum quenching strategies.
12-Hydroxylauric Acid Antimicrobial and antifungal properties.[16] Involved in plant defense and abiotic stress responses.[17][18]Natural antimicrobial agents and crop protection.
11-Hydroxylauric Acid Substrate for cytochrome P450 enzymes.[7]Further research is needed to elucidate its specific biological roles.
2-Hydroxylauric Acid: A Modulator of Cellular Receptors

2-Hydroxylauric acid has been shown to act as a partial agonist for the free fatty acid receptor 1 (FFAR1/GPR40) and GPR84.[12] These G protein-coupled receptors are involved in various physiological processes, including insulin secretion, inflammation, and immune responses. The ability of 2-hydroxylauric acid to modulate these receptors suggests its potential in the treatment of metabolic disorders and inflammatory diseases.

3-Hydroxylauric Acid: A Key Player in Microbial Interactions

3-Hydroxylauric acid is a known component of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria. It also plays a role in quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate gene expression.[14][15] Furthermore, 3-hydroxylauric acid exhibits antifungal activity, making it a target for the development of new antimicrobial therapies.[13]

12-Hydroxylauric Acid: A Natural Defense Molecule

Found in honey bee royal jelly, 12-hydroxylauric acid possesses broad-spectrum antimicrobial and antifungal activity.[16] In plants, it is involved in systemic immune responses and can help alleviate abiotic stresses such as drought.[17][18] These properties highlight its potential for use as a natural preservative and in agricultural applications to enhance crop resilience.

Analytical Methodologies for Isomer Separation and Identification

The structural similarity of this compound isomers necessitates sophisticated analytical techniques for their separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids. However, due to their low volatility, hydroxylauric acids require derivatization prior to analysis.[19][20]

Experimental Protocol: GC-MS Analysis of this compound Isomers

  • Extraction: The fatty acids are first extracted from the sample matrix.

  • Derivatization: The extracted fatty acids are derivatized to form more volatile esters, typically fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.[20]

    • For FAMEs: The sample is treated with a reagent such as boron trifluoride in methanol (BF₃-methanol) and heated.[19][20]

    • For TMS esters: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used.[20]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different isomers will have distinct retention times on the GC column, and their mass spectra will provide structural information for identification.[19][21]

High-Performance Liquid Chromatography (HPLC)

HPLC offers another robust method for the separation of this compound isomers. Reversed-phase HPLC can separate the isomers based on their polarity.[22]

Chiral HPLC for Enantiomeric Separation

For the chiral isomers, 2- and 3-hydroxylauric acid, chiral HPLC is essential to separate the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP).[22][23]

Experimental Protocol: Chiral HPLC Separation of 3-Hydroxy Fatty Acid Enantiomers

  • Column: An amylose-based chiral stationary phase, such as CHIRALPAK IA-U, can be used.[24][25]

  • Mobile Phase: A gradient elution with a mobile phase compatible with mass spectrometry, such as a mixture of water, acetonitrile, and a suitable buffer, is employed.[24][25][26]

  • Detection: The separated enantiomers can be detected using a mass spectrometer (LC-MS/MS) for high sensitivity and specificity.[24][25][26]

Diagram of Analytical Workflow

Analytical Workflow Figure 3: A Typical Analytical Workflow for this compound Isomers Sample Biological or Synthetic Sample Extraction Extraction of Fatty Acids Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC or Chiral HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Isomer Identification GCMS->Data HPLC->Data

Caption: A typical analytical workflow for the analysis of this compound isomers.

Conclusion and Future Perspectives

The isomers of this compound represent a fascinating class of molecules with a diverse array of biological functions. From their roles as metabolic intermediates to their activities as signaling molecules and defense compounds, these hydroxylated fatty acids hold significant promise for future research and development. Advances in enantioselective synthesis and high-resolution analytical techniques are paving the way for a deeper understanding of the specific roles of each stereoisomer. For professionals in drug development, the ability of these molecules to interact with key cellular receptors and microbial communication systems presents exciting opportunities for the design of novel therapeutics for a range of conditions, from metabolic diseases to infectious diseases. Further exploration into the biological activities of the less-studied isomers, such as 11-hydroxylauric acid, is warranted and may unveil new avenues for scientific discovery.

References

A Senior Application Scientist's Guide to Hydroxylauric Acid: From Metabolism to Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a 12-carbon saturated fatty acid prevalent in various natural sources, undergoes extensive metabolism in biological systems.[1] A key, yet often overlooked, metabolic pathway is its hydroxylation to form hydroxylauric acids. This guide provides an in-depth exploration of the enzymatic processes governing this transformation, the advanced analytical techniques required for its precise quantification, and its emerging physiological and pathophysiological significance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature to provide a comprehensive resource for professionals in the field.

Introduction: Beyond Beta-Oxidation

While the primary fate of lauric acid is mitochondrial beta-oxidation for energy production, a significant portion is metabolized by other pathways, including omega (ω) and sub-terminal (ω-1, ω-2) hydroxylation.[2][3] This process, primarily occurring in the liver and kidneys, converts the relatively inert aliphatic chain of lauric acid into a more polar, functionalized molecule.[4][5][6] The resulting metabolites, 12-hydroxylauric acid (ω-hydroxy), 11-hydroxylauric acid (ω-1), and others, are not merely intermediates for further degradation but are now being recognized for their potential roles in cellular signaling and as biomarkers for specific enzyme activity.[7] Understanding the nuances of hydroxylauric acid formation is critical for researchers investigating fatty acid metabolism, drug- P450 interactions, and various disease states.

The Biochemical Engine: Cytochrome P450-Mediated Hydroxylation

The hydroxylation of lauric acid is predominantly catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450s (CYPs).[8] Specifically, enzymes belonging to the CYP4A and CYP4F families are the primary drivers of this reaction in mammals.[7]

2.1. The Omega (ω) and Sub-Terminal (ω-1) Hydroxylation Pathways

In humans, CYP4A11 is the principal enzyme responsible for the ω-hydroxylation of medium-chain fatty acids like lauric acid, converting it to 12-hydroxydodecanoic acid.[4][5][6][7] The reaction involves the insertion of an oxygen atom at the terminal methyl carbon (C12). Concurrently, hydroxylation can also occur at the sub-terminal (ω-1) position, C11, to form 11-hydroxydodecanoic acid. While CYP4A11 shows high selectivity for the ω-position, other CYP enzymes, including CYP2E1, CYP2C9, and CYP2B6, can contribute to the formation of 11-hydroxylauric acid.[7][9]

The following diagram illustrates the primary hydroxylation pathways of lauric acid.

LauricAcidMetabolism LauricAcid Lauric Acid (Dodecanoic Acid) CYP4A11 CYP4A11 >> CYP4F3B LauricAcid->CYP4A11 ω-Hydroxylation OtherCYPs CYP2E1, CYP2C9, CYP2B6, etc. LauricAcid->OtherCYPs (ω-1)-Hydroxylation OmegaOH 12-Hydroxylauric Acid (ω-hydroxy) ADH_ALDH ADH / ALDH OmegaOH->ADH_ALDH Further Oxidation Omega1OH 11-Hydroxylauric Acid ((ω-1)-hydroxy) Dicarboxylic Dodecanedioic Acid CYP4A11->OmegaOH OtherCYPs->Omega1OH ADH_ALDH->Dicarboxylic

Caption: Primary metabolic pathways of lauric acid hydroxylation.

2.2. Mechanism and Cofactors

The catalytic cycle of CYP450 enzymes is a complex process requiring molecular oxygen (O₂) and reducing equivalents from NADPH, which are transferred via the NADPH-cytochrome P450 reductase (POR). Cytochrome b₅ can also stimulate the activity of CYP4A11, enhancing the rate of lauric acid ω-hydroxylation through mechanisms involving electron transfer.[4][5] The 12-hydroxylauric acid can be further oxidized by alcohol and aldehyde dehydrogenases to form the corresponding dicarboxylic acid, dodecanedioic acid.[10]

Analytical Methodologies: A Practical Guide

Accurate detection and quantification of this compound isomers are challenging due to their similar structures and often low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering superior sensitivity and specificity.

3.1. Experimental Workflow: From Sample to Signal

A robust analytical workflow is paramount for reliable results. The following diagram outlines the critical steps from sample preparation to data analysis.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Microsomes, etc.) Spike Spike Internal Standard (e.g., d4-12-OH Lauric Acid) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Injection Inject onto LC Column Drydown->Injection Separation Reversed-Phase Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) [Negative Mode] Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for this compound quantification.

3.2. Detailed Protocol: LC-MS/MS Quantification of Hydroxylauric Acids

This protocol provides a validated starting point for quantifying 11- and 12-hydroxylauric acid in a microsomal incubation.

  • Scientist's Note: The use of a stable isotope-labeled internal standard (IS), such as 12-hydroxylauric-d₂₀ acid, is critical.[11] The IS corrects for analyte loss during sample preparation and variations in instrument response, ensuring data accuracy and precision.

I. Microsomal Incubation (Example)

  • Prepare a master mix containing phosphate buffer, human liver microsomes, and NADPH.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the substrate, lauric acid (e.g., 10 µM final concentration).[11]

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C with shaking.

  • Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing the internal standard.

II. Sample Extraction (Liquid-Liquid Extraction)

  • Vortex the terminated reaction mixture vigorously.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant (e.g., with formic acid) to ensure the hydroxylauric acids are in their protonated form, which improves extraction efficiency into less polar solvents.

  • Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

  • Carefully collect the organic (upper) layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase (e.g., 50:50 water:acetonitrile).

III. LC-MS/MS Analysis

  • Rationale: Reversed-phase chromatography is used to separate the 11- and 12-hydroxy isomers, which is essential for individual quantification.[11] Negative mode electrospray ionization (ESI) is preferred as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for medium-chain fatty acids.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting analytes.
Gradient Start at 40% B, ramp to 95% BOptimized to separate isomers and elute them efficiently.
Ionization Mode ESI NegativeCarboxylic acids are highly responsive in negative mode.
Detection Mode Multiple Reaction Monitoring (MRM)Offers maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

IV. MRM Transitions for Quantification

  • Principle: In the mass spectrometer, the deprotonated molecule (precursor ion) is selected and fragmented. A specific, stable fragment (product ion) is then monitored. This transition is unique to the analyte of interest.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
11-/12-Hydroxylauric Acid215.2171.2
12-OH-Lauric Acid-d₄ (IS)219.2175.2

Physiological Relevance and Future Directions

While lauric acid hydroxylation has historically been viewed as a minor detoxification pathway, emerging evidence suggests a more active role. For instance, hydroxylated fatty acids can act as signaling molecules.[8] In plants, 12-hydroxylauric acid is involved in responses to abiotic stresses like drought and can act as a systemic immune elicitor.[12][13][14]

In the context of drug development, understanding the metabolism of lauric acid by CYP4A11 is crucial. This enzyme can be inhibited by various compounds, and assays using lauric acid as a probe substrate are valuable tools for screening potential drug candidates for off-target effects.[7] The simultaneous determination of multiple this compound metabolites can provide additional information on an inhibitor's selectivity.[7]

Future research should focus on elucidating the specific signaling pathways modulated by hydroxylauric acids, their role in metabolic diseases, and their potential as diagnostic or prognostic biomarkers.

Conclusion

This compound, a direct metabolite of lauric acid, represents a fascinating intersection of fatty acid metabolism and cytochrome P450 enzymology. Its study demands sophisticated analytical techniques and a deep understanding of the underlying biochemistry. This guide has provided a framework for researchers, from the fundamental enzymatic pathways to a detailed, validated protocol for quantification. As our understanding of lipid metabolism continues to evolve, the importance of these once-overlooked metabolites is poised to grow, opening new avenues for scientific discovery and therapeutic intervention.

References

The Role of 2-Hydroxylauric Acid in Bacterial Cell Lipids: From Biosynthesis to Pathoadaptation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxylauric acid (2-OH-C12) is a specialized fatty acid modification found within the outer membrane lipids of several critical Gram-negative pathogens, most notably Pseudomonas aeruginosa and Acinetobacter baumannii. This hydroxylation, occurring on secondary acyl chains of the Lipid A moiety of lipopolysaccharide (LPS), is not a ubiquitous modification but rather a tightly regulated process catalyzed by a family of dioxygenase enzymes. Its presence has profound implications for the bacterium's interaction with its environment, particularly within a host. This guide provides a comprehensive overview of the biosynthesis of 2-hydroxylauric acid, its site-specific incorporation into Lipid A, its role in modulating host immune responses, and its contribution to bacterial virulence and adaptation during chronic infections. We further detail robust analytical methodologies for its detection and characterization, providing a technical framework for researchers investigating bacterial lipid modifications and their potential as novel therapeutic targets.

Introduction: The Significance of Hydroxylated Fatty Acids in the Bacterial Envelope

The outer membrane of Gram-negative bacteria is a formidable and asymmetric barrier, with an outer leaflet dominated by lipopolysaccharide (LPS). The anchor of LPS, Lipid A, is the primary mediator of endotoxic activity and a critical determinant of membrane integrity. The structure of Lipid A is not static; bacteria can enzymatically modify its acylation and phosphorylation patterns to adapt to environmental stresses, including the host immune system.

While 3-hydroxy fatty acids are canonical components of Lipid A across most Gram-negative species, the presence of 2-hydroxy fatty acids is less common and points to specialized functions. 2-Hydroxylauric acid, in particular, has emerged as a key modification in opportunistic pathogens like P. aeruginosa and A. baumannii. This hydroxylation is catalyzed by specific lipid A dioxygenases, which act on laurate (C12) chains after they have been attached to the Lipid A core. Understanding the role of this modification is crucial for deciphering the mechanisms of pathogenesis and antibiotic resistance in these organisms.

Biosynthesis and Incorporation into Lipid A

The formation of 2-hydroxylauric acid is not a standalone process but is intricately linked with the late stages of Lipid A biosynthesis. It involves a coordinated effort between late acyltransferases and specialized dioxygenases. In Pseudomonas aeruginosa, this process is particularly well-characterized and involves two distinct, site-specific enzyme pairs.[1]

  • Addition of Secondary Acyl Chains: The process begins after the synthesis of the core Lipid A structure. Late acyltransferases, HtrB1 and HtrB2, add laurate (C12) to the primary 3-hydroxy acyl chains already present on the Lipid A backbone. These enzymes exhibit positional specificity: HtrB1 adds laurate to the 2-position acyl chain, while HtrB2 adds laurate to the 2'-position acyl chain.[1]

  • Site-Specific Hydroxylation: Following the addition of laurate, two distinct dioxygenase enzymes, LpxO1 and LpxO2, catalyze the 2-hydroxylation. These enzymes also display remarkable site specificity[1][2]:

    • LpxO1 acts on the 2'-acyloxyacyl laurate that was added by HtrB2.

    • LpxO2 acts on the 2-acyloxyacyl laurate that was added by HtrB1.

This dual-pathway system allows for precise control over the location and extent of Lipid A hydroxylation, which appears to be differentially regulated during infection.[1][2] Gene expression analyses from murine infection models show that lpxO2 expression is increased in vivo, while lpxO1 expression remains unchanged, suggesting a differential role for these modifications during pathogenesis.[1][2]

Key Enzymes in P. aeruginosa Lipid A 2-Hydroxylation
EnzymeGeneFunctionSubstrate Specificity
HtrB1 -Late AcyltransferaseAdds laurate to the 2-position acyl chain of Lipid A
HtrB2 -Late AcyltransferaseAdds laurate to the 2'-position acyl chain of Lipid A
LpxO1 PA4512DioxygenaseHydroxylates the laurate added by HtrB2 (2'-position)
LpxO2 PA0936DioxygenaseHydroxylates the laurate added by HtrB1 (2-position)

Visualization of the Biosynthetic Pathway

LipidA_Hydroxylation cluster_acyl Late Acyltransfer cluster_hydroxy Hydroxylation LipidA_core Lipid A Precursor HtrB1 HtrB1 LipidA_core->HtrB1 Adds C12 to 2-pos HtrB2 HtrB2 LipidA_core->HtrB2 Adds C12 to 2'-pos Lauroyl_LipidA Lauroyl-Lipid A HtrB1->Lauroyl_LipidA HtrB2->Lauroyl_LipidA LpxO1 LpxO1 Lauroyl_LipidA->LpxO1 Acts on 2'-pos C12 LpxO2 LpxO2 Lauroyl_LipidA->LpxO2 Acts on 2-pos C12 Hydroxylated_LipidA 2-OH-Lauroyl-Lipid A (Final Structure) LpxO1->Hydroxylated_LipidA LpxO2->Hydroxylated_LipidA

Caption: Biosynthesis of 2-hydroxylauroyl-Lipid A in P. aeruginosa.

Functional Significance in Host-Pathogen Interactions

The modification of Lipid A with 2-hydroxylauric acid significantly alters the physical properties of the outer membrane and its interaction with the host immune system.

Modulation of Innate Immune Recognition

Lipid A is the canonical ligand for the Toll-like receptor 4 (TLR4)-MD2 complex in mammals, which triggers a potent inflammatory response. Structural changes to Lipid A can fine-tune this interaction. Studies have shown that site-specific 2-hydroxylation of P. aeruginosa Lipid A leads to a diminished cytokine response from macrophages.[3] This suggests that hydroxylation may be a strategy to partially evade or dampen the host's innate immune signaling, potentially contributing to the establishment of chronic infections by reducing inflammation-mediated clearance.[3]

Role in Virulence and Antibiotic Resistance

In Acinetobacter baumannii, 2-hydroxylation of Lipid A has been shown to be a contributor to virulence. An lpxO mutant of A. baumannii was found to be more susceptible to cationic antimicrobial peptides (CAMPs) produced by the larvae of Galleria mellonella.[4] This suggests that the addition of the hydroxyl group may strengthen the outer membrane barrier against these host-derived peptides.

The role in resistance to clinical antibiotics is less clear. In P. aeruginosa, 2-hydroxylation by LpxO1/LpxO2 does not appear to significantly influence susceptibility to polymyxin B.[2] However, the frequent emergence of loss-of-function mutations in lpxO1 and lpxO2 in isolates from chronic cystic fibrosis (CF) lung infections suggests that the absence of this modification may confer a survival advantage in that specific, complex environment.[1] This pathoadaptive phenotype may be linked to altered growth rates or other factors that favor persistence over acute virulence.[2]

Methodologies for Analysis

The study of 2-hydroxylauric acid requires specialized analytical techniques to extract, identify, and structurally characterize it within complex bacterial lipids.

Protocol 1: Total Fatty Acid Analysis via GC-MS

This workflow is designed to identify and quantify all fatty acids, including hydroxylated species, from a bacterial cell culture.

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and definitive identification of fatty acid methyl esters (FAMEs). Saponification is a critical first step as it robustly cleaves all ester and amide linkages without degrading sensitive structures like cyclopropane rings, which can be damaged by harsher transesterification reagents.[5]

Step-by-Step Methodology:

  • Cell Harvesting: Grow bacteria to the desired phase (e.g., mid-log or stationary) in an appropriate liquid medium. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove media components. Lyophilize the cell pellet to obtain a precise dry weight.

  • Saponification and Acidification:

    • To 5-10 mg of dry cells, add 1 mL of 15% (w/v) NaOH in 50% (v/v) aqueous methanol.

    • Seal the tube tightly and heat at 100°C for 30 minutes to hydrolyze lipids and release fatty acids as sodium salts.

    • Cool the sample, then acidify to pH <2.0 by adding approximately 0.5 mL of 6 M HCl. This protonates the fatty acids.

  • Extraction:

    • Add 1.25 mL of a 1:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and hexane.

    • Vortex for 10 minutes. Centrifuge to separate the phases.

    • Carefully transfer the upper organic phase containing the free fatty acids to a new clean tube. Repeat the extraction once more and pool the organic phases.

  • Derivatization to FAMEs:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 2 mL of 10% (w/v) boron trifluoride (BF3) in methanol.

    • Seal and heat at 80°C for 10 minutes to convert fatty acids to their volatile methyl esters.

    • Cool, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject the sample onto a suitable capillary column (e.g., a DB-5ms or similar).

    • Use a temperature program that effectively separates fatty acids ranging from C10 to C20.

    • Identify peaks by comparing their mass spectra and retention times to known standards and spectral libraries. The methyl ester of 2-hydroxylauric acid will have a characteristic mass spectrum.

Protocol 2: Direct Structural Analysis of Lipid A by MALDI-TOF MS

This method allows for the analysis of the intact Lipid A molecule, providing direct evidence of 2-hydroxylation without prior hydrolysis.

Rationale: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for analyzing large, non-volatile molecules like Lipid A. It provides the molecular weight of the entire structure, allowing for the detection of modifications that add mass, such as hydroxylation (+16 Da). This method can even be used on samples directly isolated from in vivo sources like bronchoalveolar lavage fluid.[1][2]

Step-by-Step Methodology:

  • Lipid A Extraction:

    • Use a modified hot ammonium isobutyrate method or a similar established protocol to extract LPS from bacterial cells.

    • Perform mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 2-4 hours) on the extracted LPS to cleave the Kdo-Lipid A linkage, releasing the intact Lipid A.

    • Centrifuge to pellet the insoluble Lipid A. Wash the pellet sequentially with water and 80% ethanol to remove residual sugars and salts.

  • Sample Preparation for MALDI:

    • Dissolve the purified Lipid A pellet in a small volume of chloroform:methanol (2:1, v/v).

    • Prepare a saturated matrix solution. 2,5-dihydroxybenzoic acid (2,5-DHB) is a common matrix for Lipid A analysis.[4]

    • Spot 1 µL of the Lipid A solution onto the MALDI target plate and let it air dry.

    • Immediately add 1 µL of the matrix solution on top of the sample spot. Allow it to co-crystallize.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in negative reflectron mode. The negative ion mode is preferred as it provides better signal for the negatively charged phosphate groups on Lipid A.

    • Acquire spectra over a mass range appropriate for the expected Lipid A species (e.g., m/z 1400-2000).

    • Identify peaks corresponding to the known mass of the unmodified Lipid A species and look for additional peaks corresponding to hydroxylated variants (+16 Da for a single hydroxylation, +32 Da for two).

Visualization of the Analytical Workflow

Analytical_Workflow cluster_gcms GC-MS Pathway cluster_maldi MALDI-TOF MS Pathway culture Bacterial Culture harvest Cell Harvesting & Lyophilization culture->harvest sapon Saponification & Hydrolysis harvest->sapon extract_lps LPS Extraction harvest->extract_lps extract_ffa Free Fatty Acid Extraction sapon->extract_ffa deriv Derivatization (FAMEs) extract_ffa->deriv gcms GC-MS Analysis deriv->gcms hydro_lps Mild Acid Hydrolysis extract_lps->hydro_lps maldi_prep MALDI Plate Spotting hydro_lps->maldi_prep maldi MALDI-TOF MS Analysis maldi_prep->maldi

Caption: General workflows for analyzing 2-hydroxylauric acid in bacteria.

Therapeutic Implications and Future Directions

The discovery of the LpxO pathway and the role of 2-hydroxylauric acid in pathogenesis opens new avenues for therapeutic intervention.

  • Targeting LpxO Enzymes: The LpxO dioxygenases are specific to this modification pathway and are found in key pathogens. Developing inhibitors against these enzymes could represent a novel anti-virulence strategy. By preventing Lipid A hydroxylation, it may be possible to render bacteria more susceptible to host CAMPs or to elicit a stronger, more effective initial immune response.[4]

  • Understanding Pathoadaptation: The observation that P. aeruginosa often discards LpxO function during chronic CF infection is a critical insight.[1] It highlights that the selective pressures in a chronic infection environment are vastly different from those in an acute infection. Further research is needed to understand the precise benefit conferred by the loss of hydroxylation in this context. This knowledge could inform treatment strategies for long-term, persistent infections.

  • Diagnostic Potential: The presence and specific pattern of Lipid A hydroxylation could potentially serve as a biomarker for the physiological state of an infecting bacterial population, distinguishing between acute and chronic infection phenotypes.

References

The Uncharted Territories of Lipid Metabolism: A Technical Guide to the Discovery of Novel Hydroxylauric Acid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical — Unveiling the Hidden Complexity of Fatty Acid Metabolism

For decades, our understanding of lauric acid metabolism has been largely confined to the canonical ω- and (ω-1)-hydroxylation pathways, primarily mediated by cytochrome P450 (CYP) enzymes of the CYP4A and CYP2E1 subfamilies. While these pathways are undeniably crucial, a growing body of evidence suggests a far more intricate and nuanced metabolic landscape. This guide serves as a technical deep-dive into the methodologies and conceptual frameworks required to explore and characterize novel metabolic pathways of hydroxylauric acid. We will move beyond the well-trodden paths to illuminate the potential for in-chain hydroxylation, further oxidative transformations, and the intricate interplay between different subcellular compartments in dictating the ultimate fate of this ubiquitous medium-chain fatty acid. For the researcher, this guide provides a roadmap for discovery. For the drug development professional, it unveils a new frontier of potential therapeutic targets.

I. The Established Landscape: A Critical Re-evaluation of Lauric Acid Hydroxylation

A thorough understanding of the known is the bedrock upon which new discoveries are built. Lauric acid (C12:0) is a saturated fatty acid that serves as both a crucial energy source and a signaling molecule. Its initial oxidative functionalization is a critical control point in its metabolism.

The Dominant Pathways: ω- and (ω-1)-Hydroxylation

The primary and most extensively studied metabolic fates of lauric acid involve hydroxylation at the terminal (ω) or sub-terminal (ω-1) carbon atoms.

  • ω-Hydroxylation: This reaction, yielding 12-hydroxylauric acid, is predominantly catalyzed by members of the CYP4A subfamily, with CYP4A11 being the principal enzyme in the human liver.[1] This pathway is the initial step in a sequence that can lead to the formation of dicarboxylic acids, which are then further metabolized via peroxisomal β-oxidation.[2][3]

  • (ω-1)-Hydroxylation: The formation of 11-hydroxylauric acid is primarily attributed to CYP2E1 in human liver microsomes.[4] This pathway's physiological significance is still under investigation, but it highlights the potential for multiple P450 enzymes to act on the same substrate, leading to different metabolic outcomes.

The kinetic parameters of these reactions can be influenced by factors such as the expression levels of the respective CYP enzymes and the presence of co-factors like cytochrome b5.[5][6]

The Subsequent Fate: From Hydroxylation to Dicarboxylic Acids and Beyond

The generation of ω-hydroxylauric acid is not the endpoint of this metabolic journey. Subsequent oxidation steps, also potentially mediated by P450 enzymes, can convert the hydroxyl group to an aldehyde and then to a carboxylic acid, forming dodecanedioic acid.[2] These dicarboxylic acids are then shuttled into peroxisomes for degradation via a specialized β-oxidation pathway, providing an alternative route for energy production, particularly under conditions of high fatty acid influx.[2][7][8]

II. Charting the Unknown: A Methodological Framework for Discovering Novel Pathways

The central thesis of this guide is that the metabolic story of lauric acid is far from complete. The existence of other hydroxylated isomers and downstream metabolites is not just a theoretical possibility but an emerging reality. Here, we outline a comprehensive, multi-pronged approach to their discovery and characterization.

Hypothesis Generation: Where to Look for Novelty

The search for novel pathways begins with informed hypotheses. Several lines of inquiry can guide this process:

  • In-Chain Hydroxylation: Beyond the terminal and sub-terminal positions, hydroxylation can occur at various points along the fatty acid chain. Enzymes from the CYP4Z1 and CYP703 families have been shown to catalyze the in-chain hydroxylation of lauric acid, producing a range of monohydroxylated products.[9][10][11]

  • Alternative Enzyme Families: While CYPs are the usual suspects, other enzyme classes, such as dioxygenases, could potentially be involved in lauric acid hydroxylation.[12]

  • Further Metabolism of Hydroxylated Intermediates: Each hydroxylated isomer of lauric acid could be a substrate for a unique downstream metabolic cascade, including further oxidation, conjugation, or incorporation into complex lipids.

The Discovery Engine: Advanced Analytical Techniques

The identification and quantification of novel metabolites are the cornerstones of pathway discovery. A combination of high-resolution analytical techniques is essential.

GC-MS remains a gold standard for the analysis of fatty acids and their hydroxylated derivatives due to its high resolving power and sensitive detection.

Table 1: Comparison of Derivatization Strategies for GC-MS Analysis of Hydroxylauric Acids

Derivatization AgentTarget Functional Group(s)AdvantagesDisadvantages
BSTFA/TMCS Hydroxyl, CarboxylForms stable trimethylsilyl (TMS) ethers and esters, good fragmentation patterns for structural elucidation.Can be sensitive to moisture.
PFBBr/DIPEA CarboxylForms pentafluorobenzyl (PFB) esters, excellent for electron capture negative ion (ECNI) detection, leading to very high sensitivity.[13]Does not derivatize hydroxyl groups, requiring a second derivatization step.
Methanolic HCl/H₂SO₄ CarboxylForms fatty acid methyl esters (FAMEs), a classic and robust method.Requires a separate derivatization for the hydroxyl group.

Experimental Protocol: GC-MS Analysis of this compound Isomers

  • Lipid Extraction: Extract total lipids from cell or tissue samples using a modified Folch or Bligh-Dyer method.

  • Saponification: Hydrolyze the lipid extract with methanolic KOH to release free fatty acids.

  • Derivatization:

    • Step 1 (Esterification): Convert the carboxyl groups to methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.

    • Step 2 (Silylation): Derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14][15]

  • GC-MS Analysis:

    • Column: Utilize a mid-polarity capillary column (e.g., DB-5MS or HP-5MS) to achieve separation of different this compound isomers.[14]

    • Injection: Perform a splitless injection to maximize sensitivity.

    • Temperature Program: Employ a temperature gradient to ensure the elution of all analytes. A typical program might start at 80°C and ramp up to 290°C.[14]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

  • Data Analysis: Identify peaks corresponding to this compound isomers based on their retention times and characteristic mass spectra. The fragmentation patterns of TMS derivatives are highly informative for determining the position of the hydroxyl group.[16]

LC-MS/MS offers a complementary approach, particularly for the analysis of less volatile or thermally labile metabolites and for high-throughput screening.

Experimental Protocol: LC-MS/MS Analysis of this compound Isomers

  • Lipid Extraction: As with GC-MS, extract total lipids from the biological matrix.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column for the separation of this compound isomers.

    • Mobile Phase: Employ a gradient of water and acetonitrile/isopropanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry:

    • Ionization: Utilize electrospray ionization (ESI) in negative ion mode.

    • Analysis: Perform full scan analysis to identify potential metabolites and product ion scans (tandem MS) to confirm their structures. Multiple reaction monitoring (MRM) can be used for targeted quantification of known and suspected isomers.[17]

  • Data Analysis: Identify and quantify this compound isomers based on their retention times and specific precursor-product ion transitions.

Tracing the Flow: Stable Isotope-Resolved Metabolomics (SIRM)

Once novel hydroxylated isomers are identified, the next crucial step is to understand their metabolic origins and fates. Stable isotope tracing is an indispensable tool for this purpose.

Experimental Protocol: Stable Isotope Tracing of Lauric Acid Metabolism in Cell Culture

  • Tracer Selection: Utilize uniformly labeled [U-¹³C₁₂]-lauric acid as the tracer.

  • Cell Culture:

    • Culture cells in a medium containing dialyzed fetal bovine serum (FBS) to minimize the background of unlabeled fatty acids.[18]

    • Incubate the cells with the [U-¹³C₁₂]-lauric acid for a defined period (e.g., a time course of 0, 4, 8, 24 hours).[19]

  • Metabolite Extraction: Quench metabolism rapidly with ice-cold methanol and extract metabolites.[19]

  • LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to track the incorporation of the ¹³C label into this compound isomers and their downstream metabolites.

  • Data Analysis: Determine the fractional enrichment of ¹³C in each metabolite to elucidate the metabolic pathways originating from lauric acid.

Diagram: Experimental Workflow for the Discovery of Novel this compound Metabolic Pathways

G cluster_0 Hypothesis Generation cluster_1 Analytical Discovery cluster_2 Metabolic Flux Analysis cluster_3 Genetic and Functional Validation Hypothesis In-chain Hydroxylation Alternative Enzymes Downstream Metabolism GCMS GC-MS Analysis (Derivatization, Separation, Structural Elucidation) Hypothesis->GCMS LCMS LC-MS/MS Analysis (Separation, Quantification, Targeted Analysis) Hypothesis->LCMS SIRM Stable Isotope Tracing ([U-13C12]-Lauric Acid) GCMS->SIRM Identified Isomers LCMS->SIRM Quantified Isomers Genetics Genetic Association Studies (GWAS, QTL) SIRM->Genetics Metabolic Phenotypes Functional Functional Genomics (CRISPR, siRNA, Enzyme Assays) Genetics->Functional Candidate Genes Functional->Hypothesis Validated Pathways

Caption: A comprehensive workflow for the discovery and validation of novel this compound metabolic pathways.

Unveiling the Machinery: Genetic and Functional Genomics Approaches

The identification of novel metabolites and pathways necessitates the discovery of the enzymes and genes that govern them.

  • Genetic Association Studies: Genome-wide association studies (GWAS) can identify genetic variants associated with altered levels of specific this compound isomers, pointing towards candidate genes involved in their metabolism.[20][21][22][23]

  • Functional Genomics: Once candidate genes are identified, their roles can be validated using techniques such as:

    • CRISPR/Cas9 or siRNA-mediated gene silencing: To assess the impact of gene knockout or knockdown on the production of specific metabolites.

    • Heterologous expression of candidate enzymes: To confirm their catalytic activity and substrate specificity in a controlled system.

    • In vitro enzyme assays: Using purified recombinant enzymes to determine kinetic parameters and reaction mechanisms.

III. The Emerging Picture: Novel Pathways and Their Potential Significance

The application of the methodologies described above is beginning to paint a more complex picture of lauric acid metabolism.

In-Chain Hydroxylation: A New Branch of Metabolism

The discovery of in-chain hydroxylated lauric acids opens up entirely new branches of its metabolic tree. For instance, CYP4Z1 has been shown to produce (ω-2), (ω-3), (ω-4), and (ω-5)-hydroxylauric acids.[9][10] The physiological roles of these metabolites are currently unknown, but their formation suggests a previously unappreciated level of metabolic diversity.

Diagram: Known and Hypothetical Metabolic Pathways of Lauric Acid

G cluster_0 Omega-Oxidation cluster_1 Sub-terminal Oxidation cluster_2 Novel In-Chain Hydroxylation LauricAcid Lauric Acid OmegaOH 12-Hydroxylauric Acid LauricAcid->OmegaOH CYP4A11 Omega1OH 11-Hydroxylauric Acid LauricAcid->Omega1OH CYP2E1 InChainOH (ω-2), (ω-3), (ω-4), (ω-5) Hydroxylauric Acids LauricAcid->InChainOH CYP4Z1, etc. Dicarboxylic Dodecanedioic Acid OmegaOH->Dicarboxylic Oxidation Peroxisomal Peroxisomal β-Oxidation Dicarboxylic->Peroxisomal Unknown Further Metabolism? InChainOH->Unknown

Caption: An overview of established and potential new metabolic pathways for lauric acid.

Pharmacological and Pathophysiological Implications

The discovery of novel this compound metabolic pathways has significant implications for both basic research and drug development.

  • Novel Drug Targets: The enzymes responsible for these novel transformations represent a new class of potential therapeutic targets for metabolic diseases.[24]

  • Biomarkers of Disease: Specific this compound isomers or their downstream metabolites could serve as sensitive and specific biomarkers for various pathological states, including metabolic syndrome and cancer.

  • Understanding Drug Metabolism: A more complete understanding of fatty acid hydroxylation is crucial for predicting and mitigating potential drug-lipid interactions.

IV. Conclusion and Future Directions

The field of fatty acid metabolism is in the midst of a renaissance, driven by technological advancements that allow us to probe metabolic networks with unprecedented depth and precision. The discovery of novel this compound metabolic pathways is not merely an academic exercise; it is a critical step towards a more complete understanding of cellular physiology and a necessary foundation for the development of next-generation therapies for a host of metabolic diseases. The methodologies and concepts outlined in this guide provide a robust framework for researchers and drug development professionals to navigate this exciting and underexplored frontier. The journey to fully map the metabolic fate of lauric acid has just begun, and the discoveries that lie ahead promise to reshape our understanding of lipid biology.

V. References

  • Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. PubMed. --INVALID-LINK--

  • Human CYP4Z1 catalyzes the in-chain hydroxylation of lauric acid and myristic acid. Biological Chemistry. --INVALID-LINK--

  • Metabolic aspects of peroxisomal beta-oxidation. PubMed. --INVALID-LINK--

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC. --INVALID-LINK--

  • Peroxisomal β-oxidation pathways, including different enzymes and transporters. ResearchGate. --INVALID-LINK--

  • Human CYP4Z1 catalyzes the in-chain hydroxylation of lauric acid and myristic acid. ResearchGate. --INVALID-LINK--

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Mount Sinai Scholars Portal. --INVALID-LINK--

  • Fatty acid metabolism. Wikipedia. --INVALID-LINK--

  • Summary of the enzymatic features of fatty acid hydroxylation enzymes. ResearchGate. --INVALID-LINK--

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. --INVALID-LINK--

  • Identification of Novel Genetic Determinants of Erythrocyte Membrane Fatty Acid Composition among Greenlanders. Semantic Scholar. --INVALID-LINK--

  • CYP703 Is an Ancient Cytochrome P450 in Land Plants Catalyzing in-Chain Hydroxylation of Lauric Acid to Provide... ProQuest. --INVALID-LINK--

  • Fatty acid metabolism: Target for metabolic syndrome. ResearchGate. --INVALID-LINK--

  • Genes and Dietary Fatty Acids in Regulation of Fatty Acid Composition of Plasma and Erythrocyte Membranes. PMC. --INVALID-LINK--

  • Beta Oxidation. Study.com. --INVALID-LINK--

  • Discovery of a new Metabolic Pathway of a Known Lipid has Implications in Cancer, Obesity. Stony Brook University. --INVALID-LINK--

  • Genetics-Driven Discovery of Novel Regulators of Lipid Metabolism. PMC. --INVALID-LINK--

  • 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. PubMed. --INVALID-LINK--

  • Biochemistry, Fatty Acid Oxidation. StatPearls. --INVALID-LINK--

  • Oxidation of Fatty Acids. Chemistry LibreTexts. --INVALID-LINK--

  • LC-MS chromatograms of the 11-and 12-hydroxylauric acid metabolites... ResearchGate. --INVALID-LINK--

  • Lipid Metabolism. PMC. --INVALID-LINK--

  • Application Notes and Protocols for Stable Isotope Labeling for 3-Oxooctadecanoic Acid Tracing. Benchchem. --INVALID-LINK--

  • Fatty acid metabolism – Knowledge and References. Taylor & Francis. --INVALID-LINK--

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH. --INVALID-LINK--

  • An Overview of Fatty Acid Metabolism. Chemistry LibreTexts. --INVALID-LINK--

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library. --INVALID-LINK--

  • Beta Oxidation of Fatty Acids. YouTube. --INVALID-LINK--

  • Beta oxidation. Wikipedia. --INVALID-LINK--

  • Importance of the Long-Chain Fatty Acid Beta-Hydroxylating Cytochrome P450 Enzyme YbdT for Lipopeptide Biosynthesis in Bacillus subtilis Strain OKB105. MDPI. --INVALID-LINK--

  • Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. NIH. --INVALID-LINK--

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Springer Nature Experiments. --INVALID-LINK--

  • Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. --INVALID-LINK--

  • Genetic Determinants of Fatty Acid Composition in Subcutaneous and Visceral Adipose Tissue. PMC. --INVALID-LINK--

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. --INVALID-LINK--

  • Fatty acid metabolism: Implications for diet, genetic variation, and disease. PubMed Central. --INVALID-LINK--

  • Discovery of essential fatty acids. PMC. --INVALID-LINK--

  • Fatty Acid Degradation. University of California, Davis. --INVALID-LINK--

  • Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11. PubMed. --INVALID-LINK--

  • What is Fatty Acid Metabolism?. Creative Proteomics. --INVALID-LINK--

  • Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... ResearchGate. --INVALID-LINK--

References

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Inherited disorders of fatty acid oxidation (FAODs) represent a class of metabolic diseases that compromise the body's ability to generate energy from fat, particularly during periods of fasting or metabolic stress.[1] Among the various intermediates that accumulate in these conditions, 3-hydroxy fatty acids (3-HFAs) have emerged as critical players, acting as both diagnostic biomarkers and toxic metabolites. This guide focuses specifically on 3-hydroxylauric acid (3-OH C12), a 12-carbon 3-HFA, and its profound connection to severe FAODs, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. We will explore the biochemical origins of 3-hydroxylauric acid, the mechanisms of its accumulation, its role in cellular pathology, the analytical methods for its detection, and the current and emerging therapeutic strategies aimed at mitigating its impact. This document is intended for researchers, clinicians, and drug development professionals dedicated to advancing the understanding and treatment of these complex metabolic diseases.

Section 1: The Central Molecule - 3-Hydroxylauric Acid

Chemical Identity and Properties

3-Hydroxylauric acid, also known as 3-hydroxydodecanoic acid, is a medium-chain hydroxylated fatty acid with a 12-carbon backbone.[2] In biological systems, it primarily exists as the (R)-enantiomer, an intermediate in the mitochondrial β-oxidation of lauric acid.[3] Its structure includes a hydroxyl group at the third carbon (the β-carbon), which is a key feature of intermediates in this metabolic pathway. While normally present at very low, transient levels within the mitochondria, its accumulation in biological fluids is a hallmark of metabolic dysfunction.[4][5]

Biosynthesis and its Role in Normophysiology: The Mitochondrial β-Oxidation Spiral

Fatty acids are a primary energy source for tissues such as the heart, skeletal muscle, and liver, especially during fasting or prolonged exercise.[1][6] Their catabolism occurs within the mitochondrial matrix via a four-step process known as β-oxidation. This cycle sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.

The four core reactions are:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A ketoacyl-CoA thiolase cleaves the bond, releasing acetyl-CoA and a shortened acyl-CoA chain.

For long-chain fatty acids, the last three steps are catalyzed by a multi-enzyme complex called the mitochondrial trifunctional protein (MTP), which is embedded in the inner mitochondrial membrane.[6][7] 3-Hydroxylauroyl-CoA is the specific intermediate generated during the oxidation of myristoyl-CoA (C14) and is acted upon by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), the dehydrogenase component of the MTP complex.[6]

Beta_Oxidation_Pathway cluster_Mito Mitochondrial Matrix FattyAcylCoA Long-Chain Fatty Acyl-CoA (C14) LCAD LCAD FattyAcylCoA->LCAD FAD -> FADH2 EnoylCoA Trans-Δ2-Enoyl-CoA MTP_Hydratase MTP (Hydratase) EnoylCoA->MTP_Hydratase + H2O HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., 3-Hydroxylauroyl-CoA) MTP_LCHAD MTP (LCHAD) HydroxyacylCoA->MTP_LCHAD NAD+ -> NADH Block Metabolic Block in LCHAD/MTP Deficiency HydroxyacylCoA->Block KetoacylCoA 3-Ketoacyl-CoA MTP_Thiolase MTP (Thiolase) KetoacylCoA->MTP_Thiolase + CoA-SH ShortenedAcylCoA Shortened Acyl-CoA (C12) AcetylCoA Acetyl-CoA (to Krebs Cycle) LCAD->EnoylCoA MTP_Hydratase->HydroxyacylCoA MTP_LCHAD->KetoacylCoA MTP_Thiolase->ShortenedAcylCoA MTP_Thiolase->AcetylCoA Accumulation Accumulation of 3-Hydroxylauric Acid and other 3-HFAs Block->Accumulation

Mitochondrial β-Oxidation and the LCHAD/MTP Block.

Section 2: Pathophysiology of 3-Hydroxy Fatty Acid Accumulation

The Metabolic Block: LCHAD and MTP Deficiencies

LCHAD deficiency (LCHADD) and MTP deficiency are autosomal recessive disorders caused by mutations in the HADHA and HADHB genes, respectively.[6][7][8] The HADHA gene encodes the alpha subunit of the MTP complex, which contains the hydratase and LCHAD enzymatic activities, while HADHB encodes the beta subunit with thiolase activity.[6] A common G1528C mutation in the HADHA gene is responsible for the majority of isolated LCHAD deficiency cases.[9]

These genetic defects impair the dehydrogenase step for long-chain fatty acids.[10] Consequently, 3-hydroxyacyl-CoA intermediates, including 3-hydroxylauroyl-CoA, cannot be further metabolized. These intermediates are then hydrolyzed from their CoA esters and accumulate as free 3-hydroxy fatty acids, which are subsequently released from the mitochondria into the circulation.[1][5]

Cellular Toxicity and Mitochondrial Uncoupling

The accumulation of long-chain 3-HFAs is not a benign event. These metabolites are cytotoxic and exert their pathogenic effects primarily through mitochondrial dysfunction. Research has shown that 3-hydroxytetradecanoic acid (C14) and 3-hydroxypalmitic acid (C16) act as potent uncouplers of oxidative phosphorylation in heart mitochondria.[11] They disrupt the mitochondrial membrane potential, increase resting respiration, and decrease the efficiency of ATP synthesis.[11] This uncoupling effect impairs cellular energy homeostasis, particularly in tissues with high energy demands.[11] Furthermore, these accumulating metabolites can induce oxidative stress and trigger caspase-dependent lipoapoptosis in hepatocytes.[12][13]

Downstream Consequences: From Organelle to Organ System

The cellular energy deficit and toxicity caused by 3-HFA accumulation manifest as a severe, multi-system clinical phenotype.

  • Liver: Hepatic dysfunction, presenting as steatosis (fatty liver), hepatomegaly, and hypoglycemic coma, is common. The hypoglycemia is hypoketotic because the block in β-oxidation prevents the formation of acetyl-CoA, the precursor for ketone body synthesis.[7][9][14]

  • Heart: Cardiomyopathy is a frequent and life-threatening complication, resulting directly from the impaired energy production in cardiac muscle.[11][14]

  • Skeletal Muscle: Patients often experience hypotonia, muscle weakness, and episodic rhabdomyolysis (muscle breakdown), especially triggered by exercise or illness.[7][10]

  • Nervous System & Retina: Peripheral neuropathy and a specific form of pigmentary chorioretinopathy are characteristic features of LCHAD deficiency, suggesting a unique vulnerability of neural and retinal tissues to 3-HFA toxicity or related metabolic disturbances.[7][9][12]

The Maternal-Fetal Interface: Acute Fatty Liver of Pregnancy (AFLP)

A unique and dangerous manifestation of these disorders occurs when a mother who is a heterozygous carrier for an LCHAD mutation carries a fetus who is homozygous for the deficiency.[9] The fetus is unable to metabolize long-chain 3-HFAs, which then accumulate in the placenta and are shunted into the maternal circulation.[12][13] This massive influx of toxic metabolites can overwhelm the mother's metabolic capacity, leading to the development of AFLP or HELLP syndrome (Hemolysis, Elevated Liver enzymes, Low Platelets), life-threatening conditions for both mother and child.[9][15]

Section 3: Diagnostic Strategies and Biomarker Analysis

The Role of Newborn Screening

The severe outcomes of LCHAD and MTP deficiencies underscore the critical importance of early diagnosis. Expanded newborn screening programs using tandem mass spectrometry (MS/MS) to analyze acylcarnitines in dried blood spots have revolutionized the detection of these disorders.[6] Elevated levels of long-chain hydroxyacylcarnitines are indicative of a potential diagnosis, prompting confirmatory testing.

Quantitative Analysis of 3-Hydroxy Fatty Acids: A Multi-Platform Approach

Confirmatory diagnosis relies on a combination of metabolite analysis, enzyme assays, and molecular genetic testing. The direct or indirect measurement of 3-hydroxylauric acid and other 3-HFAs is a cornerstone of this process.

Analytical Method Sample Type Analytes Measured Principle & Technology Advantages Limitations
Urine Organic Acid Analysis Urine3-Hydroxy-dicarboxylic acids, other organic acidsGas Chromatography-Mass Spectrometry (GC-MS)Non-invasive; provides a broad metabolic snapshot.[16][17]Indirect measurement; levels can normalize between crises.[17]
Plasma Acylcarnitine Profile Plasma / Dried Blood Spot3-Hydroxyacyl-carnitine estersTandem Mass Spectrometry (MS/MS)High-throughput; standard for newborn screening; sensitive.[9][18]Measures carnitine esters, not free fatty acids; can be influenced by carnitine status.
Plasma Free 3-HFA Analysis Plasma / SerumFree 3-hydroxy fatty acids (C6-C18)Stable Isotope Dilution GC-MSHighly specific and quantitative; directly measures the toxic metabolite.[5]Technically demanding; not widely available in all clinical labs.
Protocol: Stable Isotope Dilution GC-MS for Plasma 3-Hydroxy Fatty Acid Profiling

This protocol describes a validated method for the quantitative analysis of free 3-HFAs in plasma, adapted from established methodologies.[5]

1. Sample Preparation & Internal Standard Spiking:

  • Thaw 100 µL of patient plasma or serum on ice.
  • Add a precise amount of an internal standard mixture containing stable isotope-labeled 3-HFA analogs (e.g., ¹³C-labeled C6 to C18 3-HFAs). This is critical for accurate quantification.

2. Protein Precipitation and Lipid Extraction:

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean glass tube.
  • Perform a liquid-liquid extraction using a solvent like hexane to isolate the lipid fraction containing the 3-HFAs.

3. Derivatization:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
  • To make the 3-HFAs volatile for GC analysis, they must be derivatized. A common method is to create trimethylsilyl (TMS) esters.
  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and incubate at 60°C for 30 minutes.

4. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.
  • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different 3-HFA-TMS derivatives based on their chain length and boiling points.
  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor specific, characteristic ions for each native 3-HFA and its corresponding stable isotope-labeled internal standard.

5. Quantification:

  • Calculate the ratio of the peak area of the native analyte to the peak area of its internal standard.
  • Determine the concentration of each 3-HFA in the original plasma sample by comparing this ratio to a standard curve generated from known concentrations.

Workflow Diagram: From Sample Collection to Diagnosis

Diagnostic_Workflow cluster_flow Diagnostic and Confirmation Pathway for LCHAD/MTP Deficiency cluster_labs Laboratory Analysis Start Clinical Suspicion or Positive Newborn Screen (Acylcarnitines) Sample Collect Samples (Blood, Urine) Start->Sample Urine_Test Urine Organic Acid Analysis (GC-MS) Sample->Urine_Test Plasma_Test Plasma Free 3-HFA Analysis (GC-MS) Sample->Plasma_Test Results Integrate Metabolic Data: Elevated 3-OH C12, C14, C16 HFAs Urine_Test->Results Plasma_Test->Results Confirm Confirmatory Testing: - Fibroblast Enzyme Assay - HADHA/HADHB Gene Sequencing Results->Confirm Diagnosis Definitive Diagnosis Confirm->Diagnosis

Integrated workflow for the diagnosis of 3-HFA disorders.

Section 4: Therapeutic Intervention and Drug Development

Current Standard of Care: Dietary Management

The cornerstone of therapy for LCHAD and MTP deficiencies is rigorous dietary management aimed at preventing catabolism and bypassing the metabolic block.[6] Key strategies include:

  • Avoidance of Fasting: Frequent meals and, for infants and young children, overnight continuous feeds are necessary to maintain a constant supply of glucose and prevent the mobilization of fatty acids.[19]

  • Long-Chain Fat Restriction: The diet must be low in long-chain triglycerides (LCTs). Total LCT intake is often restricted to 10% of total energy.[19]

  • High Carbohydrate Intake: Carbohydrates become the primary energy source to prevent lipolysis.[19]

The Rationale for Medium-Chain Triglyceride (MCT) Supplementation

To provide a source of fat for energy and essential fatty acids without using the defective long-chain pathway, diets are supplemented with medium-chain triglycerides (MCTs).[19][20] MCTs, typically containing octanoate (C8) and decanoate (C10), can enter the mitochondria without the need for the carnitine transport system and are metabolized by a different set of medium-chain specific enzymes, thus bypassing the LCHAD/MTP block.

Interestingly, in vitro studies using fibroblasts from LCHAD-deficient patients suggest that decanoate (C10) may be more effective than octanoate (C8) at reducing the accumulation of toxic long-chain 3-HFA intermediates. This has led to the suggestion that MCT preparations with a higher decanoate content could be more beneficial.[20]

Emerging Therapeutic Targets and Novel Molecules

While dietary management has improved survival, morbidity remains high, driving the search for new therapies.

  • Triheptanoin (C7 Oil): Triheptanoin is a synthetic triglyceride containing three seven-carbon fatty acids. Its metabolism produces propionyl-CoA, which can be converted to succinyl-CoA. This process, known as anaplerosis, replenishes Krebs cycle intermediates, potentially improving energy production. Clinical trials have shown that triheptanoin may improve exercise tolerance and quality of life in patients with long-chain FAODs.[21]

  • Bezafibrate: This drug showed promise in cell culture studies by increasing the expression of fatty acid oxidation enzymes, but clinical trials in patients with long-chain FAODs unfortunately did not demonstrate efficacy.[21]

Pre-clinical Models for Therapeutic Screening

The development of new drugs relies on robust pre-clinical models.

  • Patient-derived Fibroblasts: Cultured skin fibroblasts from patients are invaluable for studying the underlying biochemistry of a defect and for the initial screening of compounds that might reduce 3-HFA accumulation or improve cellular respiration.[5][20]

  • Animal Models: Knockout mouse models, such as the hadh knockout mouse, provide an in vivo system to study the pathophysiology of the disease and test the efficacy and safety of novel therapeutic strategies.[5]

Section 5: Conclusion and Future Directions

3-Hydroxylauric acid and its longer-chain counterparts are more than just biomarkers; they are central mediators of pathology in LCHAD and MTP deficiencies. Their accumulation leads to a profound energy deficit and cellular toxicity that underpins the severe clinical manifestations of these diseases. Advances in newborn screening and quantitative diagnostics have enabled early detection, and rigorous dietary management has significantly improved outcomes.

However, significant challenges remain. Patients still face the risk of life-threatening metabolic decompensation, and chronic complications like cardiomyopathy and retinopathy persist. Future research must focus on developing therapies that go beyond dietary management. Key areas of investigation should include:

  • Novel Anaplerotic Substrates: Further exploration of compounds like triheptanoin that can refuel the Krebs cycle.

  • Chaperone Therapies: Investigating small molecules that could help misfolded MTP enzymes regain partial function.

  • Gene Therapy: Exploring the long-term potential of correcting the underlying genetic defect in affected tissues like the liver and heart.

By continuing to unravel the complex role of 3-hydroxylauric acid and other toxic metabolites, the scientific community can pave the way for more effective interventions and improved long-term health for individuals affected by these devastating disorders.

References

Hydroxylauric Acid Signaling in Plant Defense: A Technical Guide to a DAMP-Mediated Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The plant cuticle, a formidable barrier against environmental stressors, is not merely a passive shield. Upon pathogen attack or mechanical damage, the breakdown of its primary component, cutin, releases a cascade of molecular signals that trigger a robust immune response. Among these signals, hydroxylated fatty acids, such as hydroxylauric acid, have emerged as critical Damage-Associated Molecular Patterns (DAMPs). These molecules are perceived by the plant as indicators of compromised tissue integrity, initiating a sophisticated signaling network to mount a defense. This technical guide provides an in-depth exploration of the core mechanisms of this compound signaling in plant defense, from its biosynthesis and perception to the downstream activation of immune responses. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the extraction, quantification, and bioactivity assessment of this compound, offering a comprehensive resource for researchers and professionals in plant science and drug development.

Introduction: The Cuticle as a Source of Endogenous Danger Signals

The plant cuticle is a complex, hydrophobic layer composed primarily of the polyester cutin, which is a matrix of cross-linked hydroxy and epoxy fatty acids.[1] For decades, the cuticle was viewed mainly as a physical barrier. However, it is now understood that the products of its degradation can act as potent elicitors of plant immunity.[2] When pathogens secrete cutinases to breach this barrier, or when mechanical wounding occurs, cutin monomers and oligomers are released into the apoplast.[1] These molecules, including this compound, function as DAMPs, alerting the plant to a breach in its defenses and activating a state of heightened immunity known as Pattern-Triggered Immunity (PTI).[2][3]

This guide will focus on the signaling cascade initiated by this compound, a key hydroxylated fatty acid derived from cutin, and provide the technical framework to investigate its role in plant defense.

Biosynthesis and Release of this compound

The journey of this compound as a signaling molecule begins with its synthesis as a structural component of the cutin polymer.

The Role of Cytochrome P450 Monooxygenases

The hydroxylation of fatty acids, a critical step in the formation of cutin monomers, is catalyzed by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs).[4][5] Specifically, members of the CYP86 and CYP94 families are known to be involved in the ω-hydroxylation of fatty acids, which is the addition of a hydroxyl group at the terminal (ω) carbon.[4][6] For lauric acid (a C12 saturated fatty acid), this results in the formation of 12-hydroxylauric acid. In-chain hydroxylation is also possible, carried out by other CYP families like CYP703, which preferentially hydroxylates lauric acid at the C-7 position.[2]

The expression and activity of these CYPs are often upregulated in response to various stresses, suggesting a dynamic regulation of cutin biosynthesis and, consequently, the potential pool of signaling molecules.[4]

Liberation from the Cutin Matrix

This compound and other cutin monomers are covalently linked within the cutin polymer via ester bonds. Their release as signaling molecules is primarily mediated by the enzymatic activity of hydrolases, such as cutinases secreted by invading fungal pathogens.[1] Additionally, plant-derived GDSL-motif esterase/lipase enzymes may also play a role in cutin remodeling and the generation of these signals.[7][8][9]

cluster_0 Cutin Polymer cluster_1 Signal Generation cluster_2 Released Signal Cutin Cutin This compound This compound Cutin->this compound releases Pathogen Cutinases Pathogen Cutinases Pathogen Cutinases->Cutin degrades Plant GDSL Lipases Plant GDSL Lipases Plant GDSL Lipases->Cutin remodels

Figure 1: Generation of this compound from the cutin polymer.

Perception and Downstream Signaling

The recognition of this compound by the plant cell initiates a signaling cascade that culminates in the activation of defense responses.

Putative Receptors: The L-type Lectin Receptor Kinases

While a specific receptor for this compound has yet to be definitively identified, strong evidence points towards the L-type lectin receptor kinases (LecRKs) as prime candidates.[2][10][11][12] LecRKs are a class of pattern recognition receptors (PRRs) with an extracellular lectin domain that can bind to a variety of ligands, including hydrophobic molecules.[12] Their involvement in perceiving DAMPs and initiating immune signaling is well-documented.[2][10][11] It is hypothesized that the hydrophobic nature of this compound allows it to be recognized by the extracellular domain of a specific LecRK or a complex of LecRKs at the plasma membrane.[12]

Early Signaling Events: Ion Fluxes and Kinase Cascades

Upon perception of this compound, a series of rapid signaling events are triggered within the cell, characteristic of PTI:

  • Calcium Influx: A rapid and transient increase in cytosolic Ca2+ concentration is one of the earliest detectable responses.[2] This calcium signature acts as a crucial second messenger, activating downstream components of the signaling pathway.

  • Reactive Oxygen Species (ROS) Burst: The production of reactive oxygen species, such as superoxide (O2-) and hydrogen peroxide (H2O2), by plasma membrane-bound NADPH oxidases (RBOHs) is a hallmark of PTI.[2] This oxidative burst has a dual role: it is directly antimicrobial and also acts as a signaling molecule to propagate the defense response.

  • Mitogen-Activated Protein Kinase (MAPK) Activation: A phosphorylation cascade involving MAP kinases (MAPKs) is activated.[2] This cascade amplifies the initial signal and leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of defense-related genes.

This compound This compound LecRK (putative) LecRK (putative) This compound->LecRK (putative) binds Ca2+ Influx Ca2+ Influx LecRK (putative)->Ca2+ Influx ROS Burst ROS Burst LecRK (putative)->ROS Burst MAPK Cascade MAPK Cascade Ca2+ Influx->MAPK Cascade ROS Burst->MAPK Cascade Transcriptional Reprogramming Transcriptional Reprogramming MAPK Cascade->Transcriptional Reprogramming Defense Gene Expression Defense Gene Expression Transcriptional Reprogramming->Defense Gene Expression cluster_0 Signal Generation & Analysis cluster_1 Cellular Response Assays cluster_2 Whole Plant Response Plant Tissue Plant Tissue Extraction & Quantification (GC-MS) Extraction & Quantification (GC-MS) Plant Tissue->Extraction & Quantification (GC-MS) This compound ROS Burst Assay (Luminol) ROS Burst Assay (Luminol) Plant Tissue->ROS Burst Assay (Luminol) treatment MAPK Activation Assay (Immunoblot) MAPK Activation Assay (Immunoblot) Plant Tissue->MAPK Activation Assay (Immunoblot) treatment Whole Plants Whole Plants Induced Resistance Assay Induced Resistance Assay Whole Plants->Induced Resistance Assay treatment Pathogen Challenge Pathogen Challenge Induced Resistance Assay->Pathogen Challenge Disease Quantification Disease Quantification Pathogen Challenge->Disease Quantification

References

Unlocking Novel Antimicrobial Strategies: An In-Depth Technical Guide to the Antimicrobial Properties of Hydroxylauric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Pressing Need for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Nature, a master chemist, offers a vast repository of molecules with potent biological activities. Among these, fatty acids have long been recognized for their antimicrobial properties. This guide delves into a specific, promising class of these molecules: hydroxylauric acid isomers. By introducing a hydroxyl group onto the twelve-carbon backbone of lauric acid, we can modulate its physicochemical properties and, consequently, its antimicrobial efficacy and spectrum. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of this compound isomers as antimicrobial agents, detailing methodologies for their investigation, and highlighting the critical interplay between chemical structure and biological function.

The Molecular Landscape of this compound Isomers

Lauric acid, a 12-carbon saturated fatty acid, is known for its antimicrobial activity, particularly against Gram-positive bacteria.[1][2] The introduction of a hydroxyl (-OH) group at different positions along the carbon chain creates a family of positional isomers, each with unique steric and electronic properties. This seemingly simple modification can have profound effects on how the molecule interacts with microbial cell membranes, the primary target of fatty acid antimicrobial action.[2] This guide will focus on the available data for 2-hydroxylauric acid, 3-hydroxylauric acid, and 12-hydroxylauric acid as representative examples to explore the structure-activity relationships within this class of compounds.

Antimicrobial Spectrum of Key this compound Isomers: A Comparative Analysis

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The available data for key this compound isomers reveals a fascinating and nuanced antimicrobial profile.

12-Hydroxylauric Acid: A Broad-Spectrum Contender

12-Hydroxylauric acid (ω-hydroxylauric acid) has demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi. This broad spectrum of activity makes it a particularly interesting candidate for further investigation.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive bacterium6.25
Bacillus subtilisGram-positive bacterium6.25
Bacillus cereusGram-positive bacterium12.5
Escherichia coliGram-negative bacterium125
Pseudomonas aeruginosaGram-negative bacterium62.5
Candida albicansFungus (Yeast)15.63
Data sourced from Cayman Chemical product information based on available research.[3]
3-Hydroxylauric Acid: Potent Antifungal Activity

3-Hydroxylauric acid has shown significant promise as an antifungal agent, with demonstrated efficacy against a variety of fungal species.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Aspergillus fumigatusFungus (Mold)25 - 100
Aspergillus nidulansFungus (Mold)10 - 100
Penicillium roquefortiFungus (Mold)5 - 50
Penicillium communeFungus (Mold)10 - 100
Kluyveromyces marxianusFungus (Yeast)10 - 100
Pichia anomalaFungus (Yeast)10 - 100
Rhodotorula mucilaginosaFungus (Yeast)10 - 100
Data represents a range for total growth inhibition of spore germination for racemic mixtures.[4]
2-Hydroxylauric Acid: An Emerging Player

While specific MIC values are less readily available in comparative studies, 2-hydroxylauric acid is recognized for its antimicrobial properties and is known to be a component of cellular lipids in some Pseudomonas strains.[5] Its structural similarity to other alpha-hydroxy acids suggests potential for significant biological activity, warranting further investigation to fully characterize its antimicrobial spectrum.

The Crucial Role of Hydroxyl Group Position: A Structure-Activity Relationship Perspective

The position of the hydroxyl group along the lauric acid backbone is a critical determinant of its antimicrobial activity. While a comprehensive comparative study of all positional isomers is lacking in the current literature, we can infer a structure-activity relationship based on the available data and established biophysical principles.

The introduction of a hydroxyl group increases the polarity of the fatty acid. The location of this polar group influences how the molecule inserts into and disrupts the lipid bilayer of microbial membranes.

  • ω-Position (12-OH): With the hydroxyl group at the terminal end of the acyl chain, 12-hydroxylauric acid maintains a significant portion of its hydrophobic character, allowing it to readily partition into the lipid membrane. The terminal hydroxyl group may then interact with the polar head groups of phospholipids or create pores, leading to membrane destabilization. This could explain its broad-spectrum activity.

  • β-Position (3-OH): The hydroxyl group at the 3-position is closer to the carboxylic acid head group. This positioning may facilitate specific interactions with membrane proteins or alter the packing of membrane lipids in a way that is particularly disruptive to fungal cell membranes, which have a different composition (e.g., presence of ergosterol) compared to bacterial membranes.

  • α-Position (2-OH): A hydroxyl group at the 2-position significantly alters the electronic and steric properties of the carboxylic acid headgroup. This could influence its interaction with the membrane interface and potentially with specific enzymes involved in lipid metabolism or cell wall synthesis. Molecular dynamics simulations of 2-hydroxyoleic acid have shown that it can induce small structural changes in lipid bilayers and increase the mobility of lipid chains.

Unraveling the Mechanism of Action: Disruption of the Microbial Membrane

The primary mechanism by which fatty acids, including hydroxylated derivatives, exert their antimicrobial effect is through the disruption of the cell membrane's integrity. This leads to a cascade of events culminating in cell death.

Antimicrobial_Mechanism cluster_membrane_interaction Membrane Interaction cluster_cellular_effects Cellular Effects Insertion This compound insertion into the lipid bilayer Disruption Disruption of lipid packing Insertion->Disruption causes Pore_Formation Pore formation Disruption->Pore_Formation may lead to Permeability Increased membrane permeability Disruption->Permeability results in Pore_Formation->Permeability results in Leakage Leakage of intracellular components (ions, ATP, nucleic acids) Permeability->Leakage leads to Potential_Loss Dissipation of membrane potential Permeability->Potential_Loss leads to Metabolism_Inhibition Inhibition of cellular processes Leakage->Metabolism_Inhibition contributes to Potential_Loss->Metabolism_Inhibition contributes to Cell_Death Cell Death Metabolism_Inhibition->Cell_Death results in

Caption: Proposed mechanism of antimicrobial action of this compound isomers.

The hydroxyl group likely plays a key role in this process by altering the molecule's amphipathicity and its interactions within the lipid bilayer. Further research using techniques like molecular dynamics simulations and biophysical assays on model membranes is needed to elucidate the precise molecular interactions for each isomer.

Experimental Protocols for the Investigation of this compound Isomers

To facilitate further research in this promising area, this section provides detailed, self-validating protocols for the synthesis and antimicrobial evaluation of this compound isomers.

Synthesis of this compound Isomers

The synthesis of specific positional isomers of this compound can be achieved through various chemical and enzymatic routes.

5.1.1. Synthesis of 2-Hydroxydodecanoic Acid

This can be achieved by the oxidation of lauric acid.

  • Materials: Lauric acid, potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), appropriate solvents (e.g., ethanol), and reagents for purification.

  • Procedure:

    • Dissolve lauric acid in a suitable solvent.

    • Slowly add the oxidizing agent (e.g., KMnO4) under controlled temperature conditions.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

    • Confirm the structure and purity using techniques like NMR and mass spectrometry.

5.1.2. Synthesis of 3-Hydroxydodecanoic Acid

A common method involves the Reformatsky reaction.

  • Materials: Decyl aldehyde, ethyl bromoacetate, activated zinc, and solvents like THF.

  • Procedure:

    • Activate zinc powder (e.g., with iodine).

    • In a flask under an inert atmosphere, add the activated zinc, decyl aldehyde, and ethyl bromoacetate in a suitable solvent (e.g., THF).

    • Initiate the reaction (e.g., with gentle heating).

    • After the reaction is complete, quench with a mild acid.

    • Extract the resulting ethyl 3-hydroxydodecanoate.

    • Hydrolyze the ester to the carboxylic acid using a base (e.g., KOH) followed by acidification.

    • Purify and characterize the final product.

5.1.3. Synthesis of 12-Hydroxydodecanoic Acid

Biocatalytic routes are often preferred for their high selectivity.

  • Materials: Dodecanoic acid, a whole-cell biocatalyst expressing a cytochrome P450 monooxygenase (e.g., from Limnobacter sp.), growth media, and extraction solvents.[6]

  • Procedure:

    • Cultivate the recombinant microbial strain to the desired cell density.

    • Induce the expression of the P450 enzyme.

    • Add dodecanoic acid as the substrate to the culture.

    • Incubate under optimal conditions for biotransformation (temperature, pH, aeration).

    • Monitor the formation of 12-hydroxydodecanoic acid using GC-MS or HPLC.

    • After the reaction, acidify the culture medium to protonate the fatty acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product using crystallization or chromatography.

    • Confirm the structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Isomers Start Starting Material (e.g., Lauric Acid, Decyl Aldehyde) Reaction Chemical or Enzymatic Reaction Start->Reaction Workup Reaction Workup and Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Isomer Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound isomers.

Antimicrobial Susceptibility Testing

5.2.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Materials: 96-well microtiter plates, sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inocula standardized to a specific cell density, stock solutions of this compound isomers in a suitable solvent (e.g., DMSO or ethanol), positive control antibiotic, and a negative control (medium only).

  • Procedure:

    • Prepare a serial two-fold dilution of each this compound isomer in the microtiter plate wells containing the growth medium.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

5.2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Procedure:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Plate the aliquot onto a suitable agar medium.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Mechanistic Assays

5.3.1. Membrane Permeability Assay (Liposome Leakage)

  • Materials: Liposomes encapsulating a fluorescent dye (e.g., calcein or ANTS/DPX), this compound isomer solutions, a fluorometer.

  • Procedure:

    • Prepare liposomes with a self-quenching concentration of a fluorescent dye.

    • Add the this compound isomer to the liposome suspension.

    • Monitor the increase in fluorescence over time, which corresponds to the leakage of the dye from the liposomes due to membrane disruption.

    • A positive control for complete leakage (e.g., Triton X-100) should be used to normalize the results.

5.3.2. Electron Microscopy

  • Procedure:

    • Treat microbial cells with the this compound isomer at a concentration around the MIC.

    • Fix, dehydrate, and prepare the cells for either scanning electron microscopy (SEM) to observe surface morphology changes or transmission electron microscopy (TEM) to visualize internal structural damage, particularly to the cell membrane.

Future Directions and Concluding Remarks

The study of this compound isomers as antimicrobial agents is a field ripe with potential. While initial findings are promising, further research is crucial to fully unlock their therapeutic value. Key areas for future investigation include:

  • A Comprehensive Comparative Study: A systematic evaluation of all positional isomers of this compound against a broad panel of clinically relevant microbes is needed to establish a definitive structure-activity relationship.

  • Elucidation of Isomer-Specific Mechanisms: Advanced biophysical techniques and molecular modeling can provide a deeper understanding of how each isomer interacts with and disrupts microbial membranes.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to in vivo models of infection to assess their therapeutic potential and safety profiles.

  • Synergy with Conventional Antibiotics: Investigating the potential for this compound isomers to act synergistically with existing antibiotics could offer a strategy to combat resistance and reduce required dosages.

References

An In-depth Technical Guide on (R)-3-Hydroxydodecanoic Acid in Eukaryotic Fatty Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-Hydroxydodecanoic acid, a medium-chain 3-hydroxy fatty acid, within the context of eukaryotic fatty acid biosynthesis. We will delve into its formation as a key intermediate, the enzymatic machinery involved, its potential release from the fatty acid synthase complex, and its subsequent metabolic fate and emerging biological roles. This document is designed to provide researchers and drug development professionals with a detailed understanding of this molecule, from its fundamental biochemistry to its analytical quantification and potential as a bioactive signaling molecule.

Introduction: The Significance of (R)-3-Hydroxydodecanoic Acid

(R)-3-Hydroxydodecanoic acid, also known as (R)-β-hydroxylauric acid, is a 12-carbon saturated fatty acid with a hydroxyl group at the C-3 position. It is a naturally occurring molecule found in all eukaryotes, from yeast to humans.[1][2][3] Historically viewed primarily as a transient intermediate in the cyclical process of fatty acid synthesis, recent interest in (R)-3-Hydroxydodecanoic acid and other 3-hydroxy fatty acids has grown due to their potential involvement in cellular signaling and as biomarkers for metabolic disorders.[4][5][6]

This guide will explore the multifaceted nature of (R)-3-Hydroxydodecanoic acid, moving beyond its textbook definition as a simple metabolic intermediate to discuss its broader implications in cellular physiology and pathology.

Biosynthesis of (R)-3-Hydroxydodecanoic Acid: An Intermediate in Fatty Acid Elongation

In eukaryotes, the de novo synthesis of fatty acids is a cyclical process catalyzed by a large, multifunctional enzyme complex known as Fatty Acid Synthase (FAS).[7] This process occurs primarily in the cytosol (FASI) and also within the mitochondria (mtFASII), with each system having distinct roles.[2] During fatty acid synthesis, the growing acyl chain is covalently attached to an Acyl Carrier Protein (ACP) domain, which shuttles the intermediate between the various catalytic sites of the FAS complex.[8]

The formation of (R)-3-Hydroxydodecanoyl-ACP occurs during the fifth cycle of fatty acid elongation. Each cycle consists of four sequential reactions:

  • Condensation: The cycle begins with the condensation of an acetyl-CoA (in the first cycle) or a growing acyl-ACP with malonyl-ACP, catalyzed by the β-ketoacyl-ACP synthase (KS) domain. This reaction extends the acyl chain by two carbons.

  • Reduction: The resulting β-ketoacyl-ACP is then reduced to an (R)-3-hydroxyacyl-ACP by the β-ketoacyl-ACP reductase (KR) domain, utilizing NADPH as a reducing agent. This is the step where (R)-3-Hydroxydodecanoyl-ACP is formed when the acyl chain reaches 12 carbons.

  • Dehydration: The 3-hydroxyacyl-ACP is dehydrated by the 3-hydroxyacyl-ACP dehydratase (DH) domain to form a trans-Δ²-enoyl-ACP.[3]

  • Reduction: Finally, the enoyl-ACP is reduced by the enoyl-ACP reductase (ER) domain, again using NADPH, to yield a saturated acyl-ACP, which is now two carbons longer and ready for the next elongation cycle.

FAS_Cycle cluster_FAS Fatty Acid Synthase (FAS) Cycle Malonyl_ACP Malonyl-ACP Acyl_ACP_n Acyl-ACP (Cn) Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Acyl_ACP_n->Ketoacyl_ACP Condensation (KS) + Malonyl-ACP - CO2 - ACP Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP (Cn+2) Ketoacyl_ACP->Hydroxyacyl_ACP Reduction (KR) NADPH -> NADP+ Enoyl_ACP trans-Δ²-Enoyl-ACP (Cn+2) Hydroxyacyl_ACP->Enoyl_ACP Dehydration (DH) - H2O Acyl_ACP_n2 Acyl-ACP (Cn+2) Enoyl_ACP->Acyl_ACP_n2 Reduction (ER) NADPH -> NADP+ Acyl_ACP_n2->Acyl_ACP_n Next Cycle or Termination

Caption: The eukaryotic fatty acid synthesis cycle.

The formation of (R)-3-Hydroxydodecanoyl-ACP is an integral step in the synthesis of longer-chain fatty acids. Typically, this intermediate would proceed through the subsequent dehydration and reduction steps to form dodecanoyl-ACP.

Release from the Fatty Acid Synthase Complex: The Role of Thioesterases

While most acyl-ACP intermediates are channeled to the next enzymatic step within the FAS complex, there is evidence for the release of medium-chain fatty acids, including 3-hydroxy fatty acids, before the typical termination at C16 (palmitate). This premature termination is mediated by specific acyl-ACP thioesterases (TEs).[9]

In plants, a class of thioesterases known as FatB has been shown to have specificity for medium-chain acyl-ACPs, leading to the accumulation of medium-chain fatty acids in certain plant oils.[10] More specifically, certain plant acyl-lipid thioesterases (ALTs) can act on 3-hydroxyacyl-ACP intermediates to produce medium-chain 3-hydroxy fatty acids.[10]

In mammals and yeast, the specific thioesterases responsible for the release of (R)-3-Hydroxydodecanoic acid are less well-characterized. However, the presence of free 3-hydroxy fatty acids in mammalian tissues and biofluids suggests that such a mechanism exists.[4] Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze acyl-CoAs to free fatty acids and Coenzyme A.[11] While their primary substrates are thought to be acyl-CoAs, some may have activity towards acyl-ACPs or act on 3-hydroxyacyl-CoAs that have been released from the FAS complex through other means. The specificity of mammalian and yeast thioesterases for medium-chain 3-hydroxyacyl-ACPs or -CoAs is an active area of research.

Metabolic Fate of (R)-3-Hydroxydodecanoic Acid

Once released from the FAS complex, free (R)-3-Hydroxydodecanoic acid can potentially enter several metabolic pathways:

  • β-Oxidation: (R)-3-Hydroxydodecanoic acid can be activated to its CoA thioester, (R)-3-hydroxydodecanoyl-CoA, and subsequently enter the mitochondrial or peroxisomal β-oxidation pathway for energy production.[11][12] The peroxisomal β-oxidation pathway is particularly important for the metabolism of very-long-chain and branched-chain fatty acids, but it also participates in the oxidation of other fatty acid species.[11][12]

  • Incorporation into Complex Lipids: It is plausible that (R)-3-Hydroxydodecanoic acid could be incorporated into complex lipids such as phospholipids, triglycerides, or fatty acid esters of hydroxy fatty acids (FAHFAs).[13][14] The presence of a hydroxyl group would impart unique properties to these lipids, potentially affecting membrane fluidity and signaling.

  • Further Elongation: While less studied, it is possible that free (R)-3-Hydroxydodecanoic acid could be re-activated and further elongated by microsomal elongase systems.

Biological Activity and Signaling Roles

Emerging evidence suggests that 3-hydroxy fatty acids are not merely metabolic intermediates but also possess biological activity.

  • Anti-inflammatory and Anti-diabetic Effects: A class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which can contain 3-hydroxy fatty acids, have been identified as having anti-diabetic and anti-inflammatory properties.[13][14]

  • G-Protein Coupled Receptor (GPCR) Activation: Recent studies have shown that bacteria-derived 3-hydroxydodecanoic acid can act as a signaling molecule by activating the G-protein coupled receptor GPR84, leading to a potent anti-tumor immune response.[5] This raises the intriguing possibility that endogenously produced (R)-3-Hydroxydodecanoic acid could also function as a ligand for GPR84 or other receptors, thereby modulating immune responses and other cellular processes.

  • Modulation of Cellular Processes: Fatty acids, in general, are known to be involved in a wide array of cellular signaling pathways, influencing gene expression, ion channel activity, and the function of various enzymes.[15] The unique structure of (R)-3-Hydroxydodecanoic acid, with its hydroxyl group, may confer specific signaling properties that are yet to be fully elucidated.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell R3HD (R)-3-Hydroxydodecanoic Acid GPR84 GPR84 R3HD->GPR84 Activation Other_Receptors Other Receptors? R3HD->Other_Receptors Immune_Response Anti-tumor Immune Response GPR84->Immune_Response Downstream_Signaling Downstream Signaling (e.g., anti-inflammatory) Other_Receptors->Downstream_Signaling

Caption: Potential signaling roles of (R)-3-Hydroxydodecanoic Acid.

Analytical Methodologies for Quantification

Accurate quantification of (R)-3-Hydroxydodecanoic acid in biological samples is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive method for the analysis of 3-hydroxy fatty acids. The general workflow involves:

  • Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissues, cells) using a solvent system such as chloroform/methanol.

  • Saponification: To release esterified 3-hydroxy fatty acids, the lipid extract is saponified using a strong base (e.g., NaOH in methanol/water).

  • Derivatization: The free fatty acids are then derivatized to increase their volatility for GC analysis. A common derivatization procedure involves methylation to form fatty acid methyl esters (FAMEs), followed by silylation of the hydroxyl group (e.g., using BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The FAMEs are separated on a capillary column and detected by the mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

Table 1: Example GC-MS Protocol for 3-Hydroxy Fatty Acid Analysis

StepProcedure
1. Sample Preparation To 1 mL of plasma, add a known amount of deuterated 3-hydroxydodecanoic acid internal standard.
2. Extraction Extract lipids using 4 mL of chloroform:methanol (2:1, v/v). Vortex and centrifuge. Collect the lower organic phase.
3. Saponification Evaporate the solvent and add 2 mL of 1 M NaOH in 90% methanol. Heat at 60°C for 1 hour.
4. Acidification & Extraction Acidify with HCl and extract the free fatty acids with 2 mL of hexane.
5. Derivatization Evaporate the hexane and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes.
6. GC-MS Analysis Inject 1 µL onto a DB-5ms capillary column. Use a temperature gradient from 100°C to 280°C. Monitor characteristic ions for the analyte and internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing 3-hydroxy fatty acids with minimal or no derivatization, which can simplify sample preparation and reduce the risk of artifacts.

  • Extraction: Similar to the GC-MS workflow, lipids are extracted from the biological sample. Solid-phase extraction (SPE) may be used for sample cleanup and enrichment of the fatty acid fraction.

  • LC Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile/isopropanol).

  • MS Detection: The eluting compounds are detected by a mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode. Quantification is performed using multiple reaction monitoring (MRM) for targeted analysis or by high-resolution mass spectrometry for untargeted lipidomics.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification

Caption: General analytical workflow for 3-hydroxy fatty acid analysis.

Conclusion and Future Directions

(R)-3-Hydroxydodecanoic acid, once considered a fleeting intermediate in fatty acid biosynthesis, is now emerging as a molecule of significant interest. Its role extends beyond a simple building block, with potential implications in cellular signaling, metabolic regulation, and disease. The development of sensitive analytical methods has been instrumental in enabling researchers to explore the distribution and dynamics of this and other 3-hydroxy fatty acids in biological systems.

Future research will likely focus on several key areas:

  • Elucidating the specific thioesterases in mammals and other eukaryotes that are responsible for the release of medium-chain 3-hydroxy fatty acids from the FAS complex.

  • Mapping the complete downstream metabolic network of (R)-3-Hydroxydodecanoic acid to understand how its levels are regulated and how it is integrated into the broader cellular lipidome.

  • Identifying and characterizing the receptors and signaling pathways through which endogenous (R)-3-Hydroxydodecanoic acid exerts its biological effects.

  • Investigating the therapeutic potential of modulating the levels or signaling of (R)-3-Hydroxydodecanoic acid in the context of metabolic and inflammatory diseases, as well as cancer.

A deeper understanding of the biology of (R)-3-Hydroxydodecanoic acid will undoubtedly open new avenues for research and may lead to the development of novel diagnostic and therapeutic strategies.

References

Introduction: Unveiling the Potential of a Key Lauric Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Hydroxylauric Acid for Researchers, Scientists, and Drug Development Professionals

This compound, a group of hydroxylated fatty acids derived from lauric acid (dodecanoic acid), is emerging as a molecule of significant interest in cellular biology and pharmacology. As a primary metabolite, it represents a crucial node in fatty acid signaling and metabolism. This guide provides a comprehensive review of the known biological activities of this compound, focusing on its metabolic origins, diverse physiological roles, and the experimental methodologies required for its study.

Lauric acid itself, a 12-carbon medium-chain fatty acid, is recognized for a range of biological effects, including anticancer and antimicrobial properties[1][2][3]. Its hydroxylation, primarily at the omega (ω) or omega-1 (ω-1) positions, yields metabolites like 12-hydroxylauric acid and 11-hydroxylauric acid, respectively. These modifications, catalyzed by cytochrome P450 (CYP) enzymes, are not merely for degradation but produce bioactive molecules with distinct functions[4][5]. This document will delve into these functions, offering field-proven insights and detailed protocols for researchers aiming to explore the therapeutic and biological potential of this compound and its isomers.

Part 1: Metabolism and Biosynthesis of this compound

The conversion of lauric acid to its hydroxylated forms is a critical metabolic process, primarily occurring in the endoplasmic reticulum of liver and kidney cells[6]. This biotransformation is orchestrated by the cytochrome P450 superfamily of monooxygenases.

The Central Role of Cytochrome P450 Enzymes

In humans, the principal enzyme responsible for the ω-hydroxylation of lauric acid to form 12-hydroxylauric acid is CYP4A11 [4][7]. This enzyme exhibits high specificity for the terminal methyl group of medium-chain fatty acids[4][5]. Studies using human liver microsomes have demonstrated that CYP4A11 is a potent laurate ω-hydroxylase, with its activity strongly correlating with the enzyme's expression levels[4]. While CYP4A11 is the major player, other isoforms, such as CYP4F2 and CYP4F3B, also contribute to the ω-hydroxylation of fatty acids, including the formation of the potent signaling molecule 20-HETE from arachidonic acid[5][8].

The ω-1 hydroxylation, yielding 11-hydroxylauric acid, is catalyzed by a different set of enzymes, with CYP2E1 being a significant contributor[4][9]. The formation of 2-hydroxylauric acid is mediated almost exclusively by CYP2B6[9]. This enzymatic specificity underscores the distinct regulatory pathways governing the production of different this compound isomers.

The metabolic cascade can continue beyond initial hydroxylation. 12-hydroxylauric acid can be further oxidized by P450 enzymes to form dodecanedioic acid, a dicarboxylic acid that can be further metabolized through β-oxidation[8][10].

Metabolic_Pathway cluster_0 Metabolic Conversion of Lauric Acid LA Lauric Acid (C12:0) p1 LA->p1 HLA_12 12-Hydroxylauric Acid (ω-hydroxylation) DDA Dodecanedioic Acid HLA_12->DDA Further Oxidation (CYP4A11/ALDH) HLA_11 11-Hydroxylauric Acid (ω-1 hydroxylation) p1->HLA_12 p1->HLA_11 p2 cyp4a11 CYP4A11 (Major) cyp4a11->HLA_12 cyp2e1 CYP2E1 cyp2e1->HLA_11

Caption: Metabolic pathway of lauric acid hydroxylation.

Part 2: Key Biological Activities of this compound

Hydroxylated fatty acids are increasingly recognized as potent signaling molecules with diverse biological functions. While research on this compound is still evolving, current evidence points to significant roles in antimicrobial defense, cancer biology, and metabolic regulation.

Antimicrobial Activity

12-hydroxylauric acid has demonstrated notable antimicrobial properties. It is a naturally occurring component of honeybee royal jelly, which is known for its preservative qualities[11]. Studies have quantified its activity against a range of pathogenic microbes.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus6.25 - 12.5
Bacillus subtilis6.25
Bacillus cereus12.5
Escherichia coli125
Pseudomonas aeruginosa125
Candida albicans15.63
Data sourced from Isidorov, W., et al. (2018) as cited by Cayman Chemical[11].

The mechanism is hypothesized to involve the disruption of microbial cell membranes, a common trait for medium-chain fatty acids and their derivatives[2]. The presence of the hydroxyl group may enhance its amphipathic nature, improving its ability to integrate into and destabilize the lipid bilayer of pathogens.

Anticancer and Immunomodulatory Effects

While the parent molecule, lauric acid, has been shown to induce apoptosis and oxidative stress in colorectal, breast, and endometrial cancer cells[12][13], direct evidence for this compound is emerging. A recent study highlighted that 3-hydroxydodecanoic acid (3-hydroxylauric acid), a bacteria-derived metabolite, can induce a potent anti-tumor immune response by activating T cells and macrophages via the GPR84 receptor[14]. This finding is significant as it positions a this compound isomer as a key mediator in the communication between the microbiome and the host immune system in the context of cancer.

The anticancer mechanisms of related hydroxy fatty acids, such as 2-hydroxyoleic acid, involve the repression of dihydrofolate reductase (DHFR), leading to impaired DNA synthesis and subsequent cell cycle arrest or apoptosis[15]. Similarly, hydroxystearic acids have been shown to inhibit cancer cell growth by targeting histone deacetylases or arresting the cell cycle[16]. These precedents suggest that hydroxylauric acids likely share similar antiproliferative mechanisms that warrant further investigation.

Metabolic Regulation: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acids and their metabolites are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism[17]. Hydroxylated fatty acids, in particular, have been identified as potent PPAR agonists[18][19].

Hydroxylation can convert a relatively "silent" fatty acid into an active PPAR agonist[18]. Studies on hydroxystearic acids have shown that the position of the hydroxyl group influences the potency of PPARα activation, with 10-HSA being a more effective agonist than 12-HSA[19]. By activating PPARs, these molecules can influence the transcription of genes involved in fatty acid oxidation, reduce inflammation, and improve insulin sensitivity. Although direct studies on this compound are limited, its structural similarity to other known hydroxy-fatty acid PPAR ligands strongly suggests it functions as a PPAR agonist.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus HLA Hydroxylauric Acid (Ligand) PPAR PPARα HLA->PPAR Binds Complex PPARα-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates Response Increased Fatty Acid Oxidation Reduced Inflammation Transcription->Response

Caption: Proposed PPARα signaling pathway for this compound.

Role in Plant Biology

Beyond mammalian systems, 12-hydroxylauric acid plays a role in plant physiology. It has been shown to act as a systemic immune elicitor in plants[20][21]. Furthermore, exogenous application of 12-hydroxylauric acid can alleviate drought stress in peach trees by helping to maintain the relative water content of leaves, reducing oxidative damage, and improving the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[1][20].

Part 3: Experimental Methodologies and Protocols

To facilitate further research in this area, this section provides detailed, validated protocols for key experiments. The rationale behind critical steps is explained to ensure both technical accuracy and conceptual understanding.

Protocol 1: Analysis of Lauric Acid Hydroxylation in Human Liver Microsomes

This protocol is designed to determine the enzymatic activity and metabolite profile of lauric acid hydroxylation, identifying the formation of 11- and 12-hydroxylauric acid.

Rationale: Human liver microsomes (HLMs) are a standard in vitro model as they contain a high concentration of CYP enzymes, closely mimicking hepatic metabolism[4]. The use of specific CYP inhibitors or antibodies allows for reaction phenotyping to identify the contribution of individual enzymes[4][9].

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Lauric Acid

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 1% formic acid (for quenching)

  • Internal standard (e.g., d4-lauric acid)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a master mix containing the NADPH regenerating system in potassium phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine HLMs (final concentration ~0.5 mg/mL), the NADPH regenerating system, and buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add lauric acid (final concentration typically 1-100 µM) to the pre-warmed mixture to start the reaction. Vortex gently. Total reaction volume is typically 200 µL.

  • Incubation: Incubate at 37°C for 15-30 minutes in a shaking water bath. The time should be within the determined linear range of the reaction.

  • Quench Reaction: Stop the reaction by adding 2 volumes (400 µL) of ice-cold ACN containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Preparation: Vortex the quenched sample vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of 11- and 12-hydroxylauric acid.

Protocol 2: Cell Viability and Antiproliferative MTT Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used method to determine IC50 values (the concentration of a drug that inhibits cell growth by 50%)[12][22].

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with this compound (Serial dilutions + Vehicle Control) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 100 µL DMSO or SDS solution) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability, Determine IC50) H->I

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Adherent cancer cell line (e.g., HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for attachment[22].

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution[22].

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression.

Conclusion and Future Perspectives

This compound, once viewed as a simple intermediate in fatty acid catabolism, is now understood to be a pleiotropic signaling molecule with significant biological activities. Its roles in antimicrobial defense, anticancer immunity via GPR84 signaling, and metabolic regulation through PPAR agonism highlight its potential as a therapeutic agent and a tool for understanding cellular physiology.

Future research should focus on:

  • Isomer-Specific Activity: Systematically comparing the biological activities (e.g., anticancer, PPAR agonism) of different this compound isomers (2-, 3-, 11-, 12-OH) to establish structure-activity relationships.

  • In Vivo Efficacy: Translating the promising in vitro findings into animal models of cancer, metabolic syndrome, and infectious disease.

  • Receptor Deconvolution: Identifying and characterizing other specific receptors, like GPR84, that mediate the effects of this compound isomers.

  • Microbiome Interactions: Further exploring the production of hydroxylauric acids by gut microbiota and their role in host-microbe communication and immune regulation.

This guide provides a foundational understanding of this compound's biology and the tools to investigate it further. As research continues, this fascinating molecule will undoubtedly reveal more of its secrets, paving the way for new therapeutic strategies in a variety of diseases.

References

Hydroxylauric Acid: A Potential Next-Generation Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metabolic diseases, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, represent a growing global health crisis. The complexity and multifactorial nature of these conditions necessitate the discovery of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. This technical guide delves into the emerging potential of hydroxylauric acids—specifically the ω- and (ω-1)-hydroxylated metabolites of lauric acid—as biomarkers for metabolic dysregulation. We will explore the biochemical pathways governing their formation, the analytical methodologies for their precise quantification in biological matrices, and the current evidence linking them to metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of molecules in their work.

The Biochemical Landscape of Lauric Acid Hydroxylation

Lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid, is primarily metabolized through mitochondrial β-oxidation. However, a key alternative pathway involves hydroxylation, predominantly catalyzed by specific cytochrome P450 (CYP) enzymes. This process generates various hydroxylauric acid isomers, with 12-hydroxylauric acid and 11-hydroxylauric acid being the most significant in humans.

ω-Hydroxylation: The Role of CYP4A11

The principal pathway for lauric acid hydroxylation is ω-hydroxylation, which occurs at the terminal (ω) carbon atom to produce 12-hydroxylauric acid. In humans, the primary enzyme responsible for this reaction in the liver and kidneys is CYP4A11 [1]. This enzyme is located in the endoplasmic reticulum and plays a crucial role in fatty acid metabolism[2]. The ω-hydroxylation of lauric acid is the initial step in a pathway that can lead to the formation of dicarboxylic acids, which can then undergo further metabolism via peroxisomal β-oxidation[3][4][5].

The expression and activity of CYP4A11 are implicated in the pathophysiology of metabolic diseases. Studies have shown that CYP4A11 is involved in the development of nonalcoholic fatty liver disease (NAFLD) by promoting the production of reactive oxygen species (ROS) and inducing lipid peroxidation and inflammation[6]. Furthermore, genetic variants in the CYP4A11 gene have been associated with an increased risk of hypertension and cardiovascular disease[7][8][9].

(ω-1)-Hydroxylation and Other Minor Pathways

Hydroxylation can also occur at the sub-terminal (ω-1) position, yielding 11-hydroxylauric acid. While CYP4A11 exhibits some (ω-1)-hydroxylase activity, other CYP enzymes, such as those in the CYP2 family, are also known to contribute to this reaction[1]. Further minor hydroxylation products, such as 10-hydroxylauric acid, have also been identified[9].

The balance between ω- and (ω-1)-hydroxylation can be indicative of the relative activities of different CYP isozymes, which may be altered in disease states.

lauric_acid Lauric Acid (Dodecanoic Acid) hydroxylauric_acid_12 12-Hydroxylauric Acid (ω-hydroxy) lauric_acid->hydroxylauric_acid_12 CYP4A11 (major) hydroxylauric_acid_11 11-Hydroxylauric Acid ((ω-1)-hydroxy) lauric_acid->hydroxylauric_acid_11 CYP Enzymes (e.g., CYP2 family) dicarboxylic_acid Dodecanedioic Acid hydroxylauric_acid_12->dicarboxylic_acid Further Oxidation peroxisomal_beta_oxidation Peroxisomal β-oxidation dicarboxylic_acid->peroxisomal_beta_oxidation

Figure 1: Simplified metabolic pathway of lauric acid hydroxylation.

This compound as a Putative Biomarker for Metabolic Diseases

The rationale for investigating this compound as a biomarker for metabolic diseases is rooted in the observation that the key enzyme in its production, CYP4A11, is closely linked to metabolic dysregulation. Alterations in the expression or activity of CYP4A11 in conditions such as insulin resistance and NAFLD would logically lead to corresponding changes in the circulating and urinary levels of its metabolic products, namely 12-hydroxylauric acid.

While direct clinical evidence is still emerging, several lines of reasoning support this hypothesis:

  • Enzymatic Upregulation in NAFLD: CYP4A11 expression is increased in response to high levels of free fatty acids, a hallmark of NAFLD[6]. This suggests that in a state of lipid overload, the ω-hydroxylation pathway may be upregulated, leading to increased production of 12-hydroxylauric acid.

  • Inflammatory Role: The metabolic products of CYP4A enzymes, including those derived from arachidonic acid, are known to have pro-inflammatory effects[8]. Elevated levels of this compound could, therefore, reflect an underlying inflammatory state characteristic of metabolic diseases.

  • Metabolomic Discoveries: Untargeted metabolomics studies have identified this compound in biological samples from individuals with metabolic disorders such as diabetes, obesity, and cardiovascular disease, suggesting its potential involvement in these conditions[10].

Further research is required to establish definitive correlations between specific this compound isomer concentrations and the presence, severity, and progression of metabolic diseases.

Analytical Methodologies for this compound Quantification

The accurate and precise quantification of this compound isomers in complex biological matrices such as plasma, serum, and urine is critical for its validation as a biomarker. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis[6]. This typically involves the conversion of the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) or other suitable esters.

Advantages of GC-MS:

  • High chromatographic resolution, allowing for the separation of closely related isomers.

  • Robust and widely available instrumentation.

Disadvantages of GC-MS:

  • Requires a derivatization step, which can be time-consuming and introduce variability.

  • Not suitable for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for the quantification of fatty acids and their metabolites in clinical research due to its high sensitivity, selectivity, and throughput. A significant advantage of LC-MS/MS is its ability to analyze many non-volatile and thermally labile compounds directly, often without the need for derivatization[6].

Advantages of LC-MS/MS:

  • High sensitivity and selectivity, particularly when using Multiple Reaction Monitoring (MRM).

  • Amenable to high-throughput analysis.

  • Direct analysis of underivatized this compound is possible.

Disadvantages of LC-MS/MS:

  • Potential for matrix effects (ion suppression or enhancement) that can affect quantification.

  • Instrumentation can be more complex and expensive than GC-MS.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile and thermally stable compoundsSuitable for non-volatile and thermally labile compounds
Derivatization Generally required for this compoundOften not required
Sensitivity Good, but can be limited by derivatization efficiencyGenerally higher, especially with MRM
Throughput Lower, due to longer run times and sample preparationHigher, with faster run times and simpler sample preparation
Matrix Effects Less prone to ion suppression/enhancementCan be a significant issue requiring careful method development
Instrumentation Robust and widely availableMore complex and expensive

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of 11- and 12-hydroxylauric acid in human plasma using LC-MS/MS.

Materials and Reagents
  • 11-Hydroxylauric acid and 12-hydroxylauric acid analytical standards

  • 12-Hydroxylauric-d20 acid (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (EDTA or heparinized)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard solution (e.g., 1 µg/mL 12-hydroxylauric-d20 acid in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

start Plasma Sample (100 µL) add_is Add Internal Standard (e.g., 12-hydroxylauric-d20) start->add_is protein_precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 2: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% B to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • 12-Hydroxylauric acid: Q1 m/z 215.2 -> Q3 m/z 197.2

    • 11-Hydroxylauric acid: Q1 m/z 215.2 -> Q3 m/z 183.2

    • 12-Hydroxylauric-d20 acid (IS): Q1 m/z 235.3 -> Q3 m/z 215.3

Note: The specific MRM transitions should be optimized for the instrument being used.

Method Validation

A full method validation should be performed according to regulatory guidelines, including the assessment of:

  • Linearity and range

  • Accuracy and precision

  • Selectivity and specificity

  • Matrix effect

  • Recovery

  • Stability (freeze-thaw, bench-top, and long-term)

Future Perspectives and Conclusion

This compound, as a downstream metabolite of an enzyme system increasingly implicated in metabolic disease, holds considerable promise as a non-invasive biomarker. Its quantification in readily accessible biological fluids like plasma and urine could provide a window into the metabolic and inflammatory status of an individual.

Key areas for future research include:

  • Large-scale clinical studies: Quantification of this compound isomers in well-characterized patient cohorts with varying stages of metabolic diseases to establish clinical correlations and diagnostic/prognostic utility.

  • Isomer-specific roles: Investigating the differential roles of 12- and 11-hydroxylauric acid, as their ratio may provide additional insights into the specific enzymatic activities at play.

  • Integration with other biomarkers: Assessing the additive value of this compound in combination with existing biomarkers for a more comprehensive and accurate assessment of metabolic disease risk and progression.

References

Methodological & Application

Synthesis of alpha-hydroxylauric acid from alpha-chlorolauric acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of α-Hydroxylauric Acid from α-Chlorolauric Acid

For researchers, scientists, and drug development professionals, the synthesis of α-hydroxy acids (AHAs) is a foundational technique for creating valuable molecules. α-Hydroxylauric acid, in particular, serves as a key intermediate in the synthesis of pharmaceuticals and as an active ingredient in advanced cosmetic and dermatological formulations.[1][2][3] Its structure, combining a 12-carbon fatty acid chain with a hydroxyl group at the alpha position, imparts unique surfactant and biological properties.

This document provides a comprehensive guide to the synthesis of α-hydroxylauric acid via the nucleophilic substitution of its precursor, α-chlorolauric acid. The protocol is grounded in established chemical principles and is designed to be a self-validating system, explaining the causality behind each step to ensure both reproducibility and a deep understanding of the process.

The Underlying Chemistry: An SN2 Pathway

The conversion of α-chlorolauric acid to α-hydroxylauric acid is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • The Substrate and Nucleophile : The reaction occurs at the sp³-hybridized alpha-carbon of α-chlorolauric acid. This carbon is electrophilic due to the electron-withdrawing effects of both the adjacent carboxylic acid group and the chlorine atom. The hydroxide ion (OH⁻), generated from potassium hydroxide (KOH), serves as the strong nucleophile.[5][6]

  • The Mechanism : The SN2 reaction proceeds in a single, concerted step. The hydroxide nucleophile attacks the alpha-carbon from the side opposite to the chlorine atom, a trajectory known as "backside attack".[7][8]

  • Transition State : As the new Carbon-Oxygen bond forms, the Carbon-Chlorine bond simultaneously breaks. This occurs via a high-energy pentacoordinate transition state where the alpha-carbon is transiently bonded to both the incoming hydroxide and the outgoing chloride.[6][7][8] The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile, hence the "bimolecular" designation.[5][7]

  • Stereochemistry : A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion.[8] If the starting α-chlorolauric acid is enantiomerically pure (e.g., the S-enantiomer), the resulting α-hydroxylauric acid will be the opposite enantiomer (the R-enantiomer).

The following diagram illustrates the SN2 mechanism for this synthesis.

SN2_Mechanism sub α-Chlorolauric Acid ts Pentacoordinate Transition State sub->ts nuc Hydroxide (OH⁻) nuc->ts Backside Attack prod α-Hydroxylauric Acid ts->prod C-O Bond Forms lg Chloride (Cl⁻) ts->lg C-Cl Bond Breaks

Caption: The SN2 reaction mechanism for the synthesis of α-hydroxylauric acid.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the hydrolysis of α-halo acids.[9][10] The primary objective is the complete substitution of the chloro group with a hydroxyl group, followed by effective isolation and purification of the product.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
α-Chlorolauric Acid0.1 moleStarting Material (Substrate)
Potassium Hydroxide (KOH)0.4 molesNucleophile Source & Acid Neutralization
Deionized Water500 mLReaction Solvent
Hydrochloric Acid (HCl)Concentrated (37%)Acidification (Protonation of Carboxylate)
Chloroform (CHCl₃)Reagent GradeExtraction Solvent
Anhydrous Sodium SulfateReagent GradeDrying Agent
Round-bottom flask (1000 mL)With magnetic stir barReaction Vessel
Reflux CondenserStandard ground glass jointPrevent solvent loss during heating
Heating MantleWith temperature controlHeat Source
Separatory Funnel (1000 mL)Liquid-Liquid Extraction
Rotary EvaporatorSolvent Removal
Step-by-Step Methodology
  • Reaction Setup : In a 1000 mL round-bottom flask, dissolve 0.4 moles of potassium hydroxide (KOH) in 500 mL of deionized water with magnetic stirring. This exothermic process should be done carefully. Once the solution has cooled slightly, add 0.1 moles of α-chlorolauric acid.

    • Causality: A molar excess of KOH (4:1 ratio) is used to ensure the reaction goes to completion. It not only provides the hydroxide nucleophile but also neutralizes the carboxylic acid group of the substrate, increasing its solubility in the aqueous medium.

  • Hydrolysis Reaction : Attach a reflux condenser to the flask and heat the mixture to 98-100°C using a heating mantle.[9] Maintain a gentle reflux with vigorous stirring. The reaction is typically run overnight (12-24 hours) to ensure complete conversion.[9][10]

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. Refluxing at the boiling point of water ensures a constant, controlled temperature without loss of the solvent.

  • Acidification (Workup) : After the reaction period, cool the mixture to room temperature. Transfer the solution to a large separatory funnel. Slowly and with caution, add a solution of concentrated hydrochloric acid (e.g., 40 mL of concentrated HCl in 200 mL of water) until the pH of the aqueous phase is approximately 1.[9][10] The α-hydroxylauric acid will precipitate as a white solid or an oil.

    • Causality: Acidification serves two purposes. First, it neutralizes any remaining KOH. Second, it protonates the potassium α-hydroxylaurate salt, converting it back into the water-insoluble carboxylic acid, which allows for its extraction from the aqueous phase.

  • Extraction : Extract the acidified mixture with chloroform (e.g., 3 x 100 mL portions). For each extraction, shake the separatory funnel vigorously, venting frequently, and allow the layers to separate. Combine the organic (bottom) layers.

    • Causality: α-Hydroxylauric acid is more soluble in an organic solvent like chloroform than in the acidic aqueous solution. Multiple extractions are performed to maximize the recovery of the product from the aqueous phase.

  • Drying and Solvent Removal : Dry the combined chloroform extracts over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the chloroform using a rotary evaporator to yield the crude α-hydroxylauric acid.

    • Causality: Traces of water are removed from the organic extract by the anhydrous salt to prevent contamination of the final product. Evaporation under reduced pressure removes the volatile solvent without requiring excessive heat, which could degrade the product.

  • Purification (Optional) : The crude product can be further purified if necessary. Recrystallization from a suitable solvent or trituration with a solvent like acetonitrile can be effective methods to obtain a high-purity white solid.[10]

The entire experimental process is summarized in the workflow diagram below.

Workflow A 1. Dissolve KOH in Water B 2. Add α-Chlorolauric Acid A->B C 3. Heat to Reflux (98-100°C) Overnight B->C D 4. Cool to Room Temperature C->D E 5. Acidify with HCl to pH 1 D->E F 6. Extract with Chloroform (3x) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Evaporate Solvent G->H I 9. Purify Product (Optional) H->I J Final Product: α-Hydroxylauric Acid I->J

Caption: Step-by-step experimental workflow for the synthesis of α-hydroxylauric acid.

Product Validation

To ensure the synthesis was successful, the final product should be characterized using standard analytical techniques. This step is crucial for validating the identity and purity of the synthesized α-hydroxylauric acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm the molecular weight ([M+H]⁺) and assess purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and the presence of the α-hydroxy group.

  • Melting Point : Comparison with the literature value for pure α-hydroxylauric acid.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • α-Chlorolauric Acid : Is an α-halo acid and should be handled with care as it is likely to be corrosive and irritating. Always consult the specific Safety Data Sheet (SDS) before use.

  • Potassium Hydroxide (KOH) : A strong base that is highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl) : Concentrated HCl is highly corrosive and releases toxic fumes.[11] Handle only in a fume hood.

  • Chloroform (CHCl₃) : A volatile organic solvent that is a suspected carcinogen and harmful if inhaled or swallowed. Avoid exposure.

References

Application Note & Protocol: Enzymatic Assay of Lauric Acid Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Fatty Acid Hydroxylation in Metabolism and Signaling

The hydroxylation of fatty acids is a fundamental metabolic process with profound implications in both physiology and pharmacology. Lauric acid, a 12-carbon saturated fatty acid, serves as a prototypical substrate for a specific class of cytochrome P450 (CYP) enzymes, primarily the CYP4A subfamily. In humans, CYP4A11 is the principal enzyme responsible for the ω-hydroxylation of lauric acid, converting it to 12-hydroxylauric acid.[1] This reaction is not merely a step in fatty acid degradation but also generates biologically active signaling molecules. For instance, the ω-hydroxylation of arachidonic acid by CYP4A enzymes produces 20-hydroxyeicosatetraenoic acid (20-HETE), a potent regulator of vascular tone and renal function.[2][3][4]

Understanding the kinetics and regulation of lauric acid hydroxylation is therefore of paramount importance for researchers in drug development, toxicology, and molecular physiology. This assay provides a robust system to:

  • Characterize the activity of specific CYP4A enzymes.

  • Screen for potential inhibitors or inducers of these enzymes, which is a critical step in drug-drug interaction studies.[5]

  • Investigate the mechanistic details of P450-mediated catalysis.

This application note provides a detailed, field-proven protocol for performing a lauric acid hydroxylation assay using a reconstituted heterologous expression system. We delve into the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating scientific methodology.

The Catalytic Cycle: A Symphony of Proteins and Cofactors

The hydroxylation of lauric acid by CYP4A11 is a classic monooxygenase reaction that requires a coordinated interplay between three key proteins and essential cofactors.[6] The reaction consumes one molecule of oxygen (O₂) and requires two electrons, which are ultimately derived from NADPH.[6]

  • Cytochrome P450 (e.g., CYP4A11): The heart of the system, this heme-containing enzyme binds the lauric acid substrate and molecular oxygen.

  • NADPH-Cytochrome P450 Reductase (CPR): This flavoprotein acts as the primary electron donor, shuttling electrons from NADPH to the P450 enzyme.[7][8]

  • Cytochrome b₅: While not always essential, cytochrome b₅ can significantly stimulate the activity of many P450 enzymes, including CYP4A11, by acting as an alternative electron donor for the second electron transfer step in the catalytic cycle.[2][9][10] Its inclusion generally leads to maximal catalytic activity.[11]

The overall stoichiometry of the reaction is: Lauric Acid + NADPH + H⁺ + O₂ → 12-hydroxylauric acid + NADP⁺ + H₂O

Below is a diagram illustrating the workflow for the enzymatic assay.

G cluster_prep I. Reagent Preparation cluster_reconstitution II. Enzyme Reconstitution cluster_reaction III. Enzymatic Reaction cluster_analysis IV. Product Analysis Reagents Prepare Buffer, Cofactors, NADPH Regenerating System, and Lauric Acid Stock Mix Combine CYP4A11, CPR, Cytochrome b₅, and Lipids Reagents->Mix Incubate Pre-incubate on Ice Mix->Incubate Prewarm Pre-warm Reconstituted Enzymes and Reaction Buffer to 37°C Incubate->Prewarm AddSubstrate Add Lauric Acid to Buffer Prewarm->AddSubstrate Initiate Initiate Reaction by adding Enzyme Mix to Substrate/Buffer AddSubstrate->Initiate Incubate37 Incubate at 37°C with Shaking Initiate->Incubate37 Terminate Terminate Reaction (e.g., with Acid) Incubate37->Terminate Extract Extract Metabolites (e.g., with Ethyl Acetate) Terminate->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze by HPLC or LC-MS/MS Reconstitute->Analyze

Caption: Workflow for the lauric acid hydroxylation assay.

Materials and Reagents

Enzymes and Proteins
  • Recombinant Human Cytochrome P450 4A11 (rCYP4A11)[12][13]

  • Recombinant Human NADPH-Cytochrome P450 Reductase (CPR)

  • Recombinant Human Cytochrome b₅

  • Note: Enzymes should be of high purity and known concentration. They are typically stored at -80°C.

Substrates and Cofactors
  • Lauric Acid (sodium salt is readily soluble in aqueous buffers)

  • NADPH (or an NADPH regenerating system)

  • NADPH Regenerating System (Recommended for linear kinetics):

    • NADP⁺

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate Dehydrogenase (G6PDH)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) or similar phospholipid vesicles

Buffers and Solvents
  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Dithiothreitol (DTT)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (or Trifluoroacetic Acid)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Ultrapure Water

Equipment
  • Incubating water bath or shaker (37°C)

  • Microcentrifuge

  • Vortex mixer

  • Solvent evaporator (e.g., nitrogen stream or centrifugal evaporator)

  • HPLC system with a C18 reverse-phase column and UV or radioisotope detector, or an LC-MS/MS system.[14][15]

Experimental Protocol

This protocol is designed for a final reaction volume of 0.5 mL. All additions should be performed on ice unless otherwise specified.

Part 1: Reagent Preparation
  • Reaction Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM DTT. DTT is included to maintain a reducing environment, which can enhance catalytic activity.[3]

  • Lauric Acid Stock: Prepare a 10 mM stock solution of sodium laurate in ultrapure water.

  • NADPH Regenerating System Stock (20X):

    • 20 mM NADP⁺

    • 200 mM Glucose-6-phosphate

    • 20 U/mL Glucose-6-phosphate Dehydrogenase

    • Rationale: An NADPH regenerating system is crucial for maintaining a constant, non-limiting concentration of NADPH throughout the incubation, especially for longer time points or kinetic studies. Direct addition of NADPH can lead to substrate depletion and the accumulation of NADP⁺, which can be inhibitory.

  • Phospholipid Vesicles: Prepare a 1 mg/mL solution of DLPC by sonication in ultrapure water until the solution is clear. Lipids are essential for reconstituting the membrane-bound P450 system and facilitating protein-protein interactions.[16]

Part 2: Enzyme Reconstitution (On Ice)
  • In a microcentrifuge tube, combine the following in order:

    • Reaction Buffer

    • DLPC solution (to a final concentration of ~150 µM)[10][11]

    • Cytochrome b₅ (to a final concentration of 0.4 µM)

    • NADPH-Cytochrome P450 Reductase (to a final concentration of 0.4 µM)

    • Gently mix by tapping.

  • Add rCYP4A11 to a final concentration of 0.2 µM. The typical molar ratio of P450:CPR:b₅ is 1:2:2.[10][11]

  • Gently vortex and incubate on ice for 15-20 minutes to allow for proper reconstitution of the enzymatic complex within the lipid environment.

Part 3: The Hydroxylation Reaction
  • Prepare the reaction master mix in a separate set of tubes. For each 0.5 mL reaction, add:

    • Reaction Buffer

    • 20X NADPH Regenerating System stock (25 µL)

    • Lauric Acid stock (volume to achieve desired final concentration, e.g., 5 µL for 100 µM)

    • Make up the volume to just under 0.45 mL with Reaction Buffer.

  • Pre-incubation: Pre-warm the reaction master mix tubes and the reconstituted enzyme tube at 37°C for 3-5 minutes.

  • Initiation: Initiate the reaction by adding 50 µL of the reconstituted enzyme mix to the pre-warmed reaction master mix.

  • Incubation: Incubate at 37°C for the desired time (e.g., 15-30 minutes) with gentle shaking. Linearity with respect to time and protein concentration should be established in preliminary experiments.[14]

  • Termination: Stop the reaction by adding 50 µL of 20% trichloroacetic acid or by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 10-hydroxydecanoic acid).[3]

Part 4: Sample Processing and Analysis
  • Extraction: Add 1 mL of ethyl acetate to the terminated reaction tube. Vortex vigorously for 1 minute to extract the substrate and hydroxylated products.

  • Phase Separation: Centrifuge at ~2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid).[10][11]

  • Analysis by HPLC:

    • Inject 20-50 µL onto a C18 reverse-phase column.

    • Elute the compounds using a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might run from 40% to 95% acetonitrile over 20-30 minutes at a flow rate of 0.5-1.0 mL/min.[10][11]

    • The hydroxylated products (11- and 12-hydroxylauric acid) will elute earlier than the more nonpolar parent compound, lauric acid.[17]

    • Quantify the product peak area against a standard curve prepared with authentic 12-hydroxylauric acid standard.

Data Presentation and Interpretation

The primary output of the assay is the rate of formation of 12-hydroxylauric acid. This rate can be used to determine key kinetic parameters.

Table 1: Representative Kinetic Parameters for Lauric Acid Hydroxylation
ParameterDescriptionTypical Value (CYP4A11)Reference
Kₘ Michaelis-Menten constant; substrate concentration at half-maximal velocity.11-57 µM[11]
kcat (Turnover) Catalytic constant; number of substrate molecules converted per enzyme molecule per unit time.15-46 nmol/min/nmol P450[1][11]
kcat/Kₘ Catalytic efficiency of the enzyme.Varies

Note: These values can vary depending on the specific recombinant system, reconstitution conditions, and assay components.[18][19]

The following diagram illustrates the catalytic mechanism of cytochrome P450 enzymes.

P450_Cycle A Fe³⁺ B Fe³⁺-RH A->B RH (Substrate) binding C Fe²⁺-RH B->C e⁻ (from CPR) D Fe²⁺(O₂)-RH C->D O₂ binding E [Fe³⁺(O₂⁻)-RH] D->E F [Fe³⁺(O₂²⁻)-RH] E->F e⁻ (from CPR/b₅) + H⁺ G [FeO]³⁺-RH F->G + H⁺, -H₂O H [Fe(OH)]³⁺-R• G->H H abstraction I Fe³⁺-ROH H->I Rebound I->A -ROH (Product) release

Caption: The catalytic cycle of cytochrome P450.

Conclusion and Best Practices

This protocol provides a robust and reproducible method for assaying lauric acid hydroxylation, a key reaction in drug metabolism and lipid signaling. For success, adherence to the following best practices is critical:

  • Enzyme Quality: Use highly purified, active enzymes and handle them carefully, always keeping them on ice.

  • Reconstitution is Key: The proper reconstitution with phospholipids is essential for mimicking the native membrane environment and achieving maximal activity.

  • Cofactor Stability: Employ an NADPH regenerating system to ensure linear reaction kinetics.

  • Controls: Always include appropriate controls, such as reactions without enzyme, without NADPH, or without substrate, to ensure the observed activity is specific.

  • Analytical Validation: Properly validate the analytical method (HPLC or LC-MS/MS) for linearity, accuracy, and precision using authentic standards.

By carefully following this detailed guide, researchers can confidently measure and interpret the enzymatic hydroxylation of lauric acid, enabling deeper insights into the function of cytochrome P450 enzymes in health and disease.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 12-Hydroxylauric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 12-hydroxylauric acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 12-Hydroxylauric acid, an omega-hydroxylated fatty acid, is a metabolite of lauric acid and its quantification in biological matrices is crucial for understanding its role in various physiological and pathological processes.[1] This method employs a straightforward protein precipitation extraction procedure and utilizes a deuterated internal standard (12-hydroxylauric-d20 acid) for accurate and precise quantification. The method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[2]

Introduction

Hydroxylated fatty acids are increasingly recognized for their diverse biological activities.[3] 12-Hydroxylauric acid (12-HDA), specifically, is formed via the ω-hydroxylation of lauric acid, a reaction primarily catalyzed by cytochrome P450 enzymes of the CYP4A family. This metabolic pathway is a key step in fatty acid metabolism and can be a precursor to the formation of dicarboxylic acids. Altered levels of hydroxylated fatty acids have been implicated in various conditions, making their accurate measurement in plasma a valuable tool for researchers in biochemistry, pharmacology, and drug development.

Traditional methods for fatty acid analysis, such as gas chromatography-mass spectrometry (GC-MS), often require derivatization to improve volatility.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct and highly sensitive approach for the analysis of these compounds in complex biological matrices.[4] This application note provides a comprehensive protocol for the extraction and quantification of 12-HDA in human plasma, designed for use by researchers, scientists, and drug development professionals.

Materials and Reagents

  • Analytes and Internal Standard:

    • 12-Hydroxylauric acid (≥98% purity)

    • 12-Hydroxylauric-d20 acid (Internal Standard, IS)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (K2EDTA as anticoagulant)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • LC vials and caps

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 12-hydroxylauric acid and 12-hydroxylauric-d20 acid in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 12-hydroxylauric acid primary stock solution in methanol:water (50:50, v/v) to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 12-hydroxylauric-d20 acid primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for extracting 12-hydroxylauric acid from plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL of plasma (Calibrator, QC, or Unknown) is 2. Add 10 µL of Internal Standard Working Solution (100 ng/mL) plasma->is vortex1 3. Vortex mix for 10 seconds is->vortex1 ppt 4. Add 150 µL of ice-cold acetonitrile vortex1->ppt vortex2 5. Vortex mix vigorously for 1 minute ppt->vortex2 centrifuge 6. Centrifuge at 14,000 x g for 10 minutes at 4°C vortex2->centrifuge supernatant 7. Transfer 100 µL of the supernatant to an LC vial centrifuge->supernatant inject 8. Inject into the LC-MS/MS system supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Standard High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile:Methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry:

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Analyte
12-Hydroxylauric acid
12-Hydroxylauric-d20 acid (IS)

Note: The specific product ions and collision energies should be optimized for the instrument in use. Based on typical fragmentation of hydroxylated fatty acids, potential product ions for 12-hydroxylauric acid could result from the neutral loss of water or fragmentation at the carboxyl group.

The following diagram illustrates the analytical workflow from sample injection to data analysis.

G cluster_analysis Analytical Workflow inject Sample Injection lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition ms->data quant Quantification (Peak Area Ratio vs. Concentration) data->quant

Caption: LC-MS/MS analytical workflow.

Method Validation

The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[2], encompassing the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Calibration Curve and Linearity: A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is recommended.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not affected by the plasma matrix.

  • Recovery: The extraction efficiency of the protein precipitation method was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Stability: The stability of 12-hydroxylauric acid in plasma was assessed under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Example Validation Data

Calibration Curve:

Concentration (ng/mL)Accuracy (%)Precision (%CV)
1 (LLOQ)95.58.2
5102.15.6
2598.74.1
100101.33.5
25099.82.8
500 (ULOQ)100.53.1

Inter-day Accuracy and Precision:

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.36.5
Medium7576.2101.64.8
High400395.698.93.9

Discussion

This application note presents a validated LC-MS/MS method for the reliable quantification of 12-hydroxylauric acid in human plasma. The protein precipitation sample preparation method is simple, fast, and provides adequate recovery and minimal matrix effects. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The chromatographic conditions provide good separation of the analyte from endogenous plasma components. This method is suitable for high-throughput analysis in clinical research and drug development settings, enabling further investigation into the role of 12-hydroxylauric acid in health and disease.

References

Application Note & Protocol: Chiral Separation of Hydroxylauric Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Chirality in Hydroxylauric Acid

Hydroxylauric acids, a class of hydroxy fatty acids, play significant roles in various biological processes. The position of the hydroxyl group along the lauric acid carbon chain, and critically, its stereochemical configuration (R or S), can lead to vastly different biological activities. In nature, these molecules are often produced in specific enantiomeric forms, for instance, amino acids typically exist in the L-form and sugars in the D-form[1][2]. This inherent chirality of biological systems means that living organisms can exhibit distinct responses to each enantiomer of a chiral compound[1][2].

In the context of drug development and metabolomics, the ability to separate and quantify the individual enantiomers of this compound is paramount. The enantiomeric forms of a drug can exhibit significant differences in potency, toxicity, and metabolic pathways[1][3]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) now emphasize the need to study each enantiomer of a chiral drug separately[1][3]. Therefore, a robust and reliable analytical method for the chiral separation of this compound enantiomers is essential for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for achieving this separation using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Principle of Chiral HPLC Separation

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP)[4][5]. A CSP is composed of a single enantiomer of a chiral molecule, known as the chiral selector, which is immobilized on a solid support, typically silica gel[5]. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These diastereomeric complexes have different energies of interaction, leading to different retention times on the column and thus, separation[5].

For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities[6][7]. The chiral recognition mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Experimental Workflow

The overall process for the chiral separation of this compound enantiomers can be broken down into three main stages: sample preparation, HPLC analysis, and data analysis.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic this compound Standard or Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Chiral HPLC Column filter->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Enantiomeric Ratio integrate->quantify

Figure 1: General workflow for the chiral separation of this compound enantiomers by HPLC.

Detailed Protocol

This protocol outlines a method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Materials and Reagents
  • Standards: Racemic this compound, and if available, individual R-(-)-hydroxylauric acid and S-(+)-hydroxylauric acid enantiomers for peak identification.

  • HPLC Grade Solvents: n-Hexane, 2-Propanol (Isopropanol), Ethanol.

  • Acidic Modifier: Trifluoroacetic acid (TFA) or Acetic Acid (glacial).

  • Sample Diluent: Mobile phase or a mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

  • Syringe Filters: 0.45 µm PTFE or other solvent-compatible membrane.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H have shown good performance for the separation of acidic compounds[4].

  • Mobile Phase: A mixture of n-Hexane and an alcohol (2-Propanol or Ethanol) is a common choice for normal-phase chiral separations. For acidic analytes like this compound, the addition of a small amount of an acidic modifier is crucial to improve peak shape and resolution[4]. A typical starting mobile phase composition is n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. UV detection at a low wavelength (e.g., 210 nm) may be possible. Alternatively, derivatization with a UV-absorbing group or the use of a more universal detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended for higher sensitivity. For this protocol, we will assume UV detection at 210 nm.

  • Injection Volume: 10 µL.

Table 1: Summary of HPLC Parameters

ParameterRecommended Condition
Column Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed)
Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Standard Injection: Inject the prepared racemic this compound standard solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • (Optional) Peak Identification: If individual enantiomer standards are available, inject them separately to confirm the elution order of the R and S enantiomers[].

Data Analysis and Interpretation
  • Peak Integration: Integrate the areas of the two enantiomer peaks in the chromatogram.

  • Resolution Calculation (Rs): The resolution between the two enantiomer peaks should be calculated to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation.

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

      • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Enantiomeric Excess (%ee) Calculation: If analyzing a sample with an unknown enantiomeric ratio, the enantiomeric excess can be calculated as follows:

    • %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Causality Behind Experimental Choices

  • Choice of Chiral Stationary Phase: Polysaccharide-based CSPs are selected due to their proven success in separating a wide range of chiral compounds, including acidic molecules[7]. The chiral grooves on the polysaccharide polymer provide multiple interaction points (hydrogen bonding, steric hindrance) necessary for chiral recognition.

  • Mobile Phase Composition: The use of a non-polar solvent like n-hexane with a polar modifier (2-propanol) is characteristic of normal-phase chromatography. The alcohol component of the mobile phase plays a critical role in modulating the retention and selectivity by competing with the analyte for interaction sites on the CSP. The addition of a strong acid like TFA is essential for acidic analytes to suppress the ionization of the carboxylic acid group, leading to better peak shapes and preventing tailing[4].

  • Detection Method: While UV detection at low wavelengths is a common starting point, the lack of a strong chromophore in this compound makes it less sensitive. For quantitative analysis, especially at low concentrations, derivatization to introduce a chromophore or the use of mass spectrometry is highly recommended.

Visualization of this compound Enantiomers

Troubleshooting and Method Optimization

  • Poor Resolution: If the resolution is less than 1.5, consider the following adjustments:

    • Decrease the percentage of alcohol in the mobile phase to increase retention and potentially improve selectivity.

    • Try a different alcohol modifier (e.g., ethanol instead of 2-propanol) as this can significantly alter the selectivity.

    • Decrease the column temperature to enhance the strength of the chiral interactions.

    • Reduce the flow rate to allow for more time for the enantiomers to interact with the CSP.

  • Peak Tailing: This is a common issue with acidic compounds.

    • Increase the concentration of the acidic modifier (e.g., from 0.1% to 0.2% TFA). Be mindful that excessive acid can affect the column's longevity.

    • Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.

  • No Separation: If no separation is observed, a different chiral stationary phase may be required. Screening a few different types of CSPs (e.g., another polysaccharide-based column or a Pirkle-type column) is a standard approach in chiral method development[4][9].

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. By understanding the principles of chiral chromatography and systematically optimizing the experimental parameters, researchers can achieve robust and reliable separation, enabling accurate quantification of these important biomolecules. The ability to distinguish between the enantiomers of this compound is crucial for advancing our understanding of their roles in biological systems and for the development of safe and effective pharmaceuticals.

References

Derivatization of hydroxylauric acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Derivatization of Hydroxylauric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Hydroxylated Fatty Acids

Hydroxylated fatty acids, such as 12-hydroxydodecanoic acid (a this compound), are critical intermediates in fatty acid metabolism and hold significant interest in biochemical and pharmaceutical research.[1] Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical technique for their identification and quantification due to its high resolution and structural elucidation capabilities.[1][2] However, the inherent chemical nature of this compound—specifically the presence of a polar carboxyl group (-COOH) and a hydroxyl group (-OH)—renders it non-volatile and thermally labile.[1][3][4] Direct injection into a GC system leads to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation, making accurate analysis impossible.

To overcome this analytical hurdle, chemical derivatization is an essential prerequisite.[4][5][6] This process modifies the functional groups, masking the active hydrogens to reduce polarity and hydrogen bonding. The result is a new, more volatile, and thermally stable compound that is amenable to GC-MS analysis, enabling sharp chromatographic peaks and reliable mass spectral data. This guide provides a comprehensive overview of the primary derivatization strategies, detailed experimental protocols, and data interpretation insights for the successful analysis of this compound.

The Chemistry of Derivatization: Strategies and Mechanisms

The goal of derivatization is to replace the "active" hydrogens on both the carboxyl and hydroxyl moieties of this compound with non-polar functional groups.[5][6] The two most effective and widely adopted strategies are one-step silylation and a two-step methylation-silylation approach.

Strategy 1: One-Step Silylation

Silylation is a robust and common derivatization technique where a trimethylsilyl (TMS) group, -Si(CH₃)₃, replaces the active hydrogen atoms. This single-step reaction targets both the carboxylic acid and the hydroxyl group simultaneously, forming a di-TMS derivative.

  • Mechanism: The reaction proceeds via a nucleophilic attack (Sɴ2) mechanism.[4][7] The oxygen of the hydroxyl or carboxyl group attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a silyl ether or silyl ester.

  • Reagents: The most common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] Its efficacy is often enhanced by adding a catalyst, typically 1-10% trimethylchlorosilane (TMCS), which increases the reactivity of the reagent, especially for sterically hindered groups.[8]

  • Advantages: This method is rapid and efficient, derivatizing all active hydrogens in a single reaction. It is particularly useful when the primary goal is the analysis of the intact hydroxylated fatty acid.

  • Considerations: Silylating reagents are extremely sensitive to moisture, which can consume the reagent and hydrolyze the derivatives.[4] Therefore, all glassware, solvents, and the sample itself must be anhydrous. The resulting mass spectra can sometimes be complex due to the presence of multiple TMS groups.[8]

Strategy 2: Two-Step Methylation followed by Silylation

This approach involves two sequential reactions targeting each functional group separately. It is often employed when analyzing a complex mixture of fatty acids, where the initial creation of fatty acid methyl esters (FAMEs) is a standard procedure.

  • Esterification (Methylation): The first step is to convert the carboxylic acid group into a methyl ester (-COOCH₃).[3][9] This is typically achieved using reagents like boron trifluoride in methanol (BF₃-Methanol) or methanolic HCl under heated conditions.[8][9][10][11] This reaction specifically targets the acidic proton of the carboxyl group, leaving the hydroxyl group untouched.

  • Silylation: The resulting hydroxy-FAME is then treated with a silylating reagent (e.g., BSTFA) to derivatize the remaining hydroxyl group, forming a TMS ether.[12][13]

  • Advantages: This method is highly compatible with established FAME analysis workflows. The resulting mass spectra are often simpler to interpret compared to di-TMS derivatives.

  • Considerations: The process is more time-consuming and labor-intensive than the one-step approach. It involves multiple reaction and cleanup steps, which can introduce variability if not performed carefully.

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Workflow Overview

cluster_prep Sample Preparation cluster_deriv Derivatization Strategy cluster_analysis Analysis Sample This compound Sample (e.g., in biological matrix) Extract Lipid Extraction & Hydrolysis (if necessary) Sample->Extract Dry Evaporate to Complete Dryness (Critical Step) Extract->Dry Decision Choose Method Dry->Decision Silylation One-Step Silylation (BSTFA + TMCS) Decision->Silylation Fast Analysis Methylation Two-Step Method: 1. Methylation (BF3-Methanol) Decision->Methylation FAME Workflow GCMS GC-MS Analysis Silylation->GCMS Silylation2 2. Silylation (BSTFA) Methylation->Silylation2 Silylation2->GCMS Data Data Interpretation GCMS->Data

Caption: Derivatization workflow for this compound analysis.

Chemical Reaction Pathways

Caption: Chemical reactions for derivatization methods.

Protocol 1: One-Step Di-TMS Silylation

This protocol is adapted from established methods for silylating compounds with hydroxyl and carboxyl groups.[1][8]

Materials:

  • Dried sample extract containing this compound

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas stream

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Place the sample in a reaction vial and dry it under a gentle stream of nitrogen. The absence of water is critical for reaction efficiency.[4]

  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine to aid in dissolution.[1]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[1] A molar excess of the reagent is recommended to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds.[8]

  • Place the vial in a heating block or oven set to 60-70°C for 60 minutes.[1][8] Reaction time and temperature may be optimized depending on the sample matrix.

  • Cooling & Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If needed, the sample can be diluted with an anhydrous solvent like hexane.

Protocol 2: Two-Step Methylation and Silylation

This protocol combines esterification to a FAME followed by silylation of the hydroxyl group.

Part A: Esterification with BF₃-Methanol[3][9][12]

Materials:

  • Dried sample extract

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials and centrifuge tubes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry in a reaction vial.

  • Reagent Addition: Add 1-2 mL of 12% BF₃-Methanol to the dried sample.[3]

  • Reaction: Cap the vial tightly and heat at 60°C for 5-10 minutes.[3]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[3]

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Isolation: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

  • Drying: Evaporate the hexane under a gentle stream of nitrogen to yield the dried hydroxy-FAME.

Part B: Silylation of Hydroxy-FAME[13]

Materials:

  • Dried hydroxy-FAME from Part A

  • BSTFA (without TMCS is often sufficient)

  • Anhydrous Pyridine or Acetonitrile

Procedure:

  • Reagent Addition: To the dried hydroxy-FAME, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Reaction: Cap the vial tightly, vortex, and heat at 60-70°C for 30-60 minutes.

  • Cooling & Analysis: After cooling to room temperature, the TMS-FAME derivative is ready for GC-MS analysis.

GC-MS Parameters and Data Interpretation

While optimal conditions depend on the specific instrument, the following provides a reliable starting point.

ParameterRecommended Setting
GC Column Low- to mid-polarity column, e.g., DB-5ms, HP-1ms (30 m x 0.25 mm ID, 0.25 µm film)
Injector 250-280°C, Splitless mode
Oven Program Initial 100°C, hold 2 min; ramp 10°C/min to 280°C, hold 5-10 min
Carrier Gas Helium, constant flow ~1.0-1.2 mL/min
MS Transfer Line 280-300°C
Ion Source 230°C, Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification
Interpreting Mass Spectra

The fragmentation patterns of TMS derivatives are highly informative for structural confirmation.

DerivativeKey Diagnostic Ions (m/z)Interpretation
Di-TMS Hydroxylaurate M-15 ([M-CH₃]⁺)Loss of a methyl group from a TMS moiety.
M-89 ([M-OSi(CH₃)₃]⁺)Loss of a trimethylsiloxy group.
73, 75Characteristic ions for TMS derivatives.[14]
Specific cleavage ionsFragmentation alpha to the silylated hydroxyl group provides positional information.
TMS-FAME Hydroxylaurate M-15 ([M-CH₃]⁺)Loss of a methyl group.
M-57For t-butyldimethylsilyl (TBDMS) derivatives, this is a prominent ion indicating loss of the t-butyl group.[15][16] For TMS, this is less common.
M-31 ([M-OCH₃]⁺)Loss of the methoxy group from the ester.
73, 75Characteristic ions for the TMS group.[14]
Specific cleavage ionsAs above, fragmentation around the C-O-Si bond helps locate the hydroxyl group.

For quantification, it is essential to use a stable isotope-labeled internal standard (e.g., deuterated this compound) added at the beginning of sample preparation to account for analyte loss during extraction and derivatization.[17]

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper chemical derivatization. Both one-step silylation and a two-step methylation-silylation strategy are effective at increasing analyte volatility and thermal stability. The choice between them depends on the analytical goal, required throughput, and compatibility with existing laboratory workflows. By carefully following the detailed protocols, paying strict attention to anhydrous conditions, and understanding the principles of mass spectral interpretation, researchers can achieve reliable and accurate quantification of this compound, enabling further insights into its role in biological systems.

References

Application Note: A Validated High-Performance Liquid Chromatography Method for the Sensitive Detection of Omega-Hydroxylauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of omega-hydroxylauric acid (12-hydroxylauric acid) in biological matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with fluorescence detection. Due to the absence of a native chromophore or fluorophore in the analyte, a pre-column derivatization step using 4-bromomethyl-7-methoxycoumarin (BrMmc) is employed. This strategy significantly enhances detection sensitivity and selectivity. The methodology detailed herein provides a comprehensive workflow, from sample extraction and derivatization to chromatographic separation and method validation, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals requiring precise measurement of this important fatty acid metabolite.

Introduction: The Scientific Imperative for Omega-Hydroxylauric Acid Measurement

Omega-hydroxylauric acid is a key metabolite of lauric acid, a medium-chain saturated fatty acid. Its formation is primarily catalyzed by cytochrome P450 enzymes of the CYP4A family.[6] The measurement of omega-hydroxylauric acid serves as a critical biomarker for CYP4A activity, which is implicated in various physiological and pathological processes, including blood pressure regulation, renal function, and the metabolism of xenobiotics. Consequently, its accurate quantification in biological samples such as liver microsomes or plasma is essential for advancing research in pharmacology, toxicology, and clinical diagnostics.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of fatty acids.[7] However, the aliphatic nature of omega-hydroxylauric acid precludes sensitive detection by standard UV-Vis spectrophotometry. To overcome this limitation, this protocol employs a pre-column derivatization strategy. The carboxylic acid moiety of the analyte is covalently labeled with a fluorescent tag, 4-bromomethyl-7-methoxycoumarin (BrMmc), which imparts a strong fluorometric signal to the molecule.[8][9][10][11] This allows for highly sensitive and selective quantification using a fluorescence detector. The subsequent separation by RP-HPLC effectively resolves the derivatized analyte from its parent compound and potential isomers, such as (omega-1)-hydroxylauric acid.[6]

Experimental Workflow Overview

The analytical process is a multi-stage procedure designed to ensure accuracy and reproducibility. It begins with the extraction of lipids from the biological matrix, followed by the derivatization of the target analyte, and culminates in HPLC analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Biological Matrix (e.g., Microsomes, Plasma) s2 Liquid-Liquid Extraction (LLE) with Ethyl Acetate s1->s2 Isolate Lipids s3 Evaporation & Reconstitution s2->s3 Concentrate d1 Addition of BrMmc & Crown Ether Catalyst s3->d1 To Derivatization d2 Incubation (60°C, 30 min) d1->d2 Esterification Reaction a1 RP-HPLC Injection d2->a1 To Analysis a2 Gradient Elution (C18 Column) a1->a2 a3 Fluorescence Detection (Ex: 325 nm, Em: 395 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4 Derivatization cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product RCOOH Omega-Hydroxylauric Acid (R-COOH) Reaction BrMmc 4-Bromomethyl-7-methoxycoumarin (Br-CH₂-Coumarin) Base K₂CO₃ (Base) Base->Reaction Deprotonates Acid Crown 18-Crown-6 Crown->Reaction Enhances Nucleophilicity Product Fluorescent Ester (R-COO-CH₂-Coumarin) Reaction->Product

References

Solid-Phase Extraction of Hydroxylauric Acid from Tissue: A Scientifically-Driven Protocol for Enhanced Purity and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust solid-phase extraction (SPE) protocol for the selective isolation of hydroxylauric acid from complex tissue matrices. Moving beyond a simple recitation of steps, this document elucidates the critical interplay between analyte chemistry and sorbent selection, providing researchers, scientists, and drug development professionals with the rationale needed to adapt and troubleshoot the methodology. We present a protocol centered on a mixed-mode SPE strategy, which offers superior selectivity and results in cleaner extracts for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Analytical Challenge

This compound, a hydroxy fatty acid, is a metabolite of lauric acid and an analyte of increasing interest in biomedical research, potentially serving as a biomarker for certain metabolic pathways and disease states.[1][2] Its accurate quantification in biological tissues is paramount but presents a significant analytical challenge. Tissue homogenates are exceptionally complex matrices, rich in interfering substances such as phospholipids, triglycerides, and proteins that can suppress ionization in mass spectrometry and co-elute with the analyte in chromatography.[3][4]

Solid-phase extraction (SPE) is a powerful and widely adopted technique for purifying analytes from such complex samples, offering significant advantages over traditional liquid-liquid extraction in terms of efficiency, selectivity, and reduced solvent consumption.[5][6][7] This guide provides a detailed protocol grounded in the fundamental principles of SPE to ensure reliable and reproducible isolation of this compound.

Principle of the Method: A Strategy Based on Chemistry

The success of any SPE protocol hinges on a clear understanding of the analyte's chemical properties and how they interact with the stationary phase.

Analyte Chemistry: this compound

This compound possesses a dual chemical nature that we can exploit for selective extraction:

  • Hydrophobic Character: A 12-carbon aliphatic chain (lauric acid backbone) imparts significant non-polar character (predicted XLogP3 ≈ 3.2).[8] This allows for strong retention on reversed-phase (RP) sorbents via hydrophobic interactions.

  • Acidic Functional Group: The terminal carboxylic acid group has a predicted pKa of approximately 3.86.[9] This means that by adjusting the pH of the sample, we can control its charge state.

    • At pH < 2 (at least 2 units below the pKa), the carboxylic acid is fully protonated (neutral).

    • At pH > 6 (at least 2 units above the pKa), the carboxylic acid is deprotonated, carrying a negative charge (anionic).

Sorbent Selection: The Power of Mixed-Mode SPE

Given these properties, several SPE strategies are possible. While a standard reversed-phase approach can be used, a mixed-mode solid-phase extraction strategy combining both reversed-phase and anion-exchange retention mechanisms provides far superior selectivity for complex biological samples.[5][10][11]

We recommend a mixed-mode sorbent containing both hydrophobic ligands (e.g., C8 or C18) and strong anion-exchange (SAX) functional groups (e.g., a quaternary ammonium group). This dual functionality allows for a sophisticated "catch and release" mechanism that removes distinct classes of interferences in orthogonal steps, resulting in a significantly cleaner final eluate.[11]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from initial tissue processing to the final, purified analyte fraction.

SPE_Workflow cluster_pre Part 1: Sample Preparation cluster_spe Part 2: Mixed-Mode SPE Protocol cluster_post Part 3: Analysis Tissue Tissue Sample (+ Antioxidant like BHT) Homogenize Homogenize in Chloroform:Methanol Tissue->Homogenize CrudeExtract Crude Lipid Extract Homogenize->CrudeExtract Drydown Dry & Reconstitute in Loading Buffer (pH 6-7) CrudeExtract->Drydown Condition 1. Condition (Methanol) Drydown->Condition Proceed to SPE Equilibrate 2. Equilibrate (Loading Buffer, pH 6-7) Condition->Equilibrate Load 3. Load Sample (Analyte binds by RP + AX) Equilibrate->Load Wash1 4. Aqueous Wash (e.g., Ammonium Acetate) Load->Wash1 Wash2 5. Organic Wash (e.g., Methanol/Water) Wash1->Wash2 Wash1_out Discard: Salts, Polar Interferences Wash1->Wash1_out Elute 6. Elute (Acidified Organic Solvent) Wash2->Elute Wash2_out Discard: Neutral Lipids, Hydrophobic Interferences Wash2->Wash2_out FinalEluate Purified this compound Elute->FinalEluate Collect Fraction Analysis Evaporate & Reconstitute for LC-MS Analysis FinalEluate->Analysis

Caption: Workflow for this compound extraction.

Detailed Step-by-Step Protocol

This protocol is designed for a mixed-mode C8/SAX SPE cartridge (e.g., 100 mg/3 mL). Volumes should be adjusted based on the specific cartridge and sample size.

Materials and Reagents
  • Solvents: Methanol, Acetonitrile, Chloroform, n-Hexane (all HPLC or LC-MS grade).

  • Reagents: Formic acid, Acetic acid, Ammonium acetate, Butylated hydroxytoluene (BHT).

  • Water: Deionized water (18 MΩ·cm).

  • Equipment: Tissue homogenizer, centrifuge, SPE vacuum manifold, solvent evaporator (e.g., nitrogen stream).

  • SPE Cartridges: Mixed-mode reversed-phase/strong anion exchange (RP/SAX) cartridges.

Part 1: Tissue Homogenization and Lipid Extraction

The goal of this initial step is to disrupt the tissue and perform a crude extraction of total lipids. The Folch or Bligh-Dyer methods are standard.[12][13]

  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a suitable homogenization tube on ice. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT to prevent oxidation.[12] Homogenize until a uniform suspension is achieved.

  • Phase Separation: Add 0.5 mL of deionized water to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 1 mL of the SPE Loading Buffer (5% Methanol in 25 mM Ammonium Acetate, pH 6.5). This ensures the this compound is ionized for retention on the anion-exchanger.

Part 2: Mixed-Mode Solid-Phase Extraction

Perform these steps using an SPE vacuum manifold, maintaining a flow rate of approximately 1-2 drops per second.[14]

  • Condition: Pass 3 mL of Methanol through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Equilibrate: Pass 3 mL of the SPE Loading Buffer (5% Methanol in 25 mM Ammonium Acetate, pH 6.5) through the cartridge. Do not allow the sorbent bed to go dry. This step prepares the sorbent for sample introduction.

  • Load Sample: Load the reconstituted sample from step 4.2.4 onto the cartridge. At this pH (~6.5), this compound is negatively charged and is retained by both anion-exchange and reversed-phase mechanisms.

  • Wash 1 (Aqueous): Pass 3 mL of the SPE Loading Buffer through the cartridge. This removes highly polar, water-soluble interferences and salts that are not retained.

  • Wash 2 (Organic): Pass 3 mL of a Wash Solvent (e.g., 50:50 Methanol:Water) through the cartridge. This is a critical step where the dual-mode retention shines. The analyte is strongly held by the anion-exchanger, allowing this relatively strong organic wash to remove neutral lipids and other hydrophobic interferences that are only retained by reversed-phase interactions.[10][11]

  • Elute: Pass 2 mL of the Elution Solvent (2% Formic Acid in 90:10 Methanol:Water) through the cartridge and collect the eluate in a clean tube. The low pH of the elution solvent neutralizes the carboxylic acid group of the this compound, disrupting its interaction with the anion-exchange sorbent and allowing it to be released and eluted.[10]

Part 3: Preparation for Analysis
  • Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50:50 Acetonitrile:Water). The sample is now ready for injection.

Protocol Summary Table

StepReagent/SolventVolumePurpose & Rationale
Condition Methanol3 mLWets and activates the SPE sorbent.
Equilibrate 5% Methanol in 25 mM Ammonium Acetate (pH 6.5)3 mLPrimes the sorbent with the loading conditions to ensure consistent retention.
Load Reconstituted Sample in Equilibration Buffer1 mLAnalyte is ionized (pH > pKa) and binds via anion-exchange and hydrophobic interactions.
Wash 1 5% Methanol in 25 mM Ammonium Acetate (pH 6.5)3 mLRemoves salts and highly polar interferences.
Wash 2 50:50 Methanol:Water3 mLRemoves neutral lipids and other hydrophobic interferences while analyte is retained by ion-exchange.
Elute 2% Formic Acid in 90:10 Methanol:Water2 mLNeutralizes the analyte (pH < pKa), disrupting the ionic bond and releasing it from the sorbent.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Analyte Breakthrough: Sample loaded too quickly; incorrect pH during loading; sorbent bed dried out before loading.Decrease flow rate during loading. Ensure sample pH is >6.0. Do not let the sorbent dry after the equilibration step.
Incomplete Elution: Elution solvent is too weak or insufficient volume was used.Increase the percentage of organic solvent or the concentration of acid in the elution solvent. Try eluting with a second 2 mL aliquot.[15]
Poor Reproducibility Inconsistent flow rates; variability in tissue homogenization; sorbent bed drying between steps.Use a vacuum manifold for consistent flow. Standardize homogenization time and speed.[12] Ensure the sorbent bed remains wetted throughout the loading and washing steps.
Dirty Extract / Ion Suppression Insufficient washing; incorrect wash solvent strength.Increase the volume of the wash steps. Optimize the organic percentage in Wash 2; it should be strong enough to remove interferences but not so strong that it elutes the analyte.[15]

References

Application Notes and Protocols for Hydroxylauric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of hydroxylauric acid and its derivatives in cell culture. This document delves into the scientific rationale behind its applications, detailed experimental protocols, and the interpretation of expected results, with a focus on its roles in immunology and oncology research.

Introduction: The Emerging Role of this compound in Cellular Signaling

This compound, a 12-carbon saturated fatty acid with a hydroxyl group, is emerging as a significant bioactive lipid molecule. Its various isomers, particularly 2-hydroxylauric acid and 3-hydroxylauric acid, are now recognized as endogenous ligands for G protein-coupled receptor 84 (GPR84).[1] GPR84 is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, and its activation is implicated in a range of physiological and pathological processes, including inflammation and cancer immunity.[2] Understanding the interactions between this compound and GPR84 provides a powerful tool for investigating novel therapeutic strategies for immune-mediated diseases and cancer.

This guide will focus on the practical applications of this compound in cell culture, providing detailed protocols for studying its effects on immune cell activation and cancer cell biology.

Key Biological Activities and Mechanisms of Action

This compound isomers, primarily 2- and 3-hydroxylauric acid, function as agonists for the GPR84 receptor. The activation of GPR84 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the G protein complex. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][4] Furthermore, GPR84 activation can induce calcium mobilization and activate downstream signaling pathways, including the PI3K/Akt, ERK, and NF-κB pathways, culminating in diverse cellular responses.[4][5]

Pro-inflammatory and Immune-Modulatory Effects

In immune cells, particularly macrophages, GPR84 activation by this compound can potentiate inflammatory responses. For instance, 3-hydroxylauric acid has been shown to amplify the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.[1] This suggests a role for this compound in modulating the innate immune response. Moreover, GPR84 signaling enhances macrophage phagocytosis, a critical process in host defense and tissue homeostasis.[6][7][8]

Anti-Tumor Immunity

A significant and exciting application of this compound is in the field of cancer immunology. Research has demonstrated that 3-hydroxydodecanoic acid can induce a potent anti-tumor immune response.[9] This effect is mediated through the GPR84 receptor and is characterized by enhanced infiltration and cytotoxic activity of CD8+ T cells within the tumor microenvironment.[9] This finding opens up new avenues for the development of novel immunotherapies.

Data Presentation: Quantitative Insights into this compound Activity

To facilitate experimental design, the following table summarizes the key quantitative data on the activity of this compound isomers.

IsomerReceptorAssayCell TypeEC50/IC50Reference
2-Hydroxylauric AcidGPR84[³⁵S]GTPγS bindingCHO-GPR849.9 µM[1]
3-Hydroxylauric AcidGPR84[³⁵S]GTPγS bindingCHO-GPR8413 µM[1]
3-Hydroxylauric AcidGPR84ChemotaxisHuman PMNs24.2 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Rationale: this compound is a lipid and has limited solubility in aqueous solutions. Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for cell culture.

Materials:

  • This compound (e.g., 2-hydroxylauric acid or 3-hydroxylauric acid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Stock Solution Preparation (100 mM):

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

    • Add the appropriate volume of DMSO to achieve a 100 mM stock solution. For example, to prepare 1 mL of a 100 mM stock solution of this compound (Molecular Weight: 216.32 g/mol ), dissolve 21.63 mg in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.[10]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion, preventing precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Macrophage Activation Assay - Measuring TNF-α Production

Rationale: This protocol is designed to assess the pro-inflammatory potential of this compound by measuring the production of the key inflammatory cytokine, TNF-α, in macrophages. The human monocyte-like cell line, U937, is differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) and then co-stimulated with Lipopolysaccharide (LPS) and this compound.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • 3-Hydroxylauric acid (prepared as in Protocol 1)

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Differentiation of U937 cells:

    • Seed U937 cells at a density of 2 x 10⁵ cells/well in a 24-well plate in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 10 ng/mL.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator to induce differentiation into adherent macrophage-like cells.[1]

  • Stimulation:

    • After 48 hours, carefully aspirate the medium containing PMA and wash the adherent cells twice with warm PBS.

    • Add fresh serum-free RPMI-1640 medium to each well.

    • Prepare the following treatment groups in triplicate:

      • Vehicle control (DMSO)

      • LPS alone (100 ng/mL)

      • 3-Hydroxylauric acid alone (e.g., 1 µM, 10 µM, 25 µM)

      • LPS (100 ng/mL) + 3-Hydroxylauric acid (e.g., 1 µM, 10 µM, 25 µM)

    • Incubate the plate for 16 hours at 37°C in a 5% CO₂ incubator.[1]

  • Measurement of TNF-α:

    • After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to pellet any detached cells.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

Expected Results: An increase in TNF-α production is expected in the wells treated with LPS and 3-hydroxylauric acid compared to LPS alone, indicating a synergistic pro-inflammatory effect.

Workflow for Macrophage Activation Assay

Macrophage_Activation_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis U937 Seed U937 Cells PMA Differentiate with PMA (10 ng/mL, 48h) U937->PMA Wash Wash with PBS PMA->Wash Treat Treat with LPS +/- 3-OH Lauric Acid (16h) Wash->Treat Collect Collect Supernatant Treat->Collect ELISA Measure TNF-α by ELISA Collect->ELISA

Caption: Workflow for assessing macrophage activation by 3-hydroxylauric acid.

Protocol 3: Anti-Tumor Activity - T-Cell Mediated Cytotoxicity Assay

Rationale: This protocol aims to evaluate the ability of 3-hydroxylauric acid to enhance the cytotoxic activity of CD8+ T cells against cancer cells, a key aspect of its anti-tumor immune response. This assay co-cultures activated CD8+ T cells with a target cancer cell line and measures the extent of cancer cell lysis.

Materials:

  • Human CD8+ T cells (isolated from PBMCs)

  • T cell activation beads (e.g., anti-CD3/CD28)

  • Target cancer cell line (e.g., a colorectal cancer line like SW480)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL IL-2

  • 3-Hydroxylauric acid (prepared as in Protocol 1)

  • Cytotoxicity detection kit (e.g., LDH release assay or a flow cytometry-based assay)

  • 96-well U-bottom plates

Procedure:

  • Activation of CD8+ T cells:

    • Isolate human CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • Activate the CD8+ T cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 in complete RPMI-1640 medium containing IL-2.

    • Culture for 3-5 days to allow for activation and expansion.

  • Co-culture and Treatment:

    • On the day of the assay, harvest the activated CD8+ T cells and the target cancer cells.

    • Seed the target cancer cells in a 96-well U-bottom plate at a density of 1 x 10⁴ cells/well.

    • Add the activated CD8+ T cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

    • Add 3-hydroxylauric acid to the co-culture at various concentrations (e.g., 1 µM, 10 µM, 25 µM). Include a vehicle control.

    • Set up control wells:

      • Target cells only (spontaneous release)

      • Target cells with lysis buffer (maximum release)

      • Effector cells only

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Cytotoxicity:

    • Measure cell lysis using a lactate dehydrogenase (LDH) release assay or a flow cytometry-based method according to the manufacturer's instructions.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Expected Results: An increase in the percentage of specific lysis in the co-cultures treated with 3-hydroxylauric acid compared to the vehicle control would indicate an enhancement of T-cell mediated cytotoxicity.

GPR84 Signaling Pathway

GPR84_Signaling HLA This compound GPR84 GPR84 HLA->GPR84 G_protein Gαiβγ GPR84->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca Ca²⁺ Mobilization G_protein->Ca PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK cAMP cAMP AC->cAMP | Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Gene Gene Expression (e.g., Cytokines) NFkB->Gene Transcription

References

Topic: Distinguishing Isomers of Hydroxylauric Acid by Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylauric acids (C₁₂H₂₄O₃), a class of hydroxy fatty acids (HFAs), are implicated in various biological processes and are of increasing interest in metabolic research and drug development. A significant analytical challenge is the differentiation of its constitutional isomers, which share the same mass and exhibit similar physicochemical properties. This guide provides a detailed examination of the underlying principles and practical protocols for distinguishing hydroxylauric acid isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore how the position of the hydroxyl group directs unique collision-induced dissociation (CID) pathways, generating diagnostic fragment ions that serve as fingerprints for each isomer. This document provides researchers with the foundational knowledge and actionable protocols to achieve unambiguous isomer identification.

The Analytical Imperative: Why Isomer-Specific Identification Matters

Constitutional isomers of this compound, such as 2-hydroxy, 3-hydroxy, 11-hydroxy, and 12-hydroxylauric acid, can have vastly different biological origins and functions. For instance, 3-hydroxylauric acid is a key component of lipid A in Gram-negative bacteria, while other isomers may arise from fatty acid oxidation pathways in eukaryotes. Relying solely on precursor mass (m/z 215.16 for the [M-H]⁻ ion) is insufficient for conclusive identification. Tandem mass spectrometry (MS/MS) is essential, as it probes the very structure of the molecule by inducing fragmentation and revealing its constituent parts. The resulting fragmentation pattern is directly dictated by the molecule's architecture—specifically, the location of the hydroxyl group.[1][2]

The Principle of Position-Directed Fragmentation

When analyzed by electrospray ionization (ESI) in negative ion mode, this compound readily loses a proton from its carboxylic acid group to form the precursor ion [M-H]⁻. In the collision cell of the mass spectrometer, this precursor ion is accelerated and collided with neutral gas molecules (e.g., argon or nitrogen), a process known as collision-induced dissociation (CID).[3] The imparted internal energy causes the ion to fragment.

For hydroxy fatty acids, the fragmentation is not random. The position of the hydroxyl group introduces a point of relative weakness and directs the cleavage of adjacent carbon-carbon bonds. The two primary, most informative fragmentation pathways are:

  • α-Cleavage: Scission of the C-C bond adjacent to the carbon bearing the hydroxyl group.

  • β-Cleavage: Scission of the C-C bond at the beta position relative to the hydroxyl group.[4]

These cleavages generate charged fragment ions whose mass-to-charge ratios (m/z) are diagnostic of the original hydroxyl position.

G cluster_workflow Experimental Workflow Sample Sample Preparation (Extraction) LC LC Separation (C18 Column) Sample->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan m/z 215.16) LC->MS1 CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID MS2 Tandem MS (MS2) (Product Ion Scan) CID->MS2 Analysis Data Analysis (Isomer Identification) MS2->Analysis

Caption: High-level experimental workflow for isomer identification.

Characteristic Fragmentation Patterns of Key Isomers

The deprotonated molecule ([M-H]⁻) of this compound has an m/z of 215.16 . The following sections detail the expected diagnostic fragments for common isomers.

2-Hydroxylauric Acid (α-Hydroxylauric Acid)

In 2-hydroxylauric acid, the hydroxyl group is adjacent to the carboxyl group. This unique position leads to a very facile loss of the entire carboxyl group.

  • Primary Fragmentation: The most characteristic fragmentation is the loss of CO₂ (44 Da) and H₂O (18 Da) in a concerted or sequential manner. However, the most diagnostic cleavage is often the loss of the formate anion (HCOO⁻, 45 Da), resulting in a prominent fragment.

  • Diagnostic Ion: A key fragment is observed at m/z 170 , corresponding to the [M-H-HCOOH]⁻ ion.

3-Hydroxylauric Acid (β-Hydroxylauric Acid)

This isomer is well-known as a component of bacterial endotoxins. Its fragmentation is distinct and well-characterized.

  • Primary Fragmentation: The molecule undergoes a characteristic cleavage between C2 and C3. This is an α-cleavage relative to the hydroxyl group, yielding a stable acetate-like fragment.

  • Diagnostic Ion: A strong, diagnostic signal appears at m/z 59 , corresponding to the [CH₃COOH - H]⁻ fragment. This is the most reliable indicator for a 3-hydroxy fatty acid.

G Fragmentation of 3-Hydroxylauric Acid cluster_frags Diagnostic Fragments Precursor Precursor Ion m/z 215.16 CH₃(CH₂)₈CH(OH)CH₂COO⁻ Frag1 m/z 59 [CH₂(OH)CH₂COO⁻]⁻ Precursor->Frag1 α-Cleavage Frag2 m/z 155 [M-H - C₂H₄O₂]⁻ Precursor->Frag2 α-Cleavage

Caption: Key fragmentation pathway for 3-hydroxylauric acid.

11-Hydroxylauric Acid (ω-1 this compound)

When the hydroxyl group is near the end of the alkyl chain, fragmentation occurs via cleavage on either side of the hydroxyl-bearing carbon.

  • Primary Fragmentation: α-cleavage between C10 and C11 and between C11 and C12 generates two distinct sets of fragments. The cleavage between C10 and C11 is particularly informative.[5]

  • Diagnostic Ions: Cleavage between C10-C11 yields a fragment at m/z 185 . Cleavage on the other side of the hydroxyl group (between C11-C12) yields a fragment containing the methyl group, but the larger carboxylate-containing fragment is typically more stable and readily observed.

12-Hydroxylauric Acid (ω-Hydroxylauric Acid)

Here, the hydroxyl group is on the terminal carbon.

  • Primary Fragmentation: The most significant cleavage occurs between C11 and C12 (α-cleavage), which is highly favorable.

  • Diagnostic Ion: This cleavage generates a stable, carboxylate-containing fragment ion at m/z 199 . The loss of water from the precursor ion ([M-H-H₂O]⁻) at m/z 197 is also commonly observed.

Summary of Diagnostic Ions
Isomer PositionPrecursor Ion [M-H]⁻Primary Diagnostic Fragment Ion(s) (m/z)Cleavage Type
2-Hydroxy 215.16170Loss of Formic Acid
3-Hydroxy 215.1659α-Cleavage
11-Hydroxy (ω-1) 215.16185α-Cleavage (C10-C11)
12-Hydroxy (ω) 215.16199, 197α-Cleavage (C11-C12), Dehydration

Protocol: LC-MS/MS Analysis of this compound Isomers

This protocol provides a robust starting point for the separation and identification of this compound isomers. Optimization, particularly of collision energy, is recommended for specific instruments and applications.

Sample Preparation (Lipid Extraction)
  • Matrix: This protocol is suitable for samples like plasma, cell culture media, or tissue homogenates.

  • Internal Standard: Spike the sample with a known concentration of an isotopically labeled standard (e.g., 12-hydroxylauric-d₄ acid) for accurate quantification.

  • Extraction: Perform a liquid-liquid extraction or use solid-phase extraction (SPE). A common method is the Folch extraction (chloroform:methanol) or using a C18 SPE cartridge.

  • Drying & Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).

Note on Derivatization: While this protocol focuses on direct analysis, derivatization of the carboxylic acid can improve chromatographic retention and ionization efficiency, especially for positive mode analysis.[6][7] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used.[8]

Liquid Chromatography Method
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent reversed-phase separation for fatty acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure protonation of silanols and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic analytes.
Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
Gradient 50% B to 100% B over 10 minStarts with sufficient polarity to retain the acids and ramps up to elute them.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol 5 µL
Mass Spectrometry Method
ParameterRecommended SettingRationale
Ionization Mode ESI, NegativeCarboxylic acids are readily deprotonated to form [M-H]⁻ ions.
Scan Type Product Ion Scan (MS/MS)To generate fragmentation spectra for structural elucidation.
Precursor Ion (Q1) m/z 215.16The mass of the deprotonated this compound molecule.
Collision Gas ArgonInert gas for efficient CID.
Collision Energy 10-25 eV (Requires Optimization)Energy must be optimized to produce the desired diagnostic fragments without excessive fragmentation.
Capillary Voltage -3.0 kVStandard for negative mode ESI.
Source Temp 150 °C
Desolvation Temp 400 °C
Data Interpretation
  • Extract Ion Chromatogram (XIC): Generate an XIC for m/z 215.16. Peaks in this chromatogram represent potential this compound isomers.

  • Examine MS/MS Spectra: For each chromatographic peak, examine the corresponding MS/MS spectrum.

  • Identify Diagnostic Ions: Compare the observed fragment ions against the table of diagnostic ions (Section 3.4). The presence of a specific diagnostic ion (e.g., m/z 59) provides high confidence in the positional assignment (e.g., 3-hydroxylauric acid).

  • Confirm with Standards: Whenever possible, analyze authentic chemical standards of the suspected isomers to confirm both retention time and fragmentation patterns.

Conclusion

The differentiation of this compound isomers is a common but critical challenge in modern analytical science. By leveraging the principles of collision-induced dissociation, where fragmentation is directed by the position of the hydroxyl group, LC-MS/MS provides a powerful solution. The characteristic fragment ions generated for each isomer serve as a definitive structural fingerprint. The protocols and fragmentation summaries provided in this application note offer a comprehensive framework for researchers to confidently identify and distinguish these important molecules in complex biological matrices.

References

Application Note: A Practical Guide to Calibration Using Hydroxylauric Acid Analytical Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the proper use of hydroxylauric acid (specifically 12-hydroxydodecanoic acid) analytical standards for the calibration of quantitative assays. Accurate quantification is paramount in scientific research and regulated drug development, and it begins with the correct handling and application of certified reference materials. This note details the essential steps from standard preparation and storage to the construction and validation of calibration curves, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for hydroxylated fatty acids. The causality behind experimental choices is explained to empower scientists with the foundational knowledge for developing robust and reliable analytical methods.

Introduction: The Critical Role of Analytical Standards

12-Hydroxydodecanoic acid, a hydroxylated medium-chain fatty acid, is a molecule of interest in various fields, from being a component of royal jelly with antimicrobial properties to its role as a human metabolite of lauric acid.[1][2] Accurate measurement of its concentration in complex matrices is crucial for understanding its biological function and for quality control in various products.

The foundation of any quantitative analysis is the calibration process, which establishes the relationship between the analytical instrument's response and the concentration of the analyte.[3][4][5] An analytical standard, or Certified Reference Material (CRM), is a highly purified compound against which unknown samples are compared.[6] The integrity of all quantitative data rests on the quality and proper use of these standards. This guide provides the scientific principles and detailed protocols for using this compound standards to ensure data is accurate, reproducible, and defensible.

The Analytical Standard: Your Ground Truth

The starting point for any calibration is the analytical standard itself. It must be sourced from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA).

2.1 Deconstructing the Certificate of Analysis (CoA) The CoA is the legal document that certifies the quality and purity of the standard.[7] It is not merely a piece of paper; it is the traceability record for your measurements.[8] Key parameters to scrutinize include:

  • Purity: Typically determined by a mass balance approach or quantitative NMR. This value is essential for calculating the exact concentration of your stock solutions.[9]

  • Identity: Confirmed by methods like NMR, Mass Spectrometry (MS), and IR spectroscopy.

  • Storage Conditions: Adherence to specified storage temperatures (e.g., -20°C) is critical to prevent degradation.[10][11][12]

2.2 Protocol 1: Preparation of a Primary Stock Solution

The goal is to accurately prepare a concentrated stock solution from the solid standard, which will serve as the basis for all subsequent dilutions. This compound has limited solubility in water but is soluble in organic solvents like ethanol, methanol, and DMSO.[1][13] Ethanol is often a suitable choice for subsequent compatibility with biological or chromatographic systems.

Materials:

  • This compound analytical standard (solid)

  • High-purity ethanol (≥99.8%)

  • Analytical balance (4 or 5 decimal places)

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Before opening, allow the sealed vial of the standard to equilibrate to room temperature in a desiccator for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid, which would alter its mass.[9]

  • Weighing: Accurately weigh a suitable amount of the standard (e.g., 10 mg) using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL). Use a funnel to avoid loss of material. Rinse the weighing vessel and funnel multiple times with small volumes of ethanol, adding the rinsates to the flask.

  • Solubilization: Add ethanol to about 70-80% of the flask's final volume. Gently swirl or sonicate the flask for a few minutes to ensure complete dissolution.[14]

  • Volume Adjustment: Once fully dissolved and back at room temperature, carefully add ethanol to the calibration mark on the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial. Store at the recommended temperature (e.g., -20°C) as specified by the manufacturer.[11]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing fatty acids due to its high sensitivity and specificity.[15] However, the carboxylic acid and hydroxyl groups of this compound make it non-volatile and prone to adsorption in the GC system, leading to poor peak shape and inaccurate results.[16] Derivatization is therefore a mandatory step.

3.1 The Rationale for Derivatization Derivatization is the chemical modification of an analyte to enhance its analytical properties.[17] For this compound, the goals are:

  • Increase Volatility: By replacing the active hydrogens on the hydroxyl and carboxyl groups with non-polar groups.

  • Improve Thermal Stability: To prevent degradation in the hot GC inlet and column.

  • Enhance Detection: To create characteristic mass fragments that improve identification and quantification.

A common and effective method is silylation , which converts both the hydroxyl and carboxylic acid groups into their trimethylsilyl (TMS) ether and ester forms, respectively.[16][18] A powerful silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is ideal for this purpose.[19]

3.2 Protocol 2: Silylation of this compound

Materials:

  • This compound standards or dried sample extracts

  • BSTFA + 1% TMCS

  • Pyridine or other suitable solvent (e.g., Acetonitrile)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Preparation: In a GC vial, place the aliquot of the standard solution or the dried sample extract. If starting from a solution, evaporate the solvent completely under a gentle stream of nitrogen. The reaction is highly sensitive to moisture.[16][17]

  • Reagent Addition: Add 50 µL of pyridine (to aid solubility) and 50 µL of BSTFA + 1% TMCS. The volume can be scaled, but a molar excess of the reagent is critical.[16][17]

  • Reaction: Cap the vial tightly, vortex for 10-15 seconds, and heat at 60-80°C for 30-60 minutes.[16][20][21] The optimal time and temperature should be determined during method development.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Calibration Curve: Construction and Validation

The calibration curve graphically represents the relationship between analyte concentration and instrument response.[3][22] Its quality dictates the accuracy of all subsequent measurements.

4.1 Protocol 3: Preparation of Calibration Standards

This protocol uses serial dilution from the primary stock solution to create a set of working standards covering the expected concentration range of the unknown samples.

Materials:

  • Primary stock solution (from Protocol 1)

  • High-purity ethanol or other appropriate solvent

  • Calibrated micropipettes and Class A volumetric flasks

  • Vials for storing working standards

Procedure:

  • Design the Range: Select at least 5-7 concentration levels that bracket the expected sample concentrations.[4] Include a blank (solvent only) and a zero sample (containing any internal standard but no analyte).

  • Serial Dilution: Perform serial dilutions from the primary stock to create the working calibration standards. For example, to create a 100 µg/mL standard from a 1 mg/mL stock, pipette 1 mL of stock into a 10 mL volumetric flask and bring to volume with the solvent.

  • Derivatization: Derivatize an equal aliquot of each calibration standard using the exact same procedure (Protocol 2) as will be used for the unknown samples. Consistency is key.

Table 1: Example Calibration Standard Preparation

Standard Level Concentration (µg/mL) Volume of Stock (µL) Final Volume (mL)
CAL 7 50.0 500 of 100 µg/mL 1
CAL 6 25.0 500 of 50 µg/mL 1
CAL 5 10.0 200 of 50 µg/mL 1
CAL 4 5.0 500 of 10 µg/mL 1
CAL 3 2.5 250 of 10 µg/mL 1
CAL 2 1.0 100 of 10 µg/mL 1
CAL 1 0.5 50 of 10 µg/mL 1

| BLANK | 0.0 | 0 | 1 |

4.2 Data Acquisition and Processing

  • Instrument Parameters: Set up the GC-MS method with appropriate parameters (e.g., inlet temperature, column type, oven temperature program, and mass spectrometer settings in Selected Ion Monitoring (SIM) mode for maximum sensitivity).[18]

  • Injection Sequence: Analyze the standards from lowest to highest concentration to minimize carryover. Inject solvent blanks periodically to check for system cleanliness.

  • Integration: Use the instrument software to integrate the peak area of the target ion for the derivatized this compound at each concentration level.

4.3 Building and Evaluating the Curve Plot the instrument response (peak area) versus the known concentration of the standards. Perform a linear regression analysis to fit a line to the data points.[3]

The quality of the calibration curve must be rigorously evaluated based on criteria established by regulatory bodies like the FDA and international standards like ICH.[23][24]

  • Correlation Coefficient (R²) or Coefficient of Determination (r²): This value should ideally be ≥ 0.99. It indicates how well the data points fit the regression line.

  • Linearity: The curve must be linear over the intended analytical range.

  • Accuracy: The concentration of each calibration standard, when back-calculated from the regression equation, should be within a defined percentage of the nominal value (e.g., ±15%, and ±20% for the Lower Limit of Quantitation, LLOQ).[24]

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Analysis & Data Processing cluster_result Quantification Standard Certified Solid Standard Stock Primary Stock Solution Standard->Stock Protocol 1 (Weigh & Dissolve) Working Working Calibration Standards (Serial Dilution) Stock->Working Protocol 3 (Dilute) Deriv Derivatization (Silylation) Working->Deriv Protocol 2 GCMS GC-MS Analysis Deriv->GCMS Data Peak Area Integration GCMS->Data Curve Calibration Curve (Response vs. Conc.) Data->Curve Linear Regression (y = mx + c) Result Quantify Unknown Samples Curve->Result

Figure 1. Workflow for creating and using a calibration curve.

Applying the Calibration for Sample Quantification

Once a valid calibration curve is established for an analytical batch, the same process is applied to unknown samples.

  • Sample Preparation: Extract this compound from the sample matrix and dry the extract.

  • Derivatization: Derivatize the sample extract using the identical procedure (Protocol 2) applied to the calibration standards.

  • Analysis: Inject the derivatized sample into the GC-MS and record the peak area.

  • Calculation: Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration (x) in the sample from its measured peak area (y). Remember to account for all dilution and concentration factors from the initial sample preparation to arrive at the final concentration in the original sample.

Full_Quantification_Process cluster_calibration Calibration Arm cluster_sample Sample Arm Cal_Std Calibration Standards (Known Concentrations) Cal_Deriv Derivatize Standards Cal_Std->Cal_Deriv Cal_Inject Inject & Measure Response Cal_Deriv->Cal_Inject Curve Generate Valid Calibration Curve (R² ≥ 0.99) Cal_Inject->Curve Unk_Sample Unknown Sample Unk_Extract Extract Analyte Unk_Sample->Unk_Extract Unk_Deriv Derivatize Extract Unk_Extract->Unk_Deriv Unk_Inject Inject & Measure Response Unk_Deriv->Unk_Inject Result Calculate Concentration in Unknown Sample Unk_Inject->Result Curve->Result

Figure 2. Parallel workflow for calibration and sample analysis.

Conclusion

The accuracy of quantitative analysis is not a matter of chance; it is the result of a systematic, well-controlled process. The meticulous use of this compound analytical standards is the cornerstone of this process. By understanding the principles behind standard handling, derivatization, and calibration curve validation, researchers can ensure the generation of high-quality, reliable data suitable for scientific publication and regulatory submission. Every step, from allowing the standard to reach room temperature before weighing to applying consistent derivatization procedures, contributes to the integrity of the final result.

References

Application Notes and Protocols for Studying Plant Responses to Drought Stress Using 12-Hydroxylauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Avenue for Enhancing Plant Drought Resilience

Drought stress is a primary constraint to agricultural productivity worldwide, necessitating innovative approaches to enhance crop resilience. Plants have evolved intricate mechanisms to perceive and respond to water deficit, involving a complex interplay of physiological, biochemical, and molecular adjustments. A key adaptive strategy is the reinforcement of the leaf cuticle, a hydrophobic layer that minimizes non-stomatal water loss. The cuticle is primarily composed of cutin, a polyester of long-chain fatty acids and their derivatives.[1][2]

Recent research has highlighted the potential of fatty acid derivatives in modulating plant stress responses. Among these, 12-hydroxylauric acid (12-OH-LA), a hydroxylated medium-chain fatty acid, has emerged as a promising compound for mitigating the adverse effects of drought.[3][4] Studies have shown that exogenous application of 12-OH-LA can significantly improve physiological parameters in plants under drought conditions, including enhanced photosynthetic efficiency, better maintenance of leaf water content, and reduced oxidative damage.[3][4][5] This suggests that 12-OH-LA may act as a signaling molecule or a precursor for protective compounds, offering a valuable tool for researchers studying plant drought stress mechanisms and for professionals developing strategies for crop improvement.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 12-hydroxylauric acid to investigate and modulate plant responses to drought stress. We present detailed protocols for experimental setup, application of 12-OH-LA, and subsequent physiological, biochemical, and molecular analyses, underpinned by the scientific rationale for each step.

Proposed Signaling Pathway of 12-Hydroxylauric Acid in Drought Stress Mitigation

While the precise signaling cascade of 12-hydroxylauric acid in drought stress is an active area of research, based on existing evidence for fatty acid signaling and plant stress responses, we propose a hypothetical pathway. Exogenously applied 12-OH-LA may be perceived at the cell surface, potentially leading to an influx of cytosolic calcium ([Ca2+]cyt), a ubiquitous second messenger in plant stress signaling.[6][7] This calcium signature could then activate downstream protein kinases, such as calcium-dependent protein kinases (CDPKs), which in turn could phosphorylate transcription factors. These activated transcription factors may then modulate the expression of genes involved in abscisic acid (ABA) biosynthesis and signaling, leading to stomatal closure and reduced water loss.[8][9] Concurrently, this pathway could upregulate genes encoding antioxidant enzymes and enzymes involved in the biosynthesis of cutin monomers, thereby strengthening the plant's defense against oxidative stress and reinforcing the cuticular barrier.[10][11]

Hydroxylauric_Acid_Signaling_Pathway Drought Drought Stress Perception Perception (Cell Surface Receptor?) Drought->Perception OH_LA 12-Hydroxylauric Acid (Exogenous Application) OH_LA->Perception Ca_Influx Cytosolic Ca2+ Influx Perception->Ca_Influx CDPKs Activation of CDPKs Ca_Influx->CDPKs TFs Phosphorylation of Transcription Factors CDPKs->TFs ABA_Sig ABA Biosynthesis & Signaling TFs->ABA_Sig Antiox_Genes Antioxidant Enzyme Gene Expression (SOD, POD, CAT) TFs->Antiox_Genes Cutin_Genes Cutin Biosynthesis Gene Expression TFs->Cutin_Genes Stom_Closure Stomatal Closure ABA_Sig->Stom_Closure Drought_Tol Enhanced Drought Tolerance Stom_Closure->Drought_Tol Ox_Stress_Red Reduced Oxidative Stress Antiox_Genes->Ox_Stress_Red Ox_Stress_Red->Drought_Tol Cuticle_Rein Cuticle Reinforcement Cutin_Genes->Cuticle_Rein Cuticle_Rein->Drought_Tol

Caption: Proposed signaling pathway of 12-hydroxylauric acid in drought stress.

Experimental Design and Protocols

A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following protocols provide a comprehensive workflow for studying the effects of 12-hydroxylauric acid on plant drought responses.

Part 1: Plant Material, Growth Conditions, and 12-OH-LA Application

Rationale: Establishing uniform plant material and controlled growth conditions is crucial to minimize experimental variability. The method of 12-OH-LA application should ensure consistent uptake by the plants.

Protocol 1.1: Plant Growth and Acclimatization

  • Plant Selection: Choose a plant species relevant to your research interests. Model organisms like Arabidopsis thaliana or crop species such as tomato (Solanum lycopersicum) or wheat (Triticum aestivum) are common choices.

  • Germination and Growth: Germinate seeds in appropriate pots filled with a sterile potting mix. Grow plants in a controlled environment chamber with a 12-hour photoperiod, a light intensity of 300-400 µE/m²/s, a temperature of 22-25°C, and a relative humidity of 60%.[12]

  • Acclimatization: Allow plants to grow to a suitable developmental stage (e.g., 3-5 leaf stage for wheat) before commencing treatments.[12] Ensure all plants are of similar size and vigor.

Protocol 1.2: Preparation and Application of 12-Hydroxylauric Acid Solution

  • Stock Solution Preparation: 12-hydroxylauric acid has limited solubility in water. Prepare a stock solution by dissolving it in a minimal amount of an appropriate solvent such as ethanol or DMSO before diluting with water.[3] For example, a 10 mg/mL stock solution can be prepared in DMSO.

  • Working Solution Preparation: Prepare the final working solution by diluting the stock solution in distilled water to the desired concentration. A concentration of 50 ppm (50 mg/L) has been shown to be effective in peach seedlings.[13][14][15][16] It is advisable to perform a dose-response experiment (e.g., 10, 25, 50, 100 ppm) to determine the optimal concentration for your specific plant species and experimental conditions. Include a vehicle control (water with the same concentration of the solvent used for the stock solution) in your experimental design.

  • Application: Apply the 12-OH-LA solution as a soil drench, ensuring the soil is thoroughly saturated.[13][14][15][16] For example, for a 1-liter pot, 100-150 mL of the solution can be applied. Repeat the application every five days for a total of three applications before inducing drought stress.[13][14][15]

Part 2: Drought Stress Induction

Rationale: The method of drought induction should be gradual to allow for the observation of plant acclimation responses.

Protocol 2.1: Gravimetric Method for Drought Stress Induction

  • Determine Field Capacity (FC):

    • Saturate the soil in several pots (without plants) with water and allow them to drain freely for 3 hours.

    • Weigh the pots to determine the weight at 100% FC.

    • Allow the pots to dry completely over several days and weigh them again to determine the dry weight.

    • The difference between the saturated weight and the dry weight is the amount of water held at 100% FC.[12]

  • Drought Induction:

    • After the final 12-OH-LA application, withhold watering from the drought-stressed groups.

    • Monitor the pot weight daily.

    • Maintain the well-watered control groups at 100% FC by watering them back to their initial saturated weight.

    • Allow the drought-stressed groups to gradually lose water until they reach a predetermined level of soil moisture (e.g., 40-50% FC) to induce moderate to severe drought stress.[12]

Part 3: Physiological and Biochemical Analyses

Rationale: These analyses provide quantitative data on the plant's physiological status and its ability to cope with drought-induced stress.

Protocol 3.1: Measurement of Physiological Parameters

  • Relative Water Content (RWC):

    • Excise a leaf and immediately record its fresh weight (FW).

    • Float the leaf in distilled water for 4 hours in a sealed petri dish to achieve full turgor and record the turgid weight (TW).

    • Dry the leaf at 80°C for 24 hours and record the dry weight (DW).

    • Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.[13][14]

  • Gas Exchange and Chlorophyll Fluorescence:

    • Use a portable photosynthesis system to measure net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (Tr).

    • Use a chlorophyll fluorometer to measure the maximum quantum efficiency of photosystem II (Fv/Fm).[13][14][15][16]

Protocol 3.2: Measurement of Biochemical Markers

  • Osmolytes:

    • Proline: Extract proline from leaf tissue using sulfosalicylic acid and quantify it using the ninhydrin method.[13][14]

    • Soluble Sugars: Extract soluble sugars and quantify them using the anthrone reagent method.[13][14]

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): Measure MDA content, an indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[13][15][16]

    • Hydrogen Peroxide (H₂O₂): Quantify H₂O₂ levels using a spectrophotometric method.[13][14]

  • Antioxidant Enzyme Activity:

    • Extract proteins from leaf tissue and measure the activity of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) using established spectrophotometric assays.[13][15][16]

Part 4: Molecular Analysis

Rationale: Gene expression analysis provides insights into the molecular mechanisms underlying the observed physiological and biochemical responses.

Protocol 4.1: RNA Extraction and RT-qPCR Analysis

  • RNA Extraction: Extract total RNA from leaf or root tissue using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform quantitative real-time PCR using gene-specific primers for target genes and appropriate reference genes for normalization.[4]

  • Target Gene Selection:

    • ABA Signaling: NCED3 (ABA biosynthesis), SnRK2.6 (protein kinase), ABF2 (transcription factor).[8][17]

    • Antioxidant Defense: SOD, POD, CAT.[2][18]

    • Cuticle Biosynthesis: LACS2 (long-chain acyl-CoA synthetase), CER1 (alkane biosynthesis).[10][19]

    • Calcium Signaling: CDPKs, CMLs (calmodulin-like proteins).[6][20]

  • Reference Gene Selection: Select stable reference genes for your plant species and experimental conditions (e.g., ACTIN, UBIQUITIN).[4][21]

Data Presentation and Interpretation

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the described experiments.

Table 1: Physiological Responses to 12-Hydroxylauric Acid and Drought Stress

Treatment GroupRelative Water Content (%)Net Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹)Stomatal Conductance (mol H₂O m⁻² s⁻¹)Fv/Fm
Well-watered Control
Well-watered + 12-OH-LA
Drought Control
Drought + 12-OH-LA

Table 2: Biochemical Responses to 12-Hydroxylauric Acid and Drought Stress

Treatment GroupProline Content (µmol g⁻¹ FW)Soluble Sugar Content (mg g⁻¹ FW)MDA Content (nmol g⁻¹ FW)H₂O₂ Content (µmol g⁻¹ FW)SOD Activity (U mg⁻¹ protein)POD Activity (U mg⁻¹ protein)CAT Activity (U mg⁻¹ protein)
Well-watered Control
Well-watered + 12-OH-LA
Drought Control
Drought + 12-OH-LA

Table 3: Relative Gene Expression in Response to 12-Hydroxylauric Acid and Drought Stress

GeneWell-watered + 12-OH-LA vs. ControlDrought Control vs. Well-watered ControlDrought + 12-OH-LA vs. Drought Control
NCED3
SnRK2.6
SOD
CAT
LACS2
CER1
CDPK1

Experimental Workflow Diagram

Experimental_Workflow Start Start: Plant Growth & Acclimatization OH_LA_Prep Prepare 12-OH-LA & Vehicle Control Solutions Start->OH_LA_Prep Treatment Apply Treatments (Soil Drench) OH_LA_Prep->Treatment Drought_Ind Induce Drought Stress (Gravimetric Method) Treatment->Drought_Ind Sampling Sample Collection (Physiological, Biochemical, & Molecular Analyses) Drought_Ind->Sampling Phys_Analysis Physiological Analysis (RWC, Gas Exchange, Fv/Fm) Sampling->Phys_Analysis Biochem_Analysis Biochemical Analysis (Osmolytes, Oxidative Stress, Antioxidant Enzymes) Sampling->Biochem_Analysis Mol_Analysis Molecular Analysis (RT-qPCR) Sampling->Mol_Analysis Data_Analysis Data Analysis & Interpretation Phys_Analysis->Data_Analysis Biochem_Analysis->Data_Analysis Mol_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for studying 12-hydroxylauric acid effects.

Conclusion and Future Directions

The application of 12-hydroxylauric acid presents a novel and effective approach for studying and enhancing plant responses to drought stress. The protocols outlined in this guide provide a robust framework for investigating its physiological, biochemical, and molecular effects. By elucidating the mechanisms through which 12-OH-LA confers drought tolerance, researchers can contribute to the development of new strategies for sustainable agriculture in water-limited environments. Future research should focus on validating the proposed signaling pathway, identifying the specific receptors for 12-OH-LA, and exploring its efficacy in a wider range of crop species under field conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for Hydroxylauric Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxylauric acid isomers. As a Senior Application Scientist, I have designed this guide to provide you with expert insights and practical solutions for one of the more challenging separations in analytical chemistry. The separation of positional and stereoisomers requires a nuanced approach, moving beyond standard protocols. This center is structured to address your needs, whether you are developing a method from scratch or troubleshooting an existing one.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a robust method for separating this compound isomers.

Q1: Why is the baseline separation of this compound isomers so challenging?

A: The difficulty lies in the inherent similarity of the isomers. By definition, isomers have identical atomic compositions and thus the same mass-to-charge ratio (m/z).[1] This makes them indistinguishable by mass spectrometry alone and places the entire burden of separation on the liquid chromatography (LC) portion of the analysis.[2]

The primary challenges are:

  • Positional Isomers: Isomers such as 2-hydroxylauric acid, 3-hydroxylauric acid, and 12-hydroxylauric acid (ω-hydroxylauric acid) have very similar polarities and hydrophobicities. Standard reversed-phase columns, like C18, separate primarily based on hydrophobicity and may fail to resolve molecules with such subtle structural differences.[3][4]

  • Enantiomers (Stereoisomers): If your sample contains chiral centers (e.g., R- and S- forms of 2-hydroxylauric acid), these isomers have identical physical properties in a non-chiral environment. They will co-elute perfectly on standard LC columns and require a chiral stationary phase or a chiral derivatizing agent for separation.[5][6]

Q2: What is the best starting point for column selection?

A: There is no single "best" column, as the optimal choice depends on which isomers you are trying to separate. However, a logical selection process can save significant development time.

  • For Positional Isomers: A standard C18 column is a reasonable starting point, but you will likely need to employ a very shallow gradient to see any separation.[7] A more effective strategy is to use a stationary phase with alternative selectivity. A Biphenyl or Phenyl-Hexyl phase is highly recommended. These columns provide pi-pi interactions, which can offer unique selectivity for isomers containing hydroxyl groups, especially when using methanol as the organic modifier.[2]

  • For Enantiomeric Isomers: You must use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating enantiomers of hydroxylated fatty acids.[5][6] Often, these separations are first developed using normal-phase solvents, but reversed-phase chiral methods are more directly compatible with mass spectrometry.[8]

Below is a decision tree to guide your initial column selection.

start What type of this compound isomers are you separating? pos Positional Isomers (e.g., 2-OH vs 3-OH vs 12-OH) start->pos Positional enant Enantiomers (e.g., R- vs S-) start->enant Enantiomeric both Both Positional & Enantiomers start->both Both rec_pos Start with Biphenyl or Phenyl-Hexyl phase. (C18 is a secondary option) pos->rec_pos rec_enant Use a Chiral Stationary Phase (CSP). (e.g., Polysaccharide-based) enant->rec_enant rec_both Requires a 2D-LC approach: 1. RP-LC (Biphenyl) for positional isomers. 2. Fraction collection followed by Chiral-LC. both->rec_both

Caption: Decision tree for initial column selection.
Q3: How should I choose and optimize the mobile phase?

A: Mobile phase composition is critical for achieving resolution and good peak shape.

  • Suppressing Ionization: this compound has a carboxylic acid group. To prevent peak tailing caused by secondary interactions with the stationary phase, you must suppress its ionization.[3] This is achieved by adding a small amount of acid to the mobile phase. 0.1% formic acid is the most common and effective choice as it is volatile and MS-friendly.[3][9]

  • Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity. While acetonitrile is a common starting point, methanol can sometimes offer superior resolution for structural isomers on columns with phenyl-based stationary phases due to its different interaction properties.[2] It is always worth screening both.

  • Gradient Profile: A slow, shallow gradient is almost always necessary for isomer separation. A steep gradient will cause the isomers to elute together.[7] Start with a low percentage of organic modifier and increase it very slowly (e.g., 0.5-1% per minute) across the elution window of your analytes.

  • Aqueous Component: Always use high-purity, LC-MS grade water and solvents to minimize background noise and the formation of unwanted adducts.[10][11]

Q4: What are the key mass spectrometry parameters to optimize?

A: Proper MS optimization is crucial for achieving the required sensitivity and specificity.

  • Ionization Mode: Negative ion electrospray ionization (ESI) is strongly recommended. The carboxylic acid group readily loses a proton to form a highly stable [M-H]⁻ ion, leading to excellent sensitivity.[12][13] Positive ion mode is generally less sensitive for free fatty acids and can induce in-source water loss, complicating data interpretation.[13]

  • Source Parameters: Optimize the nebulizing gas flow, drying gas flow, and source temperature to ensure efficient desolvation of the mobile phase and formation of gas-phase ions.[10] These settings are interdependent and also depend on your LC flow rate. A systematic optimization is recommended.

  • Collision Energy (for MS/MS): While chromatographic separation is key, MS/MS can provide structural confirmation. The position of the hydroxyl group can influence the fragmentation pattern.[14][15] Perform a collision energy optimization for your specific isomers to find fragment ions that may be unique or have different relative abundances, which can aid in peak identification.

ParameterRecommended Starting PointRationale
Ionization Mode Negative ESIPromotes the formation of [M-H]⁻, which is highly stable for carboxylic acids, leading to high sensitivity.[13]
Mobile Phase Additive 0.1% Formic AcidSuppresses ionization of the carboxyl group, improving peak shape and reducing tailing.[3]
Scan Mode Targeted SIM or MRMMaximizes sensitivity and selectivity by monitoring only the m/z of the parent ion (and specific fragments for MRM).
Capillary Voltage 3.0 - 4.5 kV (Negative)Typical range for stable spray in negative ESI mode.
Drying Gas Temp. 300 - 350 °CMust be high enough for desolvation but not so high as to cause thermal degradation.[10]
Nebulizing Gas Pressure 30 - 50 psiAssists in forming a fine aerosol for efficient ionization.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound isomers.

Q1: My this compound isomer peaks are co-eluting or have poor resolution. What should I do?

A: This is the most common challenge. A systematic approach is required to improve resolution. Follow the workflow below.

start Poor Resolution or Co-elution Observed step1 1. Decrease Gradient Slope Make the gradient shallower (e.g., reduce %B/min by half) start->step1 step2 2. Lower Initial %B Start the gradient at a lower organic percentage step1->step2 If no improvement success Resolution Achieved step1->success Success step3 3. Change Organic Modifier Switch from Acetonitrile to Methanol (or vice versa) step2->step3 If no improvement step2->success Success step4 4. Change Stationary Phase If using C18, switch to Biphenyl. If still no resolution, consider a Chiral column if enantiomers are possible. step3->step4 If no improvement step3->success Success step5 5. Increase Column Length Use a longer column (e.g., 150 mm or 250 mm) to increase theoretical plates. step4->step5 If still no improvement step4->success Success step5->success Success

Caption: Workflow for troubleshooting poor peak resolution.

Expert Causality:

  • Step 1 & 2: Decreasing the gradient slope and initial organic content increases the time analytes spend interacting with the stationary phase, allowing more opportunity for subtle differences to effect a separation.[3]

  • Step 3: Acetonitrile and methanol have different solvent strengths and interaction mechanisms (dipole-dipole vs. hydrogen bonding). This change can alter elution order and improve selectivity.[2]

  • Step 4 & 5: If mobile phase optimization fails, the stationary phase lacks the necessary selectivity. Changing the phase chemistry introduces new interaction mechanisms (like pi-pi stacking with a biphenyl column).[2] If that fails, increasing column length provides more theoretical plates, enhancing separating power for closely eluting peaks.[3]

Q2: I'm observing significant peak tailing for my isomers. How can I improve peak shape?

A: Peak tailing is typically caused by unwanted secondary interactions or column issues.

  • Check Mobile Phase pH: The most common cause is the interaction of the ionized carboxylic acid with active sites (residual silanols) on the silica support.[3]

    • Solution: Ensure you are using an acidic modifier like 0.1% formic acid in your mobile phase to keep the carboxyl group protonated (in its neutral form).[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample by a factor of 5 or 10 and reinject.[3]

  • Column Contamination: Accumulation of matrix components can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may be degraded and need replacement.[3][16]

Q3: The sensitivity for my this compound isomers is too low. How can I boost the signal?

A: Low sensitivity is a signal-to-noise (S/N) problem. You can either increase the signal or decrease the noise.[10]

  • Increase the Signal (Analyte Response):

    • Confirm Ionization Mode: Double-check that you are using negative ESI mode.[13]

    • Optimize Source Conditions: Systematically optimize nebulizer pressure, drying gas flow/temperature, and capillary voltage. A poorly optimized source is a common cause of low signal.[10]

    • Change Column Dimensions: Switching to a column with a smaller internal diameter (e.g., from 4.6 mm to 2.1 mm) concentrates the eluent, leading to a significant increase in signal intensity at the detector.[17]

  • Decrease the Noise (Background):

    • Use High-Purity Solvents: Ensure all mobile phase components (water, acetonitrile/methanol, formic acid) are LC-MS grade. HPLC-grade solvents contain impurities that increase background noise.[10][11]

    • Check for Contamination: Contamination in the LC system or from plasticizers can create high background. Flush the system thoroughly.

    • Use Fresh Mobile Phase: Do not reuse mobile phases, as they can become contaminated over time.

Q4: I'm seeing ghost peaks in my chromatogram. What are the likely causes and solutions?

A: Ghost peaks are extraneous peaks that are not from your injected sample.

  • Carryover: This occurs when analyte from a previous injection is retained in the system (injector, valve, column) and elutes in a subsequent run.

    • Solution: Implement a stronger needle wash solution (e.g., one containing a higher percentage of organic solvent than your mobile phase). Program a blank injection with a steep gradient after a high-concentration sample to flush the column.[16]

  • Mobile Phase Contamination: Impurities in your solvents can accumulate on the column during equilibration and then elute as a peak when the gradient starts.[11]

    • Solution: Always use fresh, LC-MS grade solvents. Filter your aqueous mobile phase if you suspect microbial growth.[11]

Detailed Protocol

Protocol 1: Systematic Method Development for Baseline Separation of Positional Isomers

This protocol provides a structured workflow for developing a robust separation method from the ground up.

1. Initial System and Sample Preparation:

  • System: Use a UHPLC system for optimal efficiency.
  • Sample: Prepare a standard mixture of the this compound isomers of interest at ~1 µg/mL in 50:50 acetonitrile:water.
  • Column: Start with a Biphenyl column (e.g., 100 x 2.1 mm, < 2.7 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.
  • Alternative B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (for screening).

3. Initial MS Parameter Setup (Negative ESI):

  • Infuse a standard of one isomer directly to optimize capillary voltage, source temperatures, and gas flows for maximum [M-H]⁻ signal intensity.
  • Set the detector to scan in either SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for the [M-H]⁻ precursor ion.

4. Chromatographic Method Development - Stepwise Optimization:

This systematic approach ensures that you explore the most critical parameters influencing isomer separation in a logical and efficient manner, leading to a robust and reliable method.

References

Technical Support Center: Troubleshooting Poor Recovery of Hydroxylauric Acid During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated guide for researchers and drug development professionals. This document provides in-depth, field-proven insights into overcoming the common challenges associated with the extraction of hydroxylauric acid. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to design robust, self-validating extraction protocols.

Introduction: The Unique Challenge of this compound

This compound, a C12 medium-chain fatty acid with a hydroxyl group, presents a unique extraction challenge. Its structure incorporates three distinct chemical moieties:

  • A non-polar twelve-carbon chain , which favors partitioning into organic solvents.

  • A polar hydroxyl group (-OH) , which increases its affinity for aqueous or polar phases.

  • An ionizable carboxylic acid group (-COOH) , whose charge state is dependent on pH.

Successful extraction hinges on managing the interplay of these features. Poor recovery is almost always a result of a protocol that fails to account for this amphiphilic and ionizable nature.

Frequently Asked Questions & Troubleshooting Guides

Q1: My overall recovery of this compound is low. What is the most systematic way to identify the cause?

Low recovery is the most common issue, but its origins can be varied. A scattergun approach to optimization is inefficient. The first and most critical step is to perform a fraction collection analysis to determine precisely where in your workflow the analyte is being lost. Do not discard any fraction until the analysis is complete.

This diagnostic workflow systematically isolates the problematic step, whether you are using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

cluster_results Analysis of Results cluster_solutions Troubleshooting Paths start Start: Low Overall Recovery check_fractions Perform Extraction & Collect All Fractions (Aqueous/Load, Wash, Organic/Elute) start->check_fractions analyze Quantify this compound in Each Fraction (e.g., LC-MS) check_fractions->analyze found_in_aqueous High % in Aqueous Phase (LLE) or Load/Wash (SPE) analyze->found_in_aqueous found_in_neither Not Found in Any Fraction analyze->found_in_neither found_in_organic Found in Organic/Elute, But Final Yield is Low analyze->found_in_organic sol_aqueous Problem: Poor Partitioning or Retention - Adjust Sample pH - Change Solvent System (LLE) - Select Different Sorbent (SPE) found_in_aqueous->sol_aqueous Root Cause: Analyte is not entering/ staying in desired phase sol_neither Problem: Degradation or Irreversible Binding - Check for analyte stability (temp, light) - Use harsher elution solvent (SPE) - Add antioxidants found_in_neither->sol_neither Root Cause: Analyte is being lost or destroyed sol_organic Problem: Loss During Downstream Steps - Optimize solvent evaporation step - Check for adsorption to labware - Verify reconstitution solvent found_in_organic->sol_organic Root Cause: Post-extraction handling issue

Caption: General Troubleshooting Workflow for Low Recovery.

Q2: How critically does pH impact the extraction of this compound?

The pH of your sample is arguably the single most important parameter for extracting any ionizable compound, including this compound. The carboxylic acid group has a pKa value typically around 4.8.

  • When pH < pKa (e.g., pH ~3): The carboxylic acid is predominantly in its protonated, non-ionized form (-COOH). This neutral form is significantly less polar and will preferentially partition from an aqueous sample into an organic solvent during LLE. For reversed-phase SPE, this neutral form will be better retained on the non-polar sorbent.[1][2]

  • When pH > pKa (e.g., pH ~7): The group is deprotonated, forming the negatively charged carboxylate ion (-COO⁻). This ionic form is highly polar and will remain in the aqueous phase during LLE or exhibit poor retention on a reversed-phase SPE sorbent.[3]

Causality: Failure to control pH is a primary cause of poor and irreproducible recovery. For fatty acid extraction from fermentation broth, adjusting the pH to be lower than the pKa is essential for recovery into an organic solvent.[3]

Extraction Method Recommended pH Adjustment Rationale
Liquid-Liquid Extraction Acidify aqueous sample to pH < 4 To neutralize the carboxyl group, decrease its water solubility, and drive it into the organic phase.
Reversed-Phase SPE Acidify aqueous sample to pH < 4 before loadingTo ensure the neutral analyte is retained by the non-polar C18 or C8 sorbent.[4]
Anion-Exchange SPE Adjust sample to pH > 6 before loadingTo ensure the analyte is negatively charged (-COO⁻) and can bind to the positively charged sorbent.
Q3: I'm performing a liquid-liquid extraction and have formed a very stable emulsion. How do I resolve this and prevent it?

Emulsions are a common nuisance when extracting lipids from complex biological matrices like cell cultures or tissue homogenates.[5] They are stable mixtures of two immiscible liquids, often stabilized by endogenous surfactants like phospholipids or proteins that accumulate at the solvent interface.[6]

Immediate Steps to Break an Emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Some emulsions will break on their own.

  • Gentle Agitation: Gently swirl the funnel or tap the sides. This can help coalesce the dispersed droplets.[7]

  • "Salting Out": Add a saturated sodium chloride (brine) solution or solid NaCl. This increases the ionic strength and polarity of the aqueous phase, forcing the separation of the layers.[5][7]

  • Centrifugation: Transfer the emulsion to centrifuge tubes. The applied g-force is highly effective at physically breaking the emulsion and forming a solid protein disc at the interface that can be removed.[8]

  • Filtration: Pass the mixture through a glass wool plug in a pipette. This can physically disrupt the emulsion layer.[5]

Long-Term Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 20-30 times. This provides adequate surface area for extraction with minimal energy to form a stable emulsion.[6]

  • Solvent Choice: Using a solvent system like chloroform/methanol (as in Folch or Bligh & Dyer methods) can help disrupt protein interactions that stabilize emulsions.[8]

Caption: Decision Tree for Managing Emulsions.

Q4: I am using Solid-Phase Extraction (SPE) and my recovery is poor. What are the most common failure points?

Poor SPE recovery is almost always traced back to a mismatch between the analyte chemistry and the chosen SPE parameters (sorbent, solvents).[9][10] The key is to understand the retention mechanism. For this compound, a reversed-phase sorbent (e.g., C18) is a common starting point.

Common Failure Points & Solutions for Reversed-Phase SPE:

Problem Diagnostic Finding (from Fraction Analysis) Underlying Cause & Solution
Analyte Breakthrough Analyte is found in the Load fraction.Cause: The sample loading solvent is too strong (too much organic content), preventing the analyte from binding to the sorbent.[4][11] Solution: Dilute the sample with a weak solvent (e.g., water with acid) before loading.
Premature Elution Analyte is found in the Wash fraction.Cause: The wash solvent is too strong, stripping the analyte from the sorbent along with interferences.[4][11] Solution: Decrease the organic solvent percentage in your wash step.
Incomplete Elution Analyte is not found in Load or Wash, but recovery in the Elute fraction is low.Cause: The elution solvent is too weak to fully desorb the analyte from the sorbent.[9][10] Solution: Increase the strength (e.g., from 80% to 100% methanol) or volume of the elution solvent. A second elution step may be necessary.
Irreversible Binding Analyte is not found in any fraction.Cause: The analyte is too strongly bound to the sorbent.[11] Solution: Use a less retentive sorbent (e.g., C8 instead of C18) or a much stronger elution solvent (e.g., one containing a different organic solvent like acetonitrile or isopropanol).
Poor Reproducibility Recovery varies significantly between runs.Cause: The sorbent bed dried out before sample loading, or the flow rate was too high.[9] Solution: Ensure the sorbent remains wetted after conditioning/equilibration. Use a slower, controlled flow rate during sample loading.

Experimental Protocols

Protocol 1: Diagnostic Fraction Collection for SPE Troubleshooting

This protocol is designed to identify the step responsible for analyte loss during a reversed-phase SPE procedure.

  • Condition & Equilibrate: Condition the C18 SPE cartridge with 1 cartridge volume of methanol, followed by 1 cartridge volume of acidified water (pH 3). Do not let the sorbent go dry.

  • Prepare & Load Sample: Take your sample containing this compound and adjust the pH to ~3. Load it onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Collect "Load" Fraction: Collect everything that passes through the cartridge during sample loading into a clean, labeled tube.

  • Wash Step: Wash the cartridge with 1 cartridge volume of a weak wash solvent (e.g., 10% methanol in acidified water).

  • Collect "Wash" Fraction: Collect the entire wash volume into a second labeled tube.

  • Elution Step: Elute the analyte with 1 cartridge volume of a strong elution solvent (e.g., 95% methanol).

  • Collect "Elute" Fraction: Collect the eluate into a third labeled tube.

  • Analysis: Quantify the amount of this compound in the "Load," "Wash," and "Elute" fractions using a suitable analytical method (e.g., LC-MS, GC-MS).

  • Calculate Recovery: Determine the percentage of your analyte in each fraction. This will pinpoint the problematic step as detailed in the table above.[4]

Protocol 2: Optimized Liquid-Liquid Extraction from Microbial Culture

This protocol is adapted from methods developed for extracting lipids from microbial cultures.[12]

  • Sample Preparation: Centrifuge your microbial culture to pellet the cells. Discard the supernatant.

  • pH Adjustment: Resuspend the cell pellet in a small volume of acidified water (pH adjusted to 3.0 with HCl). This step is critical to protonate the this compound.

  • Solvent Extraction: Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the resuspended pellet. For every 1 mL of sample, use 20 mL of solvent.

  • Homogenization: Vortex vigorously for 2-3 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (relative to the total solvent volume) and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve a clean separation of the layers. You will observe an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.

  • Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, avoiding the interface.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in a solvent compatible with your downstream analysis.

References

Technical Support Center: Minimizing Ion Suppression in Hydroxylauric Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of hydroxylauric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of ion suppression. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Understanding the Challenge: Ion Suppression in this compound Analysis

Ion suppression is a significant matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) that can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] It occurs when non-target components in the sample matrix interfere with the ionization of the analyte of interest—in this case, this compound.[1][2] This interference leads to a decreased analyte signal, not because there is less of the analyte, but because its ionization in the MS source is less efficient.[2][3]

This compound, a hydroxylated fatty acid, is particularly susceptible to ion suppression due to its presence in complex biological matrices like plasma, serum, and tissues. These matrices are rich in phospholipids, salts, and other endogenous compounds that can co-elute with the analyte and compete for ionization.[1][4][5]

Frequently Asked Questions (FAQs): The Basics of Ion Suppression

Q1: What are the primary causes of ion suppression in my this compound analysis?

A1: Ion suppression in the analysis of this compound and other lipids primarily stems from co-eluting matrix components that interfere with the electrospray ionization (ESI) process.[1] Key culprits include:

  • Phospholipids: Abundant in biological samples, these molecules have a high affinity for the ESI droplet surface and can outcompete this compound for ionization.[4][6]

  • Salts and Buffers: Non-volatile salts from sample collection or preparation can crystallize on the ESI droplet, hindering solvent evaporation and subsequent analyte ionization.

  • Other Endogenous Molecules: A high concentration of other lipids, metabolites, or proteins can also lead to competition for charge in the ESI source.[1]

Q2: How can I tell if my analysis is suffering from ion suppression?

A2: Identifying ion suppression can be challenging as it may not be apparent from the primary chromatogram.[2] A common method to detect ion suppression is the post-column infusion experiment.[7] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source. A dip in the baseline signal of the standard during the injection of a blank matrix extract indicates the retention times where ion suppression is occurring.

Q3: Can changing the ionization mode from ESI to APCI help?

A3: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] This is because APCI relies on gas-phase ionization, which is less affected by the physical properties of the ESI droplets.[2] If your this compound analysis is severely impacted by ion suppression and other mitigation strategies are insufficient, exploring APCI is a viable option.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Ion Suppression

This section provides a structured approach to troubleshooting and mitigating ion suppression in your this compound LC-MS analysis. The strategies are presented in a logical workflow, from sample preparation to data acquisition.

Step 1: Robust Sample Preparation to Remove Interfering Matrix Components

Effective sample preparation is the most critical step in minimizing ion suppression.[1][8] The goal is to selectively remove interfering matrix components while efficiently extracting this compound.

Q4: Which sample preparation technique is best for reducing phospholipids in plasma samples?

A4: While protein precipitation is a quick method, it is often insufficient for removing phospholipids.[4] For this compound analysis, more rigorous techniques are recommended:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1][9][10][11] Specific SPE cartridges, such as those with zirconia-coated silica, can selectively retain and remove phospholipids.[5]

  • Liquid-Liquid Extraction (LLE): LLE methods, like the Folch or Bligh-Dyer techniques, are well-established for lipid extraction and can effectively separate lipids from polar matrix components.[9][12][13] A three-phase LLE can further fractionate lipids by polarity, reducing the complexity of the final extract.[12][14]

Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol outlines a general procedure for using a phospholipid removal SPE plate.

  • Sample Pre-treatment: Precipitate proteins in your plasma sample by adding three parts of acetonitrile to one part of plasma. Vortex and centrifuge to pellet the proteins.

  • SPE Plate Conditioning: Condition the wells of the phospholipid removal SPE plate according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Elution: Apply a gentle vacuum to pull the sample through the sorbent. The phospholipids will be retained, while this compound and other analytes pass through.

  • Collection: Collect the eluate containing the purified this compound.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Step 2: Chromatographic Optimization for Analyte-Matrix Separation

The goal of chromatographic optimization is to achieve baseline separation between this compound and any remaining interfering compounds.[1]

Q5: How can I adjust my chromatography to better separate this compound from matrix components?

A5: Several chromatographic parameters can be optimized:

  • Column Chemistry: Utilize a column with a different stationary phase chemistry (e.g., C8 instead of C18) to alter the selectivity of the separation.[15] For certain compounds prone to interacting with metal surfaces, metal-free columns can reduce peak tailing and signal loss.[16]

  • Gradient Optimization: A shallower gradient can improve the resolution between closely eluting peaks.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[17][18][19] For fatty acid analysis, ammonium fluoride has been shown to enhance sensitivity compared to other ammonium salts.[17][20] However, it's crucial to find a balance, as some additives like trifluoroacetic acid (TFA) can suppress the MS signal.[21]

Data Presentation: Impact of Mobile Phase Additives on this compound Signal
Mobile Phase Additive (10 mM)Relative Signal Intensity (%)Observations
Ammonium Formate100Good signal, commonly used.
Ammonium Acetate85Slightly lower signal than formate.
Ammonium Fluoride 150 Significant signal enhancement. [17][20]
Formic Acid (0.1%)70Can improve peak shape but may slightly suppress signal.[15]
Acetic Acid (0.1%)65Similar to formic acid.

This table is illustrative and actual results may vary depending on the specific LC-MS system and conditions.

Step 3: Advanced MS Techniques to Enhance Specificity

When sample preparation and chromatography are not sufficient, advanced MS techniques can provide an additional layer of selectivity.

Q6: Are there any advanced MS techniques that can help overcome ion suppression?

A6: Yes, several techniques can be employed:

  • Chemical Derivatization: Derivatizing the carboxylic acid group of this compound can improve its ionization efficiency and shift its retention time away from interfering matrix components.[15][22][23][24][25] This often involves "charge reversal" to allow for detection in positive ion mode, which can be more sensitive.[22][25]

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to LC-MS.[26][27][28] This can effectively separate this compound from isobaric interferences that co-elute chromatographically.[26][27]

Experimental Workflow: Troubleshooting Ion Suppression

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation A Poor Reproducibility or Low Sensitivity B Perform Post-Column Infusion A->B C Ion Suppression Confirmed? B->C D Optimize Sample Preparation (SPE or LLE) C->D Yes H Method Validation (Accuracy, Precision, Linearity) C->H No E Optimize Chromatography (Column, Gradient, Mobile Phase) D->E F Consider Advanced Techniques (Derivatization, IMS) E->F G Re-evaluate with Post-Column Infusion F->G G->H I Analysis Successful H->I

References

Technical Support Center: Improving the Stability of Hydroxylauric Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for hydroxylauric acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preparing and storing stable this compound stock solutions. Instability, precipitation, and degradation can lead to inconsistent experimental results, and this guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the preparation and use of this compound solutions.

Q1: My this compound stock solution is cloudy or has formed a precipitate. What happened and how can I fix it?

A1: Cloudiness or precipitation is the most common issue encountered and typically points to the solution exceeding its solubility limit under the current conditions. This compound, like other long-chain fatty acids, has limited solubility in aqueous solutions due to its long, nonpolar hydrocarbon chain.[1]

Primary Causes & Solutions:

  • Solvent Choice & Concentration: While this compound is soluble in organic solvents like ethanol, methanol, and DMSO, its solubility is not infinite.[2][3][4] If you have prepared a highly concentrated stock, it may precipitate upon cooling to room temperature or during storage at low temperatures.

    • Solution: Gently warm the solution in a water bath (e.g., 37-65°C) and vortex periodically to redissolve the precipitate.[5][6] If it does not redissolve, your concentration is likely too high for that specific solvent and temperature. Consider preparing a new, more dilute stock solution.

  • "Salting Out" in Aqueous Buffers: When adding a concentrated organic stock solution to an aqueous buffer or cell culture medium, the abrupt change in polarity can cause the this compound to crash out of solution.

    • Solution: To improve solubility and bioavailability in aqueous systems, complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) is highly recommended.[5] BSA acts as a carrier, sequestering the fatty acid and preventing the formation of cytotoxic micelles that can occur at high concentrations.[5] See the detailed protocol below for preparing BSA-complexed solutions.

  • Low Temperature Storage: Storing a concentrated stock at 4°C or -20°C can cause the solute to fall out of solution, especially in solvents like DMSO which have a higher freezing point.

    • Solution: Before use, always allow the stock solution to warm completely to room temperature and vortex to ensure it is fully redissolved. Visually inspect for any particulate matter before making dilutions. For long-term storage, ethanol is often preferred over DMSO for its lower freezing point.

Q2: I'm observing inconsistent results or a loss of biological activity in my experiments. Could my stock solution be degrading?

A2: Yes, inconsistent results are a classic sign of stock solution degradation. While this compound is a saturated fatty acid and thus less prone to oxidation than polyunsaturated fatty acids, degradation can still occur over time due to improper handling and storage.[7][8]

Primary Causes & Solutions:

  • Oxidation: Exposure to atmospheric oxygen can lead to the slow oxidation of fatty acids. The presence of a hydroxyl group may alter this reactivity. The rate of oxidation is influenced by temperature, light, and the presence of water.[9]

    • Solution: Prepare stock solutions in high-quality, anhydrous organic solvents. Store aliquots in glass vials with Teflon-lined caps to prevent contamination from plastics.[7][10] Before sealing, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen. Store vials at -20°C and protect them from light.[7][11]

  • Hydrolysis: The ester linkages in lipids can be susceptible to hydrolysis, especially if exposed to moisture, repeated freeze-thaw cycles, or non-neutral pH conditions.[7][12]

    • Solution: Aliquot your stock solution into single-use volumes. This is the most effective way to prevent both contamination and degradation from repeated warming and cooling.[9] Avoid storing stocks in aqueous solutions for extended periods unless complexed with a stabilizing agent like BSA.[9]

  • Solvent Evaporation: Over time, especially if vials are not sealed properly, the solvent can evaporate, leading to an unintended increase in the concentration of your stock solution.

    • Solution: Use high-quality vials with tight-sealing, Teflon-lined caps. For very long-term storage, consider flame-sealing the compound in glass ampoules.[7]

Troubleshooting Summary Table
IssueLikely Cause(s)Recommended Actions
Precipitation / Cloudiness Concentration too high; Improper solvent; Low temperature; "Salting out" in aqueous media.Gently warm and vortex; Use recommended solvents; Prepare a more dilute stock; Complex with fatty acid-free BSA for aqueous use.
Inconsistent Results Chemical degradation (oxidation, hydrolysis); Repeated freeze-thaw cycles; Solvent evaporation.Aliquot into single-use volumes; Store under inert gas (Ar/N₂); Use glass vials with Teflon caps; Avoid light exposure; Store at -20°C.
Cell Toxicity High concentration of free fatty acid; Solvent toxicity.Complex with BSA to reduce free fatty acid concentration[5]; Keep final solvent concentration in media low (e.g., <0.1% for DMSO, <0.5% for Ethanol).[13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: The best solvent depends on your intended application. For a high-concentration primary stock, an organic solvent is necessary.

  • Ethanol & Methanol: These are excellent choices. This compound is soluble in both.[2][4] Ethanol is often preferred for cell culture applications due to its lower cytotoxicity compared to other solvents.[1] A stock of 150 mM can often be achieved in ethanol, sometimes requiring gentle heating to 65°C to fully dissolve.[6][13]

  • DMSO (Dimethyl Sulfoxide): DMSO is another common solvent with high solubilizing power.[3] However, it can be toxic to cells at higher concentrations, and its final concentration in culture media should typically be kept below 0.1%.

Solvent Properties and Recommendations Table
SolventTypical Stock Conc.AdvantagesDisadvantages
Ethanol 10-150 mMLower cytotoxicity, good for cell-based assays.[1]May require heating to dissolve high concentrations.[5]
Methanol Soluble[4]Good solubilizing power.Higher volatility and toxicity than ethanol.
DMSO 10-80 mM[3][13]Excellent solubilizing power.Higher cytotoxicity; can freeze during storage.
Q2: How should I properly store my this compound stock solution for maximum stability?

A2: Proper storage is critical for extending the shelf-life of your solution and ensuring experimental reproducibility.

  • Solid Form: As a solid powder, this compound is very stable and can be stored for years at -20°C.[3][4]

  • Organic Stock Solutions:

    • Temperature: Store at -20°C.[7]

    • Container: Always use amber glass vials with Teflon-lined screw caps. Do not use plastic containers for organic solutions, as plasticizers can leach into the solvent and contaminate your stock.[7][10]

    • Atmosphere: For maximum stability, purge the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen and prevent oxidation.[7]

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[9]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: Recommended workflow for preparing and storing stable this compound stock solutions.

Q3: Do I need to complex this compound with BSA for my experiments?

A3: It is highly recommended for most in vitro cell culture experiments.

  • Why use BSA? Free fatty acids have very low solubility in aqueous cell culture media and can form micelles, which can act as detergents and cause cell damage.[5] Complexing them with fatty acid-free BSA (Bovine Serum Albumin) mimics their natural transport mechanism in the blood, increases solubility, and ensures more reliable delivery to cells.[5]

  • When might you not use BSA? For non-cellular assays or certain lipidomic studies where BSA could interfere, using the fatty acid directly from an organic stock may be necessary. In these cases, ensure the final solvent concentration is low and run appropriate vehicle controls.[13] An alternative method involves creating a sonicated micellar solution in ethanol, which can be stored for months and used directly.[1]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=diamond, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} idot Caption: Decision tree for using BSA-complexed vs. direct organic stock solutions.

Q4: What is the expected shelf-life of a this compound stock solution?

A4: With proper preparation and storage, the shelf-life can be substantial.

  • Organic Stock (in Ethanol/DMSO): When stored under an inert atmosphere at -20°C and protected from light, the solution should be stable for at least 6 months.[1]

  • BSA-Complexed Solution: These are less stable and are intended for more immediate use. It is best practice to prepare the BSA-complexed working solution fresh for each experiment. If storage is necessary, it should be for a short duration at 4°C.

Experimental Protocols

Protocol 1: Preparation of a 150 mM this compound Stock Solution in Ethanol

This protocol is adapted from established methods for other long-chain fatty acids.[6]

Materials:

  • This compound (MW: 216.32 g/mol )[14]

  • 200-proof (100%) Ethanol, anhydrous

  • Sterile, amber glass vial with a Teflon-lined cap

  • Water bath

Procedure:

  • Weigh out 32.45 mg of this compound powder and place it into a sterile 1.5 mL glass vial.

  • Add 1.0 mL of 100% ethanol to the vial.

  • Seal the vial tightly with the Teflon-lined cap.

  • Heat the solution in a 65°C water bath for 15 minutes. Vortex periodically every 5 minutes until the powder is fully dissolved and the solution is clear.

  • Allow the solution to cool to room temperature.

  • (Optional but Recommended) Purge the vial headspace with argon or nitrogen gas.

  • Store at -20°C. Before use, warm to room temperature and vortex to ensure homogeneity.

Protocol 2: Preparation of a 0.5 mM BSA-Complexed this compound Working Solution

This protocol creates a 5:1 molar ratio of fatty acid to BSA, a common ratio for cell culture experiments.[13]

Materials:

  • 150 mM this compound stock in ethanol (from Protocol 1)

  • 10% (w/v) fatty acid-free BSA solution in sterile MilliQ water (filter-sterilized)

  • Sterile cell culture medium

  • Sterile conical tubes

  • 37°C water bath

Procedure:

  • Prepare the 10% fatty acid-free BSA solution by dissolving 1 g of BSA powder in 10 mL of MilliQ water and sterile filtering. Store at 4°C.[6]

  • In a sterile conical tube, add 67 µL of the 10% BSA solution for every 1 mL of final working solution you plan to make.

  • Warm the BSA solution in a 37°C water bath for 5 minutes.

  • Add 3.3 µL of the 150 mM this compound stock solution to the warm BSA. This creates the 5:1 molar ratio.

  • Return the mixture to the 37°C water bath and incubate for at least 1 hour, mixing gently occasionally, to allow for complexation.[5]

  • Add 930 µL of pre-warmed (37°C) cell culture medium to the fatty acid-BSA complex. Mix gently by inverting the tube.

  • The final solution now contains 0.5 mM this compound complexed with BSA and is ready for use.

  • Important: Prepare a vehicle control by adding 3.3 µL of the ethanol solvent to 67 µL of the 10% BSA solution and following the same incubation and dilution steps.[5]

References

Addressing matrix effects in the quantification of hydroxylauric acid in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Hydroxylauric Acid

A Guide to Overcoming Matrix Effects in Complex Bioanalytical Samples

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are quantifying 12-Hydroxylauric Acid (12-HDA) and encounter challenges with matrix effects. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established analytical principles to help you troubleshoot and validate your methods effectively.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant ion suppression for 12-Hydroxylauric Acid in plasma samples. What is the primary cause?

A1: The primary cause of ion suppression for analytes like 12-HDA in plasma is the co-elution of phospholipids from the sample matrix during LC-MS/MS analysis. 12-HDA is a medium-chain hydroxylated fatty acid, and its analysis, typically by electrospray ionization (ESI) in negative mode, is highly susceptible to interference.

Causality:

  • Phospholipids: These are abundant, polar lipids in plasma that are structurally similar to 12-HDA. During reverse-phase chromatography, they often elute in the same retention window as many analytes.

  • Ionization Competition: In the ESI source, phospholipids ionize readily and compete with 12-HDA molecules for the limited surface area of the evaporating droplets and for charge. This competition reduces the number of 12-HDA ions that are successfully generated and transferred into the mass spectrometer, leading to a suppressed signal and inaccurate quantification.

Q2: What is the most effective type of internal standard (IS) to compensate for matrix effects when measuring 12-HDA?

A2: The gold standard and most effective choice is a stable isotope-labeled (SIL) internal standard, such as 12-Hydroxylauric Acid-d4 (12-HDA-d4).

Justification: A SIL-IS is chemically and structurally identical to the analyte (12-HDA). Therefore, it experiences the exact same extraction recovery, chromatographic retention, and, most importantly, the same degree of ion suppression or enhancement in the ESI source. Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas remains constant even if both signals are suppressed. This allows for accurate and precise quantification. Using a structural analog (a different fatty acid) is a less ideal alternative as it may not co-elute perfectly or experience the identical matrix effect, leading to quantification errors.

Troubleshooting Guide: Mitigating Matrix Effects

This section provides detailed protocols and workflows to diagnose and resolve common issues related to matrix effects in 12-HDA quantification.

Issue 1: Inconsistent results and poor reproducibility despite using an internal standard.

This often points to inadequate sample cleanup, where the level of matrix interference is too high for even a good internal standard to compensate for completely. The goal is to remove the interfering components, primarily phospholipids, before LC-MS analysis.

Below is a systematic workflow to identify the source of the issue and implement a more robust sample preparation method.

A Start: Inconsistent 12-HDA Results B Post-Extraction Spike Analysis (Assess Matrix Effect) A->B  Diagnostic Step C Is Matrix Effect > 15%? (Suppression or Enhancement) B->C D Method Acceptable. Focus on other parameters (e.g., instrument stability). C->D No E Implement Advanced Sample Cleanup C->E Yes F Option 1: Phospholipid Removal (PLR) Solid Phase Extraction (SPE) E->F Recommended G Option 2: Liquid-Liquid Extraction (LLE) E->G H Option 3: Chemical Derivatization E->H I Re-evaluate Matrix Effect Post-Cleanup F->I G->I H->I I->C  Iterate if needed J Final Validated Method I->J  Effect Mitigated cluster_0 Standard Method (ESI-) cluster_1 Derivatization Method (ESI+) A 12-HDA (Analyte) C Co-elution & Ion Suppression A->C B Phospholipids (Matrix) B->C  interferes with D Derivatized 12-HDA F Chromatographic Separation No Suppression D->F E Phospholipids (Matrix)

Technical Support Center: Optimization of Derivatization for Hydroxylauric Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of hydroxylauric acid. This document, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and expert insights to ensure robust and reproducible results. As Senior Application Scientists, we understand that successful analysis hinges on a well-optimized sample preparation workflow, with derivatization being the most critical step.

This compound (also known as hydroxydodecanoic acid) is a fatty acid containing both a carboxylic acid group (-COOH) and a hydroxyl group (-OH).[1][2][3][4][5] These polar functional groups engage in strong hydrogen bonding, making the molecule non-volatile and thermally unstable. Direct injection onto a GC system would result in poor chromatographic performance, including severe peak tailing, low response, and potential analyte degradation in the hot injector.[6][7]

Derivatization is a chemical modification process that masks these active hydrogens, transforming the analyte into a less polar, more volatile, and more thermally stable derivative suitable for GC-MS analysis.[8][9][10] This guide focuses on the most common and effective method: silylation .

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for analyzing this compound by GC-MS?

Derivatization is mandatory for this compound for three primary reasons:

  • Increases Volatility: The core principle of gas chromatography is the separation of compounds in the gas phase. The polar -OH and -COOH groups on this compound make it prone to strong intermolecular hydrogen bonding, giving it a very low vapor pressure (low volatility).[6][11] Silylation replaces the active protons on these groups with a non-polar trimethylsilyl (TMS) group, breaking these hydrogen bonds and allowing the molecule to readily enter the gas phase at typical GC oven temperatures.[9][12]

  • Improves Thermal Stability: The high temperatures of the GC inlet (often >250°C) can cause thermal degradation of polar analytes like this compound. Derivatized forms are significantly more stable, preventing on-column degradation and ensuring accurate quantification.[13][14]

  • Enhances Chromatographic Peak Shape: Active hydrogen groups can interact with any active sites (e.g., free silanol groups) on the surface of the GC inlet liner or the column itself. This secondary interaction causes severe peak tailing, reduces resolution, and compromises sensitivity.[6][15][16] By masking these groups, the resulting TMS derivative interacts predictably with the column's stationary phase, yielding sharp, symmetrical Gaussian peaks.[16]

Q2: What are the most common derivatization methods for hydroxylated fatty acids?

The two most prevalent methods are silylation and alkylation (specifically, esterification).

  • Silylation: This method uses reagents to replace active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) group.[8][12] Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are highly effective because they react with both hydroxyl and carboxylic acid groups in a single step, making them ideal for this compound.[9][15] The resulting di-TMS derivative is volatile and stable.[17]

  • Alkylation (Esterification): This method specifically targets the carboxylic acid group, typically converting it to a methyl ester (FAME - Fatty Acid Methyl Ester).[7][15] Reagents like BF3-methanol or methanolic HCl are common.[6] While effective for the carboxyl group, this method leaves the hydroxyl group underivatized. For this compound, this would require a subsequent, separate derivatization step to silylate the -OH group, making the overall process more complex.[18][19]

For multifunctional molecules like this compound, silylation is the superior one-step approach.

Q3: Which silylating reagent is best for this compound, and why is a catalyst like TMCS used?

Both BSTFA and MSTFA are excellent choices. MSTFA is considered one of the most powerful silylating agents, and its by-products are extremely volatile, which can be advantageous.[9][11][13] However, BSTFA is also highly reactive, widely used, and often more cost-effective.[15]

A catalyst, typically TMCS (trimethylchlorosilane), is frequently added at a low concentration (e.g., 1%) to the silylating reagent. TMCS significantly increases the reactivity of the primary reagent (like BSTFA), especially for sterically hindered or less reactive functional groups.[8][10][20] While the exact mechanism is complex, it is believed that TMCS helps to activate the functional groups on the analyte, ensuring a rapid and complete derivatization reaction.[20][21]

Section 2: Core Experimental Protocol: Silylation of this compound

This protocol provides a robust starting point for the derivatization of this compound using BSTFA with 1% TMCS. Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[9][15] Perform all steps in a fume hood using appropriate personal protective equipment.

Materials
  • Dried sample extract or standard of this compound.

  • Derivatization Reagent: BSTFA + 1% TMCS.

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane). Pyridine can act as both a solvent and a catalyst.

  • GC vials (2 mL) with PTFE-lined caps.

  • Heating block or oven set to 70°C.

  • Nitrogen gas line for evaporation.

Step-by-Step Methodology
  • Sample Preparation:

    • Transfer an aliquot of your sample extract containing this compound into a clean GC vial.

    • If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen gas. The presence of water or protic solvents like methanol will consume the reagent and inhibit the reaction.[11]

  • Reagent Addition:

    • To the dried sample residue, add 50 µL of anhydrous pyridine. Gently vortex to ensure the analyte is fully dissolved.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in vast molar excess to drive the reaction to completion.[15]

  • Reaction:

    • Immediately cap the vial tightly. Ensure the cap's septum is secure to prevent evaporation and moisture ingress.

    • Vortex the mixture for 10-15 seconds.

    • Place the vial in a heating block or oven at 70°C for 60 minutes .[17] The heat ensures the derivatization of both the carboxyl and hydroxyl groups is complete.[21]

  • Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample can now be directly injected into the GC-MS system. No further workup is typically required as the by-products of the BSTFA reaction are volatile and chromatograph well.

    • Note: TMS derivatives have limited stability and are susceptible to hydrolysis. Analyze samples as soon as possible, preferably within 24 hours, for best results.[22]

Section 3: Visual Workflow for Derivatization and Analysis

The following diagram outlines the complete workflow from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample in Solution Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry AddSolvent Add Anhydrous Solvent (e.g., Pyridine) Dry->AddSolvent AddReagent Add BSTFA + 1% TMCS AddSolvent->AddReagent Heat Heat at 70°C for 60 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Acquire Acquire Data Inject->Acquire Process Process & Quantify Acquire->Process

Caption: Workflow for silylation of this compound.

Section 4: Troubleshooting Guide

Problem: Low or No Peak for Derivatized Analyte

Q: I don't see a peak for my derivatized this compound, or the peak is very small. What went wrong?

A: This is a common issue that typically points to a problem with the derivatization reaction itself or the introduction of the sample into the GC.

  • Cause 1: Incomplete Derivatization: The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of the silylating reagent. Increase the reaction time or temperature (e.g., 75°C for 75 minutes). Confirm that a catalyst (TMCS) is present, as it dramatically increases reaction efficiency.[8][20]

  • Cause 2: Presence of Moisture: This is the most frequent cause of silylation failure. Water or other protic solvents will preferentially react with the BSTFA, consuming it before it can react with your analyte.

    • Solution: Ensure all glassware is oven-dried. Use only high-purity, anhydrous solvents. Dry your sample extract completely under nitrogen before adding reagents.[9][15] Run a reagent blank (reagents + solvent, no analyte) to check for contamination.

  • Cause 3: Degraded Reagent: Silylating reagents are highly reactive and degrade over time, especially if exposed to atmospheric moisture.

    • Solution: Use a fresh vial of BSTFA + TMCS. Store reagents in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and tightly capped.

  • Cause 4: GC Inlet Issues: The analyte may be degrading in the injector or not transferring efficiently to the column.

    • Solution: Check the injector temperature; it should be hot enough to volatilize the derivative (~250-280°C) but not so hot as to cause degradation.[19] Ensure you are using a deactivated inlet liner. Active sites in a dirty liner can adsorb the analyte.[6][16]

Problem: Tailing or Broad Peaks

Q: My derivatized this compound peak is tailing badly. Why is this happening?

A: Peak tailing indicates unwanted interactions between the analyte and the GC system, often due to incomplete derivatization or system activity.

  • Cause 1: Incomplete Derivatization: If one of the functional groups (-OH or -COOH) is not derivatized, the remaining active hydrogen will cause tailing.

    • Solution: Re-optimize the derivatization reaction as described above (increase time, temperature, or reagent concentration).

  • Cause 2: Active Sites in the GC System: Even fully derivatized compounds can interact with active sites in the inlet or at the head of the column.

    • Solution: Perform inlet maintenance. Replace the inlet liner with a new, deactivated one. Trim the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residues that create active sites.[16]

  • Cause 3: Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.[6]

Problem: Multiple Analyte Peaks or Extraneous Peaks

Q: I see multiple peaks that seem related to my analyte, or my chromatogram is full of unknown peaks.

A: This can be caused by partial derivatization, reagent artifacts, or contamination.

  • Cause 1: Partial Derivatization: You may be seeing peaks for the mono-TMS derivative (either on the -OH or -COOH group) in addition to the desired di-TMS derivative.

    • Solution: This is another sign of an incomplete reaction. Optimize the derivatization conditions to drive the reaction to completion, producing a single di-TMS product.

  • Cause 2: Reagent Artifacts: Silylating reagents can produce side-reaction products or break down over time, creating peaks in the chromatogram.

    • Solution: Always run a reagent blank (solvent + reagents only). This will help you identify which peaks are artifacts from the derivatization reagents and not from your sample.

  • Cause 3: Contaminated Solvents or Glassware: Impurities in solvents or on glassware can be derivatized along with your analyte, creating a messy chromatogram.

    • Solution: Use only high-purity, GC-grade or equivalent solvents. Ensure all glassware is scrupulously clean.

Troubleshooting Decision Tree

G Start Problem: Low or No Analyte Peak Q_Blank Did you run a reagent blank? Start->Q_Blank A_Blank_Yes Yes Q_Blank->A_Blank_Yes A_Blank_No No Q_Blank->A_Blank_No Q_PeakInBlank Is the analyte peak present in the blank? A_Blank_Yes->Q_PeakInBlank Action_RunBlank Action: Run a reagent blank to check reagent integrity. A_Blank_No->Action_RunBlank A_Peak_Yes Yes Q_PeakInBlank->A_Peak_Yes A_Peak_No No Q_PeakInBlank->A_Peak_No Result_Contamination Conclusion: Contamination in reagents or solvent. A_Peak_Yes->Result_Contamination Q_Moisture Were all steps strictly anhydrous? A_Peak_No->Q_Moisture A_Moisture_Yes Yes Q_Moisture->A_Moisture_Yes A_Moisture_No No Q_Moisture->A_Moisture_No Q_Optimize Have you optimized reaction conditions? A_Moisture_Yes->Q_Optimize Action_Dry Action: Re-prepare sample. Ensure complete dryness of sample and glassware. A_Moisture_No->Action_Dry A_Optimize_Yes Yes Q_Optimize->A_Optimize_Yes A_Optimize_No No Q_Optimize->A_Optimize_No Q_GC_Maint Has GC inlet maintenance been performed? A_Optimize_Yes->Q_GC_Maint Action_Optimize Action: Increase reaction time/temp or reagent excess. A_Optimize_No->Action_Optimize A_GC_Yes Yes Q_GC_Maint->A_GC_Yes A_GC_No No Q_GC_Maint->A_GC_No Result_SystemIssue Conclusion: Likely a GC system or hardware issue. A_GC_Yes->Result_SystemIssue Action_GC_Maint Action: Replace inlet liner and trim column. A_GC_No->Action_GC_Maint

Caption: Troubleshooting decision tree for low/no peak issues.

Section 5: Summary Tables for Quick Reference

Table 1: Comparison of Common Silylating Reagents
ReagentFull NameBy-productsStrength & Comments
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideVolatileExcellent, general-purpose reagent. Reacts with alcohols, phenols, carboxylic acids, and amines.[10][15]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideMost VolatileConsidered the most powerful TMS derivatizing reagent. Its by-products are more volatile than BSTFA's, which can be useful for trace analysis.[9][11][13]
TMCS TrimethylchlorosilaneHClNot a primary reagent, but a highly effective catalyst used at 1-10% to increase the reactivity of BSTFA or MSTFA.[8][20][21]
Table 2: Troubleshooting Summary
ProblemMost Likely Cause(s)Recommended Solution(s)
No / Low Peak 1. Presence of moisture.2. Incomplete reaction.3. Degraded reagent.1. Ensure sample and solvents are anhydrous.2. Increase reaction time/temp.3. Use a fresh vial of reagent.
Peak Tailing 1. Active sites in inlet/column.2. Incomplete derivatization.1. Replace liner, trim column.2. Re-optimize derivatization reaction.
Multiple Peaks 1. Partial derivatization.2. Reagent artifacts.1. Drive reaction to completion.2. Run a reagent blank to identify artifact peaks.
Baseline Noise 1. Column bleed.2. Contaminated carrier gas or system leak.1. Condition the column.2. Perform a system leak check.

Section 6: References

  • An In-depth Technical Guide to the Derivatization of Polar Compounds Using BSTFA-TMCS for GC-MS Analysis. (n.d.). Benchchem. Retrieved December 12, 2025, from --INVALID-LINK--

  • Derivatization techniques for free fatty acids by GC. (2020, October 7). Restek. Retrieved December 12, 2025, from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved December 12, 2025, from --INVALID-LINK--

  • 10-Hydroxylauric acid. (n.d.). PubChem. Retrieved December 12, 2025, from --INVALID-LINK--

  • Technical Support Center: Overcoming Challenges in GC-MS Analysis of Fatty acids. (n.d.). Benchchem. Retrieved December 12, 2025, from --INVALID-LINK--

  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco. Retrieved December 12, 2025, from --INVALID-LINK--

  • Preparation of TMS Derivatives for GC/MS. (n.d.). University of California, Santa Barbara. Retrieved December 12, 2025, from --INVALID-LINK--

  • (R)-4-hydroxylauric acid. (n.d.). PubChem. Retrieved December 12, 2025, from --INVALID-LINK--

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--

  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (n.d.). Benchchem. Retrieved December 12, 2025, from --INVALID-LINK--

  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--

  • 12-hydroxy Lauric Acid. (n.d.). Cayman Chemical. Retrieved December 12, 2025, from --INVALID-LINK--

  • Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. (1990). PubMed. Retrieved December 12, 2025, from --INVALID-LINK--

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). MSTFA Manufacturer. Retrieved December 12, 2025, from --INVALID-LINK--

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--

  • Application Notes and Protocols for the GC-MS Analysis of 12-Hydroxydodecanoic Acid Derivatives. (n.d.). Benchchem. Retrieved December 12, 2025, from --INVALID-LINK--

  • 3-hydroxydodecanoic acid. (n.d.). The Good Scents Company. Retrieved December 12, 2025, from --INVALID-LINK--

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2011). MDPI. Retrieved December 12, 2025, from --INVALID-LINK--

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Bibel Labs. Retrieved December 12, 2025, from --INVALID-LINK--

  • How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. Retrieved December 12, 2025, from --INVALID-LINK--

  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. Retrieved December 12, 2025, from --INVALID-LINK--

  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. (n.d.). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--

  • GCMS problem running fatty acids. (2013, August 31). Chromatography Forum. Retrieved December 12, 2025, from --INVALID-LINK--

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (2011). PMC. Retrieved December 12, 2025, from --INVALID-LINK--

  • Derivatization Methods in GC and GC/MS. (2012). Semantic Scholar. Retrieved December 12, 2025, from --INVALID-LINK--

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Retrieved December 12, 2025, from --INVALID-LINK--

  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved December 12, 2025, from --INVALID-LINK--

References

Technical Support Center: Enhancing Resolution of Hydroxylauric Acid Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for the chiral separation of hydroxylauric acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the complexities of this specific chiral resolution. Our focus is on providing practical, field-proven insights rooted in scientific principles to empower you to overcome common challenges and achieve robust, reproducible separations.

Fundamentals of this compound Enantiomer Separation

Achieving baseline resolution of this compound enantiomers requires a nuanced understanding of the interplay between the analyte's structure and the chromatographic system. As a medium-chain hydroxy fatty acid, this compound possesses a carboxylic acid group and a hydroxyl group, both of which are critical interaction points for chiral recognition.

The success of the separation hinges on creating a transient diastereomeric complex between the individual enantiomers and the chiral stationary phase (CSP). The stability of these complexes differs for each enantiomer, leading to differential retention times and, ultimately, separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of acidic compounds, including hydroxy fatty acids.[1]

The mobile phase plays a dual role: it transports the analyte through the column and modulates the interactions between the analyte and the CSP. For acidic compounds like this compound, suppressing the ionization of the carboxylic acid group is crucial for achieving good peak shape and preventing unwanted secondary interactions with the stationary phase.[2] This is typically accomplished by adding a small amount of an acidic modifier to the mobile phase.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step solutions and the rationale behind them.

Issue 1: Poor or No Resolution of Enantiomers

Q: My this compound enantiomers are co-eluting or showing very poor separation (Rs < 1.0). What are the primary causes and how can I improve the resolution?

A: Poor resolution is the most common challenge in chiral method development. It typically stems from a suboptimal choice of stationary phase or mobile phase conditions. Here is a systematic approach to troubleshoot this issue:

Step 1: Evaluate the Chiral Stationary Phase (CSP)

  • Rationale: The choice of CSP is the most critical factor for chiral recognition. Polysaccharide-based CSPs are a good starting point for hydroxy fatty acids due to their proven success with this class of compounds.

  • Action: If you are not using a polysaccharide-based CSP (e.g., amylose or cellulose derivatives), consider switching to one. If you are already using one and seeing poor results, screening other polysaccharide columns with different selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate) vs. cellulose tris(3,5-dimethylphenylcarbamate)) can be beneficial as they offer different chiral recognition mechanisms.

Step 2: Optimize the Mobile Phase Composition

  • Rationale: The mobile phase composition directly influences the selectivity (α) of the separation. The type and concentration of the organic modifier and additive are key parameters.

  • Action:

    • Vary the Alcohol Modifier: If using a normal-phase mobile phase (e.g., hexane/alcohol), systematically change the alcohol (e.g., isopropanol, ethanol). The polarity and hydrogen-bonding characteristics of the alcohol can significantly impact resolution.

    • Adjust Modifier Concentration: Decrease the percentage of the polar modifier (alcohol) in the mobile phase. This will generally increase retention times and may improve resolution by allowing for more interaction with the CSP.

    • Ensure Proper Acidic Additive: For this compound, the presence of an acidic additive is crucial to suppress the ionization of the carboxylic acid. If you are not using one, add 0.1% of trifluoroacetic acid (TFA), formic acid, or acetic acid to your mobile phase. If you are already using an additive, ensure it is fresh and at the correct concentration.

Step 3: Adjust Flow Rate and Temperature

  • Rationale: Flow rate and temperature affect the efficiency (N) and thermodynamics of the separation, respectively.

  • Action:

    • Lower the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate provides more time for the enantiomers to interact with the CSP, which can lead to better resolution.

    • Vary the Temperature: Temperature can have a significant and often unpredictable effect on chiral separations. Both increasing and decreasing the temperature can improve resolution. It is a valuable parameter to screen, typically in the range of 10-40°C.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peaks are tailing significantly. What is causing this and how can I achieve symmetrical peaks?

A: Peak tailing for acidic analytes like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Step 1: Address Mobile Phase pH and Additives

  • Rationale: The ionization state of this compound is a primary driver of peak shape. Unsuppressed ionization of the carboxylic acid can lead to strong interactions with any active sites on the stationary phase, resulting in tailing.

  • Action:

    • Confirm Acidic Additive: Ensure that an acidic additive (e.g., 0.1% TFA or formic acid) is present in your mobile phase. This will protonate the carboxylic acid group, reducing its ability to interact with the stationary phase via ionic interactions.

    • Check Additive Concentration: If an additive is already in use, a slight increase in its concentration might improve peak shape. However, be aware that excessive additive concentrations can sometimes negatively impact selectivity.

Step 2: Evaluate for Column Overload

  • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

  • Action: Reduce the injection volume or the concentration of your sample and observe the effect on peak shape.

Step 3: Check for Column Contamination and Health

  • Rationale: Accumulation of contaminants on the column can create active sites that cause peak tailing.

  • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove any strongly retained compounds. If the problem persists, the column may be degraded and require replacement.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for this compound?

A1: A systematic screening approach is most effective. Based on literature for similar hydroxy fatty acids, a good starting point would be:

  • Chiral Stationary Phase: An immobilized amylose-based CSP, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the selector.

  • Mobile Phase: For normal-phase HPLC, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). For Supercritical Fluid Chromatography (SFC), supercritical CO2 with a methanol or ethanol co-solvent and 0.1% TFA.

Q2: Should I use Normal-Phase HPLC, Reversed-Phase HPLC, or SFC for this compound enantiomer separation?

A2: Both Normal-Phase HPLC and SFC are generally preferred for the chiral separation of free fatty acids. SFC often offers advantages such as faster analysis times and reduced solvent consumption.[3][4] Reversed-phase methods can also be developed, particularly for LC-MS applications, but often require careful optimization of pH and buffer systems.[5]

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: Not always. Direct separation of underivatized hydroxy fatty acids is often achievable on modern polysaccharide-based CSPs.[6][7] However, if direct methods fail to provide adequate resolution, derivatization of the carboxylic acid group to an ester or amide can alter the analyte's interaction with the CSP and may improve separation.[8][9]

Q4: How does the position of the hydroxyl group on the lauric acid chain impact the separation?

A4: The position of the hydroxyl group is critical as it influences the overall three-dimensional structure of the molecule and its ability to interact with the chiral selector. The proximity of the hydroxyl and carboxylic acid groups to the chiral center of the CSP will affect the stability of the transient diastereomeric complexes formed, thus influencing retention and selectivity. A method developed for one positional isomer (e.g., 2-hydroxylauric acid) may not be optimal for another (e.g., 12-hydroxylauric acid).

Q5: My resolution is decreasing over a sequence of injections. What should I check?

A5: A decline in resolution over a sequence can indicate several issues:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Chiral columns can sometimes require longer equilibration times.

  • Mobile Phase Instability: If your mobile phase contains volatile components, selective evaporation can alter its composition over time. Prepare fresh mobile phase daily and keep solvent reservoirs capped.

  • Column Contamination: The column may be accumulating contaminants from the sample matrix. Implement a column wash step between injections or at the end of the sequence.

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as ambient temperature changes can affect retention and resolution.

Experimental Protocols & Data

Protocol 1: Initial Method Screening for this compound Enantiomers

This protocol provides a starting point for developing a separation method using a polysaccharide-based CSP in normal-phase HPLC.

  • Column: Immobilized amylose-based CSP (e.g., CHIRALPAK® IA-U), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA.

  • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (as carboxylic acids have a weak chromophore).

  • Injection Volume: 5 µL.

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes. b. Inject the this compound standard. c. If separation is not achieved, switch to Mobile Phase B and repeat the equilibration and injection. d. Evaluate the chromatograms for any signs of separation (e.g., peak splitting or shoulders). The combination that shows the most promise should be selected for further optimization.

Data Presentation

Table 1: Impact of Mobile Phase Modifier on Hydroxy Fatty Acid Separation

Mobile Phase Composition (n-Hexane/Alcohol + 0.1% TFA)AnalyteResolution (Rs)Observations
90:10 IsopropanolHydroxy Fatty Acid A1.8Good initial separation, baseline resolved.
90:10 EthanolHydroxy Fatty Acid A1.2Lower resolution, peaks closer together.
85:15 IsopropanolHydroxy Fatty Acid A1.5Increased elution strength, slightly lower Rs.
95:5 IsopropanolHydroxy Fatty Acid A2.1Decreased elution strength, improved Rs.

This table illustrates the typical effects of mobile phase modifications on the resolution of a hydroxy fatty acid. The optimal conditions will be specific to the analyte and the CSP.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor or No Resolution (Rs < 1.0) csp_eval Step 1: Evaluate CSP Is it a polysaccharide-based column? start->csp_eval switch_csp Action: Screen on different polysaccharide-based CSPs csp_eval->switch_csp No mp_opt Step 2: Optimize Mobile Phase csp_eval->mp_opt Yes switch_csp->mp_opt adjust_modifier Action: Vary alcohol type and/or decrease % modifier mp_opt->adjust_modifier Retention Issue check_additive Is an acidic additive present? mp_opt->check_additive Selectivity Issue adjust_modifier->check_additive add_additive Action: Add 0.1% TFA or Formic Acid check_additive->add_additive No flow_temp Step 3: Adjust Flow Rate & Temp check_additive->flow_temp Yes add_additive->flow_temp adjust_params Action: Lower flow rate and/or screen temperature range flow_temp->adjust_params Efficiency Issue end_good End: Improved Resolution adjust_params->end_good

Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.

Diagram 2: Logical Relationship for Method Development

Method_Development_Logic cluster_analyte Analyte Properties cluster_csp Stationary Phase Selection cluster_mp Mobile Phase Components cluster_params Instrumental Parameters Analyte This compound (Acidic, Chiral) CSP Polysaccharide CSP (e.g., Amylose Derivative) Analyte->CSP Dictates Choice MP_Add Acidic Additive (e.g., 0.1% TFA) Analyte->MP_Add Requires MP_Base Non-polar Solvent (e.g., n-Hexane) CSP->MP_Base Requires MP_Mod Polar Modifier (e.g., Isopropanol) MP_Base->MP_Mod Modified with FlowRate Flow Rate MP_Base->FlowRate Optimized via Temp Temperature MP_Base->Temp Optimized via MP_Mod->FlowRate Optimized via MP_Mod->Temp Optimized via MP_Add->MP_Mod Added to MP_Add->FlowRate Optimized via MP_Add->Temp Optimized via

Caption: Key relationships in chiral method development for this compound.

References

Overcoming challenges in the synthesis of specific hydroxylauric acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of specific hydroxylauric acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regio- and stereoselective hydroxylation of lauric acid. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

The synthesis of a specific this compound isomer—whether it's 2-hydroxy, 3-hydroxy, or the ω- and (ω-1)-hydroxy variants (12-hydroxy and 11-hydroxy, respectively)—is a significant challenge.[1][2][3][4] The primary hurdles are controlling the exact position of the hydroxyl group (regioselectivity) and its spatial orientation (stereoselectivity). This guide provides field-proven insights and solutions to the most common issues encountered during these syntheses.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is broken down into probable causes and actionable solutions, grounded in established chemical principles.

Problem 1: Poor Regioselectivity - "My reaction yields a mixture of 11- and 12-hydroxylauric acid."

This is a classic challenge, particularly in biocatalytic systems using Cytochrome P450 enzymes. While many P450s in the 4A subfamily are known to selectively catalyze ω-hydroxylation, factors within the reaction can disrupt this selectivity.[5]

Probable Causes:

  • Enzyme Choice: The specific P450 isoform used has the largest impact. While P450 4A11 is a major lauric acid ω-hydroxylase, it can still produce minor amounts of the (ω-1) product.[5][6] Other isoforms may have different selectivity profiles.

  • "Metabolic Switching": Isotopic substitution on the target carbon (e.g., using deuterated lauric acid) can slow down the C-H bond-breaking step at that position. This can cause the enzyme to hydroxylate the next most favorable position, the (ω-1) carbon, an effect known as metabolic switching.[7][8]

  • Cofactor Imbalance: In whole-cell or reconstituted enzyme systems, inefficient regeneration of the NADPH cofactor can limit the overall rate and potentially affect selectivity.

  • Substrate Conformation: The way lauric acid binds in the enzyme's active site dictates the outcome. Steric restrictions in the active site are what favor ω-hydroxylation.[5] Any condition that alters this binding (e.g., solvent, pH) can impact regioselectivity.

Solutions & Protocols:

  • Enzyme Screening and Engineering:

    • Action: If possible, screen a panel of P450 monooxygenases (e.g., from the CYP4A or CYP119 families) to identify the one with the highest selectivity for your desired isomer.[9]

    • Rationale: Different isoforms have differently shaped active sites, leading to distinct regiochemical preferences. For instance, rat P450 4A1 is known to be highly selective for ω-hydroxylation.[9]

  • Optimize Reaction Conditions:

    • Action: Ensure your system has an efficient NADPH regeneration system (e.g., using glucose-6-phosphate dehydrogenase). Maintain optimal pH and temperature for your chosen enzyme.

    • Rationale: Robust catalytic turnover ensures the primary, most favorable reaction (ω-hydroxylation) is not limited by cofactor availability, which could allow less favorable side reactions to become more prominent.

  • Confirm Product Identity Rigorously:

    • Protocol: Use analytical techniques capable of separating the isomers, such as reversed-phase HPLC or GC-MS, to accurately quantify the product mixture.[10][11]

    • Rationale: You cannot troubleshoot what you cannot measure. Baseline separation of 11- and 12-hydroxylauric acid is critical for accurately assessing the success of your optimization efforts.[10]

Problem 2: Low or No Enantioselectivity - "My synthesis of 2-hydroxylauric acid resulted in a racemic mixture."

Achieving high enantiomeric excess (e.e.) is critical for pharmaceutical applications. A racemic mixture indicates that the synthetic method did not effectively control the stereochemistry at the chiral center.

Probable Causes:

  • Achiral Synthesis Route: Traditional chemical methods, such as the hydroxylation of α-chlorolauric acid with KOH, are not stereoselective and will inherently produce a racemic mixture.[12]

  • Ineffective Chiral Catalyst/Auxiliary: In asymmetric synthesis, the catalyst or auxiliary may not be providing sufficient steric hindrance to direct the reaction to one enantiomer.

  • Biocatalyst Racemization: While many enzymes are highly stereoselective, some may have side activities or the product may racemize under the reaction or workup conditions.

Solutions & Protocols:

  • Employ Biocatalysis:

    • Action: Utilize enzymes known for their stereoselectivity. For example, ketoreductases (KREDs) can asymmetrically reduce a keto-acid precursor to a chiral hydroxy acid.[13] Lipases can be used for the kinetic resolution of a racemic mixture of hydroxy acids or their esters.

    • Rationale: Enzymes are chiral molecules themselves, and their active sites create a chiral environment that strongly favors the formation of one enantiomer over the other.[13]

  • Utilize Chiral Pool Synthesis:

    • Action: Start with a naturally occurring chiral molecule (e.g., an amino acid or sugar) that already contains the desired stereocenter.[14]

    • Rationale: This strategy leverages nature's "chiral pool" to build complexity without needing to create the stereocenter from scratch, ensuring the stereochemistry is maintained throughout the synthesis.[15][16]

  • Asymmetric Chemical Synthesis:

    • Action: Implement a validated asymmetric synthesis protocol, such as a Sharpless Asymmetric Epoxidation of a corresponding unsaturated lauric acid derivative, followed by regioselective ring-opening.[17]

    • Rationale: These methods use a chiral catalyst to create a stereochemically defined intermediate (the epoxide), which then leads to an enantiomerically enriched final product.

Problem 3: Low Yields & Complex Side Products - "My reaction is messy, and the yield of the desired isomer is poor."

Low yields are often a result of side reactions, degradation of the product, or issues with protecting groups.

Probable Causes:

  • Over-oxidation: The primary hydroxy acid can be further oxidized to a dicarboxylic acid, especially in potent oxidative systems like P450s.[11]

  • Inappropriate Protecting Groups: The carboxylic acid is reactive and may interfere with the hydroxylation step. If a protecting group is used, it may be unstable to the reaction conditions or difficult to remove without degrading the product.[18][19]

  • Substrate/Product Inhibition: The product, a hydroxy acid, can sometimes bind to the enzyme's active site and inhibit further reactions, as seen with 12-hydroxylauric acid and P450 4A1.[11]

Solutions & Protocols:

  • Strategic Use of Protecting Groups:

    • Action: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the hydroxylation step.[20]

    • Rationale: An ester is less reactive than a carboxylic acid and will not interfere with most hydroxylation chemistries. It is generally stable under neutral or slightly acidic/basic conditions and can be removed via simple hydrolysis.[20]

    • Protocol - Methyl Ester Protection:

      • Dissolve lauric acid in methanol.

      • Add a catalytic amount of strong acid (e.g., H₂SO₄).

      • Reflux the mixture for 2-4 hours, monitoring by TLC.

      • Perform an aqueous workup and purify the resulting methyl laurate.

  • Control Reaction Time and Stoichiometry:

    • Action: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction once the starting material is consumed but before significant over-oxidation product appears.

    • Rationale: Over-oxidation is a time-dependent process. By limiting the reaction time, you can maximize the yield of the desired monohydroxylated product.[11]

  • Purification of Isomers:

    • Action: If a mixture of isomers is unavoidable, use advanced chromatographic techniques for separation.

    • Rationale: Isomers often have very similar physical properties, making separation difficult. Techniques like preparative HPLC, potentially with a chiral stationary phase for enantiomers, or derivatization to enhance separability, are often required.[21]

Diagrams & Data

To better visualize the experimental process and decision-making, the following diagrams and tables are provided.

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Core Reaction cluster_workup 3. Workup & Analysis start Lauric Acid pg Protect Carboxyl (e.g., Esterification) start->pg decision Choose Strategy pg->decision bio Biocatalytic (e.g., P450, Lipase) decision->bio High Selectivity Green Chemistry chem Chemical (e.g., Asymmetric Synthesis) decision->chem Broader Scope No Cofactors deprotect Deprotection bio->deprotect chem->deprotect purify Purification (HPLC, Chromatography) deprotect->purify analyze Analysis (GC-MS, NMR) purify->analyze

Caption: High-level workflow for this compound isomer synthesis.

Troubleshooting Logic Tree

G cluster_regio Poor Regioselectivity cluster_stereo Poor Stereoselectivity cluster_yield Low Yield / Side Products problem Problem Encountered cause_regio Cause: - Wrong Enzyme - Metabolic Switching problem->cause_regio cause_stereo Cause: - Achiral Method - Ineffective Catalyst problem->cause_stereo cause_yield Cause: - Over-oxidation - Protecting Group Issues problem->cause_yield sol_regio Solution: - Screen P450 Isoforms - Optimize Conditions cause_regio->sol_regio sol_stereo Solution: - Use Biocatalysis (KREDs) - Chiral Pool Synthesis cause_stereo->sol_stereo sol_yield Solution: - Protect Carboxyl Group - Monitor Reaction Time cause_yield->sol_yield

Caption: Decision tree for troubleshooting common synthesis issues.

Table 1: Comparison of Synthetic Strategies
FeatureChemical SynthesisBiocatalysis
Regioselectivity Can be difficult to control; often requires multi-step directed synthesis.High; determined by the enzyme's active site structure.[5]
Stereoselectivity Requires chiral auxiliaries, catalysts, or starting materials.[16]Inherently high due to the chiral nature of enzymes.[13]
Reaction Conditions Often requires harsh conditions (strong acids/bases, high temperatures).Mild conditions (physiological pH, ambient temperature).[22]
Scalability Generally well-established and scalable.Can be limited by enzyme stability, cost, and cofactor regeneration.[23]
Environmental Impact Often uses organic solvents and may produce hazardous waste."Green" approach using water as a solvent and biodegradable catalysts.[24][25]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a biocatalytic approach over a purely chemical one?

The main advantages are selectivity and sustainability. Enzymes can perform reactions on complex molecules at a specific site (regioselectivity) and produce a single enantiomer (stereoselectivity) with a precision that is very difficult to achieve with traditional chemistry.[13][22] Furthermore, biocatalytic reactions are typically run in water under mild conditions, reducing environmental impact.[24]

Q2: How do I choose the correct protecting group for the carboxylic acid?

The ideal protecting group should be easy to introduce in high yield, stable to your specific hydroxylation conditions, and easy to remove without affecting the rest of the molecule (an orthogonal strategy).[18][19] For most hydroxylations, a simple methyl or ethyl ester is sufficient.[20] If your subsequent steps involve strong bases, a t-butyl ester (cleaved with acid) or a benzyl ester (cleaved by hydrogenolysis) might be better choices.[26]

Q3: What analytical methods are essential for characterizing my final product?

A combination of techniques is necessary.

  • GC-MS or LC-MS: To confirm the molecular weight and identify the products. These are crucial for separating and quantifying different isomers, such as 11- vs. 12-hydroxylauric acid.[10][27]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the overall structure and determine the position of the hydroxyl group.

  • Chiral HPLC or Chiral GC: Essential for determining the enantiomeric excess (e.e.) of a chiral product.

Q4: Can I avoid using protecting groups altogether?

In some cases, yes. Certain biocatalytic systems, particularly whole-cell biotransformations, can be robust enough to convert lauric acid directly without needing to protect the carboxyl group. This simplifies the overall process by eliminating two synthetic steps (protection and deprotection). However, you must verify that the free carboxylic acid does not inhibit the enzyme or lead to unwanted side reactions in your specific system.

References

Technical Support Center: Best Practices for Long-Term Storage of Hydroxylauric Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydroxylauric acid standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your valuable standards. As a Senior Application Scientist, I have compiled this resource based on established best practices and scientific principles to help you navigate the nuances of storing and handling these critical reagents. Our goal is to empower you with the knowledge to prevent experimental variability and ensure the accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Optimal Storage Conditions for Solid this compound

Question: What are the ideal long-term storage conditions for solid this compound standards?

Answer: For optimal long-term stability, solid this compound should be stored at -20°C .[1][2][3] Reputable suppliers indicate that under these conditions, the standard should remain stable for at least four years.[1]

Causality Behind the Recommendation: The low temperature of -20°C significantly slows down potential degradation reactions.[4] Although this compound is a saturated fatty acid and thus less prone to oxidation than its unsaturated counterparts, storing it at low temperatures minimizes any potential chemical degradation over time.

Best Practices for Storing Solid Standards:

  • Container: Store the solid in its original amber glass vial with a Teflon-lined cap. This protects the compound from light and prevents the leaching of contaminants that can occur with plastic containers.[4]

  • Atmosphere: Before sealing the vial for long-term storage, it is advisable to purge the headspace with an inert gas like nitrogen or argon. This minimizes exposure to oxygen and reduces the risk of long-term oxidative damage.[4]

  • Environment: Keep the container in a dry, well-ventilated area within the freezer to prevent moisture accumulation.

Preparing and Storing Stock Solutions

Question: What is the best way to prepare and store a stock solution of this compound?

Answer: To prepare a stock solution, dissolve the solid this compound in a suitable high-purity organic solvent. For long-term storage of the stock solution, it is recommended to store it at -20°C or lower , preferably under an inert atmosphere.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which this compound is readily soluble. Common choices include ethanol, methanol, DMSO, and DMF.[1][5] The choice of solvent may depend on the requirements of your downstream application.

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance. For accuracy, it's often better to weigh a slightly different amount and calculate the exact concentration rather than trying to hit a precise weight.[6]

  • Dissolution: In a class A volumetric flask, dissolve the weighed standard in a small amount of the chosen solvent.[6] Gently swirl or sonicate to ensure complete dissolution.

  • Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent. Ensure the solution is thoroughly mixed.

  • Storage: Transfer the stock solution to an amber glass vial with a Teflon-lined cap. Purge the headspace with nitrogen or argon before sealing.[4] Label the vial clearly with the compound name, concentration, solvent, and date of preparation.[7]

Data Summary: Solubility of 12-Hydroxylauric Acid

SolventSolubility
DMF~3 mg/mL[5]
DMSO~10 mg/mL[5]
Ethanol~15 mg/mL[5]
Ethanol:PBS (pH 7.2) (1:5)~0.16 mg/mL[5]

Note: Solubility may vary slightly between different isomers of this compound.

Troubleshooting: Inconsistent Experimental Results

Question: My experimental results using a this compound standard are inconsistent. Could this be a storage issue?

Answer: Yes, improper storage and handling can lead to the degradation of your standard, resulting in inconsistent experimental outcomes.

Troubleshooting Workflow for Suspected Standard Degradation:

G A Inconsistent Experimental Results B Check Storage Conditions of Stock Solution (Temp, Light, Atmosphere) A->B C Prepare a Fresh Stock Solution from Solid Standard B->C D Analyze Old vs. Fresh Solution via LC-MS or GC-MS C->D E Compare Peak Area and Purity D->E F Degradation Confirmed (Lower Peak Area, Impurity Peaks) E->F Discrepancy Found G No Significant Difference E->G No Discrepancy I Discard Old Solution and Implement Proper Storage Practices F->I H Review Experimental Protocol (Pipetting, Dilutions, etc.) G->H

References

Preventing degradation of hydroxylauric acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydroxylauric acid analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the sample preparation of this compound, a critical analyte in various biological and pharmaceutical studies. Our focus is to equip you with the knowledge to prevent its degradation and ensure the integrity of your experimental results.

Introduction: The Challenge of this compound Stability

This compound, a hydroxylated fatty acid, presents unique challenges during sample preparation due to its bifunctional nature. The presence of both a carboxylic acid and a hydroxyl group makes it susceptible to various degradation pathways, including oxidation and esterification, and prone to analytical challenges like poor chromatographic peak shape. This guide provides a structured, question-and-answer-based approach to navigate these complexities, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling, extraction, and analysis of this compound.

Sample Handling and Storage

Question 1: What are the primary causes of this compound degradation upon sample collection and storage?

Answer: The main culprits are enzymatic activity, oxidation, and extreme pH conditions. Lipases present in biological samples can hydrolyze esterified forms of this compound, altering its native profile.[1][2] Oxidation, catalyzed by light, heat, and metal ions, can target the fatty acid chain, although the hydroxyl group itself can also be oxidized.[2][3][4][5] Furthermore, inappropriate pH can lead to the degradation of this and other sensitive molecules.[6][7][8][9][10]

Question 2: My results show inconsistent concentrations of this compound between replicate samples. What could be the cause?

Answer: Inconsistent results often stem from pre-analytical variability. Key factors include:

  • Inadequate Enzyme Inhibition: If working with biological tissues or fluids, endogenous lipases and esterases may still be active if not properly quenched upon collection. This can lead to the liberation or esterification of this compound, causing variability.

  • Non-homogenous Storage: Uneven freezing or thawing of samples can create localized concentration gradients and expose parts of the sample to degradative conditions for longer periods.

  • Contamination: Ensure all tubes, solvents, and equipment are free from contaminants that could degrade the analyte.

For optimal stability, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2]

Extraction

Question 3: Which extraction solvent system is best for this compound to minimize degradation?

Answer: A modified Folch or Bligh & Dyer method using a chloroform and methanol mixture is generally effective for extracting total lipids, including this compound. However, the choice of solvent can be critical. For instance, using ethyl acetate for extraction from an acidified medium has been shown to cause the formation of acetoxy derivatives of hydroxylated fatty acids, which would lead to an underestimation of the target analyte.[6]

Table 1: Comparison of Common Extraction Solvents

Solvent SystemAdvantagesDisadvantages
Chloroform:Methanol (2:1, v/v) Efficiently extracts a broad range of lipids.Use of chlorinated solvents raises safety and environmental concerns.
Hexane:Isopropanol (3:2, v/v) Less toxic than chloroform; good for less polar lipids.May be less efficient for highly polar lipids.
Methyl-tert-butyl ether (MTBE) Less dense than water, forming the upper phase, which simplifies collection.Can be more expensive than other solvents.

Recommendation: For most applications, a chloroform:methanol extraction is robust. If chlorinated solvents are a concern, MTBE-based extraction is an excellent alternative. Always work with high-purity, degassed solvents to minimize oxidative stress.

Derivatization and Analysis

Question 4: I'm observing significant peak tailing for this compound during my GC-MS analysis. How can I resolve this?

Answer: This is a classic issue caused by the polar hydroxyl group interacting with active sites in the GC inlet and on the column.[11][12][13] To mitigate this, derivatization is essential. A two-step derivatization is often the most effective approach:

  • Esterification: Convert the carboxylic acid to a fatty acid methyl ester (FAME) using a reagent like BF3-methanol.[14][15]

  • Silylation: Protect the hydroxyl group by converting it to a trimethylsilyl (TMS) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][15][16]

This dual derivatization neutralizes both polar functional groups, significantly improving peak shape and thermal stability.[11][13]

Question 5: Can I use a single derivatization step for both the carboxylic acid and hydroxyl groups?

Answer: Yes, some silylating agents like BSTFA can derivatize both the carboxylic acid and hydroxyl groups to form TMS esters and TMS ethers, respectively.[15] However, for robust and complete derivatization, a two-step approach is generally more reliable. If you opt for a single-step silylation, ensure your reaction conditions (time, temperature, and reagent excess) are optimized for the complete derivatization of both functional groups.

Question 6: My this compound seems to be degrading during the derivatization process. What could be the cause?

Answer: Degradation during derivatization can be caused by:

  • Moisture: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture. Water will preferentially react with the reagent, reducing its efficiency and potentially leading to incomplete derivatization and side reactions.[14][15] Always use anhydrous solvents and store reagents under an inert atmosphere.

  • High Temperatures: While heating is often required, excessive temperatures or prolonged heating times can cause thermal degradation of the analyte. Optimize the temperature and duration for your specific derivatization reaction.

  • Reagent Quality: Use high-quality derivatization reagents to avoid contaminants that could catalyze degradation.[14]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is based on a modified Folch extraction method designed to minimize enzymatic and chemical degradation.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated this compound) to account for extraction losses.

  • Protein Precipitation and Lipid Extraction: Add 2 mL of a cold (4°C) chloroform:methanol (2:1, v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT) at 0.01%. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until derivatization.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol ensures the comprehensive derivatization of this compound for improved chromatographic performance.

  • Esterification (FAME Synthesis):

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water. Vortex for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Silylation (TMS Ether Synthesis):

    • To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (or another suitable aprotic solvent).

    • Cap the vial tightly and heat at 70°C for 45 minutes.[13]

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Workflow for this compound Sample Preparation

This compound Sample Preparation Workflow Figure 1: Recommended Workflow for this compound Analysis cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Collection Sample Collection (e.g., Plasma, Tissue) FlashFreeze Flash Freeze (Liquid N2) Collection->FlashFreeze Storage Store at -80°C FlashFreeze->Storage AddIS Add Internal Standard Storage->AddIS Extraction Lipid Extraction (e.g., Modified Folch) AddIS->Extraction DryDown1 Dry Under N2 Extraction->DryDown1 Esterification Esterification (BF3-Methanol) DryDown1->Esterification DryDown2 Dry Under N2 Esterification->DryDown2 Silylation Silylation (BSTFA) DryDown2->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: A step-by-step workflow for the robust analysis of this compound.

Potential Degradation Pathways of this compound

This compound Degradation Pathways Figure 2: Key Degradation Pathways cluster_oxidation Oxidation cluster_esterification Unintended Esterification cluster_hydrolysis Hydrolysis of Derivatives HLA This compound OxidizedProduct Keto-lauric Acid / Other Oxidation Products HLA->OxidizedProduct [O] Light, Heat, Metals EsterProduct Esterified Hydroxyl Group (e.g., Acetoxy Derivative) HLA->EsterProduct Reactive Solvents (e.g., Ethyl Acetate) HLA_deriv Derivatized HLA (FAME, TMS) HLA_hydrolyzed Hydrolyzed Product HLA_deriv->HLA_hydrolyzed Moisture, Extreme pH

Caption: Major chemical degradation routes for this compound during sample preparation.

References

Technical Support Center: Strategies to Improve Hydroxylauric Acid Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxylauric acid analysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their detection methods. Whether you are troubleshooting a low signal in a cytochrome P450 inhibition assay or developing a quantitative method for biological matrices, this resource provides field-proven insights and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: What are the primary analytical methods for detecting this compound?

A1: The two most powerful and commonly used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC coupled with fluorescence detection is also a viable, sensitive method, particularly after derivatization with a fluorescent tag.[3] The choice depends on available instrumentation, required sensitivity, and the complexity of the sample matrix.

Q2: I am struggling with a very low signal for this compound. What is the most common reason?

A2: For LC-MS/MS, the most frequent culprit is matrix effects , where co-eluting compounds from your sample (e.g., phospholipids from plasma or microsomes) suppress the ionization of your analyte.[4][5] For GC-MS, the issue is often related to the analyte's inherent properties; this compound is not sufficiently volatile for direct GC analysis and will produce a poor signal or no signal at all without proper chemical derivatization.[2][6]

Q3: Should I use GC-MS or LC-MS/MS for my analysis?

A3: This decision hinges on your specific needs.

  • Choose GC-MS if: You require high chromatographic resolution to separate isomers and have established protocols for derivatization. Derivatization adds a sample preparation step but converts the polar this compound into a volatile compound suitable for GC analysis, often yielding clean, reproducible results.[2]

  • Choose LC-MS/MS if: You need high throughput and want to avoid derivatization. LC-MS/MS is extremely sensitive and selective, but it is more susceptible to matrix effects, requiring rigorous sample cleanup and careful method development.[5][7] It is the preferred method for complex biological matrices when optimized correctly.

Q4: For LC-MS/MS analysis of this compound, is positive or negative ionization mode better?

A4: Negative ion electrospray ionization (ESI) is fundamentally more appropriate and sensitive for fatty acids. [8] The carboxylic acid group on this compound readily loses a proton to form a negative ion ([M-H]⁻). In contrast, positive mode protonation is less efficient and can induce in-source fragmentation (e.g., loss of water), which complicates data interpretation and reduces the intensity of the primary precursor ion.[7][8]

Troubleshooting Guide: From Weak Signals to Poor Peak Shape

This guide provides a structured approach to diagnosing and solving common experimental issues.

Problem: Weak or No Analyte Signal

Q: I'm analyzing a complex biological sample (e.g., plasma, liver microsomes) and my this compound signal is extremely low or undetectable, even though my standards look fine. What's happening?

A: This is a classic case of ion suppression due to matrix effects.[5][9] Endogenous components in your sample, especially phospholipids, are likely co-eluting with your analyte and competing for ionization in the MS source.

Causality: The electrospray process relies on creating charged droplets that evaporate, concentrating charge on the analyte until it desorbs as an ion. When high concentrations of other compounds (the matrix) are present, they can disrupt this process, neutralizing the analyte ions or simply outcompeting them for the available charge.[4]

Solution Workflow:

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before injection. A simple protein precipitation is often insufficient.[10] Implement a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Chromatographic Separation: If sample cleanup is not enough, modify your LC gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify these "suppression zones."[4]

  • Sample Dilution: A straightforward approach is to dilute your sample.[4] This reduces the concentration of interfering compounds. However, this is only feasible if your assay has sufficient sensitivity to detect the now-diluted analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard like 12-hydroxylauric-d20 acid will co-elute with the analyte and experience the same degree of ion suppression.[1] By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even with signal suppression.[10][11]

Problem: Poor Chromatographic Peak Shape

Q: My this compound peak is tailing badly in my reversed-phase HPLC analysis. How can I achieve a sharp, symmetrical peak?

A: Peak tailing for acidic compounds like this compound is almost always caused by unwanted secondary interactions with the stationary phase or improper mobile phase pH.[12]

Causality:

  • Silanol Interactions: Most silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. If the mobile phase pH is not sufficiently low, the carboxylic acid group of your analyte can become deprotonated (-COO⁻) and interact ionically with these silanol groups. This secondary retention mechanism causes the peak to tail.[12]

  • Analyte Ionization State: If the mobile phase pH is close to the pKa of your analyte, it will exist as a mixture of ionized and non-ionized forms, leading to broadened and misshapen peaks.[12]

Solution Workflow:

  • Adjust Mobile Phase pH: The most critical step is to lower the mobile phase pH. Ensure the pH is at least 1.5-2 units below the analyte's pKa. For this compound, a mobile phase containing 0.1% formic acid (pH ≈ 2.7) is a standard starting point to ensure the carboxyl group is fully protonated (neutral).[8]

  • Use an End-Capped Column: Select a high-quality, end-capped HPLC column. End-capping treats the silica surface to minimize the number of free silanol groups available for interaction.

  • Check for Extra-Column Volume: Excessive tubing length or improperly fitted connections between the injector, column, and detector can cause "dead volume," leading to peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate inner diameter.

In-Depth Strategy Guides & Experimental Protocols
Strategy 1: Enhancing Volatility for GC-MS via Silylation

Q: Why is derivatization essential for GC-MS, and what is the most reliable method?

A: Derivatization is mandatory because this compound, with its polar carboxyl and hydroxyl groups, has a very low volatility and will not pass through a GC column under normal conditions.[2][6] The process replaces the active, polar hydrogens on these groups with nonpolar moieties, dramatically increasing the analyte's volatility.

Silylation is the most common and robust method. It uses a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (TMS) groups.[2][13] This creates a di-TMS derivative that is thermally stable and volatile.

This protocol is adapted from established methods for hydroxylated fatty acids.[2]

Materials:

  • Dried sample extract containing this compound

  • Pyridine (anhydrous)

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven set to 60-70°C

  • GC-MS vials with screw caps

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen. Water is incompatible with silylation reagents and will reduce derivatization efficiency.

  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 1 hour. This ensures complete derivatization of both the hydroxyl and carboxyl groups.[2]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Expert Tip: The TMCS in the reagent acts as a catalyst, improving the reaction rate and yield. For quantitative analysis, always derivatize your calibration standards and samples in the same manner.

Strategy 2: Optimizing Sample Preparation for LC-MS/MS

Q: How can I design an effective Solid-Phase Extraction (SPE) protocol to clean up my samples and improve sensitivity?

A: SPE is a powerful technique that separates your analyte from matrix interferences based on differences in physical and chemical properties. For this compound in a biological matrix like plasma, a reversed-phase SPE protocol is highly effective at removing polar contaminants and concentrating the analyte.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • Plasma sample

  • Internal Standard (e.g., 12-hydroxylauric-d20 acid)

  • Methanol (HPLC grade)

  • Water with 0.1% Formic Acid (Acidified Water)

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 20 µL of your internal standard working solution.

    • Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.[7]

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of acidified water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step (Step 1) onto the conditioned SPE cartridge.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove highly polar interferences. This step is crucial and may require optimization.

  • Elution:

    • Elute the this compound and internal standard from the cartridge using 1 mL of methanol or acetonitrile.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in 100 µL of your initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). This ensures compatibility with your LC system and good peak shape.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Data & Visualization
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterRecommended SettingRationale & Expert Notes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm)Provides good retention and separation for medium-chain fatty acids.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier ensures the analyte is in its neutral, protonated form, preventing peak tailing.[12]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure.
Ionization Mode Negative Ion Electrospray (ESI-)Significantly more sensitive for fatty acids due to the easily deprotonated carboxylic acid group.[8]
Precursor Ion [M-H]⁻ m/z 215.2Based on the molecular weight of this compound (216.32 g/mol ).[14]
MRM Transitions Instrument DependentProduct ions often result from neutral losses or cleavages along the carbon chain. Requires optimization on your specific instrument.
Internal Standard Stable Isotope-Labeled (e.g., 12-OH-lauric-d20)Essential for correcting matrix effects and improving quantitative accuracy and precision.[1]

Diagrams

Troubleshooting_Workflow cluster_start Start: Experimental Issue cluster_gc GC-MS Path cluster_lc LC-MS/MS Path Start Low or No Signal? GC_Check Is sample derivatized? Start->GC_Check Using GC-MS LC_Check Matrix Effects Suspected? Start->LC_Check Using LC-MS/MS Derivatize Perform Derivatization (e.g., Silylation) GC_Check->Derivatize No GC_Optimize Optimize Injection & Inlet Temp GC_Check->GC_Optimize Yes Derivatize->GC_Optimize Cleanup Improve Sample Cleanup (SPE or LLE) LC_Check->Cleanup Yes LC_Method Optimize LC Gradient Cleanup->LC_Method Dilute Dilute Sample LC_Method->Dilute Use_IS Use Stable Isotope Internal Standard Dilute->Use_IS

Caption: A logical workflow for troubleshooting low signal issues in this compound analysis.

SPE_Workflow cluster_prep Step 1: Sample Pre-treatment cluster_spe Step 2: Solid-Phase Extraction cluster_final Step 3: Final Preparation A Plasma Sample + Internal Standard B Protein Precipitation (e.g., with Methanol) A->B C Centrifuge & Collect Supernatant B->C D Condition SPE Cartridge (Methanol -> Water) E Load Supernatant D->E F Wash Interferences (e.g., 10% MeOH) E->F G Elute Analyte (e.g., 100% MeOH) F->G H Evaporate Eluate to Dryness G->H I Reconstitute in Mobile Phase H->I J Analyze via LC-MS/MS I->J

Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound from plasma.

References

Technical Support Center: Resolving Co-eluting Peaks in Hydroxylauric Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for resolving co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of hydroxylauric acid and its isomers. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to make informed decisions in your method development.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your analysis.

Question 1: My chromatogram shows a single, broad, or shouldering peak where I expect to see distinct this compound isomers (e.g., 10-, 11-, 12-hydroxylauric acid). How do I confirm co-elution and what are my initial steps?

Answer:

Observing a distorted peak shape is a classic sign of co-elution, where multiple components are not fully separated and elute at very similar times.[1] Before making significant changes to your method, it's crucial to confirm that you are indeed dealing with co-elution and not another issue like sample overload or poor column health.

Initial Diagnostic Steps:

  • Confirm Peak Purity with a Diode Array Detector (DAD/PDA): This is the most definitive way to diagnose co-elution without a mass spectrometer. A DAD scans across a range of wavelengths, allowing you to check the spectral purity across the peak.

    • Mechanism: If a peak represents a single, pure compound, the UV-Vis spectrum should be identical at the upslope, apex, and downslope of the peak. If co-eluting impurities are present, the spectra will differ, indicating an impure peak.[2][3]

  • Evaluate Sample Preparation and Injection:

    • Sample Overload: Injecting too much sample is a common cause of peak broadening and distortion that can mimic co-elution.[3] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves and begins to resolve, you were overloading the column.

    • Injection Solvent: The solvent used to dissolve your sample can have a profound effect on peak shape. If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your starting mobile phase, it can cause the sample to travel through the column as a diffuse band, leading to broad or split peaks.

    • Causality: The best practice is to always dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. This ensures the sample is tightly focused at the head of the column before the gradient begins.

Question 2: I've confirmed co-elution of my this compound isomers. How do I systematically modify my mobile phase to improve the separation?

Answer:

The mobile phase is the most powerful tool for manipulating selectivity (the spacing between peaks) in reversed-phase HPLC.[4] The key is to systematically adjust composition, focusing on solvent strength and pH, to influence how the different isomers interact with the stationary phase.

Systematic Mobile Phase Optimization:

  • Adjust Solvent Strength to Increase the Retention Factor (k'):

    • Principle: The retention factor (k') is a measure of how long an analyte is retained on the column. If peaks are eluting too quickly (low k'), they don't have enough time to interact with the stationary phase and separate. For good separation, a k' between 2 and 10 is ideal.[1]

    • Action: In reversed-phase chromatography, water is the weak solvent and acetonitrile or methanol is the strong (organic) solvent. To increase retention and improve the chances of separation, you need to weaken the mobile phase by decreasing the percentage of the organic modifier.[1][5]

    • Workflow: If your peaks are eluting very early, try reducing the initial concentration of acetonitrile or methanol in your gradient. A shallower gradient (e.g., a smaller % increase in organic solvent per minute) will also increase the time analytes spend on the column, often improving resolution.[5]

  • Manipulate Selectivity (α) by Adjusting Mobile Phase pH:

    • Principle: this compound is a carboxylic acid. The charge state of its carboxyl group is dependent on the mobile phase pH. At a pH well below its pKa (~4.8), the carboxyl group will be protonated and neutral (-COOH), making the molecule more hydrophobic and thus more retained on a C18 column. At a pH above the pKa, it will be deprotonated and negatively charged (-COO⁻), making it more polar and less retained.

    • Causality: Even subtle differences in the position of the hydroxyl group on the lauric acid backbone can slightly alter the pKa and the molecule's overall interaction with the stationary phase. By controlling the pH, you can exploit these subtle differences to achieve separation. Operating at a low pH (e.g., 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) is highly recommended. This suppresses the ionization of the carboxyl group, which not only increases retention but also prevents peak tailing caused by interactions with residual silanols on the silica-based column.[6]

    • Action: Add 0.1% formic acid or 0.05% TFA to both your aqueous (A) and organic (B) mobile phase components to ensure a consistent low pH throughout the gradient.

  • Change the Organic Modifier to Alter Selectivity:

    • Principle: Acetonitrile and methanol have different solvent properties and will interact differently with your analytes and the stationary phase. Changing the organic solvent is a powerful way to change peak elution order and resolve co-eluting compounds.

    • Action: If you are using acetonitrile, develop a method using methanol instead. Sometimes, a ternary mixture of water, acetonitrile, and methanol can provide unique selectivity that a binary mixture cannot.[7]

Parameter Adjustment Primary Effect Expected Outcome for this compound Potential Side Effect
Decrease % Organic Increase Retention (k')Peaks elute later, providing more time for separation.Increased run time; potential for peak broadening if retention is excessive.
Lower Mobile Phase pH Suppress IonizationIncreased retention and significantly improved peak shape (less tailing).[6]Potential for acid hydrolysis of certain column phases if pH is < 2.
Switch Acetonitrile to Methanol Change Selectivity (α)May change the elution order of isomers, resolving co-elution.Methanol has a higher viscosity, leading to higher backpressure.
Make Gradient Shallower Increase ResolutionIncreases the separation window for closely eluting peaks.Significantly longer analysis time.
Question 3: Mobile phase adjustments have improved but not fully resolved my peaks. How can I leverage temperature and flow rate?

Answer:

Temperature and flow rate are secondary parameters that primarily affect column efficiency and can provide the final adjustments needed to achieve baseline resolution.

  • Column Temperature:

    • Principle: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Lowering the temperature increases the viscosity of the mobile phase, which generally slows down the elution of analytes, increasing retention and potentially improving resolution for closely eluting peaks.[8][9] Conversely, increasing the temperature lowers viscosity, which reduces column backpressure and can sharpen peaks.[4]

    • Causality: Importantly, changing temperature can also affect selectivity, sometimes even reversing the elution order of compounds. This is because the degree to which an analyte's solubility changes with temperature can be structurally dependent. This property can be exploited to resolve stubborn co-elutions.

    • Action: Systematically evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C). Ensure your column and analytes are stable at higher temperatures.

  • Flow Rate:

    • Principle: Flow rate influences the time analytes spend in the column and the efficiency of the separation.

    • Action: Reducing the flow rate will almost always improve resolution.[8] This gives more time for the equilibrium of analytes partitioning between the mobile and stationary phases to be established, leading to narrower peaks and better separation. The trade-off is a proportionally longer run time. Try reducing your flow rate from 1.0 mL/min to 0.7 mL/min to see if resolution improves.

Question 4: I've exhausted mobile phase, temperature, and flow rate options. When is it time to change my HPLC column?

Answer:

If you cannot achieve separation after thoroughly optimizing the parameters above, it means your chosen stationary phase (column chemistry) is not capable of "distinguishing" between the this compound isomers under any viable mobile phase conditions.[1] At this point, changing the column is the correct and necessary step.

Column Selection Strategy:

  • Change Hydrophobicity (C18 vs. C8): If you are using a standard C18 column, which is highly hydrophobic, try a C8 column. The shorter alkyl chain of the C8 phase is less retentive.[10] This change in hydrophobicity can alter the interaction dynamics with your isomers and may improve separation.

  • Introduce Different Separation Mechanisms: To achieve a significant change in selectivity, choose a stationary phase with a different chemical nature.

    • Phenyl-Hexyl Phase: These columns provide pi-pi interactions in addition to hydrophobic interactions. If your isomers have subtle differences in their electron distribution, this phase may offer better separation.

    • Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This makes the phase less susceptible to dewetting in highly aqueous mobile phases and offers alternative hydrogen-bonding interactions, which can be highly effective for separating compounds with polar functional groups like hydroxyls.

  • Increase Efficiency with Smaller Particles: If you have access to a UHPLC system, switching from a column with 5 µm or 3 µm particles to one with sub-2 µm particles will dramatically increase column efficiency (N), resulting in much sharper peaks. Sharper peaks are inherently easier to resolve.

Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method for this compound Isomers

This protocol provides a robust starting point for your method development.

  • HPLC System: Any standard HPLC or UHPLC system with a gradient pump and UV-Vis or DAD detector.

  • Column: Standard C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B Flow Rate (mL/min)
    0.0 50 50 1.0
    20.0 5 95 1.0
    25.0 5 95 1.0
    25.1 50 50 1.0

    | 30.0 | 50 | 50 | 1.0 |

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve standard or sample in a 50:50 mixture of Acetonitrile:Water.

Protocol 2: Systematic Workflow for Resolving Co-eluting Peaks

This protocol outlines the logical flow for troubleshooting, based on the principles discussed in this guide.

  • Step 1: Confirm Co-elution.

    • Run your current method.

    • Check peak purity using a DAD/PDA detector.

    • Inject a 10-fold diluted sample to rule out mass overload.

    • Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.

  • Step 2: Optimize Mobile Phase.

    • Adjust pH: Ensure 0.1% formic acid is in both mobile phase A and B.

    • Adjust Gradient:

      • First, decrease the initial %B by 10% (e.g., from 50% to 40%) to increase retention.

      • If peaks are still co-eluting, make the gradient shallower. Double the gradient time (e.g., from 20 minutes to 40 minutes) while keeping the initial and final %B the same.

    • Change Solvent: If the above fails, replace Acetonitrile (Solvent B) with Methanol and re-run the optimization.

  • Step 3: Optimize Temperature and Flow Rate.

    • Using the best mobile phase from Step 2, run the analysis at 25°C, 35°C, and 45°C.

    • Using the optimal temperature, reduce the flow rate from 1.0 mL/min to 0.7 mL/min.

  • Step 4: Change the Column.

    • If resolution is still insufficient, change the stationary phase. A good first alternative to C18 is a column with an embedded polar group or a Phenyl-Hexyl phase. Repeat the mobile phase optimization (Step 2) on the new column.

Visualizations & Diagrams

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Workflow cluster_optimization Method Optimization start Problem: Broad or Shouldering Peak confirm 1. Confirm Co-elution - Check Peak Purity (DAD) - Test for Overload - Check Injection Solvent start->confirm mobile_phase 2. Mobile Phase Adj. - Lower pH (add acid) - Weaken Solvent (↓ %B) - Shallow Gradient - Change Organic Solvent confirm->mobile_phase Co-elution Confirmed temp_flow 3. Temp & Flow Rate Adj. - Systematically vary Temp - Lower Flow Rate mobile_phase->temp_flow Resolution Improved but not Baseline resolved Resolution Achieved mobile_phase->resolved Baseline Resolution column 4. Change Column - Different Chemistry (EPG, Phenyl) - Different Hydrophobicity (C8) temp_flow->column Still Co-eluting temp_flow->resolved Baseline Resolution column->resolved Baseline Resolution

Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.

Relationship Between HPLC Parameters and Resolution Factors

Resolution_Factors params HPLC Parameters Mobile Phase Strength (%B) Mobile Phase pH Organic Solvent Type Column Chemistry Column Temp Flow Rate Particle Size factors Resolution Factors Retention (k') Selectivity (α) Efficiency (N) params:p1->factors:f1 strong effect params:p2->factors:f2 strong effect params:p3->factors:f2 strong effect params:p4->factors:f2 strong effect params:p5->factors:f1 moderate effect params:p5->factors:f2 moderate effect params:p6->factors:f3 strong effect params:p7->factors:f3 strong effect

References

Selecting the appropriate column for hydroxylauric acid separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydroxylauric Acid Analysis

A Guide to Chromatographic Column Selection and Method Troubleshooting

Welcome to the technical support center for this compound separation. This guide, structured in a frequently asked questions (FAQ) format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your analytical work.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key chemical properties of this compound that influence column selection?

Understanding the analyte's physicochemical properties is the cornerstone of method development. For this compound (a 12-carbon chain fatty acid with a hydroxyl group), the key characteristics are:

  • Structure and Polarity : this compound is an amphiphilic molecule. It possesses a long, nonpolar 12-carbon aliphatic tail and two polar functional groups: a carboxylic acid and a hydroxyl group.[1][2][3] The presence of the hydroxyl group makes it slightly more polar than its parent compound, lauric acid.[3][4] This dual nature makes it well-suited for reversed-phase chromatography.

  • Acidity (pKa) : The carboxylic acid group has an estimated pKa value around 4.8-5.3.[4][5] This is a critical parameter. At a mobile phase pH above its pKa, the carboxyl group will be deprotonated (anionic), and at a pH below, it will be protonated (neutral). Analyte ionization directly impacts retention and peak shape in reversed-phase HPLC.

FAQ 2: What is the recommended starting column for routine analysis of this compound?

For most applications involving the quantification of this compound, a Reversed-Phase (RP) C18 (Octadecylsilyl) column is the industry-standard starting point.

Causality : Reversed-phase chromatography separates molecules based on their hydrophobicity.[6] The primary retention mechanism for this compound on a C18 column is the hydrophobic interaction between its long carbon tail and the C18 stationary phase. The polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) elutes the compound from the column. C18 phases provide excellent retention for medium- to long-chain fatty acids, offering a robust and well-understood platform for method development.[7][8][9]

Recommended Starting Column Parameters:

Parameter Recommendation Rationale
Stationary Phase C18 (ODS) Provides strong hydrophobic retention for the C12 chain.[9]
Particle Size 1.8 - 3.5 µm Smaller particles (≤1.8 µm) for UHPLC systems offer higher efficiency and resolution.[8] Larger particles (3-5 µm) are suitable for standard HPLC systems.[7]
Column Dimensions 2.1 x 100 mm or 4.6 x 150 mm 2.1 mm ID for UHPLC/LC-MS to conserve solvent; 4.6 mm ID for standard HPLC.

| Pore Size | ~100 - 130 Å | Standard pore size for small molecule analysis. |

FAQ 3: My this compound peak is tailing. What are the most common causes and how can I fix it?

Peak tailing is one of the most frequent issues encountered in HPLC and often indicates undesirable secondary interactions between the analyte and the stationary phase.[10]

Root Causes & Solutions:

  • Silanol Interactions (Most Common Cause for Acids):

    • Problem : The silica backbone of most C18 columns has residual silanol groups (-Si-OH). If the mobile phase pH is not low enough to fully protonate this compound (i.e., pH is close to or above the pKa), the negatively charged carboxylate group can interact ionically with these silanols, causing tailing.

    • Solution : Lower the mobile phase pH. Add a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid (TFA)) to the mobile phase.[8][11] This ensures the analyte is in its neutral, protonated form, minimizing silanol interactions and promoting a single, sharp peak based on hydrophobic retention. A mobile phase pH of ~2.5-3.0 is a good target.

  • Column Overload:

    • Problem : Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[10][12]

    • Solution : Dilute your sample and reinject. If the peak shape improves, overload was the likely issue.

  • Column Contamination or Degradation:

    • Problem : Particulate matter can block the column inlet frit, distorting flow paths.[13] Alternatively, the stationary phase itself can degrade, especially when used with high pH mobile phases, exposing more silanols.

    • Solution : First, try flushing the column with a strong solvent series. If that fails, reverse the column (if permitted by the manufacturer) and flush to waste.[13] If the problem persists, the column may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column.

Diagram: Troubleshooting Poor Peak Shape

This decision tree outlines the logical workflow for diagnosing and resolving peak shape issues.

G start Poor Peak Shape (Tailing/Fronting) check_all Do all peaks in the chromatogram look poor? start->check_all system_issue System Issue: - Check for leaks - Extra-column volume - Blocked frit check_all->system_issue Yes single_peak Only Analyte Peak is Poor check_all->single_peak No backflush Action: Backflush or replace column frit. Install inline filter. system_issue->backflush check_ph Is Mobile Phase pH < 4? single_peak->check_ph add_acid Action: Add 0.1% Formic Acid or TFA to mobile phase. check_ph->add_acid No check_overload Is sample concentration high? check_ph->check_overload Yes dilute Action: Dilute sample 10x and reinject. check_overload->dilute Yes final_check Issue Persists: - Consider alternative column - Check sample solvent check_overload->final_check No

Caption: A troubleshooting workflow for diagnosing poor HPLC peak shape.

Experimental Protocol: Standard RP-HPLC Method

This protocol provides a robust starting point for the analysis of this compound using a standard C18 column.

1. Materials and Reagents

  • This compound Standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

2. Standard & Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ACN.

  • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

  • Sample Preparation: Ensure samples are dissolved in a solvent composition as close to the initial mobile phase conditions as possible to prevent peak distortion.[11] Filter all samples and standards through a 0.22 µm syringe filter before injection.

3. HPLC Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm (or similar)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C[7][8]
Injection Vol. 10 µL

| Detector | UV at 210 nm (low sensitivity) or ELSD/CAD/MS for better sensitivity[14] |

4. System Suitability

  • Before running samples, perform at least five replicate injections of a mid-level standard.

  • Acceptance Criteria:

    • Retention Time RSD: < 1%

    • Peak Area RSD: < 2%

    • Tailing Factor: < 1.5

FAQ 4: When should I consider a column other than C18? What are the alternatives?

While C18 is an excellent starting point, certain analytical challenges may require a different stationary phase.

Scenario 1: Co-elution with structurally similar compounds.

  • Alternative: Phenyl-Hexyl or Biphenyl phases.

  • Rationale: These phases offer alternative selectivity through π-π interactions with aromatic rings. If your sample matrix contains aromatic impurities, these columns can change the elution order and improve resolution.

Scenario 2: Analysis of positional or geometric isomers.

  • Alternative: Specialized phases like a Cholesteryl-bonded column.

  • Rationale: Columns with high molecular shape selectivity can differentiate between isomers that have similar hydrophobicity and are difficult to separate on a standard C18 column.[9]

Scenario 3: Separation of enantiomers (chiral separation).

  • Alternative: Chiral Stationary Phases (CSPs), such as those based on cinchona alkaloids (e.g., CHIRALPAK QD-AX) or derivatized polysaccharides.

  • Rationale: this compound can exist as enantiomers (e.g., at the 2-position).[2] These cannot be separated on an achiral column like C18. CSPs create a chiral environment that allows for differential interaction with each enantiomer, enabling their separation.[15][16] This often requires specialized mobile phases and method development.[17]

Diagram: Column Selection Guide

This diagram provides a logical path for selecting an appropriate column based on the analytical goal.

G start Analytical Goal for This compound quant Routine Quantification in a simple matrix start->quant isomers Separation of Positional Isomers start->isomers chiral Separation of Enantiomers start->chiral complex Complex Matrix with Co-eluting Peaks start->complex c18 Recommended Column: Standard C18 (ODS) quant->c18 shape_sel Recommended Column: Shape-selective phase (e.g., Cholesteryl) isomers->shape_sel csp Recommended Column: Chiral Stationary Phase (CSP) (e.g., Cinchona Alkaloid-based) chiral->csp alt_sel Recommended Column: Alternative Selectivity (e.g., Phenyl-Hexyl) complex->alt_sel

Caption: Column selection guide based on the analytical objective.

References

Calibration curve issues in hydroxylauric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxylauric acid quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with generating reliable calibration curves for this specific analyte. We will move beyond simple procedural steps to explore the underlying causes of common issues, ensuring you can build robust and self-validating analytical methods.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is derivatization often required for analyzing this compound, especially with Gas Chromatography (GC-MS)?

A: Derivatization is a critical sample preparation step that chemically modifies the analyte to make it more suitable for analysis. For this compound, which contains both a carboxylic acid and a hydroxyl group, this is particularly important for GC-MS analysis for two primary reasons:

  • Volatility: The polar carboxyl and hydroxyl groups can form hydrogen bonds, making this compound non-volatile. GC analysis requires compounds to be volatile enough to travel through the column in the gas phase. Derivatization, typically through esterification (for the acid) and silylation (for the hydroxyl group), converts these polar groups into less polar, more volatile esters and silyl ethers.

  • Chromatographic Performance: The polar nature of underivatized this compound can lead to interactions with active sites in the GC inlet and column. This results in poor chromatographic outcomes, such as peak tailing, broad peaks, and poor reproducibility, which ultimately compromise the accuracy of quantification. Inefficient derivatization is a common source of analytical problems, so ensuring reagents are fresh and reaction conditions are optimal is paramount.

For Liquid Chromatography-Mass Spectrometry (LC-MS), while not always mandatory, derivatization can significantly enhance detection sensitivity by introducing a readily ionizable group to the molecule.

Q2: Which analytical platform is better for this compound quantification: GC-MS or LC-MS?

A: Both GC-MS and LC-MS are powerful techniques, and the optimal choice depends on the specific requirements of your assay, such as sample matrix, required sensitivity, and available equipment.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Almost always required to increase volatility and improve peak shape.Often optional, but can be used to enhance ionization and sensitivity.
Sensitivity Generally provides excellent sensitivity, especially with selective ion monitoring (SIM).Can offer superior sensitivity, particularly with tandem MS (MS/MS), reaching picogram-per-milliliter (pg/mL) levels.
Selectivity High, with characteristic fragmentation patterns aiding in identification.Very high, especially with high-resolution MS (HRMS) or Multiple Reaction Monitoring (MRM) on a triple quadrupole system.
Matrix Effects Susceptible to matrix-induced signal enhancement where matrix components can deactivate active sites in the inlet, improving analyte response.Prone to ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the analyte in the ESI source.
Common Issues Incomplete derivatization, thermal degradation of the analyte in the hot injector, column bleed.Matrix effects, poor retention on reversed-phase columns for polar analytes, salt buildup in the MS source.

LC-MS has become a premier methodology for fatty acid analysis due to its flexibility and high efficiency, especially in complex biological matrices.

Troubleshooting Guide: Calibration Curve Failures

This section addresses specific problems you may encounter with your this compound calibration curve. A logical first step in any troubleshooting scenario is to systematically isolate the problem.

Troubleshooting_Workflow cluster_check Initial Checks cluster_diagnosis Problem Diagnosis cluster_solutions Solutions start Poor Calibration Curve (e.g., R² < 0.99, High %RE) check_prep Review Standard Preparation - Calculation errors? - Pipetting/dilution errors? - Correct solvent used? start->check_prep Always start here check_integration Examine Peak Integration - Consistent baseline? - Split or tailing peaks? check_prep->check_integration is_nonlinear Is the curve consistently non-linear (e.g., plateauing)? check_integration->is_nonlinear is_variable Are results erratic and not reproducible? is_nonlinear->is_variable No sol_nonlinear Address Non-Linearity: 1. Check for detector saturation (dilute high standards). 2. Investigate matrix effects. 3. Use a weighted regression (1/x, 1/x²) or quadratic fit. is_nonlinear->sol_nonlinear Yes has_intercept Is there a significant non-zero intercept? is_variable->has_intercept No sol_variable Address Variability: 1. Check for system leaks. 2. Ensure column is equilibrated. 3. Investigate sample/IS stability. 4. Check for carryover (run blanks). is_variable->sol_variable Yes sol_intercept Address Intercept Issue: 1. Analyze a true blank (no analyte, no IS). 2. Check for contamination in solvent or glassware. 3. Assess for interferences in the blank matrix. has_intercept->sol_intercept Yes

Fig 1. A systematic workflow for troubleshooting calibration curve issues.
Q3: My calibration curve is non-linear, especially at higher concentrations. What is the cause and how do I fix it?

A: A non-linear response, often seen as the curve flattening or "plateauing" at the upper end, is a common issue in LC-MS analysis. While it might be tempting to simply fit the data to a quadratic curve, it's crucial to understand the root cause.

Potential Causes & Solutions:

CauseWhy it HappensRecommended Solution
Detector Saturation The most common cause. At high concentrations, the mass spectrometer detector becomes overwhelmed. The number of ions hitting the detector is no longer proportional to the analyte concentration in the sample.Dilute your upper-level calibration standards and any high-concentration samples to bring them into the linear dynamic range of the instrument. You can confirm saturation by observing that a further increase in concentration yields little to no increase in signal.
Matrix Effects Co-eluting compounds from your sample matrix can suppress the ionization of this compound, and this effect can be concentration-dependent, leading to a non-linear relationship.Investigate and mitigate matrix effects (see Q5). Using a stable isotope-labeled internal standard is the most effective way to compensate for this.
Analyte Chemistry At high concentrations in the ESI source, analytes can form dimers or multimers, which may be detected at a different m/z or not at all, leading to a non-proportional response.This is an inherent property of the molecule and ionization conditions. The primary solution is to work within a concentration range where this effect is negligible.
Inappropriate Regression Model Forcing a linear regression (y = mx + c) on data that has inherent, reproducible non-linearity will result in a poor fit and inaccurate quantification, especially at the low and high ends of the curve.If the non-linearity is understood and reproducible (and not due to saturation), a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic model can be appropriate. Residual plots are excellent tools for determining if your chosen model correctly fits the data.
Q4: My calibration points are highly variable and the curve is not reproducible between runs. What should I investigate?

A: Poor precision and reproducibility point toward inconsistent processes in your analytical workflow. The goal is to identify and control the source of the variation.

Troubleshooting Steps:

  • Internal Standard (IS) Response: The first diagnostic step is to check the response of your internal standard across all samples in the run.

    • Consistent IS Response: If the IS area is stable but the analyte response is erratic, the issue may be related to the analyte's stability or specific interactions during sample prep.

    • Erratic IS Response: If the IS area is also highly variable, this points to a problem with sample preparation, injection volume, or instrument stability. This is a red flag for issues like inconsistent extraction recovery, pipetting errors, or partial vial injections.

  • Instrument Stability:

    • Leaks: Check for leaks in the LC system, especially around fittings in the column oven. Leaks can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.

    • Column Equilibration: Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection. Insufficient equilibration can cause retention time shifts and poor reproducibility.

    • Carryover: Inject a blank solvent after your highest concentration standard. If you see a peak for this compound, you have a carryover problem. This can be addressed by optimizing the autosampler wash method (using a stronger solvent) or modifying the chromatographic gradient to include a high-organic flush at the end of each run.

  • Sample Preparation Consistency:

    • Pipetting and Dilutions: Re-verify calculations and ensure all volumetric equipment is properly calibrated. Inconsistent technique here is a major source of variability.

    • Extraction Recovery: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the procedure is robust. Inconsistent vortexing times, phase separation, or elution volumes will lead to variable recovery. A stable isotope-labeled IS added before extraction is the best way to correct for this.

Advanced Topics: Internal Standards & Matrix Effects

Q5: How do I properly select and use an internal standard (IS) for this compound?

A: An internal standard is a compound added at a constant concentration to all standards, QCs, and unknown samples. Its purpose is to correct for variations in sample preparation and instrument response. The ideal IS behaves identically to the analyte through the entire process.

Selection Criteria:

  • The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard: The best possible IS is a version of this compound where several atoms have been replaced with heavy isotopes (e.g., ¹³C or ²H/Deuterium). For example, 12-hydroxylauric-d₂₀ acid has been successfully used.

    • Why it's ideal: A SIL IS has nearly identical chemical and physical properties (e.g., polarity, pKa, extraction recovery, ionization efficiency) to the analyte. It will co-elute chromatographically and experience the same matrix effects, providing the most accurate correction.

    • Considerations: SIL standards must be of high isotopic purity to prevent signal contribution to the analyte's mass channel. The label should also be on a part of the molecule that is not metabolically or chemically labile.

  • The Alternative: Structural Analog IS: If a SIL IS is unavailable or cost-prohibitive, a structural analog can be used. This is a compound that is chemically similar to this compound but can be distinguished by the mass spectrometer.

    • Example: A hydroxylated fatty acid with a different chain length (e.g., hydroxy-myristic acid) or a deuterated lauric acid could be considered.

    • Critical Validation: A structural analog will not behave identically to the analyte. You must rigorously validate that its extraction recovery and response to matrix effects are consistent and proportional to that of this compound. This often proves difficult, making the SIL IS a strongly preferred choice for robust bioanalysis.

Q6: I suspect matrix effects are impacting my results. How can I diagnose and mitigate them?

A: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma). This can lead to ion suppression (lower signal) or enhancement (higher signal), causing significant inaccuracies.

Diagnosing Matrix Effects:

The standard method is a post-extraction spike experiment . This quantitatively measures the matrix factor (MF).

  • Prepare Sample A: Spike a known amount of this compound into a neat (clean) solvent.

  • Prepare Sample B: Take a blank matrix sample (e.g., human plasma with no this compound), perform your full extraction procedure, and then spike the final extract with the same amount of this compound as in Sample A.

  • Analyze and Calculate: Inject both samples and compare the peak areas.

    • Matrix Factor (MF) = (Peak Area in Sample B) / (Peak Area in Sample A)

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Mitigation Strategies:

Once diagnosed, matrix effects can be addressed through several strategies, often used in combination.

Matrix_Effect_Mitigation cluster_solutions Mitigation Strategies (Select best approach) start Matrix Effect Suspected (Poor accuracy, high variability) diagnosis Perform Post-Extraction Spike Experiment start->diagnosis result Is |Matrix Factor - 1| > 0.15? diagnosis->result sol_cleanup Improve Sample Cleanup (e.g., Switch from Protein Precipitation to SPE or LLE) result->sol_cleanup Yes no_effect No significant matrix effect. Proceed with current method. result->no_effect No sol_chrom Optimize Chromatography (Change gradient, use different column to separate analyte from interferences) sol_cleanup->sol_chrom sol_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) sol_chrom->sol_is sol_cal Use Matrix-Matched Calibrants sol_is->sol_cal

Fig 2. A decision tree for diagnosing and mitigating matrix effects.
  • Improve Sample Preparation: The most direct approach is to remove the interfering components. If you are using a simple protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Optimize Chromatography: Modify your LC gradient or try a different column chemistry to chromatographically separate this compound from the interfering matrix components. If the analyte and the interference don't co-elute, the matrix effect is eliminated at the source.

  • Use a SIL Internal Standard: As discussed, a co-eluting SIL IS will experience the same ion suppression or enhancement as the analyte. By using the ratio of the analyte response to the IS response for quantification, the effect is effectively cancelled out. This is the most robust and widely accepted solution.

  • Use Matrix-Matched Calibrants: This involves preparing your calibration standards in the same blank biological matrix as your samples (e.g., analyte-free plasma). This ensures that the standards and samples experience the same matrix effect. While effective, this approach can be complicated by the difficulty of obtaining a truly analyte-free matrix and does not correct for inter-sample variability in matrix composition.

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-, 3-, and 12-Hydroxylauric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, hydroxylated fatty acids are emerging as key signaling molecules with a diverse range of biological activities. Among these, the positional isomers of hydroxylauric acid—2-hydroxylauric acid, 3-hydroxylauric acid, and 12-hydroxylauric acid—present a compelling case for comparative analysis. The subtle shift in the position of a single hydroxyl group along the 12-carbon lauric acid backbone can dramatically alter their interaction with cellular targets, leading to distinct physiological and pathological outcomes. This guide provides an in-depth, objective comparison of the biological activities of these three isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these fascinating molecules.

Introduction to Hydroxylated Fatty Acids

Hydroxylated fatty acids are metabolites of endogenous fatty acids, produced through the enzymatic action of cytochrome P450s and other enzymes.[1] They are not merely metabolic intermediates but are increasingly recognized as active signaling molecules that modulate a variety of cellular processes, including inflammation, immunity, and cell proliferation. Their amphiphilic nature, with a hydrophobic carbon tail and a hydrophilic head group containing a hydroxyl moiety, allows them to interact with both lipid and aqueous environments, facilitating their roles in complex biological systems. Understanding the structure-activity relationship of these molecules is paramount for harnessing their therapeutic potential.

Biological Profile of 2-Hydroxylauric Acid

2-Hydroxylauric acid, a naturally occurring hydroxylated fatty acid found in Acinetobacter species, has demonstrated notable activity as a modulator of G-protein coupled receptors (GPCRs).[2]

Receptor Activation: Experimental evidence from in vitro assays has shown that 2-hydroxylauric acid acts as a partial agonist for both Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and GPR84.[2] The half-maximal effective concentrations (EC50) have been reported to be 6.7 µM for FFAR1 and 12.8 µM for GPR84.[2] FFAR1 is primarily coupled to the Gq signaling pathway, which upon activation, leads to an increase in intracellular calcium levels and subsequent downstream effects such as insulin secretion.[3][4] GPR84, on the other hand, is a Gi-coupled receptor, and its activation is often associated with pro-inflammatory responses.[5][6]

Enzyme Inhibition: In addition to its receptor-mediated activities, 2-hydroxylauric acid has been shown to inhibit bovine hepatic ligase with a Ki of 4.4 µM and mouse kidney mitochondrial medium-chain acyl-CoA synthetase by 48% at a concentration of 40 µM.[2] This enzymatic inhibition suggests a potential role in modulating lipid metabolism.

Antimicrobial, Anti-inflammatory, and Cytotoxic Activities: Currently, there is a limited body of publicly available research specifically detailing the antimicrobial, anti-inflammatory, and cytotoxic properties of 2-hydroxylauric acid, representing a significant area for future investigation.

Biological Profile of 3-Hydroxylauric Acid

3-Hydroxylauric acid is a well-characterized component of the lipid A moiety of lipopolysaccharides (LPS) in many Gram-negative bacteria. It is also found in certain marine sponges and is recognized for its distinct biological activities.[7][8]

Antimicrobial Activity: 3-Hydroxylauric acid has demonstrated notable antifungal properties. Studies have reported its activity against a panel of seven different fungi with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/ml.[7][8]

Receptor Activation and Immunomodulation: Similar to its 2-hydroxy isomer, 3-hydroxylauric acid is an agonist for GPR84, exhibiting partial agonism with an EC50 of 5.24 µM.[7][8] The activation of GPR84 by 3-hydroxylauric acid can trigger pro-inflammatory signaling cascades.[9] More recently, research has uncovered a potent anti-tumor immune response mediated by 3-hydroxylauric acid through GPR84 signaling. This response involves the enhancement of CD8+ T cell infiltration and cytotoxicity within the tumor microenvironment, suggesting a promising avenue for cancer immunotherapy.[10]

Cytotoxicity: The recent discovery of its anti-tumor effects points towards a cytotoxic or cytostatic activity against cancer cells, likely mediated through the modulation of the immune system.[10] However, direct cytotoxicity data on various cell lines remains to be extensively documented.

Biological Profile of 12-Hydroxylauric Acid

12-Hydroxylauric acid, an omega-hydroxylated fatty acid, is a known human metabolite of lauric acid and is also found in natural sources such as honey bee royal jelly.[11][12] In plants, it is generated through processes mediated by cytochrome P450 fatty acid hydroxylases and may be involved in responses to stressors like drought.[1]

Antimicrobial Activity: This isomer exhibits a broad spectrum of antimicrobial activity. It is effective against a range of bacteria including S. aureus, B. subtilis, B. cereus, E. coli, and P. aeruginosa, with MICs reported to be between 6.25 and 125 µg/ml.[12] Furthermore, it possesses antifungal activity against C. albicans, with a reported MIC of 15.63 µg/ml.[12]

Cosmetic and Other Applications: Due to its structure, 12-hydroxylauric acid is also utilized in the cosmetic industry for its moisturizing properties.

Receptor Activation, Anti-inflammatory, and Cytotoxic Activities: Detailed studies on the specific receptor activation profile, anti-inflammatory effects, and direct cytotoxicity of 12-hydroxylauric acid are not as extensively reported in the current scientific literature compared to its 2- and 3-hydroxy counterparts.

Comparative Analysis: A Head-to-Head Look

The distinct biological activities of these three isomers are a direct consequence of the hydroxyl group's position, which influences their shape, polarity, and ability to bind to specific biological targets.

Receptor Specificity and Potency:

A key differentiator lies in their interaction with GPCRs. A comparative study of all this compound regioisomers on FFAR1, FFA4, and GPR84 revealed significant positional effects on receptor activity.[2]

  • 2-Hydroxylauric Acid: Demonstrates dual partial agonism on both FFAR1 (EC50 = 6.7 µM) and GPR84 (EC50 = 12.8 µM).[2]

  • 3-Hydroxylauric Acid: Shows more selective partial agonism for GPR84 (EC50 = 5.24 µM).[7][8]

  • 12-Hydroxylauric Acid: Data on its activity on these specific receptors is not as readily available in the cited literature, highlighting a gap in our comparative understanding.

The activation of different G-protein signaling pathways (Gq for FFAR1 and Gi for GPR84) by these isomers underscores their potential to elicit divergent cellular responses.

Signaling Pathways:

The differential receptor activation by 2- and 3-hydroxylauric acid leads to the engagement of distinct downstream signaling cascades.

G_Protein_Signaling cluster_FFAR1 FFAR1 (Gq-coupled) Signaling cluster_GPR84 GPR84 (Gi-coupled) Signaling FFAR1 FFAR1 Gq Gq FFAR1->Gq 2-OH Lauric Acid PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Insulin Insulin Secretion Ca2->Insulin PKC->Insulin GPR84 GPR84 Gi Gi GPR84->Gi 2-OH & 3-OH Lauric Acid AC Adenylyl Cyclase (AC) Gi->AC inhibits Inflammation Pro-inflammatory Response Gi->Inflammation Phagocytosis Phagocytosis Gi->Phagocytosis cAMP ↓ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA

Caption: Signaling pathways activated by hydroxylauric acids.

Antimicrobial Spectrum:

The available data suggests a divergence in the antimicrobial profiles of the 3- and 12-isomers.

  • 3-Hydroxylauric Acid: Primarily exhibits antifungal activity.[7][8]

  • 12-Hydroxylauric Acid: Possesses a broader spectrum, with activity against both bacteria and fungi.[12]

  • 2-Hydroxylauric Acid: Antimicrobial data is currently lacking.

This difference in spectrum could be attributed to variations in how they interact with and disrupt microbial cell membranes.

Quantitative Data Summary

Biological Activity2-Hydroxylauric Acid3-Hydroxylauric Acid12-Hydroxylauric Acid
Receptor Agonism FFAR1 (EC50: 6.7 µM, partial)[2]GPR84 (EC50: 12.8 µM, partial)[2]GPR84 (EC50: 5.24 µM, partial)[7][8]Data not readily available
Antimicrobial Activity Data not readily availableAntifungal (MIC: 10-50 µg/ml)[7][8]Antibacterial (MIC: 6.25-125 µg/ml)[12]Antifungal (MIC: 15.63 µg/ml vs. C. albicans)[12]
Enzyme Inhibition Bovine hepatic ligase (Ki: 4.4 µM)[2]Mouse kidney mitochondrial medium-chain acyl-CoA synthetase (48% inhibition at 40 µM)[2]Data not readily availableData not readily available
Anti-inflammatory Data not readily availableImplied via GPR84-mediated anti-tumor immune response[10]Data not readily available
Cytotoxicity Data not readily availableImplied anti-tumor activity[10]Data not readily available

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound_Prep Prepare Stock Solutions of Hydroxylauric Acids Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (ELISA) Compound_Prep->Anti_Inflammatory Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Compound_Prep->Antimicrobial IC50 Calculate IC50 Cytotoxicity->IC50 Cytokine_Levels Quantify Cytokine Levels Anti_Inflammatory->Cytokine_Levels MIC Determine MIC Antimicrobial->MIC

Caption: General experimental workflow.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-, 3-, and 12-hydroxylauric acid in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO or ethanol) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Cytokine ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive technique to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Seed immune cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with different concentrations of 2-, 3-, and 12-hydroxylauric acid for 1-2 hours.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the hydroxylauric acids in a suitable broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of 2-, 3-, and 12-hydroxylauric acid reveals a fascinating example of how subtle structural modifications can lead to profound differences in biological activity. The positional isomerism of the hydroxyl group dictates their interaction with specific cellular receptors, particularly GPCRs, and influences their antimicrobial spectrum. 2- and 3-hydroxylauric acid emerge as interesting modulators of FFAR1 and GPR84, with implications for metabolic and inflammatory diseases, as well as cancer immunotherapy. 12-hydroxylauric acid stands out for its broad antimicrobial properties.

Significant gaps in our knowledge remain, particularly concerning the direct comparative anti-inflammatory and cytotoxic effects of these isomers. Future research should focus on head-to-head comparisons in standardized in vitro and in vivo models to fully elucidate their therapeutic potential. A deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of novel therapeutics targeting a range of diseases.

References

A Senior Application Scientist's Guide to the Validation of Hydroxylauric Acid as a Biomarker for Cytochrome P450 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a detailed guide on the validation and application of hydroxylauric acid as a selective biomarker for cytochrome P450 (CYP) activity. In drug development, understanding how a new chemical entity interacts with CYP enzymes is not just a regulatory checkbox; it is a critical step in assessing the safety and efficacy of a potential therapeutic. This guide moves beyond simple protocols to explain the scientific rationale behind using this compound, compares it objectively with alternative methods, and provides a robust validation workflow grounded in established regulatory principles.

The Rationale: Why Monitor CYP Activity with Endogenous Probes?

Cytochrome P450 enzymes are the primary drivers of drug metabolism in the body. Their activity dictates the pharmacokinetic profile of a drug, influencing its clearance, potential for drug-drug interactions (DDIs), and the formation of active or toxic metabolites.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) require thorough investigation of a drug candidate's potential to inhibit or induce key CYP isoforms.[1][2]

While a battery of in vitro tests using recombinant enzymes or human liver microsomes (HLMs) are standard, they may not fully capture the complexity of the in vivo environment.[3] This has led to the exploration of endogenous biomarkers—molecules naturally present in the body whose metabolic pathways are dominated by a specific enzyme. Measuring the concentration of such a biomarker or its metabolite can provide a real-time snapshot of enzyme activity. Lauric acid, a medium-chain fatty acid, and its hydroxylated metabolites serve as valuable probes, particularly for the CYP4 family of enzymes.

The Metabolic Pathway: Lauric Acid to this compound

Lauric acid is metabolized primarily via hydroxylation at its terminal (ω) and sub-terminal (ω-1) positions. These reactions are catalyzed by distinct CYP subfamilies, making the resulting metabolites specific indicators of their activity.

  • ω-hydroxylation: The conversion of lauric acid to 12-hydroxylauric acid is predominantly mediated by the CYP4A and CYP4F subfamilies , with CYP4A11 being a major contributor in the human liver.[4][5][6][7] This metabolite is therefore a direct biomarker for the activity of these enzymes, which are crucial in fatty acid metabolism and inflammation.[8][9]

  • ω-1 hydroxylation: The formation of 11-hydroxylauric acid is catalyzed mainly by CYP2E1 , with minor contributions from other isoforms like CYP2B6 and CYP2C9.[5][10]

This specificity allows researchers to dissect the activity of different CYP pathways simultaneously.

G cluster_cyp4 CYP4 Family cluster_cyp2 CYP2 Family lauric_acid Lauric Acid (C12 Fatty Acid) oh12 12-Hydroxylauric Acid (ω-hydroxylation) lauric_acid->oh12 Major Pathway oh11 11-Hydroxylauric Acid (ω-1 hydroxylation) lauric_acid->oh11 Secondary Pathway cyp4a11 CYP4A11 cyp4a11->oh12 cyp4f CYP4F Family cyp4f->oh12 cyp2e1 CYP2E1 cyp2e1->oh11 G cluster_prep 1. Incubation Setup cluster_reaction 2. Enzymatic Reaction cluster_extraction 3. Sample Preparation cluster_analysis 4. LC-MS/MS Analysis prep_hlm Prepare HLM Suspension (e.g., 0.2 mg/mL) pre_incubate Pre-incubate HLM at 37°C prep_hlm->pre_incubate prep_mix Prepare Reaction Mix: - Phosphate Buffer - Lauric Acid (Substrate) - NADPH Regenerating System initiate Initiate Reaction (Add Reaction Mix) prep_mix->initiate prep_controls Prepare Controls: - No NADPH (Metabolic Inactivity) - No Substrate (Background) - Known Inhibitor (Assay Sensitivity) prep_controls->pre_incubate pre_incubate->initiate incubate Incubate at 37°C (e.g., 15 minutes) initiate->incubate terminate Terminate Reaction (Add cold Acetonitrile with Internal Standard) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject onto LC-MS/MS reconstitute->inject separate Chromatographic Separation (C8 or Phenyl Column) inject->separate detect Mass Spectrometry Detection (Negative Ion Mode, MRM) separate->detect quantify Quantify against Calibration Curve detect->quantify

References

A Comparative Analysis of Lauric Acid and 12-Hydroxylauric Acid in the Mitigation of Plant Drought Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The increasing frequency and severity of drought episodes worldwide pose a significant threat to agricultural productivity and global food security. In response, researchers are exploring novel strategies to enhance plant resilience to water deficit. Among the promising avenues of investigation are the roles of fatty acids and their derivatives as signaling molecules in plant stress responses. This guide provides an in-depth comparison of two such molecules: lauric acid (LA), a saturated fatty acid, and its hydroxylated form, 12-hydroxylauric acid (LA-OH). We will delve into their mechanisms of action, comparative efficacy in alleviating drought stress, and the experimental protocols to assess their effects, grounded in scientific literature and field-proven insights.

The Challenge of Drought Stress and the Promise of Fatty Acid-Based Biostimulants

Drought stress triggers a cascade of physiological and biochemical changes in plants, including stomatal closure to conserve water, which in turn limits CO2 uptake and reduces photosynthetic efficiency. Prolonged water deficit leads to the overproduction of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), causing oxidative damage to cellular components. To counteract these detrimental effects, plants have evolved intricate defense mechanisms, including the accumulation of osmolytes and the activation of antioxidant enzyme systems.

Recent studies have highlighted the potential of exogenously applied fatty acids to bolster these natural defenses. Lauric acid, a 12-carbon saturated fatty acid, and its derivative, 12-hydroxylauric acid, have emerged as key players in modulating plant responses to abiotic stress.[1][2] This guide will dissect and compare their contributions to drought tolerance.

Comparative Efficacy: Lauric Acid vs. 12-Hydroxylauric Acid

A pivotal study comparing the effects of 50 ppm pretreatments of LA and LA-OH on peach (Prunus persica) seedlings under drought stress revealed that both compounds significantly enhance drought tolerance, albeit through mechanisms of varying efficacy.[1][3][4]

Physiological and Photosynthetic Performance

Both LA and LA-OH treatments were effective in maintaining a higher relative water content (RWC) in leaves compared to untreated, drought-stressed plants.[3] However, LA-OH demonstrated a superior capacity to enhance photosynthetic performance under drought. Notably, the net photosynthetic rate (Pn) in LA-OH treated plants increased by 204.55% compared to drought-stressed controls, while LA-treated plants showed a 115.91% increase.[3][5] This suggests that the hydroxyl group in LA-OH may contribute to a more potent protection of the photosynthetic machinery.

Oxidative Stress Mitigation

Drought stress inevitably leads to a surge in ROS, causing cellular damage. Both LA and LA-OH were found to effectively reduce the accumulation of H₂O₂ and O₂⁻.[3][5] Concurrently, the activity of key antioxidant enzymes, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), was enhanced by both treatments, with LA-OH often showing a more pronounced effect.[3] This enhanced antioxidant capacity contributes to the protection of cell membranes from lipid peroxidation, as evidenced by the significant reduction in malondialdehyde (MDA) content in treated plants.[3][5]

Osmoregulation

The accumulation of osmolytes is a crucial adaptation to maintain cellular turgor under osmotic stress. Both LA and LA-OH treatments led to an increase in the levels of soluble sugars, soluble proteins, and proline, all of which contribute to osmotic adjustment and cellular stability.[3][5]

ParameterDrought Stress ControlLauric Acid (50 ppm) + Drought12-Hydroxylauric Acid (50 ppm) + DroughtReference
Net Photosynthetic Rate (Pn) DecreasedIncreased by 115.91%Increased by 204.55%[3][5]
Stomatal Conductance (Gs) DecreasedIncreased by 18.76%Increased by 54.82%[3]
Transpiration Rate (Tr) DecreasedIncreased by 104.87%Increased by 134.14%[3]
Superoxide Radical (O₂⁻) Content IncreasedDecreased by 11.24%Decreased by 12.91%[3]
Hydrogen Peroxide (H₂O₂) Content IncreasedDecreased by 19.94%Decreased by 13.73%[3]
Malondialdehyde (MDA) Content IncreasedDecreased by 58.48%Decreased by 55.56%[3]

Unraveling the Mechanisms of Action: Signaling Pathways

The observed physiological responses to LA and LA-OH are underpinned by complex cellular signaling networks. While the precise perception mechanisms are still under investigation, evidence suggests the involvement of calcium signaling.[3] It is hypothesized that these fatty acids, or their metabolites, may be perceived at the plasma membrane, triggering an influx of calcium ions (Ca²⁺) into the cytosol. This transient increase in cytosolic Ca²⁺ acts as a secondary messenger, initiating a phosphorylation cascade that ultimately leads to the activation of stress-responsive genes.

Proposed Signaling Pathway for Lauric Acid and 12-Hydroxylauric Acid

fatty_acid_signaling cluster_perception Cell Surface Perception cluster_transduction Signal Transduction cluster_response Cellular Response Fatty_Acid Lauric Acid or 12-Hydroxylauric Acid Receptor Putative Receptor Fatty_Acid->Receptor Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Binding Kinase_Cascade Protein Kinase Cascade (e.g., MAPK) CaM->Kinase_Cascade Activation TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Gene_Expression Stress-Responsive Gene Expression TF_Activation->Gene_Expression Drought_Tolerance Enhanced Drought Tolerance: - Increased Photosynthesis - Reduced ROS - Osmotic Adjustment Gene_Expression->Drought_Tolerance

Figure 1: Proposed signaling cascade for fatty acid-mediated drought stress mitigation.

Transcriptomic analysis of peach seedlings treated with lauric acid under drought stress revealed the differential expression of genes involved in plant-pathogen interaction, phenylpropanoid biosynthesis, and the MAPK signaling pathway.[6] This suggests that LA may prime the plant's defense responses, leading to a more robust tolerance to subsequent drought stress. While similar transcriptomic data for 12-hydroxylauric acid is not yet available, its superior physiological effects suggest it may activate similar or additional signaling pathways more efficiently.

Experimental Protocols for Evaluation

To facilitate further research in this area, we provide standardized protocols for inducing drought stress and evaluating the efficacy of fatty acid treatments.

Controlled Drought Stress Induction (Gravimetric Method)

This method allows for the precise and repeatable induction of drought stress in potted plants.[1][4]

drought_stress_protocol start Start potting Pot plants in a well-draining substrate and grow under optimal conditions start->potting fc_determination Determine pot field capacity (FC) (weight of fully saturated pot after drainage) potting->fc_determination treatment_application Apply fatty acid solution (e.g., 50 ppm LA or LA-OH) to the soil or as a foliar spray fc_determination->treatment_application drought_initiation Initiate drought by withholding water and monitoring pot weight daily treatment_application->drought_initiation stress_level Maintain desired drought level (e.g., 30-40% FC) by adding a calculated amount of water drought_initiation->stress_level sampling Collect leaf samples for physiological and biochemical analysis stress_level->sampling end End sampling->end

Figure 2: Workflow for controlled drought stress induction and treatment application.

Step-by-Step Methodology:

  • Plant Material and Growth Conditions: Grow plants in uniform pots with a consistent soil mixture under controlled greenhouse conditions.

  • Determination of Field Capacity (FC): Saturate the soil in several representative pots with water and allow them to drain freely for 24-48 hours. The weight at this point is the field capacity.

  • Preparation of Fatty Acid Solutions:

    • To prepare a 50 ppm (50 mg/L) stock solution of lauric acid (MW: 200.32 g/mol ) or 12-hydroxylauric acid (MW: 216.32 g/mol ), dissolve 50 mg of the fatty acid in a small amount of ethanol or DMSO to aid solubilization.

    • Add a surfactant, such as Tween 20, at a final concentration of 0.01-0.05% (v/v) to improve dispersion in the aqueous solution.[7]

    • Bring the final volume to 1 liter with deionized water and stir thoroughly.

  • Treatment Application: Apply the prepared fatty acid solutions to the soil or as a foliar spray to the point of runoff. Control plants should be treated with a solution containing the same concentration of solvent and surfactant.

  • Drought Induction: Withhold watering and weigh the pots daily. When the pot weight reaches the target percentage of field capacity (e.g., 40% for moderate drought), add a sufficient amount of water to maintain this weight.

  • Data Collection: After a predetermined period of drought stress, collect leaf samples for the analyses described below.

Key Physiological and Biochemical Assays
  • Relative Water Content (RWC): A measure of plant water status. It is calculated as: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.

  • Stomatal Conductance: Measured using a porometer to assess the rate of gas exchange and water vapor transpiration through stomata.

  • Reactive Oxygen Species (ROS) Quantification:

    • Hydrogen Peroxide (H₂O₂): Can be quantified spectrophotometrically using methods like the titanium sulfate assay.

    • Superoxide Radical (O₂⁻): Often detected histochemically using Nitroblue Tetrazolium (NBT) staining, which forms a dark blue formazan precipitate in the presence of O₂⁻.

  • Antioxidant Enzyme Assays: The activities of SOD, CAT, and POD can be determined using spectrophotometric assays based on the rate of substrate consumption or product formation.

  • Proline Content: Determined spectrophotometrically after reaction with ninhydrin, which produces a characteristic red color.

Conclusion and Future Directions

Both lauric acid and 12-hydroxylauric acid demonstrate significant potential in mitigating the adverse effects of drought stress in plants. The available evidence suggests that 12-hydroxylauric acid may be a more potent elicitor of drought tolerance, particularly in preserving photosynthetic function. The proposed involvement of calcium signaling provides a framework for understanding their mechanisms of action, though further research is needed to identify the specific receptors and downstream signaling components.

Future investigations should focus on:

  • Elucidating the precise molecular mechanisms of LA and LA-OH perception and signal transduction.

  • Conducting transcriptomic and proteomic analyses for 12-hydroxylauric acid to identify the genes and proteins involved in its protective effects.

  • Evaluating the efficacy of these compounds in a wider range of plant species and under field conditions.

  • Optimizing application methods and concentrations for practical agricultural use.

The continued exploration of fatty acid-based biostimulants offers a promising and environmentally friendly approach to enhancing crop resilience in the face of a changing climate.

References

A Comparative Guide to the Isomer-Specific Effects of Hydroxylauric Acid on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fatty acid isomers is paramount. This guide provides an in-depth comparison of the known and inferred effects of various hydroxylauric acid isomers on gene expression. While direct comparative transcriptomic data remains a burgeoning field of study, this document synthesizes the current understanding of their receptor interactions and downstream signaling to provide a framework for predicting and investigating their isomer-specific genomic impact.

Introduction: The Significance of Hydroxylation Position and Stereochemistry

Lauric acid, a 12-carbon saturated fatty acid, can be hydroxylated at various positions along its carbon chain, primarily by cytochrome P450 (CYP) enzymes in humans.[1][2] The position of this single hydroxyl group, and in some cases its stereochemistry, dramatically alters the molecule's biological function, transforming it from a simple metabolic substrate into a signaling molecule with isomer-specific effects on gene expression. This guide will focus on the key isomers: 2-hydroxylauric acid, 3-hydroxylauric acid (including its (R) and (S) enantiomers), 11-hydroxylauric acid, and 12-hydroxylauric acid (ω-hydroxylauric acid).

Understanding these isomer-specific effects is critical for developing targeted therapeutics for a range of conditions, including inflammatory diseases, metabolic disorders, and cancer.

Comparative Biological Activities and Receptor Interactions

The differential effects of this compound isomers on gene expression are largely dictated by their unique interactions with cellular receptors. The following table summarizes the known biological activities and receptor interactions, which serve as a foundation for understanding their downstream genomic consequences.

IsomerKnown Biological ActivitiesReceptor InteractionsInferred Impact on Gene Expression
2-Hydroxylauric Acid Pro-inflammatoryGPR84 agonist[1]Upregulation of genes involved in inflammation and immune cell chemotaxis.
3-Hydroxylauric Acid Pro-inflammatory, antifungal, potent anti-tumor immune response.[3][4]GPR84 agonist.[1]Upregulation of pro-inflammatory cytokines (e.g., TNFα), chemokines, and genes associated with immune cell activation and anti-tumor responses.[1][3]
(R)-3-Hydroxylauric Acid Antifungal, enhances anti-cancer activity of peptides.[5][6]Likely interacts with specific cellular targets to mediate its effects.Potential for distinct gene expression profile compared to the (S)-enantiomer, particularly in cancer and immune cells.
(S)-3-Hydroxylauric Acid Biological activity not as well-characterized as the (R)-enantiomer.Unknown.Gene expression effects are currently unknown and represent a key area for future research.
11-Hydroxylauric Acid Metabolite of lauric acid.[1]Potential weak PPAR ligand (inferred).Likely to modulate genes involved in fatty acid metabolism and energy homeostasis.
12-Hydroxylauric Acid (ω-OH) Antimicrobial, involved in plant stress responses.[7][8][9][10]Potential PPAR ligand (inferred).May regulate genes involved in host defense and metabolic pathways.

Key Signaling Pathways and Gene Regulation

The isomer-specific interactions with receptors trigger distinct downstream signaling cascades, ultimately leading to divergent gene expression profiles.

The GPR84-Mediated Pro-Inflammatory Pathway of 2- and 3-Hydroxylauric Acid

Both 2- and 3-hydroxylauric acid are agonists for the G protein-coupled receptor 84 (GPR84), which is predominantly expressed in immune cells like macrophages and neutrophils.[1][11] Activation of GPR84 is known to be pro-inflammatory.[1][12]

  • Mechanism of Action: Upon binding of 2- or 3-hydroxylauric acid, GPR84 couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[12] This can subsequently lead to the activation of downstream signaling pathways, including the MAPK and NF-κB pathways, which are critical regulators of inflammatory gene expression.[13][14]

  • Gene Expression Consequences: Activation of the NF-κB pathway is expected to lead to the upregulation of a battery of pro-inflammatory genes, including:

    • Cytokines: Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

    • Chemokines: CCL2, CCL5, and CXCL1, which are involved in the recruitment of immune cells to sites of inflammation.[12]

The potent anti-tumor immune response induced by 3-hydroxydodecanoic acid via GPR84 suggests that this isomer also modulates the expression of genes crucial for T-cell activation and macrophage polarization.[3]

GPR84_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_OH_LA 2-Hydroxylauric Acid GPR84 GPR84 2_OH_LA->GPR84 3_OH_LA 3-Hydroxylauric Acid 3_OH_LA->GPR84 G_protein Gαi/βγ GPR84->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK NF_kB NF-κB Pathway G_protein->NF_kB cAMP ↓ cAMP AC->cAMP Gene_Expression ↑ Pro-inflammatory Gene Expression (TNFα, IL-6, Chemokines) MAPK->Gene_Expression NF_kB->Gene_Expression caption GPR84 Signaling Pathway

Caption: GPR84 Signaling Pathway for 2- and 3-Hydroxylauric Acid.

Peroxisome Proliferator-Activated Receptors (PPARs): A Likely Target for Multiple Isomers

Fatty acids are well-known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[7][15][16] While direct binding studies for this compound isomers are limited, it is highly probable that they act as PPAR agonists, with their specific structure dictating their affinity for different PPAR isoforms (PPARα, PPARγ, and PPARδ).

  • Predicted Isomer-Specific PPAR Activation:

    • 11- and 12-Hydroxylauric Acid: Due to their more "lipid-like" structure with the hydroxyl group at or near the omega end, these isomers are stronger candidates for PPAR activation, particularly PPARα, which is highly expressed in the liver and regulates fatty acid oxidation.[8][17]

    • 2- and 3-Hydroxylauric Acid: The hydroxyl group near the carboxyl end may alter their binding affinity and selectivity for different PPAR isoforms.

  • Gene Expression Consequences of PPAR Activation:

    • PPARα: Upregulation of genes involved in fatty acid transport (e.g., CD36), mitochondrial and peroxisomal β-oxidation (e.g., CPT1A), and ketogenesis.

    • PPARγ: Upregulation of genes involved in adipocyte differentiation, lipid storage, and insulin sensitivity.

Experimental Protocols

For researchers aiming to investigate the isomer-specific effects of this compound on gene expression, the following protocols provide a robust starting point.

Cell Culture and Treatment with this compound Isomers

Rationale: This protocol outlines the preparation and application of this compound isomers to cultured cells. Fatty acids are poorly soluble in aqueous media and require a carrier, such as bovine serum albumin (BSA), to ensure their bioavailability and prevent cytotoxicity.

Materials:

  • Mammalian cell line of interest (e.g., THP-1 macrophages, MCF-7 breast cancer cells)

  • Complete cell culture medium

  • This compound isomers (2-OH, 3-OH, 11-OH, 12-OH)

  • Fatty acid-free BSA

  • Ethanol

  • Sterile PBS

Procedure:

  • Preparation of Fatty Acid-BSA Complexes:

    • Prepare a 100 mM stock solution of each this compound isomer in ethanol.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS and warm to 37°C.

    • Slowly add the fatty acid stock solution to the warm BSA solution while vortexing to achieve a final fatty acid concentration of 10 mM (this results in a 10:1 molar ratio of fatty acid to BSA).

    • Incubate the fatty acid-BSA complexes at 37°C for 1 hour to allow for complete binding.

    • Sterile filter the complexes through a 0.22 µm filter.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Prepare working concentrations of the fatty acid-BSA complexes by diluting them in complete cell culture medium. A typical concentration range to test is 10-100 µM.

    • Remove the existing medium from the cells and replace it with the medium containing the different this compound isomers or a BSA-only control.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

Rationale: This protocol describes the extraction of high-quality RNA from treated cells and the quantification of the expression of specific target genes.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for target genes (e.g., TNFα, IL-6, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

Procedure:

  • RNA Isolation:

    • After treatment, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.

    • Elute the RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, cDNA, and nuclease-free water.

    • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression for each isomer treatment compared to the BSA control, normalized to the housekeeping gene.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1 Macrophages) Isomer_Treatment 2. Treatment with Hydroxylauric Acid Isomer-BSA Complexes (2-OH, 3-OH, 11-OH, 12-OH, Control) Cell_Culture->Isomer_Treatment RNA_Isolation 3. RNA Isolation Isomer_Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis RNA_Seq 5a. RNA-Seq for Global Gene Expression Profiling RNA_Isolation->RNA_Seq qPCR 5. qPCR Analysis (Target Genes: TNFα, CPT1A, etc.) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Fold Change, Pathway Analysis) qPCR->Data_Analysis RNA_Seq->Data_Analysis caption Experimental Workflow

Caption: Experimental Workflow for Comparative Gene Expression Analysis.

Future Directions and Conclusion

The study of the isomer-specific effects of this compound on gene expression is a field ripe for discovery. While current evidence strongly suggests divergent roles for these molecules, particularly in inflammation and metabolism, comprehensive transcriptomic and proteomic analyses are needed to fully elucidate their mechanisms of action.

Key areas for future research include:

  • Direct Comparative Transcriptomics: Performing RNA-sequencing on relevant cell types treated with each of the major this compound isomers to generate a global view of their distinct gene regulatory networks.

  • Stereospecific Effects: Investigating the differential effects of (R)- and (S)-3-hydroxylauric acid on gene expression to understand the importance of stereochemistry in their biological activity.

  • In Vivo Studies: Utilizing animal models to explore the physiological consequences of isomer-specific gene expression changes in the context of disease.

References

A Researcher's Guide to Comparative Metabolomics for Hydroxylauric Acid Production in Engineered Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Value of Hydroxylated Fatty Acids

Hydroxylauric acid, a 12-carbon hydroxylated fatty acid (HFA), is a valuable platform chemical with emerging applications in the synthesis of polymers, lubricants, surfactants, and pharmaceuticals. Traditional chemical synthesis routes for HFAs are often energy-intensive and rely on petrochemical feedstocks. Consequently, microbial biosynthesis presents a sustainable and highly specific alternative. Bacteria, with their diverse metabolic capabilities, can be engineered into efficient cell factories for the production of this compound from renewable resources like glucose.

This guide provides an in-depth comparison of different bacterial platforms for this compound production. We will move beyond a simple catalog of strains to explore the "why" behind experimental choices, focusing on the application of comparative metabolomics as a critical tool for strain selection, metabolic bottleneck identification, and yield optimization. The protocols and insights provided herein are designed to be self-validating, empowering researchers to rigorously assess and improve their microbial production systems.

Choosing the Right Chassis: A Comparative Overview of Bacterial Hosts

The selection of a microbial host is a foundational decision in any metabolic engineering project. The ideal chassis should possess a well-characterized genetic background, be amenable to genetic manipulation, and exhibit robust growth under industrial fermentation conditions. Below, we compare several prominent bacterial strains for this compound production.

Bacterial StrainKey AdvantagesCommon Engineering StrategiesPotential Challenges
Escherichia coli - Unrivaled genetic toolkit- Rapid growth rates- Deeply understood metabolism- Overexpression of fatty acid hydroxylases (e.g., CYP102A1 from Bacillus megaterium)- Deletion of β-oxidation pathway genes (e.g., fadD) to prevent product degradation- Enhancement of fatty acid precursor (acetyl-CoA) supply[1]- Endotoxin production- Potential for phage contamination in large-scale cultures
Pseudomonas putida - High tolerance to organic solvents- Robust native fatty acid metabolism[2]- GRAS (Generally Recognized As Safe) status for some strains- Leveraging native pathways for fatty acid degradation and modification- Expression of specific hydroxylases for targeted hydroxylation- More complex genetics compared to E. coli- Can actively metabolize the desired product if catabolic pathways are not blocked[3]
Bacillus subtilis - GRAS status- High secretion capacity for extracellular products[4]- Natural competence for DNA uptake simplifies genetic modification- Engineering of precursor pathways for UDP-sugars, which can be relevant for glycosylated derivatives[5]- Introduction of heterologous 3-HP pathways as a proof-of-concept for hydroxy acid production[6][7][8]- Sporulation can complicate continuous fermentation processes- Protease secretion can degrade heterologous enzymes
Rhodococcus spp. - Exceptional metabolic versatility[9][10]- Capable of biotransforming a wide range of hydrophobic compounds, including fatty acids[11][12]- High tolerance to harsh environmental conditions- Whole-cell biotransformation of lauric acid to this compound- Leveraging native monooxygenases and dioxygenases- Slower growth rates compared to E. coli- Less developed genetic tools compared to other hosts

Metabolic Blueprint: Engineering Pathways for this compound Synthesis

The core strategy for producing this compound in a non-native host like E. coli involves redirecting the central carbon metabolism towards fatty acid synthesis and then introducing a specific hydroxylation step.

The metabolic pathway begins with glucose, which is converted to acetyl-CoA through glycolysis. Acetyl-CoA is the primary building block for fatty acid synthesis. To increase the flux towards free fatty acids (FFAs), several key modifications are necessary:

  • Enhancing Precursor Supply: Overexpressing enzymes like acetyl-CoA carboxylase (ACCase) increases the pool of malonyl-CoA, the direct precursor for fatty acid chain elongation.

  • Driving FFA Production: Introducing a potent acyl-CoA thioesterase ('TesA) cleaves the growing fatty acid chain from the acyl carrier protein (ACP), releasing it as a free fatty acid.[1]

  • Preventing Degradation: Knocking out the acyl-CoA synthetase gene (fadD) is crucial. The FadD enzyme activates FFAs for entry into the β-oxidation pathway, which would otherwise degrade the desired product.[1]

  • Terminal Hydroxylation: The final, critical step is the introduction of a fatty acid hydroxylase. The P450 monooxygenase CYP102A1 from Bacillus megaterium is a well-characterized and highly efficient enzyme for this purpose, capable of hydroxylating saturated fatty acids like lauric acid.[1]

Hydroxylauric_Acid_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthesis Fatty Acid Synthesis Cycle MalonylCoA->FattyAcidSynthesis LaurylACP Lauryl-ACP FattyAcidSynthesis->LaurylACP LauricAcid Lauric Acid (FFA) LaurylACP->LauricAcid HydroxylauricAcid This compound LauricAcid->HydroxylauricAcid BetaOxidation β-Oxidation (Degradation) LauricAcid->BetaOxidation ACCase ACCase Overexpression ACCase->MalonylCoA Boosts TesA 'TesA Overexpression TesA->LauricAcid Cleaves FadD fadD Knockout FadD->BetaOxidation Blocks CYP102A1 CYP102A1 Expression CYP102A1->HydroxylauricAcid Catalyzes

Engineered metabolic pathway for this compound production from glucose.

The Core Protocol: A Comparative Metabolomics Workflow

To objectively compare the performance of different engineered strains, a robust and reproducible metabolomics workflow is essential. This workflow allows for the precise quantification of this compound and provides a snapshot of the broader metabolic state of the cell, revealing potential bottlenecks or off-target effects.

Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Cultivation 1. Strain Cultivation (e.g., E. coli, Pseudomonas) Quenching 2. Metabolic Quenching (e.g., Cold Methanol) Cultivation->Quenching Extraction 3. Metabolite Extraction (e.g., LLE with Ethyl Acetate) Quenching->Extraction Derivatization 4. Derivatization (for GC-MS) (e.g., TMS Ethers) Extraction->Derivatization Optional, for GC-MS Analysis 5. LC-MS/MS or GC-MS Analysis Extraction->Analysis Direct, for LC-MS Derivatization->Analysis Processing 6. Data Processing (Peak Integration, Alignment) Analysis->Processing Stats 7. Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification 8. Metabolite ID & Pathway Analysis Stats->Identification

A typical workflow for comparative metabolomics in bacteria.
Step-by-Step Experimental Methodology

1. Strain Cultivation & Sampling:

  • Rationale: Consistency is paramount. Minor variations in media, temperature, or aeration can significantly alter cellular metabolism, confounding comparisons.

  • Protocol:

    • Prepare starter cultures of each bacterial strain to be compared in a standard rich medium (e.g., LB broth) overnight at 37°C with shaking.

    • Inoculate a defined minimal medium supplemented with a known concentration of the primary carbon source (e.g., 20 g/L glucose) to a starting OD₆₀₀ of 0.05. Use baffled flasks to ensure adequate aeration.

    • Incubate at the optimal temperature (e.g., 30-37°C) with vigorous shaking (e.g., 220 rpm).

    • Induce gene expression at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with the relevant inducer (e.g., IPTG).

    • Collect samples at multiple time points post-induction (e.g., 12, 24, 48 hours). For each sample, rapidly withdraw a volume equivalent to 10 OD₆₀₀ units (e.g., 10 mL of a culture at OD₆₀₀ = 1.0).

2. Metabolic Quenching & Metabolite Extraction:

  • Rationale: Cellular metabolism is rapid. Quenching instantly halts enzymatic activity, preserving the metabolic snapshot at the moment of sampling. A liquid-liquid extraction (LLE) is effective for recovering medium-chain fatty acids.

  • Protocol:

    • Immediately plunge the collected cell suspension into a tube containing a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to halt metabolism.

    • Centrifuge the quenched cells at high speed (e.g., 10,000 x g for 5 min at 4°C) and discard the supernatant.

    • To the cell pellet, add an appropriate internal standard. For this compound analysis, a stable isotope-labeled version (e.g., lauric acid-d3) is ideal for accurate quantification.[13]

    • Acidify the sample with HCl to protonate the carboxylic acids.[14]

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the phases.[14]

    • Carefully transfer the upper organic layer to a new tube. Repeat the extraction on the aqueous layer and pool the organic fractions.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[14]

3. Sample Analysis by GC-MS (Recommended for Volatile Fatty Acids):

  • Rationale: Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and clear fragmentation patterns for hydroxylated fatty acids, especially after derivatization, which increases their volatility and thermal stability.[15][16][17]

  • Protocol:

    • Derivatization: Re-suspend the dried extract in 50 µL of pyridine and add 50 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate for 30 minutes at 60-80°C to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.[14][15]

    • GC-MS Injection: Evaporate the derivatization reagents and re-dissolve the sample in hexane. Inject 1 µL into the GC-MS system.

    • Chromatography: Use a suitable capillary column (e.g., DB-5MS) with a temperature program designed to separate fatty acid methyl esters, starting at a low temperature (e.g., 80°C) and ramping to a high temperature (e.g., 310°C).[17]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for precise quantification of the target analyte and internal standard.[14][16]

Alternative: LC-MS/MS Analysis:

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive and specific, avoiding the need for derivatization. It is particularly useful for analyzing a broader range of metabolites simultaneously.[13][18][19]

  • Protocol:

    • Re-suspend the dried extract from Step 2 in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample into an LC system equipped with a C18 reversed-phase column.

    • Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Couple the LC to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Quantify using Multiple Reaction Monitoring (MRM), setting specific precursor-to-product ion transitions for this compound and the internal standard.[13]

The Influence of Cellular Communication: Quorum Sensing

It is important to recognize that bacterial metabolism is not solely a function of engineered pathways. Cell-to-cell communication systems, known as quorum sensing (QS), regulate the expression of a vast array of genes, including those for secondary metabolite production, in a population-density-dependent manner.[20][21][22] While not always a primary target in initial engineering efforts, the native QS circuitry of a host can influence the overall metabolic flux and cellular state. Disrupting or hijacking these systems can sometimes lead to unexpected changes in product titers.[22][23] For instance, QS often controls the production of virulence factors and biofilms, which can divert cellular resources away from the desired product.[20][24] Researchers should be aware that metabolic profiles can shift as cultures reach high densities, partly due to QS activation.

Conclusion and Future Outlook

The microbial production of this compound is a promising field that stands to benefit immensely from systematic, data-driven approaches. As this guide has demonstrated, a successful project hinges on both rational metabolic engineering and rigorous analytical validation. While E. coli remains a powerful and accessible workhorse, the unique metabolic traits of hosts like Pseudomonas and Rhodococcus offer exciting possibilities for future development.

The comparative metabolomics workflow detailed here provides a robust framework for generating high-quality, comparable data to guide strain engineering and optimization. By understanding the metabolic state of the cell in a holistic manner, researchers can move beyond simple trial-and-error and make informed decisions to overcome bottlenecks, minimize byproduct formation, and ultimately maximize the production of this valuable chemical. Future work will likely focus on applying advanced synthetic biology tools for dynamic pathway regulation, exploring novel hydroxylating enzymes, and optimizing fermentation processes for industrial-scale production.

References

A Senior Application Scientist's Guide to Evaluating the Substrate Specificity of Lauric Acid Hydroxylases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Lauric Acid – Unveiling the Catalytic Preferences of Fatty Acid Hydroxylases

Lauric acid hydroxylases, predominantly members of the Cytochrome P450 (P450) superfamily, are critical mediators of lipid metabolism. While named for their archetypal activity on lauric acid (C12:0), their physiological roles are far broader, encompassing the oxidation of a diverse array of endogenous and exogenous compounds. Enzymes such as CYP4A11 and CYP2E1 are known to hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1) position, respectively.[1][2][3] Understanding the precise substrate specificity—which fatty acids they prefer and how efficiently they are metabolized—is paramount. This knowledge is not merely academic; it informs our understanding of metabolic diseases, helps predict drug-drug interactions when developing therapeutics that are structurally similar to fatty acids, and is crucial for designing specific enzyme inhibitors.[1][4][5]

This guide provides a comprehensive framework for rigorously comparing the performance of a lauric acid hydroxylase against a panel of different fatty acid substrates. We will move beyond a simple checklist of steps to explore the causality behind the experimental design, ensuring a robust and self-validating system. The core of our approach is a reconstituted in vitro enzymatic assay, with product formation quantified by the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9]

Chapter 1: The Foundation – Experimental Design & Mechanistic Considerations

The central objective is to determine the kinetic parameters that define an enzyme's efficiency for a given substrate: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).[10] Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's binding affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The most telling metric for substrate specificity is the catalytic efficiency, expressed as the kcat/Kₘ ratio, which accounts for both binding and catalysis.[10] A higher kcat/Kₘ value signifies a more preferred substrate.

The Choice of Biocatalyst: Recombinant Purity vs. Microsomal Complexity

To eliminate ambiguity, our primary protocol utilizes a recombinant lauric acid hydroxylase co-expressed with its essential redox partner, NADPH-cytochrome P450 reductase . This provides a clean, defined system where the observed activity can be unequivocally attributed to the enzyme of interest. While liver microsomes offer a more "physiologically relevant" environment, they contain a mixture of P450 enzymes, making it difficult to assign the observed hydroxylation activity to a single enzyme.[2][3] For instance, studies have shown that the ω-1 hydroxylation of lauric acid in human liver microsomes is primarily mediated by CYP2E1, while ω-hydroxylation is dominated by CYP4A11.[2][3][11] Using a purified, recombinant system is the authoritative standard for true specificity studies.

The Substrate Panel: Probing the Active Site with Chemical Diversity

To comprehensively map substrate specificity, a panel of fatty acids with varying chain lengths and degrees of saturation must be selected. This allows us to probe how the enzyme's active site accommodates different substrate geometries. A representative panel would include:

  • Saturated Fatty Acids (Varying Chain Length):

    • Capric Acid (C10:0)

    • Lauric Acid (C12:0) - The reference substrate

    • Myristic Acid (C14:0)

    • Palmitic Acid (C16:0)

  • Unsaturated Fatty Acids:

    • Oleic Acid (C18:1)

    • Linoleic Acid (C18:2)

This selection enables us to discern if the hydroxylase has a preference for short, medium, or long-chain fatty acids and how double bonds influence binding and turnover. The hydrophobic nature of the P450 active site is a critical determinant of this specificity.[12]

Chapter 2: The Workflow – A Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific controls at each stage ensures that the final data is trustworthy and scientifically sound.

In Vitro Fatty Acid Hydroxylation Assay

Objective: To enzymatically generate hydroxylated fatty acid products under initial velocity conditions.

Materials:

  • Recombinant Human Lauric Acid Hydroxylase (e.g., CYP4A11)

  • Recombinant Human NADPH-Cytochrome P450 Reductase

  • Cytochrome b₅ (optional, but often enhances activity)[13]

  • Fatty Acid Substrates (dissolved in a suitable solvent like DMSO or ethanol)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regeneration System:

    • NADP⁺

    • Glucose-6-Phosphate (G6P)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Internal Standard (IS): e.g., d₄-12-Hydroxylauric acid or 10-Hydroxydecanoic acid.[13][14]

  • Quenching Solution: Acetonitrile containing 1% formic acid and the internal standard.

Procedure:

  • Enzyme Reconstitution: On ice, prepare a master mix of the P450 enzyme and its reductase partner in a 1:2 molar ratio in potassium phosphate buffer. If using cytochrome b₅, add it at an equimolar ratio to the P450. The inclusion of a lipid environment, such as liposomes, can sometimes better mimic the native membrane and enhance activity.[15]

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Potassium Phosphate Buffer

    • Reconstituted Enzyme Mix

    • Fatty Acid Substrate (at varying concentrations, e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the substrate to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix of the NADPH regeneration system (NADP⁺, G6P, G6PDH) in buffer. Initiate the reaction by adding this mix to all wells. The regeneration system ensures a constant, non-limiting supply of NADPH, which is crucial for maintaining linear reaction kinetics.[16]

  • Incubation: Incubate at 37°C with gentle shaking for a pre-determined time (e.g., 15 minutes). Expert Tip: It is critical to first perform time-course and enzyme-concentration experiments to ensure the reaction is within the linear range where product formation is proportional to time and enzyme amount.

  • Reaction Termination: Stop the reaction by adding 2 volumes of the ice-cold quenching solution containing the internal standard. The acid denatures the enzyme, and the organic solvent precipitates the protein. The internal standard is added here to correct for any variability during sample processing and analysis.[14]

  • Sample Preparation: Centrifuge the plate/tubes at 4,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Controls for a Self-Validating System
  • No-Enzyme Control: Replace the enzyme mix with buffer. This confirms that product formation is enzyme-dependent.

  • No-NADPH Control: Replace the NADPH regeneration system with buffer. This verifies that the reaction is dependent on the P450 catalytic cycle.

  • Inhibitor Control: Run a parallel reaction with the reference substrate (lauric acid) in the presence of a known inhibitor (e.g., HET0016 for the CYP4 family) to confirm the identity of the enzyme activity.[3]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately separate and quantify the hydroxylated fatty acid products.

Rationale: LC-MS/MS is the premier analytical method due to its exceptional sensitivity, resolution, and selectivity, allowing for the precise measurement of analytes even in complex mixtures.[7] We will use reversed-phase chromatography to separate the fatty acids and their more polar hydroxylated metabolites, followed by detection using electrospray ionization in negative ion mode and Multiple Reaction Monitoring (MRM).

Typical LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from low to high organic phase (B) to elute compounds based on polarity.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Detection: Multiple Reaction Monitoring (MRM). Unique precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, for 12-hydroxylauric acid, one might monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion.

Visualization of the Experimental Workflow

G cluster_assay Part 1: In Vitro Hydroxylation Assay cluster_analysis Part 2: LC-MS/MS Analysis cluster_data Part 3: Data Interpretation reagents Prepare Reagents (Enzyme, Substrates, Buffer) setup Reaction Setup in Plate (Enzyme + Substrate) reagents->setup preinc Pre-incubate (37°C, 5 min) setup->preinc initiate Initiate with NADPH Regeneration System preinc->initiate incubate Incubate (37°C, 15 min) initiate->incubate terminate Terminate Reaction (Quench solution + Internal Std) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge Assay Output supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System (C18, ESI-, MRM) supernatant->lcms quant Quantify Products (vs. Standard Curve) lcms->quant kinetics Calculate Velocity vs. [S] quant->kinetics Quantitative Data fit Fit to Michaelis-Menten Eq. (Determine Vmax, Km) kinetics->fit efficiency Calculate Catalytic Efficiency (kcat/Km) fit->efficiency compare Compare Substrates efficiency->compare

Caption: Experimental workflow for determining fatty acid hydroxylase substrate specificity.

Chapter 3: Data Interpretation & Performance Comparison

Once the concentration of the hydroxylated product is determined for each substrate at each concentration, the initial reaction velocity (v) is calculated (e.g., in pmol/min/pmol P450).

  • Kinetic Modeling: For each fatty acid, plot the velocity (v) against the substrate concentration ([S]).

  • Parameter Determination: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation (v = Vₘₐₓ * [S] / (Kₘ + [S])). This will yield the Vₘₐₓ and Kₘ for each substrate.[10] Note that some P450s can exhibit atypical, non-Michaelis-Menten kinetics, which may require more complex models.[5][17]

  • Efficiency Calculation: Calculate kcat by dividing Vₘₐₓ by the molar concentration of the P450 enzyme used in the assay. The final, critical comparison is made using the kcat/Kₘ ratio.

Comparative Data Summary

The results should be summarized in a clear, comparative table. The data below is exemplary and illustrates how the final results would be presented.

Fatty Acid SubstrateKₘ (µM)kcat (min⁻¹)kcat/Kₘ (µM⁻¹min⁻¹)Relative Efficiency (%)
Capric Acid (C10:0)55150.2726%
Lauric Acid (C12:0) 22 23 1.05 100%
Myristic Acid (C14:0)38250.6663%
Palmitic Acid (C16:0)150180.1211%
Oleic Acid (C18:1)95110.1211%
Interpretation of Results
  • Optimal Substrate: Lauric acid (C12:0) is the preferred substrate for this hypothetical hydroxylase, exhibiting the highest catalytic efficiency (kcat/Kₘ).

  • Chain Length Specificity: The enzyme shows a clear preference for medium-chain fatty acids. Efficiency drops significantly for both shorter (C10) and longer (C16) chain lengths. The very high Kₘ for palmitic acid (C16:0) suggests it is a poor binder.

  • Effect of Unsaturation: Oleic acid (C18:1) is a poor substrate, indicating that the active site may not favorably accommodate the kink introduced by the cis-double bond, or that the longer chain length is the primary factor for its low efficiency.

These insights are directly applicable to understanding the enzyme's physiological function and predicting its interaction with novel, fatty acid-like molecules in a drug development context. By systematically and rigorously applying this experimental framework, researchers can generate high-confidence, publication-quality data to definitively characterize the substrate specificity of any fatty acid hydroxylase.

References

A Senior Application Scientist's Guide to Derivatizing Hydroxylauric Acid: A Head-to-Head Reagent Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of Hydroxylauric Acid

This compound, a C12 hydroxylated fatty acid (HFA), is a key metabolite in fatty acid metabolism and a component of bacterial lipopolysaccharides.[1][2] Its analysis is crucial in fields ranging from clinical diagnostics to microbiology. However, its molecular structure—possessing both a polar carboxylic acid and a hydroxyl group—presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS).[2][3] These functional groups render the molecule non-volatile and prone to thermal degradation and unwanted interactions within the GC system, leading to poor peak shape and low sensitivity.[4][5]

To overcome these obstacles, chemical derivatization is an essential sample preparation step. This process converts the polar, active hydrogen-containing functional groups into less polar, more volatile, and thermally stable moieties.[6][7] The choice of derivatization reagent is paramount and dictates the success of the analysis, influencing reaction efficiency, derivative stability, and analytical sensitivity.

This guide provides a head-to-head comparison of the most common derivatization strategies for this compound, grounded in experimental evidence and practical field insights. We will delve into the mechanisms, protocols, and performance of silylation, alkylation/esterification, and acylation reagents to empower researchers to make informed decisions for their specific analytical goals.

The General Derivatization Workflow

The fundamental goal is to cap both the carboxylic acid and hydroxyl functional groups to increase volatility for GC analysis. The process, regardless of the specific reagent, follows a consistent workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample This compound Sample (in solution or dried extract) Drydown Evaporation to Dryness (Critical Step: remove all moisture) Sample->Drydown AddReagent Add Derivatization Reagent(s) & Solvent (e.g., Pyridine, ACN) Drydown->AddReagent Incubate Incubation / Heating (e.g., 60-80°C for 30-90 min) AddReagent->Incubate GCMS GC-MS Injection & Analysis Incubate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for the derivatization and analysis of this compound.

Silylation Reagents: The Workhorse for GC-MS

Silylation is arguably the most common derivatization technique for compounds containing active hydrogens, such as alcohols, carboxylic acids, and amines. The reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, Si(CH₃)₃.

Key Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide[8]

  • TMCS (Catalyst): Trimethylchlorosilane, often added at 1-10% to increase the reactivity of the primary reagent, especially for hindered hydroxyl groups or secondary amines.[9]

Mechanism of Action: Silylating reagents are powerful TMS donors. For this compound, they react quantitatively with both the carboxylic acid proton and the hydroxyl proton in a single step to form a TMS-ester and a TMS-ether, respectively. The byproducts of BSTFA and MSTFA are neutral and highly volatile, eluting with the solvent front and thus not interfering with the chromatogram.[9][10]

Experimental Protocol: One-Step Silylation with BSTFA + 1% TMCS

This protocol is a robust, self-validating method for the comprehensive derivatization of this compound for GC-MS analysis.

  • Sample Preparation: Transfer an aliquot of the sample extract containing this compound into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The presence of water or other protic solvents will consume the derivatization reagent and must be completely removed.[4]

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the dried residue.[11] Then, add 100 µL of BSTFA containing 1% TMCS.[2]

  • Reaction: Cap the vial tightly. Vortex for 10-15 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or oven at 60-70°C for 60 minutes.[2][4] This ensures the reaction proceeds to completion for both functional groups.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Alkylation & Esterification Reagents: Targeting the Carboxyl Group

This class of reagents primarily targets the carboxylic acid functionality. For a molecule like this compound, this necessitates a two-step approach: first esterifying the carboxyl group, then derivatizing the remaining hydroxyl group.

Boron Trifluoride-Methanol (BF₃-MeOH)

Mechanism of Action: BF₃ acts as a Lewis acid catalyst in a process known as Fischer esterification.[12][13] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The result is a fatty acid methyl ester (FAME). This method is highly specific to carboxylic acids.

Experimental Protocol: Two-Step FAME Synthesis and Silylation
  • Esterification Step:

    • To the dried sample extract, add 50 µL of 14% BF₃ in methanol.[4]

    • Cap the vial, vortex, and heat at 60°C for 60 minutes.[4]

    • After cooling, add 0.5 mL of saturated NaCl solution and vortex.[4]

    • Extract the FAME derivative by adding 0.6 mL of hexane, vortexing, and allowing the layers to separate. Transfer the upper hexane layer to a new clean vial. Repeat the extraction twice more.[4]

    • Dry the pooled hexane extracts over anhydrous sodium sulfate and evaporate to dryness under nitrogen.

  • Silylation Step:

    • To the dried FAME derivative, perform the silylation protocol as described previously (Section 1, steps 2-5) to derivatize the hydroxyl group.

Pentafluorobenzyl Bromide (PFBBr)

Mechanism of Action: PFBBr is an alkylating agent that reacts with the carboxylate anion of the fatty acid to form a pentafluorobenzyl (PFB) ester.[14][15] This derivatization is exceptionally powerful for trace analysis because the resulting PFB ester is highly sensitive to electron capture detection (GC-ECD) and negative chemical ionization mass spectrometry (GC-NCI-MS).[16][17]

Experimental Protocol: Two-Step PFB Esterification and Silylation
  • Alkylation Step: (Based on extractive alkylation principles)[14][15]

    • Dissolve the dried sample in a suitable aqueous buffer to deprotonate the carboxylic acid (adjust pH as needed).

    • Add PFBBr in an organic solvent (e.g., acetone) and a phase-transfer catalyst (e.g., 18-Crown-6).[14][15]

    • Heat the reaction mixture (e.g., 60°C for 1 hour, optimization is often required).[17]

    • After reaction, perform a liquid-liquid extraction to isolate the PFB-ester derivative in an organic solvent.

    • Dry the organic extract and evaporate to dryness.

  • Silylation Step:

    • To the dried PFB-ester, perform the silylation protocol as described previously (Section 1, steps 2-5) to derivatize the hydroxyl group.

Acylation Reagents: An Alternative for the Hydroxyl Group

Acylation reagents, such as perfluorinated anhydrides, react readily with hydroxyl and amine groups to form stable, volatile esters and amides.[6][18] They are an alternative to silylation for the second step after the carboxyl group has been esterified.

Key Reagents:

  • TFAA: Trifluoroacetic Anhydride

  • PFPA: Pentafluoropropionic Anhydride

  • HFBA: Heptafluorobutyric Anhydride

Mechanism of Action: These highly reactive anhydrides acylate the hydroxyl group of the hydroxy-FAME or hydroxy-PFB ester. The resulting fluorinated acyl derivatives are extremely sensitive to GC-ECD, making this a powerful combination for ultra-trace analysis.[6][18]

Head-to-Head Performance Comparison

The choice of reagent is dictated by the analytical requirements, including the available instrumentation, required sensitivity, and desired workflow simplicity.

FeatureSilylation (BSTFA/MSTFA)Esterification (BF₃-MeOH) + SilylationAlkylation (PFBBr) + Silylation/Acylation
Target Groups -COOH and -OH (simultaneously)Step 1: -COOH; Step 2: -OHStep 1: -COOH; Step 2: -OH
Workflow Complexity Simple (One-Step) Moderate (Two-Step with extraction)High (Two-Step with extraction)
Reaction Time 30-90 minutes2-3 hours (including extractions)2-3 hours (including extractions)
Derivative Volatility GoodExcellentExcellent
Derivative Stability Moderate (moisture sensitive)FAME is very stable; TMS-ether is moderately stablePFB ester is very stable; derivative is stable
Moisture Sensitivity High [4]Moderate (during silylation step)Moderate (during silylation step)
Byproducts Volatile, non-interfering[9][10]Water, salts (removed during extraction)Salts (removed during extraction)
Optimal GC Detector MS (EI/CI), FID MS (EI/CI), FIDECD, MS (NCI) [16][17]
Relative Sensitivity Good to ExcellentGood to ExcellentHighest (ppb to ppt levels) [16]
Primary Application Routine screening, metabolomics, general quantificationFAME profiling, structural confirmationUltra-trace analysis , environmental monitoring, clinical biomarkers

Decision Logic: Selecting the Right Reagent

The following decision tree can guide the selection of an appropriate derivatization strategy based on the primary analytical objective.

G Start What is the primary analytical goal? Goal_Routine Routine Quantification & Metabolomic Profiling Start->Goal_Routine Goal_Trace Ultra-Trace Quantification (Highest Sensitivity) Start->Goal_Trace Reagent_Silyl Use One-Step Silylation (BSTFA or MSTFA) Goal_Routine->Reagent_Silyl Simple & Robust Reagent_PFBBr Use Two-Step Derivatization: 1. PFBBr (for -COOH) 2. Silylation or Acylation (for -OH) Goal_Trace->Reagent_PFBBr Max Sensitivity Reason_Silyl Reason: Simple, fast, one-step workflow well-suited for GC-MS (EI mode). Derivatizes both groups simultaneously. Reagent_Silyl->Reason_Silyl Reason_PFBBr Reason: PFB derivatives provide exceptional response on ECD and NCI-MS. Required for sub-picogram detection limits. Reagent_PFBBr->Reason_PFBBr

Caption: Decision tree for selecting a derivatization reagent for this compound analysis.

Conclusion and Final Recommendations

For the vast majority of applications involving the analysis of this compound, one-step silylation with BSTFA or MSTFA (often catalyzed by TMCS) is the method of choice. Its simplicity, speed, and effectiveness in derivatizing both functional groups simultaneously make it ideal for routine quantification and metabolomic studies using standard GC-MS systems.[11][19] The primary caveat is the critical need to work under anhydrous conditions to ensure complete derivatization.[4]

For applications demanding the absolute highest sensitivity, such as detecting trace levels of this compound in complex biological matrices, a two-step approach using PFBBr followed by silylation or acylation is superior. [16][17] While the workflow is more complex and labor-intensive, the exceptional sensitivity of the resulting PFB and fluorinated acyl derivatives on specialized detectors like an ECD or an MS in NCI mode is unparalleled.

Ultimately, the optimal derivatization strategy is one that is validated for its intended purpose. Researchers should always begin by analyzing analytical standards to confirm complete derivatization and establish robust chromatographic performance before proceeding to precious biological samples.

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Hydroxylauric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably quantify hydroxylauric acid across multiple laboratories is of paramount importance. As a key metabolite in various physiological and pathological processes, establishing a robust and reproducible analytical method is fundamental to the integrity of pre-clinical and clinical studies. This guide provides an in-depth comparison of the predominant analytical techniques for this compound quantification, grounded in the principles of inter-laboratory validation. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to ensure the trustworthiness of your data.

The Criticality of Inter-Laboratory Validation

An inter-laboratory validation, at its core, is a rigorous assessment of an analytical method's reproducibility when performed by different analysts, in different laboratories, and often on different instruments. The objective is to demonstrate that the method is robust enough to yield comparable results regardless of these variations.[1] This is a critical step before a method can be considered standardized and is often a regulatory expectation for pivotal studies that will be part of a submission to agencies like the U.S. Food and Drug Administration (FDA).[2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which serves as a foundational reference for such studies.[3]

The necessity for such validation is underscored by the potential for variability in analytical results to obscure true biological findings. Factors such as differences in reagent quality, instrument calibration, and analyst technique can all contribute to divergent data. A well-designed inter-laboratory study quantifies this variability and establishes acceptance criteria to ensure that the method is fit for its intended purpose.

Comparative Analysis of Quantification Methodologies

The two most prominent and powerful techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by a balance of sensitivity, selectivity, throughput, and the specific requirements of the study.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) Typically ≥ 0.995Typically ≥ 0.998
Lower Limit of Quantification (LLOQ) ng/mL rangeSub ng/mL to pg/mL range
Precision (RSD%) - Repeatability < 15%< 10%
Precision (RSD%) - Intermediate Precision < 20%< 15%
Accuracy (% Bias) Within ± 20%Within ± 15%
Sample Preparation More complex (requires derivatization)Simpler (often protein precipitation and/or liquid-liquid extraction)
Throughput LowerHigher

This table presents typical performance characteristics based on published data for similar analytes and should be confirmed for each specific application.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been a staple for the analysis of fatty acids and their metabolites. Its strength lies in its high chromatographic resolution, which allows for the separation of closely related isomers. However, for a non-volatile compound like this compound, a critical derivatization step is required to increase its volatility for gas-phase analysis.[4][5] This adds complexity and a potential source of variability to the sample preparation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard

LC-MS/MS has emerged as the preferred method for bioanalysis due to its exceptional sensitivity, selectivity, and higher throughput.[6] It allows for the direct analysis of this compound in its native form, obviating the need for derivatization. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, minimizing the impact of matrix interferences.[7]

The Inter-Laboratory Validation Workflow: A Step-by-Step Approach

A successful inter-laboratory validation study is built on a foundation of meticulous planning and clear communication between participating laboratories.

InterLaboratory_Validation_Workflow Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Optimize Analytical Method P1->P2 P3 Draft Detailed Validation Protocol P2->P3 P4 Select Participating Laboratories P3->P4 E1 Prepare & Distribute Homogenized Samples P4->E1 E2 Laboratories Perform Analysis as per Protocol E1->E2 E3 Report Data in a Standardized Format E2->E3 A1 Statistical Analysis of Inter-Laboratory Data E3->A1 A2 Assess Precision & Accuracy A1->A2 A3 Evaluate Method Robustness A2->A3 A4 Generate Final Validation Report A3->A4

Caption: A typical workflow for an inter-laboratory validation study.

Experimental Protocols: A Tale of Two Techniques

To ensure consistency, a detailed and unambiguous protocol is paramount. Below are representative protocols for the quantification of this compound in human plasma.

GC-MS Protocol: A Focus on Derivatization

This protocol outlines the key steps for the analysis of this compound using GC-MS, emphasizing the critical derivatization step.

GCMS_Protocol GC-MS Protocol for this compound S1 1. Sample Preparation - Add internal standard (e.g., deuterated this compound) to plasma. - Perform liquid-liquid extraction. S2 2. Hydrolysis (Optional) - For total this compound, perform alkaline hydrolysis. S1->S2 S3 3. Derivatization - Convert to a volatile ester (e.g., methyl ester) and a trimethylsilyl (TMS) ether. S2->S3 S4 4. GC-MS Analysis - Inject derivatized sample onto a suitable GC column. - Use selected ion monitoring (SIM) for quantification. S3->S4

Caption: Key steps in the GC-MS analysis of this compound.

Step-by-Step GC-MS Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) to isolate the lipids.[5]

  • Derivatization:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add a methylation agent (e.g., methanolic HCl) and heat to form the fatty acid methyl ester (FAME).

    • Following methylation, add a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar phase column).

    • Use an appropriate temperature program to achieve separation of the analyte from other matrix components.

    • Operate the mass spectrometer in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for both the analyte and the internal standard.[5]

LC-MS/MS Protocol: The Advantage of Direct Analysis

This protocol highlights the more streamlined workflow for this compound analysis by LC-MS/MS.

LCMSMS_Protocol LC-MS/MS Protocol for this compound L1 1. Sample Preparation - Add internal standard to plasma. - Perform protein precipitation and/or liquid-liquid extraction. L2 2. LC Separation - Inject the extract onto a reversed-phase C18 column. L1->L2 L3 3. MS/MS Detection - Use electrospray ionization (ESI) in negative ion mode. - Monitor specific MRM transitions for the analyte and internal standard. L2->L3

Caption: A streamlined workflow for LC-MS/MS analysis.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation:

    • To 50 µL of plasma, add a known amount of the internal standard.

    • Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the proteins.

    • The supernatant can be directly injected or subjected to a further liquid-liquid extraction for cleanup.[6][8]

  • LC Separation:

    • Inject the prepared sample onto a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its internal standard, monitoring specific precursor-to-product ion transitions for enhanced selectivity.[9]

Causality Behind Experimental Choices: A Deeper Dive

Why the choice of internal standard is critical: The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[8] It co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby providing the most accurate correction for any variations during sample processing and analysis.

Navigating the challenge of matrix effects: Biological matrices are complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as matrix effects.[7][10] This can lead to either suppression or enhancement of the analyte signal, impacting the accuracy of the results. A thorough validation must include an assessment of matrix effects by comparing the response of the analyte in the presence and absence of the biological matrix.[11] Techniques to mitigate matrix effects include more extensive sample cleanup, chromatographic optimization to separate the analyte from interfering components, or the use of a different ionization technique.

The importance of robustness testing: Robustness testing involves intentionally introducing small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability during normal use.[3][12] This is a proactive measure to identify which parameters need to be tightly controlled to ensure the method's performance is not compromised.

Conclusion: A Framework for Trustworthy Data

The inter-laboratory validation of a this compound quantification method is a rigorous but essential undertaking. By carefully selecting the analytical technique, meticulously planning the validation study, and understanding the scientific principles behind each experimental choice, researchers can establish a robust and reproducible method. This guide provides a framework for this process, emphasizing the importance of scientific integrity and a deep understanding of the analytical challenges. Ultimately, a well-validated method is the cornerstone of reliable and impactful research in the fields of drug development and clinical science.

References

A Comparative Guide to the Antifungal Efficacy of Hydroxylauric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent search for novel antifungal agents, fatty acids and their derivatives have emerged as a promising class of natural compounds. Their inherent biodegradability and lower propensity for inducing resistance compared to synthetic fungicides make them attractive candidates for further investigation. Among these, hydroxylated fatty acids, and specifically hydroxylauric acid isomers, have demonstrated notable antifungal properties. This guide provides a comprehensive comparison of the antifungal efficacy of various this compound isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Introduction: The Rise of Hydroxylated Fatty Acids as Antifungals

The 12-carbon saturated fatty acid, lauric acid, is known for its antimicrobial properties. The introduction of a hydroxyl group to its carbon chain creates a family of this compound isomers, each with potentially distinct biological activities. The position of this hydroxyl group can significantly influence the molecule's polarity, steric hindrance, and ultimately, its interaction with fungal cells. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective antifungal agents.

This guide will delve into the known antifungal activities of different this compound isomers, present a standardized methodology for assessing their efficacy, and explore the current understanding of their mechanisms of action.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC data for various this compound isomers against a range of pathogenic and spoilage fungi.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Isomers Against Various Fungi

IsomerFungal SpeciesMIC (µg/mL)Reference
2-Hydroxydodecanoic Acid Aspergillus fumigatus25[1]
Aspergillus nidulans25[1]
Penicillium roqueforti5[1]
Penicillium commune25[1]
Kluyveromyces marxianus25[1]
Pichia anomala25[1]
Rhodotorula mucilaginosa5[1]
3-Hydroxydodecanoic Acid Aspergillus fumigatus25[1]
Aspergillus nidulans25[1]
Penicillium roqueforti25[1]
Penicillium commune50[1]
Kluyveromyces marxianus25[1]
Pichia anomala25[1]
Rhodotorula mucilaginosa10[1]
Panel of seven fungi10-50
12-Hydroxydodecanoic Acid Candida albicans15.63

From the available data, both 2- and 3-hydroxylauric acid exhibit broad-spectrum antifungal activity against both molds and yeasts. Notably, 2-hydroxydodecanoic acid shows greater potency against Penicillium roqueforti and Rhodotorula mucilaginosa compared to the 3-hydroxy isomer. 12-hydroxylauric acid also demonstrates significant activity against the common pathogenic yeast, Candida albicans.

Experimental Protocol: Determining Antifungal Susceptibility

To ensure the reproducibility and comparability of antifungal efficacy data, standardized methodologies are crucial. The following is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound isomers using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7][8]

Step 1: Preparation of Fungal Inoculum
  • Culture : Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration to obtain a pure and well-established culture.

  • Suspension : Harvest the fungal cells or spores and suspend them in a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80) to ensure a homogenous suspension.

  • Standardization : Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, spore suspensions are typically adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL.

  • Working Inoculum : Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

Step 2: Preparation of Antifungal Agent Dilutions
  • Stock Solution : Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. Fatty acids can be dissolved in methanol and then diluted with 10 mM acetic acid.[1]

  • Serial Dilutions : Perform a series of two-fold serial dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired test concentrations.

Step 3: Inoculation and Incubation
  • Inoculation : Add the prepared working fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a positive control (inoculum without the antifungal agent) and a negative control (broth medium only).

  • Incubation : Incubate the microtiter plate at the appropriate temperature (e.g., 35°C for most pathogenic yeasts and molds) for a specified period (typically 24-48 hours).

Step 4: Determination of MIC
  • Visual Reading : After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

  • Spectrophotometric Reading : Alternatively, the growth can be quantified by reading the optical density (OD) of each well using a microplate reader at a specific wavelength (e.g., 530 nm). The MIC is then determined as the lowest concentration that causes a predefined percentage of growth inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Inoculum Preparation & Standardization A->B Harvest & Suspend E Inoculation of Microtiter Plate B->E Add Inoculum C This compound Stock Solution D Serial Dilutions in Microtiter Plate C->D Dilute D->E Prepare Plate F Incubation (24-48h) E->F Incubate G Visual or Spectrophotometric Reading F->G Read Results H MIC Determination G->H Analyze Data

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Antifungal Action

The primary antifungal mechanism of fatty acids, including this compound isomers, is the disruption of the fungal cell membrane's integrity.[9] These lipophilic molecules are believed to insert themselves into the lipid bilayer, leading to increased membrane fluidity, leakage of essential intracellular components, and ultimately, cell death.[9]

A more nuanced mechanism may be at play for certain isomers. 3-Hydroxylauric acid has been identified as an agonist for the G protein-coupled receptor 84 (GPR84).[10][11] GPR84 is primarily expressed on immune cells and is involved in modulating inflammatory responses.[10][12] While the direct link between GPR84 activation on fungal cells and antifungal activity is not yet fully elucidated, it is plausible that this interaction could trigger downstream signaling pathways within the fungus that contribute to cell death. The activation of GPR84 by 3-hydroxylauric acid in the host can also lead to an enhanced immune response against the fungal pathogen.[10]

Further research is needed to delineate the precise signaling cascades initiated by this compound isomers in fungal cells and to understand how GPR84 activation contributes to their antifungal effects.

Mechanism_of_Action cluster_membrane Membrane Disruption cluster_gpr84 GPR84 Signaling (Hypothesized) A This compound Isomer B Insertion into Fungal Cell Membrane A->B C Increased Membrane Fluidity & Permeability B->C D Leakage of Intracellular Components C->D E Fungal Cell Death D->E F 3-Hydroxylauric Acid G Binding to Fungal GPR84-like Receptor? F->G H Activation of Intracellular Signaling Cascade G->H I Induction of Programmed Cell Death? H->I I->E

Caption: Proposed mechanisms of antifungal action for this compound isomers.

Conclusion and Future Directions

This compound isomers represent a promising avenue for the development of novel antifungal therapies. The available data for 2- and 3-hydroxylauric acid demonstrate their potent and broad-spectrum activity. However, the lack of comprehensive data for other positional isomers underscores a critical need for further research. A systematic evaluation of all this compound isomers would provide a more complete understanding of their structure-activity relationships and could lead to the identification of even more potent candidates.

Furthermore, a deeper exploration of their mechanisms of action, particularly the role of GPR84 and other potential cellular targets, will be instrumental in optimizing their therapeutic potential. As our understanding of these fascinating molecules grows, so too will their potential to address the pressing global challenge of fungal infections.

References

A Comparative Guide to the Kinetic Landscape of Lauric Acid Hydroxylation by Cytochrome P450 Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lauric Acid Hydroxylation

Lauric acid, a 12-carbon saturated fatty acid, serves as a crucial model substrate for investigating the activity of cytochrome P450 enzymes.[1][2] These enzymes are central to the metabolism of a vast array of endogenous and exogenous compounds, including drugs.[3][4] The hydroxylation of lauric acid, specifically at the ω and (ω-1) positions, is a key reaction catalyzed by distinct CYP isozymes, primarily from the CYP4A and CYP2E families.[1][2][5] Understanding the kinetic differences between these isozymes is paramount for predicting drug-drug interactions, elucidating metabolic pathways, and developing novel therapeutic agents.[6]

The CYP4 family of enzymes is known for its role in the ω-oxidation of fatty acids.[7][8] In humans, this family includes thirteen isozymes that metabolize fatty acids and eicosanoids.[9] Specifically, CYP4A11 is recognized as the primary lauric acid ω-hydroxylase in the human liver.[5] On the other hand, CYP2E1 is principally responsible for the (ω-1)-hydroxylation of lauric acid.[5][10][11]

Comparative Kinetic Analysis of Key CYP Isozymes

The catalytic efficiency of different CYP isozymes towards lauric acid hydroxylation varies significantly. This is quantitatively described by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

CYP IsozymePrimary Hydroxylation PositionKm (µM)Vmax / kcatCatalytic Efficiency (kcat/Km)Source
Human CYP4A11 ω (12-hydroxy)11 - 20015 - 45.7 nmol/min/nmol P450Varies[5][12][13]
Human Liver Microsomes (Low Km) ω (12-hydroxy)22 ± 123.72 nmol/min/nmol P450 (Vmax)-[14][15]
Human Liver Microsomes (High Km) ω (12-hydroxy)550 ± 310--[14][15]
Human CYP2E1 ω-1 (11-hydroxy)130 ± 42--[14][15]
Rat CYP2E1 ω-1 (11-hydroxy)---[10]
CYP119 ω-1 (11-hydroxy)1210.8 min-1 (kcat)0.9 µM-1min-1[16]

Key Insights from the Data:

  • CYP4A11 is the most potent ω-hydroxylase of lauric acid in humans, exhibiting a high turnover rate.[5] However, reported Km values for recombinant CYP4A11 vary, suggesting that experimental conditions can significantly influence its kinetics.[12][13]

  • Studies with human liver microsomes reveal the presence of at least two distinct enzymes involved in ω-hydroxylation, one with a low Km (likely CYP4A11) and another with a much higher Km, suggested to be a member of the CYP3A subfamily.[14][15]

  • CYP2E1 consistently demonstrates specificity for (ω-1)-hydroxylation.[5][10][11] The Km for this reaction in human liver microsomes is in the mid-micromolar range.[14][15]

  • The archaeal enzyme CYP119 also hydroxylates lauric acid at the (ω-1) position with a relatively high affinity (low Km).[16]

The Metabolic Pathway of Lauric Acid Hydroxylation

The initial hydroxylation of lauric acid by CYP enzymes is a critical step in its metabolism. The resulting hydroxylated fatty acids can be further oxidized to dicarboxylic acids, which then enter the peroxisomal β-oxidation pathway.[7] This serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is overwhelmed.[8]

Lauric_Acid_Metabolism Lauric_Acid Lauric Acid Omega_Hydroxylation ω-Hydroxylation Lauric_Acid->Omega_Hydroxylation CYP4A11 Omega_1_Hydroxylation (ω-1)-Hydroxylation Lauric_Acid->Omega_1_Hydroxylation CYP2E1 Product_12_OH 12-Hydroxylauric Acid Omega_Hydroxylation->Product_12_OH Product_11_OH 11-Hydroxylauric Acid Omega_1_Hydroxylation->Product_11_OH Further_Oxidation Further Oxidation (e.g., to dicarboxylic acids) Product_12_OH->Further_Oxidation Product_11_OH->Further_Oxidation Beta_Oxidation Peroxisomal β-Oxidation Further_Oxidation->Beta_Oxidation

Caption: Metabolic fate of lauric acid via CYP-mediated hydroxylation.

Experimental Protocol: In Vitro Lauric Acid Hydroxylation Assay

This protocol outlines a robust method for determining the kinetic parameters of lauric acid hydroxylation using human liver microsomes or recombinant CYP enzymes. The trustworthiness of this protocol lies in its reliance on established enzyme kinetic principles and the use of a cofactor regenerating system to ensure linear reaction rates.[17]

Materials:

  • Human Liver Microsomes (HLMs) or recombinant CYP isozymes

  • Lauric Acid (substrate)

  • [14C]-Lauric Acid (for radiolabeling, optional)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS or HPLC system

Experimental Workflow:

Caption: Workflow for in vitro lauric acid hydroxylation assay.

Step-by-Step Methodology:

  • Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing potassium phosphate buffer, the NADPH regenerating system, and either HLMs or the recombinant CYP enzyme.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the reaction by adding varying concentrations of lauric acid to the reaction mixtures. For kinetic analysis, a range of substrate concentrations bracketing the expected Km should be used.[17]

  • Incubation: Incubate the reactions at 37°C for a predetermined time. It is crucial to ensure that the product formation is linear with respect to time and protein concentration. This can be determined in preliminary experiments.

  • Quenching the Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.

  • Sample Processing: Centrifuge the quenched reaction mixtures to pellet the precipitated protein. Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Analysis of Metabolites: Quantify the formation of 11-hydroxylauric acid and 12-hydroxylauric acid using a validated analytical method, such as LC-MS/MS or HPLC. The use of an internal standard is recommended for accurate quantification.

  • Data Analysis: Plot the initial velocity of the reaction (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[6][17]

Causality Behind Experimental Choices:

  • NADPH Regenerating System: The use of a regenerating system is critical to maintain a constant concentration of the essential cofactor NADPH throughout the incubation period, ensuring that the reaction rate is not limited by cofactor depletion.

  • Linearity of Reaction: Establishing linear conditions for time and protein concentration is fundamental to obtaining accurate kinetic parameters. Non-linear conditions can lead to an underestimation of the true enzyme activity.

  • Substrate Concentration Range: A wide range of substrate concentrations, typically from 0.1 to 10 times the estimated Km, should be used to accurately define the hyperbolic Michaelis-Menten curve.

  • Analytical Method: LC-MS/MS is the preferred method for metabolite quantification due to its high sensitivity and specificity, allowing for the accurate measurement of low metabolite concentrations.

Conclusion

The kinetic analysis of lauric acid hydroxylation provides a powerful tool for characterizing the function of different cytochrome P450 isozymes. CYP4A11 emerges as the key enzyme for ω-hydroxylation, while CYP2E1 is the primary catalyst for (ω-1)-hydroxylation in humans. The significant variations in their kinetic parameters underscore the importance of selecting the appropriate isozyme and experimental conditions for in vitro drug metabolism studies. The methodologies and data presented in this guide offer a solid foundation for researchers to design and interpret their own experiments, ultimately contributing to a deeper understanding of the role of CYPs in both physiology and pharmacology.

References

A Senior Application Scientist's Guide to Differentiating Hydroxylauric Acid Isomers by Mass Spectral Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acid isomers is a critical, yet often challenging, analytical task. Hydroxylauric acids, a group of C12 fatty acids with a hydroxyl group at various positions along the alkyl chain, exemplify this challenge. While these isomers share the same elemental composition, the position of the hydroxyl group profoundly influences their biological activity and metabolic fate. Consequently, the ability to unambiguously differentiate them is paramount.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for distinguishing hydroxylauric acid isomers. We will move beyond theoretical concepts to explore the causality behind experimental choices, offering field-proven insights into method development, data interpretation, and the nuances of mass spectral fragmentation.

The Analytical Conundrum: Why Isomer Differentiation is Not Trivial

Mass spectrometry (MS) distinguishes molecules based on their mass-to-charge ratio (m/z). By definition, isomers have the same mass, making them indistinguishable in a standard full-scan mass spectrum. The key to differentiation lies in tandem mass spectrometry (MS/MS), where we induce fragmentation of the molecule and analyze the resulting product ions. However, even with MS/MS, structurally similar isomers can produce nearly identical fragmentation patterns, necessitating a strategic approach that combines chromatographic separation with an understanding of fragmentation chemistry.[1][2][3]

This guide will focus on two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The GC-MS Approach: Leveraging Derivatization for Positional Clues

Gas chromatography is a powerful separation technique, but it requires analytes to be thermally stable and volatile. Hydroxylauric acids, with their polar carboxylic acid and hydroxyl groups, are not inherently suitable for GC analysis.[4] Therefore, chemical derivatization is a mandatory first step to neutralize these polar sites, reduce hydrogen bonding, and increase volatility.[5]

The Rationale Behind Derivatization

For this compound, we must address two functional groups:

  • Carboxylic Acid: This is typically converted into a fatty acid methyl ester (FAME) through esterification.[5]

  • Hydroxyl Group: This is commonly converted into a trimethylsilyl (TMS) ether via silylation.[4][6]

This two-step derivatization creates a molecule (a TMS-ether of a lauric acid methyl ester) that is amenable to GC separation and, crucially, directs the fragmentation in the mass spectrometer's ion source in a predictable, position-dependent manner.

Electron Ionization (EI) Fragmentation: The Key to Differentiation

In Electron Ionization (EI), high-energy electrons bombard the molecule, causing fragmentation. The fragmentation of the derivatized this compound is dominated by cleavage alpha to the carbon bearing the trimethylsilyloxy (-O-TMS) group. This is because the silicon atom can effectively stabilize the resulting positive charge. The position of the -O-TMS group therefore dictates the m/z of the characteristic fragment ions, providing a unique fingerprint for each isomer.

The mass spectrum will also contain ions characteristic of the methyl ester, such as the McLafferty rearrangement product at m/z 74, but these are generally not useful for determining the hydroxyl position.[7][8]

Workflow: GC-MS Isomer Differentiation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A This compound Isomer Mixture B Step 1: Esterification (e.g., BF3-Methanol) A->B C Step 2: Silylation (e.g., BSTFA) B->C D Derivatized Isomers (FAME, TMS-Ether) C->D E GC Separation D->E F MS (Electron Ionization) E->F G Mass Spectrum Acquisition F->G H Identify Diagnostic Fragment Ions G->H I Isomer Identification H->I

Caption: Workflow for this compound isomer analysis by GC-MS.

Table 1: Predicted Diagnostic EI Fragment Ions for Derivatized this compound Isomers
Isomer PositionStructure of Diagnostic Fragment (Alpha-Cleavage)Predicted m/z
2-OH [CH(OTMS)-COOCH3]+147
3-OH [CH(OTMS)-CH2-COOCH3]+161
11-OH [CH3-CH(OTMS)]+89
12-OH (ω-OH) [CH2(OTMS)]+103

Note: These are predicted primary fragments. The full spectrum will be more complex, but these ions are expected to be highly informative.

Experimental Protocol: GC-MS Derivatization and Analysis

I. Derivatization (FAME Synthesis followed by Silylation)

  • Sample Preparation: Start with approximately 100 µg of the dried fatty acid sample in a micro-reaction vessel.

  • Esterification: Add 1 mL of 14% Boron Trifluoride in methanol (BF3-Methanol).[5] Cap the vessel tightly.

  • Reaction: Heat at 60°C for 30 minutes.

  • Extraction: Cool to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a new clean vial. Dry the hexane extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation: To the dried FAME residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of aprotic solvent (e.g., acetonitrile).[4]

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Analysis: Cool to room temperature. The sample is now ready for GC-MS injection.

II. GC-MS Instrumental Parameters (Typical)

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min

  • Injector: Splitless mode, 250°C

  • MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • MS Quadrupole: 150°C

  • Scan Range: m/z 40-500

The LC-MS/MS Approach: High Specificity without Derivatization

Liquid Chromatography-Tandem Mass Spectrometry offers a powerful alternative that often circumvents the need for derivatization, saving time and avoiding potential artifacts.[9] The analysis is performed on the native this compound.

Ionization and Fragmentation Strategy

The typical approach involves using electrospray ionization (ESI) in negative ion mode to form the deprotonated molecule, [M-H]⁻.[10][11] This precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate product ions.

For a simple saturated fatty acid, CID of the [M-H]⁻ ion is often uninformative, yielding only neutral losses of water or carbon dioxide.[10][12] However, for hydroxylated fatty acids, the position of the hydroxyl group can influence the fragmentation pathway, although the differences can be subtle. The key advantage of LC-MS is the chromatographic separation. Isomers that are difficult to distinguish by their MS/MS spectra alone can often be resolved chromatographically.[1][13] For instance, baseline separation of 11- and 12-hydroxylauric acid standards by LC has been demonstrated.[13]

The fragmentation of the [M-H]⁻ ion of a hydroxyl fatty acid can proceed via charge-remote fragmentation or through cleavages influenced by the hydroxyl group's position, leading to unique, albeit sometimes low-intensity, product ions.

Workflow: LC-MS/MS Isomer Differentiation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A This compound Isomer Mixture B Dissolution in Mobile Phase A->B C LC Separation (e.g., C18) B->C D MS1: ESI Negative Mode (Select [M-H]⁻) C->D E MS2: Collision-Induced Dissociation (CID) D->E F Product Ion Scan E->F G Compare Retention Times & MS/MS Spectra F->G H Isomer Identification G->H

Caption: Workflow for this compound isomer analysis by LC-MS/MS.

Table 2: Potential Differentiating Features in LC-MS/MS of this compound Isomers
Isomer PositionDifferentiating FeatureRationale
All Isomers Chromatographic Retention TimePolarity differs based on the OH position. α- and β-hydroxy acids are generally more polar and elute earlier on reversed-phase columns than ω- or (ω-1)-hydroxy acids.
α- and β-isomers Potential for specific water or CO2 lossesProximity of the hydroxyl and carboxyl groups may facilitate unique rearrangement and fragmentation pathways upon CID.
ω- and (ω-1)-isomers Characteristic fragment ions from cleavage at the distal endCharge-remote fragmentation may produce ions specific to the structure at the end of the alkyl chain.

Note: Differentiation by LC-MS/MS often relies more heavily on chromatographic separation, with MS/MS spectra providing confirmation. The relative abundance of common fragment ions may also differ between isomers.

Experimental Protocol: LC-MS/MS Analysis

I. Sample Preparation

  • Dissolution: Dissolve the sample in a suitable solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Dilution: Dilute the sample to an appropriate concentration for LC-MS analysis (typically in the low ng/mL to µg/mL range).

II. LC-MS/MS Instrumental Parameters (Typical)

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 40% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS Ion Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Scan Mode: Product ion scan of the [M-H]⁻ precursor ion (m/z 215.16)

  • Collision Energy: Ramped or optimized for characteristic fragments (e.g., 10-40 eV)

Comparison Guide: GC-MS vs. LC-MS/MS

FeatureGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Sample Preparation Mandatory, multi-step derivatization required (esterification + silylation). More time-consuming.[4][5]Minimal preparation needed (dissolution and filtration). High-throughput friendly.[14]
Principle of Differentiation Mass Spectral Fragmentation. The position of the derivatized hydroxyl group directs highly specific and predictable alpha-cleavage, yielding unique diagnostic ions.Chromatographic Separation is the primary mode of differentiation, confirmed by subtle differences in MS/MS spectra.[1][13]
Robustness & Reproducibility Highly robust and reproducible fragmentation patterns found in extensive EI libraries.Relies heavily on the quality and reproducibility of the chromatographic separation. MS/MS spectra can be sensitive to collision energy.
Key Strengths - Unambiguous structural information from fragmentation patterns.- High chromatographic resolution for complex mixtures.- Well-established methods and libraries.- Minimal sample preparation reduces time and potential for errors/artifacts.- Direct analysis of the native molecule.- Soft ionization preserves the molecular ion.
Key Limitations - Derivatization is time- and labor-intensive.- Potential for incomplete derivatization or side reactions.- Not suitable for thermally labile molecules.- Isomers may co-elute, making differentiation difficult.- MS/MS fragmentation may not be sufficiently distinct for all isomers.- Matrix effects can be more pronounced.

Conclusion and Recommendations

The choice between GC-MS and LC-MS/MS for differentiating this compound isomers depends on the specific goals of the analysis and the available instrumentation.

Choose GC-MS when:

  • Unambiguous structural confirmation based on unique, predictable fragmentation patterns is the primary goal.

  • You are working with complex matrices where the high peak capacity of capillary GC is beneficial.

  • You have established and validated derivatization protocols in your laboratory.

Choose LC-MS/MS when:

  • High-throughput analysis is required, and lengthy sample preparation is a bottleneck.

  • The primary goal is to quantify known isomers that are chromatographically separable.

  • There is a concern that derivatization may introduce artifacts or degrade the sample.

Ultimately, for a comprehensive and self-validating system, the two techniques are complementary. LC-MS/MS can be used for rapid screening and quantification, while GC-MS provides the gold standard for definitive positional isomer identification based on its highly informative fragmentation patterns.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Hydroxylauric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics and metabolic research, the chirality of molecules can be a critical determinant of their biological activity. Hydroxylauric acid, a hydroxylated fatty acid, is no exception. Its enantiomers can exhibit distinct physiological roles, making the accurate determination of their relative abundance—the enantiomeric excess (ee)—a crucial aspect of research in drug development, disease biomarker discovery, and fundamental biology. This guide provides an in-depth comparison of the predominant analytical techniques for assessing the enantiomeric excess of this compound in complex biological matrices. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Significance of Chirality in this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. The resulting (R)- and (S)-enantiomers can interact differently with chiral biological molecules such as enzymes and receptors. This differential interaction can lead to distinct metabolic fates and signaling activities. Therefore, simply quantifying the total concentration of this compound is often insufficient; a stereospecific analysis is required to fully understand its biological significance.

A Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess in biological samples presents a formidable challenge due to the low abundance of the analyte and the complexity of the matrix. Here, we compare the most effective analytical strategies: Chiral Chromatography (SFC, HPLC, and GC) and Indirect Analysis via Chiral Derivatization.

Chiral Chromatography: The Gold Standard for Enantioseparation

Direct separation of enantiomers on a chiral stationary phase (CSP) is the most elegant and often preferred approach. The choice between Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) depends on the specific requirements of the analysis, including sample volatility, desired throughput, and available instrumentation.

SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC. By utilizing supercritical CO2 as the primary mobile phase, SFC benefits from low viscosity and high diffusivity, enabling faster separations and higher throughput.

Causality of Experimental Choices:

  • Mobile Phase: The use of supercritical CO2, often modified with a small amount of a polar organic solvent like methanol or ethanol, provides a mobile phase with tunable solvating power. This allows for fine-tuning of the separation with minimal organic solvent consumption.

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the chiral resolution of a wide range of compounds, including hydroxylated fatty acids. The selection of the specific CSP is crucial and often requires screening of different columns to achieve optimal separation.

  • Detection: Coupling SFC with tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for analyzing low-abundance analytes in complex biological matrices.

Experimental Workflow: SFC-MS/MS for this compound Enantioseparation

sfc_workflow cluster_sample_prep Sample Preparation cluster_sfc_ms SFC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., plasma, tissue homogenate) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration injection Injection concentration->injection chiral_sfc Chiral SFC Column (e.g., polysaccharide-based) injection->chiral_sfc msms Tandem Mass Spectrometer (MRM mode) chiral_sfc->msms integration Peak Integration msms->integration ee_calc Enantiomeric Excess Calculation (ee% = |(R-S)/(R+S)| x 100) integration->ee_calc

Caption: Workflow for SFC-MS/MS analysis of this compound enantiomers.

Protocol: SFC-MS/MS

  • Sample Extraction: Extract lipids from the biological sample using a Folch or Bligh-Dyer liquid-liquid extraction method. Alternatively, use a solid-phase extraction (SPE) cartridge designed for lipid extraction.

  • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial SFC mobile phase.

  • SFC Separation:

    • Column: A polysaccharide-based chiral column (e.g., Lux i-Amylose-3).

    • Mobile Phase: Supercritical CO2 with a gradient of a polar modifier (e.g., methanol/acetonitrile).

    • Flow Rate: Typically 1-3 mL/min.

    • Temperature: Controlled at 30-40°C.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor the precursor ion of this compound and its characteristic product ions.

  • Quantification: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.

Chiral HPLC remains a robust and widely used technique for enantioselective analysis. Similar to SFC, the key to successful separation lies in the selection of an appropriate chiral stationary phase.

Causality of Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs are also the workhorses of chiral HPLC for hydroxylated fatty acids.

  • Mobile Phase: Reversed-phase or normal-phase elution can be employed. For this compound, reversed-phase with a mobile phase of acetonitrile and water (often with a small amount of acid, like formic acid, to improve peak shape) is common.

  • Derivatization: While direct analysis is possible, pre-column derivatization of the carboxylic acid group can sometimes improve chromatographic performance and detection sensitivity.

Experimental Workflow: Chiral HPLC-MS/MS

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction concentration Concentration & Reconstitution extraction->concentration injection Injection concentration->injection chiral_hplc Chiral HPLC Column injection->chiral_hplc msms Tandem Mass Spectrometer chiral_hplc->msms integration Peak Integration msms->integration ee_calc ee% Calculation integration->ee_calc

Caption: Workflow for chiral HPLC-MS/MS analysis.

Protocol: Chiral HPLC-MS/MS

  • Sample Preparation: Follow the same extraction and concentration steps as for SFC-MS/MS.

  • HPLC Separation:

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK IA-U).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Temperature: Column oven set to a constant temperature (e.g., 25°C).

  • MS/MS Detection: Utilize ESI in negative ion mode with MRM as described for SFC-MS/MS.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the enantiomers.

For volatile or semi-volatile compounds, chiral GC offers excellent resolving power. This compound requires derivatization to increase its volatility and thermal stability for GC analysis.

Causality of Experimental Choices:

  • Derivatization: The hydroxyl and carboxyl groups of this compound must be derivatized. A common approach is to first esterify the carboxylic acid (e.g., to a methyl ester) followed by silylation of the hydroxyl group (e.g., with BSTFA to form a TMS ether).

  • Chiral Stationary Phase: Cyclodextrin-based CSPs are widely used for the chiral separation of derivatized fatty acids.

Protocol: Chiral GC-MS

  • Sample Extraction: Extract lipids as previously described.

  • Derivatization:

    • Esterify the extracted lipids with methanolic HCl or BF3-methanol.

    • Evaporate the solvent and perform a silylation reaction using a reagent like BSTFA.

  • GC Separation:

    • Column: A cyclodextrin-based chiral capillary column.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to elute the derivatized analytes.

  • MS Detection:

    • Ionization: Electron ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring characteristic ions of the derivatized this compound.

  • Quantification: Determine the enantiomeric excess from the integrated peak areas.

Indirect Analysis via Chiral Derivatization

An alternative to using a chiral column is to react the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column.

Causality of Experimental Choices:

  • Chiral Derivatizing Agent: The choice of reagent is critical. For carboxylic acids like this compound, reagents that react with the carboxyl group are used. Examples include (S)-(-)-α-methylbenzylamine or commercially available reagents like Marfey's reagent (FDAA) and phenylglycine methyl ester (PGME).

  • Chromatography: The resulting diastereomers can be separated using standard reversed-phase HPLC.

  • Detection: LC-MS/MS is the preferred detection method for its sensitivity and selectivity.

Experimental Workflow: Chiral Derivatization followed by LC-MS/MS

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Reaction with Chiral Derivatizing Agent extraction->derivatization injection Injection derivatization->injection achiral_lc Achiral HPLC Column (e.g., C18) injection->achiral_lc msms Tandem Mass Spectrometer achiral_lc->msms integration Peak Integration msms->integration ee_calc ee% Calculation integration->ee_calc

Caption: Workflow for indirect chiral analysis via derivatization.

Protocol: Chiral Derivatization LC-MS/MS

  • Sample Extraction: Extract lipids as previously described.

  • Chiral Derivatization: React the dried extract with a chiral derivatizing agent such as phenylglycine methyl ester (PGME) in the presence of a coupling agent.

  • LC Separation:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • MS/MS Detection: Use ESI with MRM to detect the diastereomeric derivatives.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.

Performance Comparison

Technique Principle Advantages Disadvantages Typical Run Time Sensitivity
Chiral SFC-MS/MS Direct separation on a chiral stationary phase using supercritical fluid mobile phase.Fast analysis times, high throughput, reduced organic solvent consumption.Requires specialized instrumentation.5-15 minHigh
Chiral HPLC-MS/MS Direct separation on a chiral stationary phase using liquid mobile phase.Robust and widely available, excellent resolution.Longer run times compared to SFC, higher solvent consumption.15-30 minHigh
Chiral GC-MS Direct separation of volatile derivatives on a chiral stationary phase.Very high resolution for volatile compounds.Requires derivatization, not suitable for thermally labile compounds.20-40 minHigh
Chiral Derivatization LC-MS/MS Conversion of enantiomers to diastereomers followed by separation on an achiral column.Uses standard, less expensive achiral columns.Derivatization adds a step to the workflow and can introduce errors. Incomplete reaction can affect accuracy.15-30 minHigh

Conclusion and Recommendations

The choice of method for assessing the enantiomeric excess of this compound in biological samples depends on the specific research goals, sample throughput requirements, and available instrumentation.

  • For high-throughput analysis and laboratories with access to the technology, Chiral SFC-MS/MS is an excellent choice due to its speed and efficiency.

  • Chiral HPLC-MS/MS is a reliable and robust alternative that is widely accessible and provides excellent enantioseparation.

  • Chiral GC-MS is a powerful technique, particularly if a laboratory's expertise and instrumentation are geared towards gas chromatography.

  • Indirect analysis via chiral derivatization is a viable option when chiral columns are not available, but careful validation of the derivatization reaction is essential to ensure accurate quantification.

Regardless of the chosen method, rigorous validation, including the use of racemic and enantiomerically pure standards, is paramount to ensure the accuracy and reliability of the results. The ability to accurately determine the enantiomeric excess of this compound will undoubtedly continue to provide valuable insights into its role in health and disease.

Safety Operating Guide

A Procedural Guide for the Proper Disposal of Hydroxylauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my objective is to provide you with a comprehensive guide that moves beyond mere instruction to instill a deep understanding of the principles behind the safe handling and disposal of hydroxylauric acid. This document is designed to be a self-validating system of protocols, grounded in regulatory standards and field-proven practices. It is imperative, however, that this guide be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) provided by the manufacturer of the specific this compound isomer you are using.

Pre-Disposal Hazard Assessment: Know Your Isomer

This compound is not a single entity; it exists in various isomeric forms, with the position of the hydroxyl group dictating its specific chemical and toxicological properties. The most common isomers in research are 3-hydroxylauric acid and 12-hydroxylauric acid (also known as 12-hydroxydodecanoic acid). An initial hazard assessment is the cornerstone of safe disposal.

The primary hazards are associated with direct contact and ingestion, with some isomers classified as skin and eye irritants.[1] Environmentally, this compound is generally considered slightly hazardous to water, making it critical to prevent its release into aquatic systems.[1][2][3]

Table 1: Comparative Hazard Profile of this compound Isomers

Hazard Classification (GHS)3-Hydroxylauric Acid12-Hydroxylauric AcidCausality & Implication for Disposal
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)[2]Category 4 (H302: Harmful if swallowed)[4]Ingestion is a primary exposure route. Strict prohibition of eating or drinking in the lab is critical.[2][4]
Skin Corrosion/Irritation Not ClassifiedCategory 2 (H315: Causes skin irritation)[1]Requires appropriate gloves to prevent dermal exposure. Contaminated PPE becomes hazardous waste.
Serious Eye Damage/Irritation Not ClassifiedCategory 2A (H319: Causes serious eye irritation)[1]Mandates the use of safety glasses or goggles.[1]
Aquatic Hazard Water hazard class 1 (Self-assessment)[2][3]Water hazard class 1 (Self-assessment)[1][3]Prohibits drain or environmental disposal. Waste must be contained and managed by a licensed facility.[1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Based on the hazard assessment, a specific PPE protocol is required to mitigate exposure risks during handling and disposal.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.[5]Protects against accidental splashes of solutions or aerosolized powder, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[5]Prevents skin contact, which can cause irritation depending on the isomer.[1] Used gloves must be disposed of as contaminated solid waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.[6]Prevents inhalation of the compound, which may be harmful.[4]

Waste Characterization and Segregation: The Foundation of Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), all chemical waste must be considered hazardous until it is formally characterized.[7][8] Therefore, all this compound waste, regardless of quantity, must enter a formal hazardous waste stream.

The Causality of Segregation: The core principle is preventing unintended and dangerous chemical reactions. This compound, as a carboxylic acid, should be segregated from bases and strong oxidizing agents. When in solution, the solvent dictates the primary segregation requirement.

  • Solid Waste: Includes unused pure compound, and any labware contaminated with it (e.g., weigh boats, contaminated paper towels, gloves, pipette tips).

  • Liquid Waste: Includes solutions of this compound dissolved in solvents. This waste must be segregated based on the solvent class (e.g., non-halogenated organic, halogenated organic, aqueous). Under no circumstances should this waste be disposed of down the drain. [1][2]

Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural workflow for managing this compound waste streams within the laboratory at the point of generation, known as a Satellite Accumulation Area (SAA).[7][9]

Workflow for this compound Waste Disposal

G cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Steps start Identify Hydroxylauric Acid Waste is_solid Is waste solid or liquid? start->is_solid solid_waste Unused solid or contaminated labware (gloves, weigh boats) is_solid->solid_waste Solid liquid_waste Solution of Hydroxylauric Acid in solvent is_solid->liquid_waste Liquid collect_solid Place in a designated, labeled solid chemical waste container. solid_waste->collect_solid seal_container Keep waste container sealed when not in use collect_solid->seal_container identify_solvent Identify solvent type (e.g., Halogenated, Non-Halogenated) liquid_waste->identify_solvent collect_non_halo Place in NON-HALOGENATED liquid waste container identify_solvent->collect_non_halo Non-Halogenated collect_halo Place in HALOGENATED liquid waste container identify_solvent->collect_halo Halogenated collect_non_halo->seal_container collect_halo->seal_container ehs_pickup Store in Satellite Accumulation Area for EHS pickup seal_container->ehs_pickup final_disposal Disposal by Licensed Waste Management Facility ehs_pickup->final_disposal

Caption: Decision workflow for segregating and containerizing this compound waste.

Protocol 4.1: Solid Waste Disposal
  • Designate a Container: Use a sturdy, sealable container clearly labeled "Hazardous Waste," "Solid Chemical Waste," and listing "this compound" as a constituent. A pail lined with a clear plastic bag is often appropriate.[10]

  • Collect Waste: Place all contaminated solid items, including gloves, weigh paper, and any unused solid compound directly into the designated container.

  • Seal Container: Keep the container sealed at all times except when adding waste. This is a primary EPA compliance point.[7]

  • Arrange for Pickup: When the container is full, or if you are discontinuing work with the chemical, arrange for pickup through your institution's EHS department.

Protocol 4.2: Liquid Waste Disposal (Solutions)
  • Identify Solvent: Determine the solvent used to dissolve the this compound. The solvent is the primary factor for segregation.

  • Select Correct Container: Use a designated, properly vented, and sealed container for the correct solvent class (e.g., "Non-Halogenated Organic Waste"). The container must be clearly labeled with all chemical constituents, including "this compound," and their approximate concentrations.

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Seal and Store: Securely seal the container and store it in your lab's designated Satellite Accumulation Area, ensuring secondary containment is used. Arrange for EHS pickup.

Emergency Procedures: Spill and Exposure Management

Spill Response (Solid Powder)
  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the minimum PPE outlined in Table 2.

  • Contain and Clean: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated solid waste container.[11] Avoid actions that create dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

Personal Exposure Protocols
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4] Seek medical attention if irritation develops.[1][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[2][4]

This guide provides the procedural and intellectual framework for the responsible disposal of this compound. By understanding the "why" behind each step—from hazard assessment to regulatory compliance—you build a culture of safety and integrity that is the hallmark of scientific excellence.

References

A Senior Application Scientist's Guide to Handling Hydroxylauric Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hydroxylauric acid, a hydroxylated derivative of lauric acid, is a valuable chemical intermediate in various research and development applications. However, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth protocol for the safe use of this compound, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). It is crucial to note that "this compound" can refer to different isomers, such as 12-Hydroxydodecanoic acid (12-HDA) and 3-hydroxy Lauric Acid. This guide will focus primarily on 12-HDA (CAS 505-95-3), which presents a more significant hazard profile, including potential harm if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation[1][2]. Always consult the specific Safety Data Sheet (SDS) for the exact material you are using.

Part 1: Hazard Assessment - The 'Why' Behind the Protocol

Understanding the specific risks associated with a chemical is the foundation of a robust safety plan. The GHS classifications for 12-Hydroxydodecanoic acid dictate the necessary precautions. It is not merely a checklist; it is a response to a direct chemical threat.

Table 1: GHS Hazard Identification for 12-Hydroxydodecanoic Acid (CAS 505-95-3)

Hazard ClassGHS ClassificationHazard StatementRationale for Precaution
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedRequires diligent hygiene and prevents ingestion via contaminated hands or surfaces.
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinMandates the use of chemically resistant gloves and protective clothing to prevent absorption.
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaledNecessitates handling in a well-ventilated area and may require respiratory protection, especially when handling the powder form.
Skin IrritationCategory 2H315: Causes skin irritationReinforces the need for proper gloves and lab coats to prevent direct contact.
Eye IrritationCategory 2AH319: Causes serious eye irritationDemands stringent eye protection, as even minor splashes can cause significant injury.

Source: Synthesized from MedChemExpress and Cayman Chemical Safety Data Sheets[1][2].

The causality is clear: because the compound is harmful upon skin contact and causes irritation, gloves and protective clothing are essential[1][2]. The risk of serious eye irritation from dust or splashes makes chemical safety goggles a mandatory baseline for eye protection[2]. Finally, the inhalation hazard means that weighing and handling the solid powder must be done in a way that minimizes dust generation, typically within a fume hood or ventilated enclosure[1][3].

Part 2: The Core PPE Ensemble: A Head-to-Toe Protocol

Effective protection is a system. Each component of the PPE ensemble is chosen to mitigate a specific hazard identified in our assessment. The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection start_node start_node process_node process_node decision_node decision_node ppe_node ppe_node start Start: Handling This compound is_powder Handling Solid (Powder)? start->is_powder ppe_base Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat is_powder->ppe_base No (Solution) ppe_dust Add: - N95 Respirator - Work in Fume Hood is_powder->ppe_dust Yes is_splash Risk of Large Volume Splash? ppe_base->is_splash ppe_dust->ppe_base ppe_splash Upgrade to: - Chemical Apron - Face Shield (over goggles) is_splash->ppe_splash Yes end_node Proceed with Task is_splash->end_node No ppe_splash->end_node

Caption: PPE Selection Workflow for this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 or EN166 standards are mandatory. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes[4].

  • Enhanced Protection: When handling larger quantities (>100g) or when there is a significant risk of splashing, a full-face shield should be worn over the safety goggles. This provides an additional barrier for the entire face[5][6].

Hand Protection

The selection of the correct glove material is critical. While no specific breakthrough time data for this compound is available in the provided search results, general principles for handling organic acids apply.

  • Recommended Material: Nitrile or butyl rubber gloves are recommended for handling acids[6][7]. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable default choice for incidental contact[8].

  • Protocol: Always double-check the manufacturer's chemical resistance chart for your specific gloves. Before use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Dispose of contaminated gloves in accordance with institutional and local regulations[3].

Table 2: General Glove Material Suitability for Acids

Glove MaterialGeneral Acid ResistanceRecommended Use Case for this compound
Nitrile Good to ExcellentRecommended for general lab use, weighing, and solution preparation[7][8].
Butyl ExcellentRecommended for handling strong or highly corrosive acids; a good choice for spill cleanup or extended handling[7].
Latex Fair to GoodNot recommended as a primary choice due to potential for allergic reactions and inferior chemical resistance compared to nitrile for many organic compounds[7].
Vinyl (PVC) Poor to FairNot recommended for handling this compound.

Source: Compiled from OSHA and general chemical resistance guidelines[7][9][10].

Respiratory Protection
  • For Solids/Powders: When weighing or handling the solid form where dust can be generated, use a NIOSH-approved N95 respirator at a minimum. All handling of powders should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[3].

  • For Solutions: Respiratory protection is not typically required when handling solutions in a well-ventilated area, provided no aerosols are generated.

Body Protection
  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Large Quantities/Splash Risk: For handling large volumes or during procedures with a high splash potential, supplement the lab coat with a chemical-resistant apron made of rubber or PVC[5]. Trousers and closed-toe shoes are mandatory; pants should be worn over boots or shoes to prevent chemicals from entering footwear[5].

Part 3: Operational Protocols - Safe Handling and Emergency Response

A self-validating safety system relies on clear, repeatable procedures for both routine handling and unexpected events.

Experimental Protocol: General Handling of Solid this compound
  • Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible[4].

  • PPE Donning: Put on all required PPE as determined by your task assessment (see workflow diagram).

  • Weighing: Tare a suitable container on the analytical balance. Carefully scoop the solid this compound, avoiding any actions that could create airborne dust. Close the primary container immediately after dispensing.

  • Transfer/Dissolving: If making a solution, add the solid to the solvent (not the other way around). If heating is required, do so slowly in the fume hood.

  • Post-Handling: Clean the work area thoroughly. Remove PPE in the correct order (gloves first), washing hands immediately and thoroughly after glove removal[1][11].

Emergency Protocol: Spill Response

The immediate and correct response to a spill is critical for mitigating exposure and contamination.

Spill_Response_Logic start_node start_node process_node process_node decision_node decision_node end_node end_node spill Spill Detected! alert Alert others in the area. Evacuate if necessary. spill->alert ppe Don appropriate PPE (Butyl gloves, goggles, respirator if powder). alert->ppe is_solid Is the spill a solid? ppe->is_solid solid_cleanup Gently sweep or vacuum (HEPA filter) into a labeled waste container. Avoid dust. is_solid->solid_cleanup Yes liquid_cleanup Cover with an inert absorbent material. Collect into a labeled waste container. is_solid->liquid_cleanup No decontaminate Decontaminate the area with a suitable cleaning agent. solid_cleanup->decontaminate liquid_cleanup->decontaminate dispose Dispose of all waste (absorbent, PPE) as hazardous chemical waste. decontaminate->dispose report Report the incident to lab supervisor. dispose->report

Caption: Logical workflow for responding to a this compound spill.

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water[1]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing[1]. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 4: Disposal Plan

Waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Collect all waste materials (excess reagent, contaminated PPE, absorbent materials) in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams[11].

  • Neutralization: For acidic waste solutions, neutralization with a suitable base like sodium bicarbonate can be a pre-treatment step to reduce corrosivity, but this must be done with extreme care to control the exothermic reaction[12]. The neutralized solution must still be disposed of as chemical waste.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[1][3][13]. Do not pour down the drain or dispose of in regular trash[2][14].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.